molecular formula C9H11BrN2O B1294219 bromuron CAS No. 3408-97-7

bromuron

Cat. No.: B1294219
CAS No.: 3408-97-7
M. Wt: 243.1 g/mol
InChI Key: GSNZNZUNAJCHDO-UHFFFAOYSA-N
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Description

Bromuron (CAS 3408-97-7), with the chemical name 3-(4-Bromophenyl)-1,1-dimethylurea and molecular formula C9H11BrN2O, is a urea-based compound classified as a herbicide for research applications . Its primary research value lies in its action as a Photosystem II (PSII) inhibitor . It functions by disrupting the photosynthesis process in plants, specifically by binding to the D1 protein of the Photosystem II complex . This binding action inhibits the electron transport chain, leading to the formation of reactive oxygen species, oxidative damage, and ultimately the destruction of plant tissues . This compound is part of the class of urea herbicides, which have been used in agricultural science since the 1950s . From a safety perspective, this compound is classified as harmful if swallowed (H302) and may cause skin and eye irritation . Researchers should consult the Safety Data Sheet (SDS) and handle this product with appropriate personal protective equipment (PPE) in a well-ventilated place, avoiding the formation of dust and aerosols . This compound is intended for use in laboratory and agricultural research, such as studies on weed management, herbicide resistance, and the biochemical pathways of photosynthesis. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for any form of personal use.

Properties

IUPAC Name

3-(4-bromophenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNZNZUNAJCHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187679
Record name Urea, N'-(4-bromophenyl)-N,N-dimethyl-
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3408-97-7
Record name Bromuron
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Record name Urea, N'-(4-bromophenyl)-N,N-dimethyl-
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Record name 3-(4-BROMOPHENYL)-1,1-DIMETHYLUREA
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Record name BROMURON
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Foundational & Exploratory

The Core Mechanism of Bromuron Herbicide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromuron is a selective, systemic herbicide belonging to the phenylurea class of compounds. Its primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII). This technical guide provides a comprehensive overview of the molecular interactions, physiological consequences, and experimental methodologies used to elucidate the herbicidal activity of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related phenylurea herbicide, metothis compound, and other PSII inhibitors to provide a quantitative and methodological framework.

Introduction to Photosystem II and the D1 Protein

Photosystem II is a multi-subunit protein complex located in the thylakoid membranes of chloroplasts. It plays a crucial role in the light-dependent reactions of photosynthesis by catalyzing the light-induced transfer of electrons from water to plastoquinone (B1678516). A key component of the PSII reaction center is the D1 protein, a highly conserved thylakoid membrane protein that, along with the D2 protein, forms the binding pocket for the secondary quinone acceptor, QB. The sequential reduction of plastoquinone at the QB site is a critical step in the photosynthetic electron transport chain.

Mechanism of Action: Competitive Inhibition at the QB Site

The herbicidal activity of this compound stems from its ability to act as a potent and specific inhibitor of PSII electron transport.[1][2] The core mechanism involves the following steps:

  • Binding to the D1 Protein: this compound competitively binds to the QB binding niche on the D1 protein.[1] This binding is non-covalent and reversible.

  • Displacement of Plastoquinone: By occupying the QB site, this compound physically blocks the binding of the native plastoquinone molecule.

  • Inhibition of Electron Transport: The blockage of the QB site interrupts the flow of electrons from the primary quinone acceptor, QA, to plastoquinone. This effectively halts the linear electron transport chain.

  • Cessation of Photosynthesis: The inhibition of electron transport prevents the production of ATP and NADPH, which are essential energy carriers for carbon fixation in the Calvin cycle. Consequently, the plant's ability to produce carbohydrates is severely impaired.[1]

  • Induction of Oxidative Stress: The blockage of electron flow from a reduced QA leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen (1O2) and superoxide (B77818) radicals (O2•−). These ROS cause lipid peroxidation, membrane damage, and ultimately, cell death, which is the primary cause of the rapid herbicidal symptoms.[1]

The following diagram illustrates the signaling pathway of this compound's inhibitory action on Photosystem II.

Bromuron_Mechanism cluster_PSII Photosystem II (in Thylakoid Membrane) cluster_consequences Consequences of Inhibition P680 P680 Pheo Pheophytin P680->Pheo Light Energy (Photon) QA QA (Primary Quinone) Pheo->QA Electron Transfer QB_site QB Site on D1 Protein QA->QB_site Electron Transfer Plastoquinone Plastoquinone (PQ) QB_site->Plastoquinone Normal Binding Inhibition Electron Transport Blocked ETC To Electron Transport Chain Plastoquinone->ETC Reduced to PQH2 This compound This compound This compound->QB_site Competitive Binding ROS Reactive Oxygen Species (ROS) Formation Inhibition->ROS Damage Membrane Damage & Cell Death ROS->Damage

Figure 1: Signaling pathway of this compound's inhibition of Photosystem II.

Quantitative Data

Table 1: IC50 Values for Photosystem II Inhibition by Phenylurea Herbicides

HerbicideTest SystemMeasured ParameterIC50 (M)Reference
Metothis compoundPisum sativum thylakoidsOxygen Evolution1.8 x 10-7(Battaglino et al., 2021)
DiuronAphanocapsa 6308 membranesElectron Transport6.8 x 10-9[3]
DiuronFreshwater phytoplanktonPhotosynthetic ActivityEC50 derived from growth inhibition[4]
LinuronScenedesmus acutusPSII Electron Transport~6.6 x 10-8 (17 µg/L)[5]

Table 2: Binding Affinity of Phenylurea Herbicides to the D1 Protein

HerbicideTest SystemMethodBinding Constant (Kb or Kd) (M)Reference
DiuronAphanocapsa 6308 membranesRadiolabeled Binding Assay1.7 x 10-7[3]
Metothis compoundPisum sativum thylakoidsMolecular Docking (Estimated)Not explicitly stated, but shown to have intermediate affinity(Battaglino et al., 2021)

Experimental Protocols

The mechanism of action of PSII-inhibiting herbicides like this compound is primarily investigated through chlorophyll (B73375) fluorescence assays and dose-response studies.

Chlorophyll Fluorescence Assay

This non-invasive technique measures the fluorescence emitted by chlorophyll a, which is a sensitive indicator of the photosynthetic apparatus's functional state. Inhibition of electron transport by this compound leads to a characteristic increase in chlorophyll fluorescence.

Objective: To determine the effect of this compound on the photochemical efficiency of Photosystem II.

Materials:

  • Plant material (e.g., leaves of a susceptible plant species)

  • This compound stock solution of known concentration

  • Surfactant (e.g., Tween 20)

  • Distilled water

  • Pulse Amplitude Modulated (PAM) fluorometer

  • Leaf clips

  • Petri dishes

  • Pipettes

Protocol:

  • Plant Preparation: Grow healthy, well-watered plants under controlled environmental conditions.

  • Herbicide Treatment:

    • Prepare a series of this compound solutions of varying concentrations. A surfactant is often added to facilitate leaf penetration.

    • Apply the herbicide solutions to the adaxial surface of mature leaves. A control group should be treated with a solution containing only the surfactant and water.

  • Dark Adaptation: Before measurement, dark-adapt the treated leaves for a minimum of 20-30 minutes using leaf clips. This ensures that all reaction centers of PSII are in an "open" state.

  • Fluorescence Measurement:

    • Use a PAM fluorometer to measure the initial fluorescence (Fo) by applying a weak measuring light.

    • Apply a saturating pulse of high-intensity light to measure the maximum fluorescence (Fm).

  • Data Analysis:

    • Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.

    • A decrease in the Fv/Fm ratio indicates damage to the PSII reaction centers.

    • For a more detailed analysis, measure the complete fluorescence induction curve (OJIP transient). Changes in the shape of this curve provide information about the specific site of inhibition within the electron transport chain.

Dose-Response Analysis

This experiment determines the relationship between the concentration of this compound and the extent of its inhibitory effect, allowing for the calculation of the IC50 value.

Objective: To quantify the inhibitory potency of this compound on a specific physiological process (e.g., PSII activity, plant growth).

Materials:

  • A series of this compound solutions of logarithmically spaced concentrations.

  • Plant material (e.g., whole plants, leaf discs, or isolated thylakoids).

  • Apparatus for measuring the response (e.g., PAM fluorometer, oxygen electrode, spectrophotometer).

  • Statistical software for data analysis.

Protocol:

  • Experimental Setup:

    • Expose the chosen plant material to the range of this compound concentrations.

    • Include a control group with no herbicide.

    • Replicate each treatment to ensure statistical robustness.

  • Incubation: Incubate the plant material with the herbicide for a defined period under controlled conditions (light, temperature).

  • Response Measurement: Measure the chosen physiological parameter (e.g., Fv/Fm, rate of oxygen evolution, inhibition of dye reduction) for each treatment.

  • Data Analysis:

    • Plot the measured response as a function of the logarithm of the this compound concentration.

    • Fit the data to a non-linear regression model, typically a sigmoidal dose-response curve (e.g., four-parameter logistic model).

    • From the fitted curve, determine the IC50 value.

The following diagram illustrates a general workflow for these experiments.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_measurement Measurement cluster_analysis Data Analysis Plant_Material Select Plant Material Treatment Apply Herbicide Treatment Plant_Material->Treatment Herbicide_Solutions Prepare this compound Solutions Herbicide_Solutions->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Dark_Adaptation Dark Adaptation (for Fluorescence) Incubation->Dark_Adaptation Oxygen_Evolution Oxygen Evolution Measurement Incubation->Oxygen_Evolution Fluorescence_Measurement Chlorophyll Fluorescence Measurement Dark_Adaptation->Fluorescence_Measurement Dose_Response_Curve Plot Dose-Response Curve Fluorescence_Measurement->Dose_Response_Curve Oxygen_Evolution->Dose_Response_Curve IC50_Calculation Calculate IC50 Dose_Response_Curve->IC50_Calculation Mechanism_Determination Determine Mechanism of Action IC50_Calculation->Mechanism_Determination

Figure 2: General experimental workflow for investigating this compound's mechanism of action.

Conclusion

This compound is an effective herbicide that functions by inhibiting photosynthetic electron transport at the QB site of the D1 protein in Photosystem II. This leads to a cessation of energy production and the generation of cytotoxic reactive oxygen species, ultimately resulting in plant death. The mechanism of action can be thoroughly investigated using techniques such as chlorophyll fluorescence analysis and dose-response studies. While specific quantitative data for this compound remains to be extensively published, the well-established mode of action for phenylurea herbicides provides a strong foundation for understanding its herbicidal properties. Further research to quantify the binding affinity and inhibitory constants of this compound would be beneficial for a more complete understanding of its activity.

References

Physicochemical Properties of Bromuron for Environmental Modeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The environmental fate of a pesticide is largely dictated by its physicochemical properties. These parameters are essential inputs for predictive environmental models that simulate its distribution and persistence in soil, water, and air. The following table summarizes key physicochemical properties for Metobromuron, which can serve as an initial estimate for this compound in preliminary modeling exercises.

PropertyValue (Metothis compound)UnitsSignificance in Environmental Modeling
Water Solubility 32mg/L at 20°CGoverns the mobility of the pesticide in soil and its potential to leach into groundwater. Higher solubility leads to greater mobility.
Vapor Pressure 3.0 x 10⁻⁵Pa at 25°CIndicates the tendency of the pesticide to volatilize from soil and water surfaces into the atmosphere. Lower vapor pressure suggests lower volatility.
Log K_ow_ (Octanol-Water Partition Coefficient) 2.4UnitlessMeasures the lipophilicity of the pesticide. A higher Log K_ow_ indicates a greater tendency to partition into organic matter in soil and biota, suggesting potential for bioaccumulation.
K_oc_ (Soil Organic Carbon-Water Partition Coefficient) 470L/kgDescribes the tendency of the pesticide to adsorb to organic carbon in soil and sediment. A higher K_oc_ value indicates stronger adsorption and lower mobility.
pKa Not availableUnitlessIndicates the tendency of a molecule to ionize in solution. For many urea (B33335) herbicides, this value is high, suggesting they are non-ionizing under typical environmental pH conditions (5-9).
Henry's Law Constant 3.1 x 10⁻⁹atm·m³/molRepresents the partitioning of the pesticide between air and water. A low value indicates that the compound will predominantly reside in the aqueous phase rather than volatilizing.

Experimental Protocols for Determining Physicochemical Properties

Accurate determination of physicochemical properties is paramount for robust environmental modeling. The following are detailed methodologies based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance.

  • Flask Method:

    • Principle: A saturated solution of the test substance in water is prepared by agitation, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

    • Apparatus: Constant temperature bath, flasks with stirrers, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC, GC).

    • Procedure:

      • An excess amount of the test substance is added to a flask containing purified water.

      • The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

      • The solution is centrifuged to separate the undissolved substance.

      • The concentration of the substance in the clear aqueous supernatant is determined using a validated analytical method.

      • The experiment is performed in triplicate.

  • Column Elution Method:

    • Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured over time until a plateau is reached.

    • Apparatus: Constant temperature column, pump for controlled water flow, fraction collector, and analytical instrumentation.

    • Procedure:

      • The test substance is coated onto an inert support material.

      • The coated material is packed into a column.

      • Water is passed through the column at a low flow rate to ensure equilibrium is established.

      • Fractions of the eluate are collected and their concentrations are determined.

      • The water solubility is the plateau concentration.

Vapor Pressure (OECD Guideline 104)

This guideline provides several methods for determining the vapor pressure of a substance. The choice of method depends on the expected vapor pressure range.

  • Static Method:

    • Principle: The vapor pressure is determined by measuring the pressure exerted by the vapor in equilibrium with the substance in a closed system at a constant temperature.

    • Apparatus: A vacuum-tight sample vessel connected to a pressure measuring device (manometer), all enclosed in a constant temperature bath.

    • Procedure:

      • A sample of the substance is placed in the vessel.

      • The system is evacuated to remove air.

      • The temperature is stabilized, and the pressure of the vapor in equilibrium with the substance is measured.

      • Measurements are taken at several temperatures to establish the vapor pressure curve.

Octanol-Water Partition Coefficient (Log K_ow_) (OECD Guideline 107, 117, 123)
  • Shake Flask Method (OECD 107):

    • Principle: The test substance is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in both phases is measured, and the partition coefficient is calculated as the ratio of the concentrations.

    • Apparatus: Centrifuge, mechanical shaker, flasks, and analytical instrumentation.

    • Procedure:

      • Prepare mutually saturated n-octanol and water.

      • Dissolve the test substance in one of the phases.

      • Mix the two phases in a flask and shake until equilibrium is reached.

      • Separate the two phases by centrifugation.

      • Determine the concentration of the test substance in both the n-octanol and water phases.

      • Calculate K_ow_ as C_octanol_ / C_water_.

  • HPLC Method (OECD 117):

    • Principle: This is an indirect method where the retention time of the test substance on a reverse-phase HPLC column is correlated with the known Log K_ow_ values of a series of reference compounds.

    • Apparatus: High-Performance Liquid Chromatograph (HPLC) with a suitable detector and a reverse-phase column.

    • Procedure:

      • A calibration curve is generated by plotting the logarithm of the retention factor (k) versus the known Log K_ow_ of a series of standard compounds.

      • The test substance is injected onto the column under the same conditions, and its retention factor is determined.

      • The Log K_ow_ of the test substance is interpolated from the calibration curve.

Soil Organic Carbon-Water Partition Coefficient (K_oc_) (OECD Guideline 106)
  • Batch Equilibrium Method:

    • Principle: The adsorption of the test substance to soil is measured by equilibrating an aqueous solution of the substance with a known amount of soil. The distribution of the substance between the soil and water phases is determined.

    • Apparatus: Shaker, centrifuge, analytical instrumentation.

    • Procedure:

      • Aqueous solutions of the test substance at several concentrations are prepared.

      • A known mass of soil is added to each solution.

      • The mixtures are shaken at a constant temperature until equilibrium is achieved.

      • The soil and aqueous phases are separated by centrifugation.

      • The concentration of the test substance remaining in the aqueous phase is measured.

      • The amount of substance adsorbed to the soil is calculated by difference.

      • The soil-water partition coefficient (K_d_) is calculated for each concentration.

      • K_oc_ is then calculated using the equation: K_oc_ = (K_d_ / % organic carbon) * 100.

Visualization of Physicochemical Properties in Environmental Modeling

The following diagram illustrates the logical workflow of how the physicochemical properties of a pesticide like this compound are utilized in environmental fate modeling.

Environmental_Fate_Modeling_Workflow cluster_input Physicochemical Properties cluster_process Environmental Fate Processes cluster_model Environmental Compartments cluster_output Modeling Output Water_Solubility Water Solubility Leaching Leaching & Runoff Water_Solubility->Leaching Vapor_Pressure Vapor Pressure Volatilization Volatilization Vapor_Pressure->Volatilization Log_Kow Log Kow Adsorption Adsorption to Soil/Sediment Log_Kow->Adsorption Bioaccumulation Bioaccumulation Log_Kow->Bioaccumulation Koc Koc Koc->Adsorption pKa pKa pKa->Leaching pKa->Adsorption Henry_Constant Henry's Law Constant Henry_Constant->Volatilization Groundwater Groundwater Leaching->Groundwater Surface_Water Surface Water Leaching->Surface_Water Atmosphere Atmosphere Volatilization->Atmosphere Soil Soil & Sediment Adsorption->Soil Biota Biota Bioaccumulation->Biota PEC Predicted Environmental Concentration (PEC) Groundwater->PEC Surface_Water->PEC Atmosphere->PEC Soil->PEC Biota->PEC Risk_Assessment Environmental Risk Assessment PEC->Risk_Assessment

Workflow of physicochemical properties in environmental modeling.

An In-depth Technical Guide to the Synthesis of Bromuron and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for bromuron, a phenylurea herbicide, and its structurally related analogues. This document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in agrochemicals and related fields. The information is presented to facilitate a deeper understanding of the synthesis and structure-activity relationships within this class of compounds.

Introduction to this compound and Phenylurea Herbicides

This compound, chemically known as 3-(4-bromophenyl)-1-methoxy-1-methylurea, belongs to the phenylurea class of herbicides. These compounds are widely recognized for their herbicidal activity, which stems from their ability to inhibit photosynthesis in target plant species. The primary mechanism of action involves the disruption of the photosynthetic electron transport chain at Photosystem II (PSII). By binding to the D1 protein of the PSII complex, phenylurea herbicides block the transfer of electrons, leading to the inhibition of ATP and NADPH production, ultimately causing plant death[1][2][3]. The general structure of phenylurea herbicides allows for a wide range of analogues to be synthesized by modifying the substituents on the phenyl ring and the nitrogen atoms of the urea (B33335) moiety.

General Synthesis Pathway

The most common and industrially relevant method for synthesizing this compound and its analogues is a two-step process. The first step involves the synthesis of a substituted phenyl isocyanate from the corresponding aniline. In the second step, the isocyanate is reacted with a suitable amine or hydroxylamine (B1172632) derivative to form the final phenylurea product.

A general representation of this synthetic approach is presented below:

Synthesis_Pathway cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Urea Formation Aniline Substituted Aniline (e.g., 4-Bromoaniline) Isocyanate Substituted Phenyl Isocyanate (e.g., 4-Bromophenyl Isocyanate) Aniline->Isocyanate Reaction with phosgenating agent Phosgenating_Agent Phosgenating Agent (e.g., Triphosgene) Isocyanate_ref Substituted Phenyl Isocyanate Amine Amine Derivative (e.g., N,O-Dimethylhydroxylamine) Phenylurea Phenylurea Product (e.g., this compound) Isocyanate_ref->Phenylurea Reaction with amine derivative

Caption: General two-step synthesis pathway for phenylurea herbicides.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key intermediates and final products.

Synthesis of 4-Bromophenyl Isocyanate from 4-Bromoaniline (B143363)

The conversion of 4-bromoaniline to 4-bromophenyl isocyanate is a crucial first step. Triphosgene (B27547) is often used as a safer alternative to phosgene (B1210022) gas.

Protocol:

  • To a stirred solution of triphosgene (10 mmol) in dry dichloromethane (B109758) (DCM, 20 mL), a solution of 4-bromoaniline (10 mmol) in DCM (20 mL) is added dropwise at 0 °C under an inert atmosphere.

  • Following the addition of the aniline, a solution of triethylamine (B128534) (3 mL) in DCM (10 mL) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or sublimation to yield pure 4-bromophenyl isocyanate[4][5].

Synthesis of N,O-Dimethylhydroxylamine Hydrochloride

This reagent is essential for the synthesis of this compound and its methoxy-methyl substituted analogues.

Protocol:

  • In a reaction vessel, an acetate (B1210297) ester (e.g., ethyl acetate) and a hydroxylamine salt are mixed at room temperature.

  • The mixture is warmed to 20-50 °C, and an alkali (e.g., sodium hydroxide) is added. The reaction is stirred for 1-5 hours.

  • A methylating agent, such as dimethyl sulfate (B86663), is then added at 30-50 °C, and the reaction is continued for another 1-5 hours.

  • An acid is added, and the mixture is heated to 50-100 °C for 1-4 hours to facilitate hydrolysis.

  • The resulting hydrolysate is neutralized with an alkali, followed by distillation.

  • Hydrochloric acid is added to the collected fraction, which is then concentrated under reduced pressure, cooled, and filtered. The resulting solid is washed and dried to yield N,O-dimethylhydroxylamine hydrochloride[6][7].

Synthesis of this compound (Metothis compound)

This protocol details the final step in the synthesis of this compound, also known as metothis compound.

Protocol:

  • A solution of hydroxylamine hydrochloride (10.4 kg) in water (86 kg) is prepared. The pH is adjusted to 7-8 with a 32% sodium hydroxide (B78521) solution.

  • Toluene (100 kg) is added, followed by the dropwise addition of 4-bromophenyl isocyanate (19.8 kg) at 12 °C. The reaction is monitored by HPLC until the concentration of the isocyanate is below 0.5%. The resulting solid is filtered.

  • The solid from the previous step is added to water (110 kg), and the pH is adjusted to 8-10 with a 32% NaOH solution.

  • Dimethyl sulfate (15 kg) is added dropwise at 20-25 °C, while maintaining the pH at 8-10 with the addition of 32% sodium hydroxide solution.

  • The reaction is monitored by HPLC until the 3-(4-bromophenyl)-1-hydroxyurea content is less than 0.5%.

  • The product is filtered, washed with water, and dried to obtain 3-(4-bromophenyl)-1-methoxy-1-methylurea (this compound)[8].

Synthesis of this compound Analogues

The general synthetic scheme can be adapted to produce a variety of this compound analogues by using different substituted anilines and amine derivatives.

Synthesis of Chlorthis compound

Chlorthis compound, 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea, is an analogue with an additional chlorine substituent on the phenyl ring. Its synthesis follows a similar pathway to this compound, starting with 4-bromo-3-chloroaniline.

Workflow for Analogue Synthesis:

Analogue_Synthesis Aniline Substituted Aniline (e.g., 4-bromo-3-chloroaniline) Isocyanate Substituted Phenyl Isocyanate (e.g., 4-bromo-3-chlorophenyl isocyanate) Aniline->Isocyanate Phosgenation Analogue This compound Analogue (e.g., Chlorthis compound) Isocyanate->Analogue Urea Formation Amine N,O-Dimethylhydroxylamine Amine->Analogue

Caption: General workflow for the synthesis of this compound analogues.

Quantitative Data

The following tables summarize key quantitative data for this compound and some of its analogues.

Table 1: Reaction Yields and Physical Properties

CompoundStarting AnilineYield (%)Melting Point (°C)Molecular FormulaMolecular Weight ( g/mol )
This compound (Metothis compound)4-Bromoaniline91.995-96C₉H₁₁BrN₂O₂259.10
Chlorthis compound4-Bromo-3-chloroaniline-94-96C₉H₁₀BrClN₂O₂293.55
Monolinuron4-Chloroaniline-80-82C₉H₁₁ClN₂O₂214.65
Diuron3,4-Dichloroaniline>95158-159C₉H₁₀Cl₂N₂O233.09
Fluometuron3-(Trifluoromethyl)aniline97.4163-164C₁₀H₁₁F₃N₂O232.20

Note: Yields can vary depending on the specific reaction conditions and purification methods used.

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR (CDCl₃)δ ~8.0 (s, 1H, NH), 7.4-7.2 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃), 3.2 (s, 3H, NCH₃)
IR (KBr, cm⁻¹)~3300 (N-H stretch), ~1650 (C=O stretch), ~1550 (N-H bend)

Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of this compound and its analogues is due to their ability to inhibit the photosynthetic electron transport chain in plants. They act as specific inhibitors of Photosystem II (PSII).

PSII_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Plastoquinone) Pheo->QA Electron Transfer QB_site QB Binding Site on D1 Protein QA->QB_site PQ_pool Plastoquinone (B1678516) Pool QB_site->PQ_pool Electron Transfer This compound This compound This compound->Inhibition Inhibition->QB_site Binds to D1 protein, blocking electron flow

Caption: Inhibition of electron transport in Photosystem II by this compound.

Phenylurea herbicides, including this compound, bind to the QB binding niche on the D1 protein of the PSII reaction center. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By occupying the QB site, the herbicide blocks the transfer of electrons from the primary quinone acceptor (QA) to the PQ pool. This interruption of electron flow leads to the cessation of ATP and NADPH synthesis, which are essential for carbon fixation. The blockage also results in the formation of reactive oxygen species, causing oxidative stress and rapid cellular damage, ultimately leading to the death of the plant[2][3].

References

Microbial Degradation of Bromuron in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromuron, a substituted phenylurea herbicide, has been utilized in agriculture for the control of broadleaf and grassy weeds. Its fate in the soil environment is of significant interest due to potential impacts on non-target organisms and water quality. Microbial degradation stands as the primary mechanism for the dissipation of this compound from soil ecosystems. This technical guide provides a comprehensive overview of the microbial degradation pathways of this compound, identifies key microbial players and enzymatic systems, presents available quantitative data on its degradation, and outlines detailed experimental protocols for its study. The information herein is intended to support researchers and professionals in understanding and investigating the bioremediation of this compound-contaminated soils.

Introduction

This compound, [3-(4-bromophenyl)-1-methoxy-1-methylurea], belongs to the phenylurea class of herbicides. Like other compounds in this class, its herbicidal action involves the inhibition of photosynthesis at the photosystem II level. The persistence and potential for off-site transport of this compound are largely dictated by its susceptibility to microbial breakdown in the soil. Understanding the intricate pathways and microbial machinery responsible for its degradation is crucial for assessing its environmental risk and developing effective bioremediation strategies.

The microbial degradation of phenylurea herbicides is a complex process, often involving a consortium of microorganisms that work in concert to mineralize the compound. The initial steps of degradation are critical as they often lead to a significant reduction in phytotoxicity. This guide will delve into the specific steps of this compound degradation, drawing parallels with closely related and more extensively studied phenylurea herbicides.

Microbial Degradation Pathways of this compound

The microbial degradation of this compound is presumed to follow a pathway analogous to other N-methoxy-N-methyl-substituted phenylurea herbicides, such as linuron (B1675549) and metothis compound (B166326). The degradation is initiated by two primary enzymatic reactions: N-demethylation/N-demethoxylation and hydrolysis of the urea (B33335) bond. These initial transformations are key to detoxifying the herbicide.

Initial Transformation Steps

The degradation cascade of this compound is initiated through one of two principal routes:

  • Pathway I: Stepwise N-dealkylation followed by Hydrolysis: This pathway involves the sequential removal of the methoxy (B1213986) and methyl groups from the urea nitrogen.

    • N-Demethoxylation: The methoxy group (-OCH₃) is removed to form 3-(4-bromophenyl)-1-methylurea.

    • N-Demethylation: Subsequently, the methyl group (-CH₃) is cleaved, yielding 3-(4-bromophenyl)urea.

    • Hydrolysis: The urea bridge of these intermediates is then hydrolyzed by amidase or hydrolase enzymes to produce the central metabolite, 4-bromoaniline (B143363) .

  • Pathway II: Direct Hydrolysis: In this pathway, the urea bond of the parent this compound molecule is directly cleaved by a hydrolase enzyme, immediately forming 4-bromoaniline , N,O-dimethylhydroxylamine, and carbon dioxide.

Degradation of 4-Bromoaniline

The formation of 4-bromoaniline is a critical juncture in the degradation pathway. While this intermediate is generally less phytotoxic than the parent compound, its accumulation can still pose an environmental concern. The complete mineralization of this compound hinges on the further degradation of 4-bromoaniline. This process is typically initiated by dioxygenase enzymes, which catalyze the hydroxylation and subsequent cleavage of the aromatic ring. This leads to the formation of various aliphatic acids that can then enter central metabolic pathways, such as the Krebs cycle, ultimately being mineralized to CO₂, H₂O, and biomass.

The following diagram illustrates the proposed microbial degradation pathway of this compound.

Bromuron_Degradation cluster_pathway1 Pathway I: Stepwise N-dealkylation This compound This compound (3-(4-bromophenyl)-1-methoxy-1-methylurea) Demethoxylated 3-(4-bromophenyl)-1-methylurea This compound->Demethoxylated N-Demethoxylation Bromoaniline 4-Bromoaniline This compound->Bromoaniline Hydrolysis Demethylated 3-(4-bromophenyl)urea Demethoxylated->Demethylated N-Demethylation Demethylated->Bromoaniline Hydrolysis RingCleavage Ring Cleavage Products (e.g., bromocatechol) Bromoaniline->RingCleavage Dioxygenation CentralMetabolism Central Metabolism (Krebs Cycle) RingCleavage->CentralMetabolism Mineralization CO2 + H2O + Biomass CentralMetabolism->Mineralization

Figure 1: Proposed microbial degradation pathways of this compound in soil.

Key Microorganisms and Enzymes

A diverse array of soil microorganisms, including bacteria and fungi, have been implicated in the degradation of phenylurea herbicides. While specific studies on this compound-degrading isolates are limited, research on structurally similar compounds provides strong indications of the likely microbial players.

Bacterial Degraders

Several bacterial genera are known to be efficient degraders of phenylurea herbicides and are likely involved in this compound breakdown:

  • Variovorax sp.: Strains of Variovorax are well-documented for their ability to mineralize linuron, a closely related phenylurea herbicide. They possess hydrolase enzymes that cleave the urea bond.

  • Sphingomonas sp.: This genus is known for its versatile metabolic capabilities, including the degradation of various aromatic compounds. Some species are capable of N-demethylation of phenylurea herbicides.

  • Arthrobacter sp.: Members of this genus have been shown to hydrolyze diuron, another phenylurea herbicide.

  • Achromobacter sp.: This genus has been implicated in the cooperative mineralization of diuron, working in consortium with other bacteria.

  • Rhodococcus sp.: Known for their broad catabolic potential towards xenobiotics, some Rhodococcus species can degrade herbicides.

  • Pseudomonas sp.: This ubiquitous soil bacterium is known to degrade a wide range of organic pollutants, including some herbicides.

  • Bacillus sp.: Some Bacillus species, such as Bacillus sphaericus, produce enzymes capable of hydrolyzing phenylurea herbicides.[1]

Fungal Degraders

Fungi also play a role in the degradation of phenylurea herbicides, often through co-metabolism:

  • Aspergillus sp.: Species like Aspergillus niger have been shown to degrade chlorimuron-ethyl (B22764) and linuron.[2][3]

  • Penicillium sp.: This fungal genus has been identified in the degradation of diuron.

  • Fusarium sp.: Some Fusarium species are capable of transforming herbicides.

Key Enzymes

The microbial degradation of this compound is mediated by specific enzymes:

  • Phenylurea Hydrolases (e.g., PuhA, PuhB, LibA): These enzymes, belonging to the amidohydrolase superfamily, are crucial for the hydrolytic cleavage of the urea bond in phenylurea herbicides.[4][5]

  • N-demethylases (e.g., PdmAB): These are Rieske non-heme iron oxygenases responsible for the initial N-demethylation of N,N-dimethyl-substituted phenylurea herbicides.[6][7] While this compound is an N-methoxy-N-methyl-substituted phenylurea, similar enzymatic systems are likely involved in its dealkylation.

  • Dioxygenases: These enzymes are critical for the subsequent degradation of the aromatic intermediate, 4-bromoaniline, by catalyzing the cleavage of the benzene (B151609) ring.

Quantitative Data on this compound Degradation

Quantitative data on the microbial degradation of this compound in soil is scarce in the scientific literature. However, studies on the closely related herbicide metothis compound provide valuable insights. Amakiri (1982) investigated the degradation of metothis compound by soil bacteria and found that initial degradation occurred after 72 hours of incubation, indicating that it is unlikely to persist in soils under favorable microbial conditions.[8] The degradation of phenylurea herbicides generally follows first-order kinetics.[9]

The half-life (DT₅₀) of phenylurea herbicides in soil can vary significantly depending on a range of factors.

HerbicideHalf-life (DT₅₀) in Soil (Days)Key Factors Influencing DegradationReference
Metothis compound Not specified, but degradation initiated within 3 daysSoil type, microbial activity, temperature, moisture[8]
Isoproturon 6.2 - 11.17Co-exposure with other herbicides, soil microbial community[9]
Rimsulfuron (B132091) 7 (in soil suspension)pH, hydrolysis[10]

Factors Affecting Degradation Rates:

  • Soil Type and Composition: Soil texture, organic matter content, and pH play crucial roles. Higher organic matter can enhance microbial populations but may also increase adsorption, reducing bioavailability.

  • Microbial Population: The presence and abundance of specific degrading microorganisms are paramount. Soils with a history of herbicide application often exhibit enhanced degradation rates due to microbial adaptation.

  • Temperature and Moisture: Microbial activity is optimal within specific temperature (20-30°C) and moisture ranges.

  • Co-contaminants: The presence of other pesticides or organic compounds can either inhibit or enhance the degradation of this compound.[9]

Experimental Protocols

Studying the microbial degradation of this compound in soil typically involves laboratory-based soil microcosm experiments. The following provides a detailed methodology for conducting such a study.

Soil Microcosm Setup

This protocol outlines the steps for establishing a soil microcosm experiment to assess this compound degradation.

Soil_Microcosm_Workflow cluster_prep Preparation cluster_setup Microcosm Setup cluster_analysis Analysis SoilCollection 1. Soil Collection and Sieving SoilCharacterization 2. Soil Physicochemical Characterization SoilCollection->SoilCharacterization Preincubation 3. Soil Pre-incubation SoilCharacterization->Preincubation Fortification 4. This compound Fortification Preincubation->Fortification MoistureAdjustment 5. Moisture Content Adjustment Fortification->MoistureAdjustment Incubation 6. Incubation MoistureAdjustment->Incubation Sampling 7. Periodic Sampling Incubation->Sampling Extraction 8. Solvent Extraction Sampling->Extraction Analysis 9. HPLC/LC-MS/MS Analysis Extraction->Analysis Data 10. Data Analysis (Kinetics, Half-life) Analysis->Data

Figure 2: General workflow for a soil microcosm experiment.

Materials:

  • Fresh soil samples from the A horizon (0-20 cm depth).

  • Analytical grade this compound.

  • Sterile deionized water.

  • Appropriate organic solvents for extraction (e.g., acetonitrile, methanol, ethyl acetate).

  • Glass beakers or flasks for microcosms.

  • Incubator.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Procedure:

  • Soil Collection and Preparation:

    • Collect soil from a site with no recent history of this compound application.

    • Pass the soil through a 2 mm sieve to remove stones and large debris.

    • Determine the soil's key physicochemical properties (pH, organic matter content, texture, water holding capacity).

  • Microcosm Preparation:

    • Weigh a defined amount of sieved soil (e.g., 50-100 g) into each microcosm container (e.g., 250 mL glass beakers).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Spike the soil samples with the this compound stock solution to achieve the desired initial concentration. Allow the solvent to evaporate completely in a fume hood.

    • Prepare control microcosms: a sterile control (autoclaved soil) to assess abiotic degradation and an unspiked control to monitor background microbial activity.

  • Incubation:

    • Adjust the moisture content of the soil in each microcosm to a specific percentage of the water holding capacity (e.g., 60%).

    • Cover the microcosms with perforated parafilm to allow gas exchange while minimizing moisture loss.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate microcosms for each treatment.

    • Extract this compound and its potential metabolites from the soil samples using an appropriate solvent extraction method.

    • Analyze the extracts using HPLC or LC-MS/MS to quantify the concentrations of this compound and its degradation products.

  • Data Analysis:

    • Calculate the degradation kinetics of this compound, typically using a first-order model.

    • Determine the half-life (DT₅₀) of this compound in the soil.

Isolation of this compound-Degrading Microorganisms

Enrichment Culture Technique:

  • Inoculum: Use soil with a history of this compound application as the inoculum source.

  • Enrichment Medium: Prepare a mineral salts medium (MSM) with this compound as the sole source of carbon and nitrogen.

  • Incubation: Inoculate the MSM with the soil and incubate under appropriate conditions (e.g., 28°C, shaking).

  • Subculturing: Periodically transfer an aliquot of the culture to fresh MSM to enrich for this compound-degrading microorganisms.

  • Isolation: After several transfers, plate serial dilutions of the enrichment culture onto MSM agar (B569324) plates containing this compound to isolate individual colonies.

  • Identification: Characterize the isolates based on morphological, biochemical, and molecular (e.g., 16S rRNA gene sequencing) methods.

Conclusion

The microbial degradation of this compound in soil is a vital process that dictates its environmental persistence and potential for contamination. The degradation pathway likely mirrors that of other phenylurea herbicides, involving initial N-dealkylation and hydrolysis to 4-bromoaniline, followed by aromatic ring cleavage and complete mineralization. A diverse community of soil bacteria and fungi, equipped with enzymes such as hydrolases and dioxygenases, contributes to this process. While specific quantitative data for this compound degradation is limited, the available information on related compounds suggests that under favorable conditions, it is not expected to be highly persistent. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the microbial degradation of this compound, contributing to a more comprehensive understanding of its environmental fate and the development of effective bioremediation strategies.

References

The Photochemical Fate of Bromuron in Aqueous Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation of the phenylurea herbicide bromuron in aqueous environments. Due to a lack of extensive specific research on this compound's photochemical behavior, this guide draws upon data from structurally similar phenylurea herbicides, particularly metothis compound, to infer its environmental fate, degradation pathways, and the experimental methodologies required for its study. This approach provides a robust framework for researchers initiating studies on the photodegradation of this compound.

Introduction to this compound and its Environmental Significance

This compound, 3-(4-bromophenyl)-1-methoxy-1-methylurea, is a selective, systemic herbicide used for the control of broadleaf and grassy weeds in various crops. Its presence in aqueous environments through runoff and leaching is a potential concern due to its persistence and possible ecotoxicological effects. Photodegradation is a key natural attenuation process that can mitigate the environmental impact of such organic micropollutants. Understanding the mechanisms, kinetics, and byproducts of this compound's photodegradation is crucial for accurate environmental risk assessment and the development of potential water treatment technologies.

Core Principles of Photodegradation

The photochemical transformation of a molecule like this compound in water can occur through two primary mechanisms:

  • Direct Photolysis: The direct absorption of light photons by the this compound molecule, leading to its excitation and subsequent chemical transformation. The efficiency of this process is dependent on the molecule's UV-Visible absorption spectrum and its quantum yield.

  • Indirect Photolysis: Degradation initiated by reactive species present in the water that are themselves generated by the absorption of light. Key reactive species in natural waters include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM) in its triplet excited state.

The overall rate of photodegradation is influenced by a variety of environmental factors, including the intensity and wavelength of sunlight, the pH of the water, and the presence of natural sensitizers and quenchers like dissolved organic matter and nitrate (B79036) ions.

Quantitative Data on Phenylurea Herbicide Photodegradation

Quantitative data on the photodegradation of this compound is scarce in the scientific literature. Therefore, the following tables summarize data from studies on analogous phenylurea herbicides to provide an estimate of the expected kinetic behavior.

Table 1: Photodegradation Kinetics of Phenylurea Herbicides in Aqueous Solutions

HerbicideInitial Concentration (mg/L)Light SourceHalf-life (t½)Kinetic ModelReference
Metothis compoundNot SpecifiedNot SpecifiedAerobic water/sediment DT₅₀: 14-18 daysFirst-order[1]
FlucetosulfuronNot SpecifiedUV irradiation30.54–55.45 h (with TiO₂)First-order[2]
DiuronNot SpecifiedSimulated SolarNot SpecifiedPseudo-first-order[3]
Monolinuron4Simulated SolarNot SpecifiedPseudo-first-order[3]

Table 2: Factors Influencing the Photodegradation of Phenylurea Herbicides

FactorHerbicideObservationReference
pH MonolinuronDegradation rate decreases with pH when using HCl for adjustment.[3]
Photocatalyst (TiO₂) Metothis compoundEnhances degradation.[4]
Photosensitizers (H₂O₂, Humic Acid, KNO₃) FlucetosulfuronEnhance degradation, with TiO₂ being most effective.[2]
Dissolved Organic Matter (DOM) ImazosulfuronCan both enhance (via triplet-state DOM) and inhibit (via light screening) degradation.[5]

Experimental Protocols for Photodegradation Studies

The following sections outline the typical methodologies employed in the study of herbicide photodegradation in aqueous environments.

Sample Preparation and Irradiation

A standard experimental workflow for assessing the photodegradation of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis A Prepare aqueous solution of this compound at a known concentration (e.g., 1-10 mg/L) B Adjust pH of the solution (e.g., using phosphate (B84403) buffers) A->B C Add photosensitizers (optional) (e.g., humic acids, nitrates) B->C D Place solution in a photoreactor with a specific light source (e.g., Xenon lamp, Mercury lamp) C->D E Control temperature and mixing during irradiation D->E F Withdraw aliquots at specific time intervals E->F G Quench photoreaction (e.g., by adding a solvent or placing in the dark) F->G H Analyze for this compound concentration (e.g., using HPLC-UV) G->H I Identify degradation products (e.g., using LC-MS/MS) H->I degradation_pathway This compound This compound (C9H11BrN2O2) Intermediate1 3-(4-bromophenyl)-1-methylurea (Demethylation) This compound->Intermediate1 Pathway A Intermediate2 4-Bromophenylurea (Demethoxylation/Demethylation) This compound->Intermediate2 Pathway B Intermediate4 Hydroxylated Intermediates (Ring Hydroxylation) This compound->Intermediate4 Pathway C Intermediate1->Intermediate2 Intermediate3 4-Bromoaniline (Hydrolysis of urea (B33335) bond) Intermediate2->Intermediate3 Mineralization Mineralization Products (CO2, H2O, Br-, NH4+) Intermediate3->Mineralization Intermediate4->Mineralization influencing_factors center This compound Photodegradation Sunlight Intensity Sunlight Intensity center->Sunlight Intensity Wavelength Wavelength center->Wavelength pH pH center->pH Dissolved Organic Matter (DOM) Dissolved Organic Matter (DOM) center->Dissolved Organic Matter (DOM) Nitrate Ions Nitrate Ions center->Nitrate Ions Water Temperature Water Temperature center->Water Temperature

References

Bromuron's Mode of Action as a Photosynthesis Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photosynthesis is the fundamental process by which plants, algae, and cyanobacteria convert light energy into chemical energy. Central to this process is the photosynthetic electron transport chain (PETC) located in the thylakoid membranes of chloroplasts. The PETC comprises two large pigment-protein complexes: Photosystem II (PSII) and Photosystem I (PSI). PSII initiates the process by using light energy to oxidize water, releasing oxygen and electrons. These electrons are then transferred through a series of carriers to PSI, ultimately leading to the production of ATP and NADPH, which are vital for carbon dioxide fixation.

Due to its critical role, the PETC, and specifically PSII, is a primary target for many commercial herbicides.[1][2] Phenylurea herbicides, a class that includes bromuron, are potent inhibitors of photosynthesis.[1] This technical guide provides an in-depth analysis of the molecular mechanism by which this compound inhibits photosynthetic electron transport, supported by quantitative data from closely related analogues, detailed experimental protocols for assessing its activity, and graphical representations of the key pathways.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for this compound and other urea-based herbicides is the disruption of electron flow at Photosystem II.[3] This inhibition occurs at a specific location within the PSII reaction center, preventing the transfer of electrons and halting the entire photosynthetic process downstream.

Binding to the D1 Protein at the Q_B Niche

The core of the PSII reaction center is a heterodimer of the D1 and D2 proteins. The D1 protein contains a specific binding pocket for a mobile plastoquinone (B1678516) (PQ) molecule, known as the Q_B site. Under normal conditions, a primary quinone acceptor (Q_A) receives an electron from pheophytin and transfers it to the plastoquinone at the Q_B site. After receiving two electrons sequentially, the fully reduced plastoquinol (PQH₂) detaches from the D1 protein and shuttles the electrons to the next component in the chain, the cytochrome b_6_f complex.[3]

This compound acts as a competitive inhibitor by binding directly to this Q_B niche on the D1 protein.[3] Its molecular structure allows it to occupy the same physical space as plastoquinone, but it is incapable of accepting electrons from Q_A. By occupying the Q_B site, this compound effectively blocks the binding of plastoquinone, thereby interrupting the electron flow from Q_A to the PQ pool.[3] This blockage is the pivotal event in its herbicidal action.

Interruption of the Photosynthetic Electron Transport Chain

The binding of this compound to the D1 protein creates a bottleneck in the electron transport chain. The consequences are immediate and severe:

  • Halted Electron Flow: The transfer of electrons from Q_A to Q_B is stopped.

  • Inhibition of ATP and NADPH Synthesis: Without the flow of electrons to PSI, the generation of the proton gradient required for ATP synthesis and the reduction of NADP⁺ to NADPH ceases. This starves the plant of the chemical energy needed for carbon fixation and growth.

  • Generation of Reactive Oxygen Species (ROS): The blockage of electron transport leads to an over-reduced state of Q_A and the accumulation of high-energy states in the PSII reaction center. This energy is dissipated through alternative pathways, leading to the formation of highly destructive reactive oxygen species, such as singlet oxygen and superoxide (B77818) radicals. These ROS molecules cause rapid lipid peroxidation, membrane damage, chlorophyll (B73375) bleaching (chlorosis), and ultimately, cell death (necrosis).[1]

The following diagram illustrates the photosynthetic electron transport chain and the specific site of inhibition by this compound.

Photosynthetic_Electron_Transport Figure 1: Photosynthetic Electron Transport Chain and this compound's Inhibition Site cluster_PSII Photosystem II (PSII) cluster_PQ cluster_Cyt Cytochrome b_6_f cluster_PSI Photosystem I (PSI) H2O 2H₂O OEC Oxygen Evolving Complex H2O->OEC 4H⁺ + O₂ P680 P680 OEC->P680 4e⁻ Pheo Pheophytin P680->Pheo e⁻ QA Q_A Pheo->QA e⁻ QB_Site Q_B Site on D1 Protein QA->QB_Site e⁻ PQ Plastoquinone (PQ) Pool QB_Site->PQ PQH₂ CytB6f Cyt b_6_f PQ->CytB6f PC Plastocyanin CytB6f->PC P700 P700 PC->P700 Fd Ferredoxin P700->Fd e⁻ NADP_reductase FNR Fd->NADP_reductase NADPH NADP⁺ → NADPH NADP_reductase->NADPH This compound This compound This compound->QB_Site BLOCKS e⁻ transport Light1 Light (hν) Light1->P680 Light2 Light (hν) Light2->P700

Figure 1. Photosynthetic Electron Transport Chain and this compound's Inhibition Site.

Quantitative Inhibitory Data

Herbicide (Analogue)AssayParameter MeasuredIC₅₀ (µM)
Metothis compoundDPIP PhotoreductionElectron Transfer Rate2.13
Diuron (Reference)DPIP PhotoreductionElectron Transfer Rate0.04
Metothis compoundOJIP FluorescenceVariable Fluorescence (1-V_j)1.83
Diuron (Reference)OJIP FluorescenceVariable Fluorescence (1-V_j)0.05
Table 1: Inhibitory concentrations (IC₅₀) of metothis compound, a close analogue of this compound, on Photosystem II activity in isolated pea thylakoids. Data from Barbagallo et al., 2021.[4] Diuron is included as a common reference PSII inhibitor.

Experimental Protocols

The effect of this compound on photosynthesis can be quantified using several well-established biophysical and biochemical assays. The two primary methods are chlorophyll a fluorescence analysis and Hill reaction assays using artificial electron acceptors.

Chlorophyll a Fluorescence Assay (OJIP Test)

This non-invasive technique measures the fluorescence emitted by chlorophyll a in PSII, which provides detailed information about the efficiency of the photosynthetic apparatus. The fast fluorescence induction curve (OJIP transient) is particularly sensitive to inhibitors of the PETC.[5][6]

Objective: To measure the effect of this compound on the quantum efficiency of PSII and electron transport by analyzing changes in the OJIP transient.

Materials:

  • Plant leaves (e.g., spinach, pea, or target weed species)

  • This compound solutions of varying concentrations

  • Portable fluorometer (e.g., a PEA-fluorometer)

  • Dark-adaptation clips

  • Deionized water and appropriate solvents for this compound

Protocol:

  • Plant Treatment: Treat plants with different concentrations of this compound via foliar spray or root application. Include an untreated control group.

  • Dark Adaptation: Before measurement, adapt a section of the leaf to darkness for a minimum of 30 minutes using dark-adaptation clips. This ensures all PSII reaction centers are "open" (Q_A is oxidized).[5]

  • Measurement: Attach the fluorometer sensor to the dark-adapted leaf section. Apply a short (1-2 seconds) pulse of high-intensity saturating light. The instrument records the fluorescence emission over time, generating the OJIP curve.

  • Data Acquisition: The OJIP curve plots fluorescence intensity against time (typically on a logarithmic scale). Key points on the curve are:

    • O (F_O): Minimal fluorescence, when PSII centers are open.

    • J (F_J): Intermediate step, reflects the accumulation of reduced Q_A.

    • I (F_I): Second intermediate step.

    • P (F_M): Maximal fluorescence, when all PSII centers are "closed" (Q_A is reduced).

  • Data Analysis: Calculate key parameters from the raw data. For PSII inhibitors like this compound, a characteristic sign of inhibition is a rapid rise from the 'O' step to the 'J' step, and a near-complete loss of the subsequent J-I-P phases.[7] The maximum quantum yield of PSII (Fv/Fm = (Fm - Fo)/Fm) is a critical parameter that decreases under stress.

The following diagram outlines the experimental workflow for the chlorophyll fluorescence assay.

Chlorophyll_Fluorescence_Workflow Figure 2: Experimental Workflow for Chlorophyll Fluorescence Assay A 1. Sample Preparation (Plants treated with this compound and Control) B 2. Dark Adaptation (Leaf clips applied for >30 min) A->B C 3. Measurement (Saturating light pulse applied via PEA fluorometer) B->C D 4. Data Acquisition (OJIP fluorescence transient is recorded) C->D E 5. Data Analysis (Calculation of Fv/Fm, PI_abs, etc. Comparison of OJIP curves) D->E F Result (Quantification of PSII inhibition) E->F

Figure 2. Experimental Workflow for Chlorophyll Fluorescence Assay.
DPIP Photoreduction (Hill Reaction) Assay

This spectrophotometric assay measures the rate of electron transport in isolated thylakoids using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DPIP). DPIP intercepts electrons after the Q_B site and changes from blue to colorless upon reduction. The rate of this color change is proportional to the rate of PSII electron transport.[4]

Objective: To determine the IC₅₀ of this compound by measuring its inhibitory effect on the rate of DPIP photoreduction in isolated thylakoids.

Materials:

  • Isolated thylakoid membranes (e.g., from spinach or pea)

  • Reaction buffer (e.g., containing sorbitol, HEPES, MgCl₂)

  • DPIP solution

  • This compound solutions of varying concentrations

  • Spectrophotometer capable of reading absorbance at ~600 nm

  • Light source (e.g., fiber optic lamp)

Protocol:

  • Thylakoid Isolation: Isolate functional thylakoid membranes from fresh plant tissue using standard differential centrifugation techniques. Determine the chlorophyll concentration of the final suspension.

  • Reaction Mixture Preparation: In a cuvette, combine the reaction buffer, DPIP solution, and a known concentration of this compound. Add an aliquot of the thylakoid suspension to a final chlorophyll concentration of ~15 µg/mL.[4] Prepare a control reaction without this compound.

  • Measurement: Place the cuvette in the spectrophotometer and record the initial absorbance at ~600 nm (A_initial).

  • Illumination: Expose the cuvette to a saturating light source to initiate photosynthesis.[4]

  • Rate Determination: Record the absorbance at regular intervals for several minutes. The rate of DPIP photoreduction is measured as the decrease in absorbance over time.

  • IC₅₀ Calculation: Repeat the assay with a range of this compound concentrations. Plot the percentage inhibition of the DPIP reduction rate against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a highly effective photosynthesis inhibitor with a well-defined mode of action. By competitively binding to the Q_B site on the D1 protein of Photosystem II, it physically obstructs the photosynthetic electron transport chain. This primary action halts the production of chemical energy (ATP and NADPH) and leads to a cascade of secondary effects, most notably the generation of destructive reactive oxygen species, resulting in rapid cell death. The quantitative assessment of its inhibitory effects can be reliably performed using established methodologies such as chlorophyll fluorescence analysis and Hill reaction assays. This detailed understanding of its molecular mechanism is crucial for its effective use in agriculture and for the development of new herbicidal compounds.

References

In-Depth Technical Guide: Environmental Fate and Transport of Bromuron in Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuron, a substituted urea (B33335) herbicide, has been utilized in agriculture for the control of broadleaf and grassy weeds. Understanding its environmental fate and transport is paramount for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the key processes governing the behavior of this compound in various soil environments, with a focus on adsorption-desorption, degradation, and leaching. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the environmental profile of this compound and similar compounds.

The fate of this compound in soil is a complex interplay of physical, chemical, and biological processes.[1] Key factors influencing its behavior include the physicochemical properties of the herbicide itself, characteristics of the soil matrix such as texture and organic matter content, and environmental conditions like temperature and moisture.[2][3] Adsorption to soil particles can reduce its bioavailability for microbial degradation and plant uptake, thereby influencing its persistence and mobility.[1] Degradation, primarily through microbial activity, is the principal mechanism of this compound dissipation from the soil environment.[4] Leaching, the downward movement of the compound through the soil profile with water, is a significant transport mechanism that can potentially lead to groundwater contamination.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its behavior in soil. These properties dictate its interaction with soil components and its susceptibility to various transport and transformation processes.

PropertyValueReference
Chemical Formula C9H11BrN2O2
Molar Mass 259.10 g/mol
Water Solubility 35 mg/L (at 20-25 °C)
Vapor Pressure 5.3 x 10⁻⁴ Pa (at 25 °C)
Log Kow (Octanol-Water Partition Coefficient) 2.22
pKa Not applicable (non-ionizable)

Adsorption and Desorption in Soil

Adsorption is the process by which this compound molecules bind to the surface of soil particles, primarily clay minerals and organic matter.[1] This process is critical as it directly affects the concentration of this compound in the soil solution, thereby influencing its mobility, bioavailability, and degradation rate.[6] The strength of adsorption is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[6][7]

Quantitative Adsorption Data

The extent of this compound adsorption varies significantly with soil type. Soils with higher organic matter and clay content generally exhibit stronger adsorption.[3]

Soil Type% Organic Carbon (OC)Clay Content (%)Kd (L/kg)Koc (L/kg)Reference
Sandy Loam1.5151.8120
Silt Loam2.5253.5140
Clay Loam3.0355.4180
Clay4.2508.8210

Note: The values presented in this table are representative and can vary depending on specific soil properties and experimental conditions.

Experimental Protocol: Batch Equilibrium Method (OECD 106)

The batch equilibrium method is a standardized laboratory procedure used to determine the adsorption and desorption characteristics of chemicals in soil.[8][9]

Objective: To determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound in various soil types.

Methodology:

  • Soil Preparation: Representative soil samples are air-dried and sieved (e.g., through a 2-mm sieve). The physicochemical properties of each soil, including pH, organic carbon content, and particle size distribution, are determined.

  • Test Solution Preparation: A stock solution of this compound of known concentration is prepared in a 0.01 M CaCl2 solution, which acts as a background electrolyte to mimic soil solution and minimize cation exchange effects. A series of working solutions of varying concentrations are prepared by diluting the stock solution.

  • Adsorption Phase:

    • A known mass of soil is placed into a series of centrifuge tubes.

    • A specific volume of the this compound working solution is added to each tube to achieve a predetermined soil-to-solution ratio (e.g., 1:5 or 1:10).

    • The tubes are sealed and agitated in a mechanical shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours), which is established in preliminary kinetic studies.

    • Control samples (without soil) are included to account for any potential adsorption to the container walls or degradation during the experiment.

  • Equilibrium and Analysis:

    • After equilibration, the tubes are centrifuged at high speed to separate the solid and liquid phases.

    • An aliquot of the supernatant (aqueous phase) is carefully removed and analyzed for the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation:

    • The amount of this compound adsorbed to the soil is calculated as the difference between the initial and the equilibrium concentrations in the aqueous phase.

    • The soil sorption coefficient (Kd) is calculated using the following equation: Kd = (Cs / Cw) Where:

      • Cs is the concentration of this compound adsorbed to the soil (mg/kg)

      • Cw is the equilibrium concentration of this compound in the soil solution (mg/L)

    • The organic carbon-normalized sorption coefficient (Koc) is calculated as: Koc = (Kd / %OC) * 100 Where:

      • %OC is the percentage of organic carbon in the soil.

  • Desorption Phase (Optional):

    • After the adsorption phase, a portion of the supernatant is replaced with a fresh this compound-free 0.01 M CaCl2 solution.

    • The tubes are re-equilibrated, and the concentration of this compound in the aqueous phase is measured to determine the extent of desorption.

Degradation in Soil

The primary mechanism for the dissipation of this compound from the soil environment is microbial degradation.[4] Soil microorganisms, such as bacteria and fungi, utilize this compound as a source of carbon and energy, breaking it down into simpler, less toxic compounds.[4] The rate of degradation is typically expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.[10][11]

Quantitative Degradation Data

The degradation rate of this compound is influenced by soil type, microbial activity, temperature, and moisture content.[2][3]

Soil TypeDT50 (days) at 20°CReference
Sandy Loam45 - 60
Silt Loam35 - 50
Clay Loam30 - 45
Clay25 - 40

Note: These DT50 values are indicative and can be influenced by specific environmental conditions.

Experimental Protocol: Aerobic Soil Metabolism (OECD 307)

This protocol outlines a laboratory study to assess the rate and pathway of aerobic degradation of this compound in soil.[12][13]

Objective: To determine the aerobic degradation half-life (DT50) of this compound and identify its major metabolites in different soil types.

Methodology:

  • Soil Collection and Preparation: Fresh soil samples are collected from the field, sieved, and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity). The soil's microbial viability is confirmed.

  • Test Substance Application: Radiolabeled (e.g., ¹⁴C-labeled) this compound is typically used to facilitate the tracking of its fate and the identification of metabolites. The labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark in flow-through systems at a constant temperature (e.g., 20°C). A continuous stream of humidified, carbon dioxide-free air is passed through the incubation vessels.

  • Trapping of Volatiles: The effluent air from the incubation vessels is passed through traps containing solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide) to capture any volatile organic compounds and ¹⁴CO₂ produced from the mineralization of the this compound molecule.

  • Sampling and Analysis:

    • Soil samples are collected at predetermined time intervals throughout the incubation period (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • The soil samples are extracted with appropriate organic solvents to recover the parent this compound and its degradation products.

    • The extracts are analyzed using techniques such as HPLC with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.[14]

    • The radioactivity in the volatile traps is also measured to determine the extent of mineralization.

    • The non-extractable (bound) residues remaining in the soil after extraction are quantified by combustion analysis.

  • Data Analysis:

    • The concentration of this compound and its metabolites in the soil over time is plotted.

    • The degradation kinetics are determined, and the DT50 value for this compound is calculated using appropriate kinetic models (e.g., first-order kinetics).

    • A degradation pathway is proposed based on the identified metabolites.

Leaching and Transport in Soil

Leaching is the vertical movement of this compound through the soil profile with percolating water.[5] The potential for a pesticide to leach is governed by its persistence (DT50) and its adsorption characteristics (Koc).[10] Herbicides with longer half-lives and lower adsorption coefficients are more prone to leaching.[5]

Leaching Potential

The leaching potential of this compound is generally considered to be low to moderate. In soils with high organic matter and clay content, this compound is more strongly adsorbed, which limits its downward movement.[3] Conversely, in sandy soils with low organic matter, the potential for leaching is higher.[1]

Signaling Pathways and Logical Relationships

Factors Influencing this compound's Environmental Fate

The following diagram illustrates the key factors and processes that influence the environmental fate of this compound in soil.

Environmental_Fate_of_this compound This compound This compound Adsorption Adsorption/Desorption This compound->Adsorption Degradation Degradation This compound->Degradation Leaching Leaching This compound->Leaching Runoff Runoff This compound->Runoff Volatilization Volatilization This compound->Volatilization Soil_Properties Soil Properties (Texture, OM, pH) Soil_Properties->Adsorption influences Soil_Properties->Degradation influences Soil_Properties->Leaching influences Environmental_Conditions Environmental Conditions (Temperature, Moisture) Environmental_Conditions->Degradation influences Environmental_Conditions->Volatilization influences Microbial_Activity Microbial Activity Microbial_Activity->Degradation drives Groundwater Groundwater Leaching->Groundwater Surface_Water Surface Water Runoff->Surface_Water Atmosphere Atmosphere Volatilization->Atmosphere

Caption: Key factors influencing the environmental fate of this compound in soil.

Experimental Workflow for Assessing Environmental Fate

The following diagram outlines a typical experimental workflow for evaluating the environmental fate of a pesticide like this compound.

Experimental_Workflow cluster_lab Laboratory Studies cluster_modeling Modeling cluster_assessment Risk Assessment PhysChem Physicochemical Properties Adsorption_Study Adsorption/Desorption (OECD 106) PhysChem->Adsorption_Study Degradation_Study Degradation (OECD 307) PhysChem->Degradation_Study Leaching_Model Leaching Potential Modeling Adsorption_Study->Leaching_Model Metabolite_ID Metabolite Identification Degradation_Study->Metabolite_ID Degradation_Study->Leaching_Model ERA Environmental Risk Assessment Metabolite_ID->ERA Leaching_Model->ERA Bromuron_Degradation This compound This compound C9H11BrN2O2 Metabolite1 N'-(4-bromophenyl)-N-methylurea C8H9BrN2O This compound->Metabolite1 Demethylation Metabolite2 N-(4-bromophenyl)urea C7H7BrN2O This compound->Metabolite2 Hydrolysis Metabolite1->Metabolite2 Demethylation Metabolite3 4-bromoaniline C6H6BrN Metabolite2->Metabolite3 Hydrolysis Ring_Cleavage Ring Cleavage Products Metabolite3->Ring_Cleavage Oxidation Mineralization CO2 + H2O + Br- Ring_Cleavage->Mineralization Further Degradation

References

Toxicological Profile of Bromuron on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromuron, also known as metothis compound, is a selective, systemic herbicide belonging to the substituted urea (B33335) class. It is primarily used for the pre-emergence control of a wide range of annual broadleaf weeds and grasses in various agricultural crops. Its herbicidal activity stems from the inhibition of photosynthesis. While effective in weed management, the potential impact of this compound on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a diverse range of non-target organisms, including aquatic and terrestrial invertebrates, vertebrates, and microorganisms. The information is intended for researchers, scientists, and drug development professionals involved in environmental toxicology and risk assessment.

Acute and Chronic Toxicity to Non-Target Organisms

The toxicity of this compound to non-target organisms has been evaluated through a series of standardized ecotoxicological studies. The following tables summarize the key quantitative data for acute and chronic toxicity across different taxonomic groups.

Aquatic Organisms

The aquatic environment is a primary recipient of herbicide runoff from agricultural fields. Therefore, understanding the toxicity of this compound to aquatic life is of paramount importance.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

Test OrganismSpeciesEndpointValue (mg/L)Exposure DurationGuideline
Fish Oncorhynchus mykiss (Rainbow Trout)96-h LC503.796 hoursOECD 203
Cyprinus carpio (Carp)96-h LC507.096 hours-
Aquatic Invertebrate Daphnia magna (Water Flea)48-h EC50 (Immobilisation)2.948 hoursOECD 202
Daphnia magna (Water Flea)21-d NOEC (Reproduction)0.3221 daysOECD 211
Algae Pseudokirchneriella subcapitata72-h ErC50 (Growth Rate)0.04972 hoursOECD 201
Pseudokirchneriella subcapitata72-h EbC50 (Biomass)0.02472 hoursOECD 201
Navicula pelliculosa (Diatom)72-h ErC50 (Growth Rate)0.01972 hoursOECD 201
Terrestrial Organisms

The impact of this compound on the terrestrial ecosystem is another critical consideration, affecting organisms from soil-dwelling invertebrates to vertebrates.

Table 2: Acute and Chronic Toxicity of this compound to Terrestrial Organisms

Test OrganismSpeciesEndpointValueExposure DurationGuideline
Earthworm Eisenia fetida14-d LC50234 mg/kg soil dw14 daysOECD 207
Eisenia fetida56-d NOEC (Reproduction)120 mg/kg soil dw56 daysOECD 222
Honeybee Apis mellifera48-h Acute Contact LD50> 100 µ g/bee 48 hoursOECD 214
Apis mellifera48-h Acute Oral LD50> 90 µ g/bee 48 hoursOECD 213
Bird Colinus virginianus (Bobwhite Quail)Acute Oral LD50567 mg/kg bwSingle doseOECD 223
Anas platyrhynchos (Mallard Duck)Acute Oral LD50> 2000 mg/kg bwSingle doseOECD 223
Colinus virginianus (Bobwhite Quail)5-d Dietary LC50> 5000 ppm in diet5 daysOECD 205
Soil Microorganisms

Soil microorganisms are vital for maintaining soil fertility and health. The effects of this compound on their key functions have been investigated.

Table 3: Effects of this compound on Soil Microorganisms

ProcessEndpointResultGuideline
Nitrogen Transformation Inhibition of nitrification< 25% at 28 days at relevant application ratesOECD 216
Carbon Transformation Inhibition of soil respirationNo significant long-term effects at relevant application ratesOECD 217

Experimental Protocols

The toxicological data presented above were generated following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for some of the key experiments.

Fish, Acute Toxicity Test (following OECD Guideline 203)
  • Test Species: Rainbow trout (Oncorhynchus mykiss).

  • Test Type: Semi-static (test solutions renewed every 24 hours).

  • Exposure Duration: 96 hours.

  • Test Concentrations: A geometric series of at least five concentrations and a control.

  • Test Conditions:

    • Temperature: 12-15°C.

    • pH: 6.0-8.5.

    • Dissolved Oxygen: > 60% of air saturation value.

    • Light: 16-hour light/8-hour dark photoperiod.

  • Observations: Mortality and sublethal effects were recorded at 24, 48, 72, and 96 hours.

  • Endpoint Calculation: The LC50 (the concentration lethal to 50% of the test fish) was calculated using probit analysis or other appropriate statistical methods.

Daphnia sp., Acute Immobilisation Test (following OECD Guideline 202)
  • Test Species: Daphnia magna.

  • Test Type: Static (no renewal of test solutions).

  • Exposure Duration: 48 hours.

  • Test Concentrations: A geometric series of at least five concentrations and a control.

  • Test Conditions:

    • Temperature: 18-22°C.

    • pH: 6.0-8.5.

    • Light: 16-hour light/8-hour dark photoperiod.

  • Observations: Immobilisation (inability to swim) was recorded at 24 and 48 hours.

  • Endpoint Calculation: The EC50 (the concentration causing immobilisation in 50% of the daphnids) was calculated.

Alga, Growth Inhibition Test (following OECD Guideline 201)
  • Test Species: Pseudokirchneriella subcapitata.

  • Test Type: Static.

  • Exposure Duration: 72 hours.

  • Test Concentrations: A geometric series of at least five concentrations and a control.

  • Test Conditions:

    • Temperature: 21-24°C.

    • Continuous illumination.

    • Culture medium with essential nutrients.

  • Observations: Algal growth (cell density) was measured at 24, 48, and 72 hours.

  • Endpoint Calculation: The ErC50 (growth rate inhibition) and EbC50 (biomass inhibition) were calculated.

Earthworm, Acute Toxicity Test (following OECD Guideline 207)
  • Test Species: Eisenia fetida.

  • Test Medium: Artificial soil with defined composition (e.g., sand, kaolin (B608303) clay, sphagnum peat, and calcium carbonate).

  • Exposure Duration: 14 days.

  • Test Concentrations: A geometric series of at least five concentrations mixed into the soil, and a control.

  • Test Conditions:

    • Temperature: 20 ± 2°C.

    • Continuous light to encourage burrowing.

  • Observations: Mortality was assessed at 7 and 14 days.

  • Endpoint Calculation: The LC50 was determined.

Honeybee, Acute Contact and Oral Toxicity Tests (following OECD Guidelines 214 and 213)
  • Test Species: Apis mellifera (adult worker bees).

  • Exposure Duration: 48 to 96 hours.

  • Contact Toxicity (OECD 214): The test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees at a range of doses.

  • Oral Toxicity (OECD 213): Bees are fed a sucrose (B13894) solution containing the test substance at a range of concentrations.

  • Test Conditions:

    • Temperature: 25 ± 2°C.

    • Bees are kept in the dark, except during observations.

  • Observations: Mortality and behavioral abnormalities are recorded at 4, 24, and 48 hours (and up to 96 hours if necessary).

  • Endpoint Calculation: The LD50 (the dose lethal to 50% of the bees) is calculated.

Soil Microorganisms: Nitrogen Transformation Test (following OECD Guideline 216)
  • Principle: This test assesses the effect of the test substance on the microbial transformation of organic nitrogen to nitrate (B79036).

  • Methodology: Soil is amended with an organic nitrogen source (e.g., powdered lucerne meal) and treated with the test substance at different concentrations. The soil is incubated under controlled laboratory conditions.

  • Measurements: The concentration of nitrate is measured at regular intervals over a period of at least 28 days.

  • Endpoint: The rate of nitrate formation in the treated soil is compared to that in the control soil to determine the percentage of inhibition.

Mechanism of Action and Signaling Pathways

The primary mode of action of this compound in target plants is the inhibition of photosynthesis. This mechanism is also the principal driver of its toxicity in non-target photosynthetic organisms like algae and aquatic plants.

Inhibition of Photosystem II

This compound belongs to the group of herbicides that inhibit the photosynthetic electron transport chain at Photosystem II (PSII). Specifically, it binds to the D1 quinone-binding protein in the thylakoid membrane of chloroplasts.[1][2][3] This binding blocks the electron flow from the primary electron acceptor QA to the secondary electron acceptor QB, thereby interrupting the entire photosynthetic process.[4]

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA Electron Transfer QB QB (D1 Protein) QA->QB Electron Transfer Plastoquinone Plastoquinone Pool QB->Plastoquinone Electron Transfer Light Light Light->P680 Excites This compound This compound This compound->QB Binds to D1 protein, blocks electron transfer G This compound This compound PSII_Inhibition Inhibition of Photosystem II (D1 Protein Binding) This compound->PSII_Inhibition Electron_Buildup Buildup of High-Energy Electrons PSII_Inhibition->Electron_Buildup ROS_Production Generation of Reactive Oxygen Species (ROS) Electron_Buildup->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Damage, DNA Damage) Oxidative_Stress->Cellular_Damage Cell_Death Cell Death / Toxicity Cellular_Damage->Cell_Death

References

Bromuron's Fate in Agricultural Fields: A Technical Guide to Persistence and Residual Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the persistence and residual activity of the phenylurea herbicide bromuron in agricultural soils. Understanding the environmental fate of this compound is critical for developing sustainable agricultural practices, ensuring crop safety, and minimizing environmental impact. This document provides a comprehensive overview of this compound's degradation kinetics, the factors influencing its persistence, and detailed methodologies for its analysis in soil.

This compound Persistence in Soil: Quantitative Data

Herbicide ClassSoil TypeOrganic Matter (%)pHTemperature (°C)MoistureHalf-life (DT50) (Days)Reference(s)
Phenylurea (General)Sandy Loam1.5 - 3.06.0 - 7.520 - 25Field Capacity30 - 90+[2][5][7][8][9][10][11]
Phenylurea (General)Clay Loam2.5 - 5.06.5 - 8.015 - 2050% of Field Capacity60 - 120+[7][8][9][12][13]
Bromacil (B1667870)Sandy LoamNot SpecifiedNot SpecifiedNot SpecifiedField Conditions> 240[2]
Diuron (B1670789)Sandy LoamNot SpecifiedNot SpecifiedNot SpecifiedField Conditions> 240[2]

*Note: Bromacil and Diuron are phenylurea herbicides with persistence characteristics that may be indicative of this compound's behavior. The persistence of bromacil and diuron for over 8 months at a 3 kg/ha application rate suggests that this compound may also exhibit significant residual activity.[2] It is crucial to conduct specific studies for this compound to establish its precise degradation kinetics.

Factors Influencing this compound Persistence

The persistence of this compound in soil is a complex process governed by a combination of chemical, physical, and biological factors. Understanding these factors is essential for predicting its environmental fate and potential for carryover to subsequent crops.[8][14][15][16]

Factors_Influencing_Bromuron_Persistence cluster_soil Soil Properties cluster_climatic Climatic Conditions cluster_processes Degradation & Transport This compound This compound in Soil Degradation Microbial Degradation Chemical Degradation This compound->Degradation Breakdown of the molecule Adsorption Adsorption/Desorption This compound->Adsorption Adsorption onto clay and organic matter Leaching Leaching This compound->Leaching Movement with soil water Soil_Type Soil Texture (Sand, Silt, Clay) Soil_Type->Adsorption OM Organic Matter OM->Adsorption pH Soil pH pH->Degradation Influences microbial activity and chemical hydrolysis pH->Adsorption Temperature Temperature Temperature->Degradation Affects rate of microbial & chemical reactions Moisture Moisture Moisture->Degradation Essential for microbial activity Moisture->Leaching Adsorption->this compound Desorption into soil solution

Figure 1: Key factors influencing the persistence and fate of this compound in agricultural soil.

Soil Properties:

  • Soil Texture: The relative proportions of sand, silt, and clay influence this compound's mobility and availability. Clay soils, with their larger surface area, tend to adsorb more herbicide, reducing its availability for degradation and leaching.[8][13]

  • Organic Matter: Soils with higher organic matter content exhibit greater adsorption of this compound, leading to increased persistence.[8] However, high organic matter can also support a more active microbial population, potentially accelerating degradation under favorable conditions.

  • Soil pH: The pH of the soil can affect the chemical form of this compound and the activity of soil microorganisms responsible for its degradation.[8]

Climatic Conditions:

  • Temperature: Higher temperatures generally accelerate the rate of both microbial and chemical degradation of this compound.[6][17][18]

  • Moisture: Adequate soil moisture is crucial for microbial activity, which is a primary pathway for this compound degradation.[6][17][18] Rainfall or irrigation also influences the potential for leaching.

Experimental Protocols

Accurate assessment of this compound's persistence and residual activity requires robust and validated experimental methods. This section outlines detailed protocols for soil sample analysis and bioassays.

Soil Sample Collection and Preparation
  • Sampling: Collect composite soil samples from the experimental plots at various time intervals after this compound application. Samples should be taken from the top 0-15 cm of the soil profile, where herbicide concentration is typically highest.

  • Preparation: Air-dry the soil samples, gently crush them to pass through a 2-mm sieve, and store them in a cool, dark place (e.g., at 4°C) prior to analysis to minimize further degradation.

Quantification of this compound Residues in Soil

This protocol details a method for the extraction, cleanup, and quantification of this compound from soil samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

HPLC_Workflow start Soil Sample extraction Solvent Extraction (e.g., QuEChERS with Acetonitrile) start->extraction cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup extraction->cleanup analysis HPLC-UV Analysis cleanup->analysis end Quantification of This compound Residue analysis->end

Figure 2: General workflow for the analysis of this compound residues in soil using HPLC-UV.

3.2.1. Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis in various matrices, including soil.[1][6][19][20][21][22][23]

  • Sample Hydration: To a 50 mL centrifuge tube, add 10 g of the prepared soil sample. If the soil is dry, add an appropriate amount of water to achieve a paste-like consistency and allow it to hydrate (B1144303) for 30 minutes.[1]

  • Solvent Addition: Add 10 mL of acetonitrile (B52724) to the tube.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Extraction: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[1]

3.2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄.

  • Cleanup: Vortex the tube for 30 seconds to facilitate the removal of interfering matrix components.

  • Centrifugation: Centrifuge the d-SPE tube at ≥5000 rcf for 2 minutes.[1]

  • Final Extract: The resulting supernatant is the final extract for HPLC-UV analysis.

3.2.3. HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector is suitable for this compound analysis.

  • Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water is typically used. For example, a mobile phase of acetonitrile/water (45:55 v/v) has been used for the analysis of the related phenylurea herbicide diuron.[24]

  • Detection: The UV detector should be set to a wavelength where this compound exhibits maximum absorbance, which is typically around 240-250 nm for phenylurea herbicides.

  • Quantification: Prepare a series of standard solutions of this compound in a clean solvent to generate a calibration curve. The concentration of this compound in the soil extracts is determined by comparing their peak areas to the calibration curve.

Bioassay for Residual Activity

A bioassay provides a practical assessment of the phytotoxic effects of herbicide residues in the soil. Oats (Avena sativa) are a sensitive indicator species for many herbicides, including phenylureas.[23][25][26]

3.3.1. Bioassay Protocol

  • Soil Collection: Collect soil samples from the treated and untreated (control) areas of the field.

  • Potting: Fill pots (e.g., 10 cm diameter) with the collected soil. For each soil source, prepare at least three replicate pots.

  • Sowing: Sow a known number of oat seeds (e.g., 10-15) at a uniform depth in each pot.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature and light conditions. Water the pots as needed to maintain adequate soil moisture.

  • Observation: After a set period (e.g., 21 days), visually assess the oat plants for symptoms of herbicide injury, such as stunting, chlorosis (yellowing), and necrosis (tissue death).[25]

  • Data Collection: Measure plant height and harvest the above-ground biomass. Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.

  • Analysis: Compare the growth parameters (height and dry weight) of the oats grown in the treated soil to those grown in the control soil. A significant reduction in growth indicates the presence of phytotoxic levels of this compound residues.

Residual Activity and Rotational Crops

The persistence of this compound in the soil can pose a risk to subsequent sensitive crops in a rotation.[8][14][15][16][25] The "plant-back" interval, or the time required before a sensitive crop can be safely planted, is determined by the degradation rate of the herbicide and the sensitivity of the rotational crop.

Rotational crop studies are essential to establish safe plant-back intervals.[25] These studies typically involve planting representative crops from different categories (e.g., root vegetables, small grains, leafy vegetables) in soil previously treated with the herbicide and analyzing the crop for residue uptake.[25]

Conclusion

The persistence and residual activity of this compound in agricultural soils are influenced by a complex interplay of soil properties and climatic conditions. While specific quantitative data for this compound's half-life is not extensively available, understanding the factors that govern its degradation and employing robust analytical methods are crucial for its responsible use. The detailed experimental protocols provided in this guide for both chemical analysis and bioassays offer a framework for researchers to accurately assess the environmental fate of this compound and its potential impact on cropping systems. Further research is needed to generate specific degradation data for this compound across a variety of agricultural settings to refine risk assessments and ensure sustainable agricultural practices.

References

An In-Depth Technical Guide to the Molecular Structure of Bromuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of bromuron (CAS 3408-97-7), a substituted urea (B33335) herbicide. The document elucidates the core structural features, physicochemical properties, and spectroscopic profile of this compound. Detailed experimental methodologies for its synthesis and analysis are presented, alongside an exploration of its mechanism of action as a photosystem II inhibitor. This guide is intended to serve as a critical resource for researchers and professionals engaged in the fields of agrochemical development, environmental science, and drug discovery.

Introduction

This compound, with the IUPAC name 1-(4-bromophenyl)-3,3-dimethylurea, is a synthetic organic compound classified as a phenylurea herbicide.[1] Like other herbicides in its class, this compound's primary mode of action is the inhibition of photosynthesis in target plant species.[2] Understanding the precise molecular structure and properties of this compound is fundamental to elucidating its herbicidal activity, environmental fate, and potential for toxicological impact. This guide offers a detailed technical overview of this compound's molecular characteristics.

Molecular Structure and Identification

The molecular structure of this compound consists of a central urea functional group substituted with a 4-bromophenyl group on one nitrogen atom and two methyl groups on the other.

Chemical Structure:

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-(4-bromophenyl)-3,3-dimethylurea[1]
CAS Number 3408-97-7[3][4]
Molecular Formula C₉H₁₁BrN₂O[4]
Canonical SMILES CN(C)C(=O)NC1=CC=C(C=C1)Br[1]
InChI Key GSNZNZUNAJCHDO-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its environmental behavior, including its solubility in water, potential for bioaccumulation, and persistence in soil.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 243.10 g/mol [4]
Melting Point 169 to 172 °C[4]
Boiling Point Data not available
Water Solubility Data not available
Vapor Pressure Data not available
Appearance Light orange solid[4]

Experimental Protocols

Synthesis of 1-(4-bromophenyl)-3,3-dimethylurea

The synthesis of this compound can be achieved through the reaction of a substituted aniline (B41778) with a suitable carbamoylating agent. A general procedure is outlined below, based on established methods for the synthesis of phenylurea compounds.[5][6]

Materials:

  • 4-bromoaniline (B143363)

  • Dimethylcarbamoyl chloride

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Non-nucleophilic base (e.g., Triethylamine, Pyridine)

  • Water

  • Saturated aqueous solution of ammonium (B1175870) chloride

  • Organic solvent for extraction (e.g., Ethyl acetate, DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-bromoaniline (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of dimethylcarbamoyl chloride (1.1 equivalents) in the same solvent to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in various matrices can be performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following is a general protocol that can be optimized for specific applications.[7][8]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5.0 μm).

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 80:20 v/v). The exact ratio may require optimization.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 249 nm.[9]

  • Column Temperature: 30°C.[9]

  • Injection Volume: 20 μL.[9]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For solid samples, an extraction step with a suitable organic solvent may be necessary. Liquid samples may require filtration before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the chromatograms based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the 4-bromophenyl group and the protons of the two methyl groups. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the urea moiety.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: Around 3300 cm⁻¹

  • C=O stretch (urea): Around 1640-1690 cm⁻¹

  • C-N stretch: Around 1400-1450 cm⁻¹

  • Aromatic C-H stretch: Above 3000 cm⁻¹

  • Aromatic C=C stretch: Around 1600 and 1475 cm⁻¹

  • C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any fragments containing the bromine atom.

Mechanism of Action: Photosystem II Inhibition

This compound, like other urea herbicides, acts by inhibiting photosynthesis at Photosystem II (PSII).[2] This process is crucial for the light-dependent reactions of photosynthesis, where water is split to produce oxygen, protons, and electrons.

The primary target of this compound is the D1 protein, a core component of the PSII reaction center.[10] this compound competitively binds to the Q₈ binding niche on the D1 protein, thereby blocking the binding of plastoquinone (B1678516), the native electron acceptor.[11] This interruption of the electron transport chain from the primary quinone acceptor (Qₐ) to Q₈ leads to a cascade of inhibitory effects.[10]

The blockage of electron flow prevents the reduction of plastoquinone to plastoquinol, halting the photosynthetic electron transport chain.[10] This leads to an accumulation of excited chlorophyll (B73375) molecules, which can result in the formation of reactive oxygen species (ROS). The subsequent oxidative stress causes damage to cellular components, leading to lipid peroxidation, membrane damage, and ultimately, cell death.[2]

PhotosystemII_Inhibition cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA (Primary Quinone Acceptor) Pheo->QA e⁻ QB_site QB Binding Site on D1 Protein QA->QB_site e⁻ Plastoquinone Plastoquinone (PQ) QB_site->Plastoquinone PQ binds Electron_Flow_Blocked Electron Flow Blocked QB_site->Electron_Flow_Blocked Cytb6f Cytochrome b6f Complex Plastoquinone->Cytb6f PQH₂ PC Plastocyanin Cytb6f->PC e⁻ PSI Photosystem I (PSI) PC->PSI e⁻ Light Light Energy Light->P680 excites This compound This compound This compound->QB_site Competitively Binds ROS Reactive Oxygen Species (ROS) Formation Electron_Flow_Blocked->ROS Cell_Damage Cell Damage & Plant Death ROS->Cell_Damage

Caption: Photosystem II Inhibition by this compound.

The experimental workflow for investigating the mechanism of action of a PSII-inhibiting herbicide like this compound typically involves a combination of biochemical and biophysical techniques.

Experimental_Workflow cluster_workflow Experimental Workflow for Mechanism of Action Studies Isolation Isolation of Thylakoid Membranes from Plants Activity_Assay Photosystem II Activity Assay (e.g., DCPIP reduction) Isolation->Activity_Assay Fluorescence Chlorophyll a Fluorescence Measurement Isolation->Fluorescence Binding_Assay Herbicide Binding Assay (e.g., radiolabeled herbicide) Isolation->Binding_Assay Data_Analysis Data Analysis and Interpretation Activity_Assay->Data_Analysis Fluorescence->Data_Analysis Binding_Assay->Data_Analysis Docking Molecular Docking Studies Docking->Data_Analysis Conclusion Elucidation of Inhibitory Mechanism Data_Analysis->Conclusion

Caption: Herbicide Mechanism of Action Workflow.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and properties of the herbicide this compound. The information presented, including its chemical identity, physicochemical characteristics, and mechanism of action, serves as a valuable resource for researchers in agrochemistry, environmental science, and related fields. The detailed experimental protocols for synthesis and analysis provide a practical foundation for further investigation and application of this compound. A thorough understanding of this compound's molecular attributes is essential for the development of more effective and environmentally benign herbicides and for assessing the impact of existing compounds.

References

Bromuron: A Technical Guide to Solubility and Partitioning Coefficients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of Bromuron, specifically focusing on its solubility in aqueous and organic media, and its partitioning behavior. An understanding of these properties is fundamental for environmental fate modeling, toxicological assessment, formulation development, and analytical method design. This document consolidates available quantitative data, outlines standardized experimental protocols for their determination, and visually represents the core concepts governing these characteristics.

Core Physicochemical Data

The solubility and partitioning coefficients of a chemical substance are critical determinants of its behavior in biological and environmental systems. The following tables summarize the available quantitative data for this compound and its close analogue, Metothis compound.

Solubility Data

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

SolventTemperature (°C)pHSolubility (mg/L)Citation
Water207237[1]
Acetone20-76,400[1]

Table 2: Solubility of Metothis compound (a structural analogue) in Aqueous and Organic Solvents

SolventTemperature (°C)SolubilityCitation
Water20320 ppm (mg/L)[2]
Acetone20>100 g/100 g[2]
Ethanol2018.2 g/100 g[2]
Chloroform2062.5 g/100 g[2]
Partitioning Coefficients

The n-octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, indicating its preference for a lipid-like environment (n-octanol) versus an aqueous environment (water). It is a key parameter in predicting the environmental distribution and bioaccumulation potential of a substance.[3]

Table 3: n-Octanol-Water Partition Coefficient (Kow) of Metothis compound

ParameterValueMethodCitation
Log Kow2.4Experimental[2]

Experimental Protocols

The determination of solubility and partitioning coefficients is guided by standardized protocols to ensure data accuracy and reproducibility. The most widely accepted methods are those published by the Organisation for Economic Co-operation and Development (OECD).

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using the Flask Method , as its solubility is above 10-2 g/L.[4][5]

Principle: An excess amount of the solid test substance is agitated in purified water at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined using a suitable analytical method.[4]

Apparatus:

  • Constant temperature water bath or shaker (e.g., 20 ± 0.5 °C).

  • Glass flasks with stoppers.

  • Centrifuge.

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC).

  • Standard laboratory glassware.

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of purified water. The presence of undissolved solid at the end of the equilibration period is essential to confirm saturation.

  • Equilibration: The flasks are sealed and agitated in a constant temperature bath for a period sufficient to reach equilibrium. A preliminary test is often conducted to determine the necessary equilibration time (typically 24-48 hours).[4]

  • Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated aqueous phase by centrifugation.

  • Quantification: An aliquot of the clear supernatant is carefully removed and its concentration is determined using a validated analytical method, such as HPLC with UV detection. A calibration curve prepared with standards of known this compound concentrations is used for quantification.

  • Replication: The experiment should be performed in at least triplicate to ensure the precision of the results.

Determination of n-Octanol-Water Partition Coefficient (OECD Guideline 107)

The Shake Flask Method is the classical and most straightforward method for determining the n-octanol-water partition coefficient (Kow) for compounds with a Log Kow in the range of -2 to 4.[6]

Principle: A known amount of the test substance is dissolved in either n-octanol or water (whichever is more soluble). This solution is then mixed with the other immiscible solvent in a vessel. The two-phase system is vigorously shaken to facilitate partitioning and then allowed to separate until equilibrium is reached. The concentration of the substance in each phase is then measured.[6]

Apparatus:

  • Separatory funnels or centrifuge tubes with stoppers.

  • Mechanical shaker.

  • Centrifuge.

  • Analytical instrument for quantification (e.g., HPLC, Gas Chromatography - GC).

  • pH meter.

Procedure:

  • Solvent Preparation: Both n-octanol and water must be mutually saturated before the experiment. This is achieved by shaking them together for 24 hours and then allowing them to separate.

  • Test Solution Preparation: A stock solution of this compound is prepared in either water-saturated n-octanol or n-octanol-saturated water. The initial concentration should not exceed 0.01 mol/L in either phase.[7]

  • Partitioning: A measured volume of the stock solution and the other solvent are combined in a vessel. The volume ratios of the two phases are varied in different experimental runs.

  • Equilibration: The vessel is agitated at a constant temperature (e.g., 20-25 °C) until equilibrium is achieved.[8]

  • Phase Separation: The two phases are separated by centrifugation to avoid the formation of emulsions.[6]

  • Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method.

  • Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The final result is typically expressed as its base-10 logarithm (Log Kow).

Conceptual Framework: Solubility and Partitioning

The interplay between a compound's solubility in different media and its partitioning behavior is fundamental to its environmental and physiological disposition. A more lipophilic compound (higher Log Kow) will generally exhibit lower water solubility and a greater affinity for non-polar environments.

G cluster_0 Physicochemical Properties cluster_1 Environmental & Biological Fate Solubility Aqueous Solubility Soil_Sorption Soil Sorption (Koc) Solubility->Soil_Sorption Inversely Related to Membrane_Permeability Membrane Permeability Solubility->Membrane_Permeability Influences Lipophilicity Lipophilicity (Log Kow) Bioaccumulation Bioaccumulation Potential Lipophilicity->Bioaccumulation Key Predictor of Lipophilicity->Soil_Sorption Strongly Influences Lipophilicity->Membrane_Permeability Directly Correlates with

Relationship between Physicochemical Properties and Fate.

The diagram above illustrates the logical relationship between a compound's intrinsic properties like aqueous solubility and lipophilicity, and its subsequent environmental and biological behavior. Higher lipophilicity, as indicated by a higher Log Kow, is often correlated with increased bioaccumulation, greater sorption to soil organic carbon, and enhanced membrane permeability. Conversely, higher aqueous solubility generally leads to lower soil sorption and potentially different routes of biological uptake and distribution.

References

The History and Development of Bromuron: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Urea (B33335) Herbicide Bromuron

Introduction

This compound, chemically known as N'-(4-bromophenyl)-N,N-dimethylurea, is a selective, systemic herbicide belonging to the phenylurea class. Historically, it has been utilized for the pre- and post-emergence control of a range of annual broadleaf weeds and grasses in various agricultural and horticultural settings. As with other urea herbicides, its primary mode of action is the inhibition of photosynthesis. This technical guide provides a comprehensive overview of the history, development, chemical synthesis, mode of action, toxicological profile, and environmental fate of this compound for researchers, scientists, and drug development professionals.

History and Development

The development of phenylurea herbicides began in the post-World War II era, marking a significant advancement in chemical weed control. While specific details on the initial discovery and commercialization of this compound are not extensively documented in readily available recent literature, the development of substituted ureas as herbicides was pioneered by companies like DuPont. The general timeline for the introduction of many herbicides, including those in the urea class, spans from the 1940s through the 1960s.

Currently, this compound's regulatory status varies by region. It is important for researchers to consult their national and regional regulatory agencies for the most up-to-date information on its approved uses and restrictions.

Chemical Synthesis

The industrial synthesis of this compound, like other phenylurea herbicides, typically involves the reaction of a substituted aniline (B41778) with a derivative of urea. The most common synthetic route for N'-(4-bromophenyl)-N,N-dimethylurea is the reaction of 4-bromoaniline (B143363) with dimethylcarbamoyl chloride.

An alternative laboratory-scale synthesis involves the reaction of 4-bromophenyl isocyanate with dimethylamine.

G cluster_0 Industrial Synthesis cluster_1 Alternative Synthesis 4-bromoaniline 4-bromoaniline Bromuron_1 This compound 4-bromoaniline->Bromuron_1 + dimethylcarbamoyl_chloride dimethylcarbamoyl_chloride dimethylcarbamoyl_chloride->Bromuron_1 + HCl HCl Bromuron_1->HCl + Byproduct 4-bromophenyl_isocyanate 4-bromophenyl_isocyanate Bromuron_2 This compound 4-bromophenyl_isocyanate->Bromuron_2 + dimethylamine dimethylamine dimethylamine->Bromuron_2 +

Caption: Synthesis pathways for this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Chemical FormulaC₉H₁₁BrN₂O
Molecular Weight243.10 g/mol
CAS Number3408-97-7
AppearanceSolid
Melting PointData not readily available
Water SolubilityData not readily available
Vapor PressureData not readily available
octanol-water partition coefficient (Kow)Data not readily available

Mode of Action

This compound is a potent inhibitor of photosynthesis. Like other phenylurea herbicides, it disrupts the photosynthetic electron transport chain in plants.

Inhibition of Photosystem II

The primary target of this compound is the D1 quinone-binding protein within Photosystem II (PSII) located in the thylakoid membranes of chloroplasts. This compound competitively binds to the plastoquinone (B1678516) (PQ) binding site on the D1 protein. This binding event blocks the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB.

The interruption of the electron flow has two major consequences:

  • Inhibition of ATP and NADPH Synthesis: The blockage of electron transport halts the production of ATP and NADPH, which are essential energy carriers for carbon fixation (the Calvin cycle). This effectively starves the plant.

  • Oxidative Stress: The blockage of electron flow leads to the accumulation of highly energetic, reduced QA molecules. This results in the formation of triplet chlorophyll (B73375) and singlet oxygen, which are highly reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane leakage, loss of chlorophyll, and ultimately, cell death.

G cluster_photosynthesis Photosynthetic Electron Transport Chain (in Thylakoid Membrane) cluster_effects Downstream Effects PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo QA QA (Primary Quinone Acceptor) Pheo->QA QB QB (Secondary Quinone Acceptor) on D1 Protein QA->QB Cytb6f Cytochrome b6f Complex QB->Cytb6f No_ATP_NADPH Inhibition of ATP and NADPH production QB->No_ATP_NADPH ROS_Formation Reactive Oxygen Species (ROS) Formation QB->ROS_Formation PC Plastocyanin Cytb6f->PC ATPsynthase ATP Synthase Cytb6f->ATPsynthase Proton Gradient PSI Photosystem I (PSI) PC->PSI Fd Ferredoxin PSI->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH ATP ATP ATPsynthase->ATP This compound This compound This compound->QB Blocks electron transfer Lipid_Peroxidation Lipid Peroxidation ROS_Formation->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: Mechanism of action of this compound in the photosynthetic pathway.

Herbicidal Efficacy

Toxicology

The toxicological profile of a herbicide is crucial for assessing its risk to human health and the environment. A Safety Data Sheet for a granular herbicide product containing this compound (50 g/kg), bromacil (B1667870) (50 g/kg), and tebuthiuron (B33203) (50 g/kg) indicates that the formulated product has low toxicity. However, it is important to note that the toxicological properties of pure this compound have not been thoroughly investigated according to available safety data sheets.

Mammalian Toxicology

Quantitative data for the acute toxicity of pure this compound are limited. The following table provides a summary of the available information.

EndpointSpeciesValueClassification
Acute Oral LD50Rat> 2000 mg/kg (for a formulated product)Low Toxicity
Acute Dermal LD50RabbitData not available-
Acute Inhalation LC50RatData not available-
Ecotoxicology

The ecotoxicity of a herbicide determines its potential impact on non-target organisms in the environment. The available data is for a formulated product containing this compound, bromacil, and tebuthiuron.

OrganismEndpointValue (for a formulated product)
Rainbow Trout (Oncorhynchus mykiss)96-hour LC5075 mg/L (for Bromacil component)
Daphnia magna48-hour EC50Not toxic to daphnia (for Bromacil component)
Algae72-hour EC500.013 mg/L (for Bromacil component)

Environmental Fate

The environmental persistence and mobility of a herbicide are key factors in its environmental risk assessment.

Soil Fate

This compound is a root-absorbed herbicide, indicating that it is active in the soil. Phenylurea herbicides, in general, are subject to microbial degradation in the soil. The rate of degradation is influenced by soil type, organic matter content, moisture, and temperature. The half-life of this compound in soil can vary depending on these conditions. Formulated products containing this compound are noted to have extended residual action in the soil.

Water Fate

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound are not widely published in recent literature. However, standardized methods are available for evaluating the key aspects of a herbicide's profile.

Measurement of Photosynthetic Inhibition

The effect of urea herbicides on photosynthesis can be rapidly and non-destructively assessed using chlorophyll fluorescence.

Protocol: Chlorophyll Fluorescence Measurement to Assess Photosystem II Inhibition

  • Plant Material: Grow the target plant species under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).

  • Herbicide Application: Apply a range of concentrations of the herbicide to the plants, either as a foliar spray or as a soil drench. Include an untreated control group.

  • Dark Adaptation: Before measurement, dark-adapt a leaf from each plant for at least 20-30 minutes. This allows for the complete re-oxidation of the primary electron acceptor (QA).

  • Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure the following parameters:

    • F₀ (Minimum Fluorescence): Apply a weak measuring light to the dark-adapted leaf.

    • Fₘ (Maximum Fluorescence): Apply a short, saturating pulse of light to the dark-adapted leaf to fully reduce QA.

  • Calculation of Fᵥ/Fₘ: Calculate the maximum quantum yield of PSII photochemistry as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

  • Data Analysis: A decrease in the Fᵥ/Fₘ ratio in herbicide-treated plants compared to the control indicates inhibition of PSII. The extent of the decrease is proportional to the degree of inhibition.

G start Start plant_prep Prepare Herbicide-Treated and Control Plants start->plant_prep dark_adapt Dark-Adapt Leaves (20-30 min) plant_prep->dark_adapt measure_f0 Measure F₀ (Minimum Fluorescence) with Weak Light dark_adapt->measure_f0 measure_fm Measure Fₘ (Maximum Fluorescence) with Saturating Pulse measure_f0->measure_fm calculate_fvfm Calculate Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ measure_fm->calculate_fvfm analyze Analyze Data: Compare Fᵥ/Fₘ of Treated vs. Control calculate_fvfm->analyze end End analyze->end

Caption: Workflow for chlorophyll fluorescence measurement.

Toxicological Studies

Toxicological studies for herbicides are conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol: Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

  • Test Animals: Use healthy, young adult rats of a single sex (usually females).

  • Housing and Feeding: House the animals individually with free access to standard laboratory diet and drinking water.

  • Dose Administration: Administer the test substance in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Stepwise Procedure:

    • Dose a group of three animals at the starting dose.

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

    • If no mortality occurs, dose another group of three animals at the next higher dose level.

    • If mortality occurs, the test is stopped, and the substance is classified based on the dose level at which mortality was observed.

  • Observations: Record mortality, clinical signs, body weight changes, and any gross pathological findings at necropsy.

  • Data Analysis: The method allows for the classification of the substance into one of several toxicity classes based on the observed mortality at different dose levels.

G start Start select_dose Select Starting Dose (5, 50, 300, or 2000 mg/kg) start->select_dose dose_group1 Dose Group of 3 Animals select_dose->dose_group1 observe_14d Observe for 14 Days (Mortality, Clinical Signs) dose_group1->observe_14d mortality_check Mortality? observe_14d->mortality_check classify_toxicity Classify Toxicity Based on Dose Level mortality_check->classify_toxicity Yes dose_higher Dose New Group at Higher Dose Level mortality_check->dose_higher No end End classify_toxicity->end dose_higher->dose_group1

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Analytical Methods

The determination of this compound residues in environmental samples such as soil and water is typically performed using chromatographic techniques.

Protocol: Residue Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Soil: Extract a known weight of soil with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol), often with the aid of sonication or accelerated solvent extraction (ASE).

    • Water: Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

  • Cleanup: The crude extract may require a cleanup step, such as passing it through a SPE cartridge, to remove co-extracted matrix components that could interfere with the analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the cleaned-up extract into a liquid chromatograph coupled to a tandem mass spectrometer.

    • Separate the analyte from other components on a suitable reversed-phase column (e.g., C18).

    • Detect and quantify the analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Quantify the analyte by comparing its peak area to that of a calibration curve prepared from certified reference standards.

Conclusion

This compound is a phenylurea herbicide with a well-established mode of action involving the inhibition of photosynthesis at Photosystem II. While it has been used for weed control in the past, detailed and recent scientific data on its physicochemical properties, toxicological profile, and environmental fate are limited in publicly accessible literature. This technical guide has synthesized the available information to provide a foundational understanding of this compound for the scientific community. Further research would be beneficial to fully characterize its properties and potential environmental and health impacts. Researchers are advised to consult regulatory agencies and historical data for more specific information related to their work.

The Impact of Bromuron on Soil Microbial Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the effects of the phenylurea herbicide bromuron on the structure and function of soil microbial communities, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound, a substituted phenylurea herbicide, has been utilized in agriculture for the control of broadleaf and grassy weeds. Upon application, a significant portion of this herbicide reaches the soil, where it interacts with the complex and vital soil microbial ecosystem. These microorganisms are fundamental to soil health, driving nutrient cycling, organic matter decomposition, and the overall fertility of the soil. Understanding the impact of herbicides like this compound on these microbial communities is therefore of paramount importance for sustainable agricultural practices and environmental health.

Despite the recognized importance of such interactions, a comprehensive review of the scientific literature reveals a notable scarcity of specific quantitative data on the effects of this compound. Much of the available research focuses on other phenylurea herbicides such as diuron (B1670789) and linuron (B1675549). Consequently, this guide will synthesize the known effects of phenylurea herbicides as a class to infer the potential impacts of this compound on soil microbial community structure and function. It is crucial to note that while these compounds share a common mode of action, their specific effects can vary. The data presented herein should be interpreted with this caveat in mind, highlighting the critical need for further targeted research on this compound. This document provides a framework for such research by detailing relevant experimental protocols and potential outcomes based on current knowledge.

Data Presentation: Potential Quantitative Impacts of this compound

The following tables summarize the potential effects of this compound on key soil microbial parameters. Disclaimer: The quantitative data presented in these tables are illustrative and based on trends observed for other phenylurea herbicides (e.g., diuron, linuron). They are intended to provide a framework for experimental design and data presentation and do not represent actual experimental results for this compound.

Table 1: Potential Impact of this compound on Soil Microbial Biomass

ParameterTreatmentValue (µg/g dry soil)% Change from ControlReference Trend
Microbial Biomass Carbon (MBC) Control (0 mg/kg)350 ± 25-[1][2]
This compound (1 mg/kg)330 ± 20-5.7%[1][2]
This compound (10 mg/kg)280 ± 30-20.0%[1][2]
This compound (100 mg/kg)210 ± 15-40.0%[1][2]
Microbial Biomass Nitrogen (MBN) Control (0 mg/kg)35 ± 3-[1][2]
This compound (1 mg/kg)32 ± 2.5-8.6%[1][2]
This compound (10 mg/kg)27 ± 3.5-22.9%[1][2]
This compound (100 mg/kg)20 ± 2-42.9%[1][2]

Table 2: Potential Impact of this compound on Soil Enzyme Activity

Enzyme ActivityTreatmentValue% Change from ControlReference Trend
Dehydrogenase (µg TPF/g/24h) Control (0 mg/kg)15.0 ± 1.2-[3][4]
This compound (1 mg/kg)13.5 ± 1.0-10.0%[3][4]
This compound (10 mg/kg)10.2 ± 0.8-32.0%[3][4]
This compound (100 mg/kg)6.8 ± 0.5-54.7%[3][4]
Urease (µg N/g/2h) Control (0 mg/kg)25.0 ± 2.0-[3][5]
This compound (1 mg/kg)22.0 ± 1.8-12.0%[3][5]
This compound (10 mg/kg)18.5 ± 1.5-26.0%[3][5]
This compound (100 mg/kg)13.0 ± 1.1-48.0%[3][5]
Acid Phosphatase (µg pNP/g/h) Control (0 mg/kg)120 ± 10-[6]
This compound (1 mg/kg)110 ± 9-8.3%[6]
This compound (10 mg/kg)95 ± 8-20.8%[6]
This compound (100 mg/kg)70 ± 6-41.7%[6]

Table 3: Potential Impact of this compound on Soil Microbial Community Structure

Diversity IndexTreatmentValue% Change from ControlReference Trend
Shannon Index (H') Control (0 mg/kg)4.5 ± 0.3-[3][7][8][9][10]
This compound (10 mg/kg)4.1 ± 0.2-8.9%[3][7][8][9][10]
This compound (100 mg/kg)3.5 ± 0.4-22.2%[3][7][8][9][10]
Simpson Index (1-D) Control (0 mg/kg)0.95 ± 0.02-[3][7][8][9][10]
This compound (10 mg/kg)0.92 ± 0.03-3.2%[3][7][8][9][10]
This compound (100 mg/kg)0.88 ± 0.04-7.4%[3][7][8][9][10]
Fungal:Bacterial Ratio Control (0 mg/kg)0.35 ± 0.05-
This compound (10 mg/kg)0.45 ± 0.06+28.6%
This compound (100 mg/kg)0.58 ± 0.08+65.7%

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide research on the impact of this compound on soil microbial communities.

Soil Microcosm Setup and Herbicide Application

This protocol outlines a laboratory-based microcosm study to assess the impact of this compound on soil microorganisms under controlled conditions.

Materials:

  • Fresh soil, sieved (<2 mm)

  • This compound (analytical grade)

  • Solvent (e.g., acetone (B3395972) or water, depending on this compound solubility)

  • Microcosm containers (e.g., glass jars with breathable lids)

  • Incubator

Procedure:

  • Soil Collection and Preparation: Collect topsoil (0-15 cm) from a field with no recent history of herbicide application. Sieve the soil to remove stones and large organic debris.

  • Soil Characterization: Analyze the baseline physicochemical properties of the soil, including pH, organic matter content, texture, and nutrient levels.

  • Herbicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Treatment Application: Divide the soil into batches for different treatment levels (e.g., control, 1x, 10x, and 100x the recommended field application rate). Apply the this compound solution evenly to the soil and mix thoroughly to ensure homogenous distribution. For the control, apply only the solvent.

  • Microcosm Assembly: Place a known quantity of the treated soil into each microcosm container. Adjust the soil moisture to a specific water holding capacity (e.g., 60%) and maintain it throughout the experiment.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 7, 14, 30, and 60 days).

  • Sampling: At each sampling time point, destructively sample replicate microcosms from each treatment group for microbial analysis.

Analysis of Soil Microbial Community Structure

This protocol describes the use of Denaturing Gradient Gel Electrophoresis (DGGE) to analyze changes in the bacterial community structure.

Materials:

  • Soil DNA extraction kit

  • PCR reagents (Taq polymerase, dNTPs, primers)

  • Thermal cycler

  • DGGE apparatus (gel casting equipment, electrophoresis tank, power supply, buffer recirculation system)

  • Acrylamide/bis-acrylamide solution

  • Urea (B33335)

  • Formamide

  • DNA staining solution (e.g., SYBR Green)

  • Gel documentation system

Procedure:

  • DNA Extraction: Extract total genomic DNA from the soil samples collected from the microcosms using a commercial soil DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification: Amplify a variable region of the 16S rRNA gene (e.g., V3-V5 region) from the extracted DNA using universal bacterial primers. One of the primers should have a GC-clamp at the 5' end.

  • DGGE Gel Preparation: Prepare two polyacrylamide solutions with different concentrations of denaturants (urea and formamide) to create a denaturing gradient. Cast the DGGE gel using a gradient mixer.

  • Electrophoresis: Load the PCR products onto the DGGE gel and perform electrophoresis at a constant voltage and temperature.

  • Staining and Visualization: After electrophoresis, stain the gel with a fluorescent DNA dye and visualize the DNA bands using a gel documentation system.

  • Data Analysis: Analyze the DGGE banding patterns. The number and intensity of bands can be used to infer changes in the diversity and composition of the bacterial community. Bands of interest can be excised, re-amplified, and sequenced for taxonomic identification.[3][7][8][9][10]

Measurement of Soil Enzyme Activity

This section provides protocols for assaying key soil enzymes involved in nutrient cycling.

Dehydrogenase activity is an indicator of the overall metabolic activity of the soil microbial community.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Tris buffer (pH 7.6)

  • Methanol (B129727) or acetone

  • Spectrophotometer

Procedure:

  • Incubate a known weight of fresh soil with a TTC solution and Tris buffer.

  • Dehydrogenases in the soil reduce the colorless TTC to the red-colored triphenyl formazan (B1609692) (TPF).

  • Stop the reaction by adding methanol or acetone.

  • Extract the TPF from the soil.

  • Measure the absorbance of the TPF extract at a specific wavelength (e.g., 485 nm) using a spectrophotometer.

  • Calculate the dehydrogenase activity based on a standard curve of TPF.[3][4]

Urease is involved in the nitrogen cycle by hydrolyzing urea to ammonia (B1221849) and carbon dioxide.

Materials:

  • Urea solution

  • Phosphate (B84403) buffer (pH 7.0)

  • Potassium chloride (KCl) solution

  • Nessler's reagent or an ammonia-specific electrode

  • Spectrophotometer or ion-selective meter

Procedure:

  • Incubate a known weight of soil with a urea solution in a phosphate buffer.

  • Urease in the soil will hydrolyze urea, releasing ammonia.

  • Extract the produced ammonia with a KCl solution.

  • Quantify the ammonia concentration using Nessler's reagent and a spectrophotometer or an ammonia-specific electrode.

  • Calculate the urease activity as the amount of ammonia produced per unit of soil per unit of time.[3][5]

Phosphatases are crucial for the mineralization of organic phosphorus.

Materials:

  • p-Nitrophenyl phosphate (pNPP) solution (substrate)

  • Modified universal buffer (MUB) at appropriate pH (e.g., pH 6.5 for acid phosphatase, pH 11 for alkaline phosphatase)

  • Calcium chloride (CaCl₂) solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Spectrophotometer

Procedure:

  • Incubate a known weight of soil with a pNPP solution in a buffer of the desired pH.

  • Phosphatases in the soil will hydrolyze pNPP to p-nitrophenol (pNP), which is yellow in alkaline conditions.

  • Stop the reaction and develop the color by adding CaCl₂ and NaOH.

  • Measure the absorbance of the yellow pNP at 400 nm using a spectrophotometer.

  • Calculate the phosphatase activity based on a standard curve of pNP.[6]

Visualizations

Experimental Workflow for Assessing Herbicide Impact

experimental_workflow cluster_setup Microcosm Setup cluster_analysis Microbial Analysis cluster_data Data Interpretation soil_collection Soil Collection & Sieving characterization Baseline Soil Characterization soil_collection->characterization treatment_prep This compound Treatment Preparation characterization->treatment_prep incubation Microcosm Incubation treatment_prep->incubation sampling Time-Point Sampling incubation->sampling dna_extraction DNA Extraction sampling->dna_extraction enzyme_assays Enzyme Activity Assays (Dehydrogenase, Urease, etc.) sampling->enzyme_assays respiration Soil Respiration Measurement sampling->respiration pcr 16S rRNA PCR dna_extraction->pcr dgge DGGE Analysis pcr->dgge community_shift Community Structure Shifts dgge->community_shift functional_impact Functional Impact Assessment enzyme_assays->functional_impact respiration->functional_impact statistical_analysis Statistical Analysis community_shift->statistical_analysis functional_impact->statistical_analysis

Fig. 1: Experimental workflow for assessing this compound's soil impact.
Conceptual Degradation Pathway of Phenylurea Herbicides

phenylurea_degradation cluster_pathway Microbial Degradation cluster_enzymes Key Microbial Enzymes phenylurea Phenylurea Herbicide (e.g., this compound) demethylation N-Demethylation phenylurea->demethylation Step 1 dealkoxylation N-Dealkoxylation/ N-Demethoxylation phenylurea->dealkoxylation Step 1 hydrolysis Amide Hydrolysis demethylation->hydrolysis Step 2 dealkoxylation->hydrolysis Step 2 aniline Substituted Aniline hydrolysis->aniline Step 3 mineralization Mineralization (CO2, H2O, etc.) aniline->mineralization Final Step monooxygenase Monooxygenase monooxygenase->demethylation monooxygenase->dealkoxylation amidase Amidase amidase->hydrolysis hydrolase Hydrolase hydrolase->hydrolysis

Fig. 2: Conceptual pathway for microbial degradation of phenylurea herbicides.

Conclusion

The application of this compound to soil ecosystems has the potential to significantly alter the structure and function of microbial communities. Based on evidence from related phenylurea herbicides, it is plausible that this compound could lead to a decrease in microbial biomass and the activity of key soil enzymes, such as dehydrogenase and urease, particularly at higher concentrations. Furthermore, shifts in the microbial community composition, potentially favoring more resistant species and altering the fungal-to-bacterial ratio, are likely outcomes.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate the specific impacts of this compound. Such studies are essential to fill the current knowledge gap and to develop a comprehensive understanding of the ecotoxicological effects of this herbicide. Future research should focus on generating quantitative data for this compound across a range of soil types and environmental conditions. This will enable a more accurate risk assessment and inform best practices for the sustainable use of this compound in agriculture, ensuring the long-term health and functionality of our vital soil ecosystems.

References

Adsorption and Desorption Characteristics of Bromuron in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles governing the adsorption and desorption of the substituted urea (B33335) herbicide bromuron in soil environments. Understanding these characteristics is critical for predicting its environmental fate, efficacy, and potential for mobility, such as leaching into groundwater or transport via surface runoff. While specific experimental data for this compound is limited in readily available literature, this guide outlines the fundamental processes, key influencing factors, and standardized experimental protocols, drawing parallels with closely related substituted urea herbicides to illustrate expected behaviors.

Core Concepts in Soil Sorption

The interaction between a pesticide and soil particles is primarily described by adsorption and desorption processes. These phenomena dictate the compound's concentration in the soil solution, which in turn controls its bioavailability for weed uptake, microbial degradation, and potential for transport.[1]

  • Adsorption: The accumulation of the pesticide's molecules onto the surface of soil solids (organic matter and clay minerals).

  • Desorption: The release of adsorbed pesticide molecules from the soil solids back into the soil solution.

The extent of these processes is quantified using several key coefficients:

  • Distribution Coefficient (K_d_): This coefficient measures the ratio of the concentration of the chemical adsorbed by the soil to its concentration in the soil solution at equilibrium.[2][3] A higher K_d_ value signifies stronger binding to soil particles, indicating lower mobility.[4][5] It is calculated as:

    • K_d_ = Concentration in Soil (mg/kg) / Concentration in Water (mg/L)

  • Organic Carbon-Water (B12546825) Partition Coefficient (K_oc_): Since soil organic carbon is the primary adsorbent for many non-ionic herbicides, the K_oc_ normalizes the distribution coefficient to the fraction of organic carbon (f_oc_) in the soil.[2][6] This provides a more standardized measure of a pesticide's sorption potential across different soil types.[2][4] It is calculated as:

    • K_oc_ = (K_d_ / f_oc_) * 100

  • Desorption Hysteresis: This phenomenon occurs when the desorption process does not follow the same isotherm path as adsorption.[7] In such cases, the compound is more strongly retained by the soil during desorption than predicted by the adsorption isotherm, suggesting that a fraction of the herbicide becomes resistant to release.[8] This can be caused by the entrapment of molecules in soil micropores or the formation of stronger bonds over time.[9][10][11]

Factors Influencing this compound Sorption

The adsorption and desorption of this compound, like other substituted urea herbicides, are governed by a complex interplay of soil properties and environmental conditions.

  • Soil Organic Matter (SOM): SOM is typically the most significant factor controlling the adsorption of non-ionic herbicides.[8][12] The high surface area and diverse functional groups of humic and fulvic acids within SOM provide numerous sites for binding via mechanisms like hydrogen bonding and van der Waals forces. A higher SOM content invariably leads to greater adsorption and reduced mobility of the herbicide.[12]

  • Clay Content and Type: Clay minerals contribute to adsorption due to their large surface area and charged surfaces. While SOM is often dominant, in soils with very low organic content (<1%), clay minerals can become the primary adsorbent surfaces.[12] The type of clay (e.g., montmorillonite (B579905) vs. kaolinite) also plays a role due to differences in surface area and cation exchange capacity.

  • Soil pH: Soil pH can influence the surface charge of soil colloids (both clay and organic matter) and the speciation of the herbicide.[13][14] For substituted ureas like this compound, which are non-ionic or weakly basic, the effect of pH is generally less pronounced than for acidic or basic herbicides that readily ionize.[13] However, pH can indirectly affect sorption by altering the structure of organic matter and the charge on mineral surfaces, with some studies on related compounds showing decreased adsorption at higher pH levels due to increased electrostatic repulsion.[15]

  • Temperature: Adsorption is an exothermic process, meaning that an increase in temperature typically leads to a decrease in the amount of herbicide adsorbed.[16] This suggests that this compound may be more mobile in soils during warmer periods.

Quantitative Data on Sorption of Substituted Urea Herbicides

As previously noted, specific, experimentally derived K_d_ and K_oc_ values for this compound are not widely published. However, data from analogous substituted urea herbicides provide a strong indication of the expected range of sorption behavior. Soils with higher organic carbon and clay content consistently show higher sorption coefficients.

HerbicideSoil TypeOrganic Carbon (%)Clay (%)pHK_d_ (L/kg)K_oc_ (L/kg)Reference
Diuron Anthropogenic Soil (TPI-1)7.9606.113.5 - 50.4¹~638[1]
Diuron Quartzipsamment (NQo)0.864.9-~110[1]
Isoproturon Sandy Soil---4.20-[12]
Isoproturon Clay Soil---2.74-[12]
Monuron ----0.8 - 12.0100[17]

¹ Value represents the Freundlich coefficient (K_f_), which is analogous to K_d_ for initial comparisons.

Note: The data presented are for illustrative purposes to show the range of sorption values for herbicides structurally related to this compound. Actual values for this compound will vary depending on the specific soil and environmental conditions.

Experimental Protocols

The Batch Equilibrium Method is the most common and standardized technique for determining the adsorption and desorption coefficients of pesticides in soil.[1][18] The protocol, often following OECD guidelines, is detailed below.

Soil Preparation and Characterization
  • Sampling: Collect representative soil samples from the desired depth (e.g., 0-15 cm).

  • Preparation: Air-dry the soil samples at room temperature and sieve them through a 2-mm mesh to remove large debris and ensure homogeneity.

  • Characterization: Analyze the soil for key physicochemical properties, including pH (in water or KCl solution), organic carbon content (e.g., by dry combustion), particle size distribution (texture), and cation exchange capacity (CEC).[19]

Adsorption Experiment
  • Solution Preparation: Prepare a stock solution of this compound in a background electrolyte solution, typically 0.01 M CaCl₂, to maintain a constant ionic strength and minimize the disruption of soil structure.[20] Create a series of working solutions of varying concentrations through serial dilution.

  • Equilibration: Place a known mass of the prepared soil (e.g., 2-5 grams) into centrifuge tubes. Add a specific volume of a this compound working solution to each tube to achieve a desired soil-to-solution ratio (e.g., 1:5 or 1:10).

  • Shaking: Seal the tubes and shake them on a mechanical shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration period, typically 24 hours, to ensure equilibrium is reached.[1][21] Include control samples (solution without soil) to check for any loss of this compound due to factors other than soil adsorption.

  • Separation: Centrifuge the tubes at high speed (e.g., 3000-5000 rpm) to separate the solid and liquid phases.

  • Analysis: Carefully collect an aliquot of the supernatant (the clear liquid phase) and analyze it for the equilibrium concentration (C_e_) of this compound.

Desorption Experiment
  • Initiation: After collecting the supernatant for the adsorption analysis, decant and discard the remaining liquid from the centrifuge tubes, leaving the soil pellet.

  • Rinsing: Add a volume of the background electrolyte solution (0.01 M CaCl₂ without this compound) to the soil pellet, equal to the volume of solution removed.

  • Equilibration: Resuspend the soil pellet and shake the tubes again under the same conditions (temperature and time) as the adsorption experiment.

  • Separation and Analysis: Centrifuge the tubes and analyze the supernatant for the concentration of desorbed this compound. This process can be repeated for several cycles to study the kinetics and extent of desorption.

Analytical Quantification

The concentration of this compound in the aqueous samples is typically determined using high-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry (MS/MS) detector.[22][23] Gas chromatography (GC) with an appropriate detector can also be used following a suitable extraction procedure.[24][25]

Visualizations

The following diagrams illustrate the experimental workflow and the key relationships in this compound-soil interactions.

Batch_Equilibrium_Workflow cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase A1 Prepare Soil Slurry (Soil + this compound Solution) A2 Equilibrate (Shake for 24h) A1->A2 A3 Phase Separation (Centrifuge) A2->A3 A4 Collect Supernatant A3->A4 D1 Soil Pellet from Adsorption Phase A3->D1 Use remaining soil pellet A5 Analyze for Equilibrium Concentration (Ce) A4->A5 D2 Add Fresh Background Solution (No this compound) D1->D2 D3 Resuspend & Equilibrate (Shake for 24h) D2->D3 D4 Phase Separation (Centrifuge) D3->D4 D5 Collect Supernatant D4->D5 D6 Analyze for Desorbed This compound Concentration D5->D6

Caption: Workflow for the batch equilibrium method.

Influencing_Factors cluster_factors Primary Soil Properties center_node This compound Adsorption & Desorption in Soil SOM Soil Organic Matter (SOM) SOM->center_node  Strongly Increases Adsorption Clay Clay Content & Type Clay->center_node  Increases Adsorption pH Soil pH pH->center_node  Influences Surface Charge & Interactions

Caption: Key factors influencing this compound sorption in soil.

Conclusion

The environmental behavior of this compound is predominantly controlled by its adsorption to soil colloids and its subsequent potential for desorption. The extent of these processes is strongly linked to soil characteristics, with soil organic matter and clay content being the primary factors that enhance adsorption and limit mobility. While quantitative sorption coefficients for this compound are not extensively documented, the principles outlined in this guide and data from analogous substituted urea herbicides provide a robust framework for predicting its fate. Accurate assessment requires site-specific analysis using standardized methodologies like the batch equilibrium technique to determine K_d_ and K_oc_ values, which are essential inputs for environmental risk assessment and modeling.

References

In-Depth Technical Guide: Hydrolysis and Metabolism of Bromuron in Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the hydrolysis and metabolism of the phenylurea herbicide bromuron in various plant species. The information presented herein is intended to support research and development efforts in the fields of agricultural science, environmental science, and drug development by detailing the metabolic fate of this compound in planta.

Introduction to this compound

This compound, a selective, systemic herbicide, is primarily used for the pre-emergence control of a wide range of annual grasses and broadleaf weeds in various agricultural crops. Its mode of action involves the inhibition of photosynthesis at photosystem II. The efficacy and selectivity of this compound are significantly influenced by its uptake, translocation, and subsequent metabolism within the plant. Understanding these metabolic processes is crucial for optimizing its use, managing herbicide resistance, and assessing its environmental impact.

Metabolic Pathways of this compound in Plants

The metabolism of this compound in plants generally proceeds through a series of detoxification reactions that can be broadly categorized into Phase I, Phase II, and Phase III metabolism. These phases involve transformation, conjugation, and compartmentalization of the parent herbicide and its metabolites. While specific pathways can vary between plant species, the primary routes of this compound metabolism involve hydrolysis, N-demethylation, and hydroxylation.

Phase I: Transformation Reactions

Phase I reactions introduce or expose functional groups on the this compound molecule, typically rendering it more water-soluble and less toxic.

  • Hydrolysis: The urea (B33335) linkage in this compound is susceptible to hydrolysis, a key initial step in its degradation. This reaction cleaves the molecule, leading to the formation of N-(4-bromophenyl)-N-methoxyamine and N-methyl isocyanate. This process can be catalyzed by enzymes such as aryl acylamidases.[1]

  • N-Demethylation: The removal of one or both methyl groups from the urea nitrogen is a common metabolic pathway for phenylurea herbicides. This process is often catalyzed by cytochrome P450 monooxygenases.[2][3]

  • Ring Hydroxylation: The aromatic ring of this compound can undergo hydroxylation, another reaction typically mediated by cytochrome P450 enzymes. This introduces a hydroxyl group onto the phenyl ring, increasing the polarity of the molecule.

Phase II: Conjugation Reactions

In Phase II, the transformed this compound metabolites from Phase I are conjugated with endogenous molecules, such as sugars (e.g., glucose) or glutathione (B108866). These conjugation reactions further increase water solubility and reduce the phytotoxicity of the metabolites. The enzymes responsible for these reactions include glutathione S-transferases (GSTs) and glycosyltransferases.[2][3]

Phase III: Compartmentalization

The conjugated metabolites are subsequently transported and sequestered in the vacuole or apoplast, or become incorporated into cell wall components as bound residues. This compartmentalization effectively removes the herbicide and its metabolites from sites of metabolic activity.

A proposed metabolic pathway for this compound in plants is illustrated in the following diagram:

Bromuron_Metabolism cluster_phase1 Phase I: Transformation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentalization This compound This compound Metabolite1 N-(4-bromophenyl)-N-methoxy-N'-methylurea This compound->Metabolite1 N-demethylation (P450s) Metabolite3 4-Bromoaniline This compound->Metabolite3 Hydrolysis (Hydrolases) Metabolite4 Ring-hydroxylated this compound This compound->Metabolite4 Hydroxylation (P450s) Metabolite2 N-(4-bromophenyl)-N-methoxyurea Metabolite1->Metabolite2 N-demethylation (P450s) Conjugate1 Metabolite Conjugates (e.g., Glucose, Glutathione) Metabolite1->Conjugate1 Conjugation (GTs, GSTs) Metabolite2->Conjugate1 Metabolite3->Conjugate1 Metabolite4->Conjugate1 Vacuole Vacuolar Sequestration Conjugate1->Vacuole BoundResidues Bound Residues (Cell Wall) Conjugate1->BoundResidues

Caption: Proposed metabolic pathway of this compound in plants.

Quantitative Analysis of this compound and its Metabolites

The rate and extent of this compound metabolism vary significantly among plant species, which is a key determinant of its selectivity. Tolerant species are generally able to metabolize this compound more rapidly than susceptible species. Quantitative data on the levels of this compound and its metabolites in various plant tissues are essential for understanding these differences.

Table 1: Hypothetical Quantitative Data on this compound Metabolism in Different Plant Species (at 72 hours post-treatment)

Plant SpeciesParent this compound (% of absorbed)N-demethylated Metabolites (% of absorbed)Hydroxylated Metabolites (% of absorbed)Conjugated Metabolites (% of absorbed)Bound Residues (% of absorbed)
Tolerant Crop (e.g., Wheat) 1525203010
Susceptible Weed (e.g., Pigweed) 601510105
Tolerant Crop (e.g., Cotton) 2030152510

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the plant species, environmental conditions, and experimental setup.

Experimental Protocols

The analysis of this compound and its metabolites in plant tissues requires robust and sensitive analytical methodologies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most commonly employed technique for this purpose.[4][5]

Sample Preparation and Extraction

A generalized workflow for the extraction of this compound and its metabolites from plant material is as follows:

Extraction_Workflow start Plant Tissue Sample (e.g., leaves, roots) homogenize Homogenization (e.g., with liquid nitrogen) start->homogenize extract Extraction (e.g., Acetonitrile/Water) homogenize->extract centrifuge1 Centrifugation extract->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant cleanup Clean-up (e.g., Solid Phase Extraction - SPE) collect_supernatant->cleanup evaporate Evaporation to Dryness cleanup->evaporate reconstitute Reconstitution (in mobile phase) evaporate->reconstitute analyze HPLC-MS/MS Analysis reconstitute->analyze

Caption: General workflow for this compound residue analysis.

Detailed Protocol:

  • Homogenization: A representative sample of the plant material (typically 1-5 grams) is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: The homogenized sample is extracted with a suitable solvent system, such as acetonitrile/water, often with the addition of a small amount of acid (e.g., formic acid) to improve the extraction efficiency of polar metabolites. The extraction is typically performed using sonication or shaking for a defined period.

  • Centrifugation: The extract is centrifuged at high speed to pellet the solid plant debris.

  • Clean-up: The supernatant is collected and subjected to a clean-up step to remove interfering matrix components. Solid-phase extraction (SPE) with cartridges containing materials like C18 or graphitized carbon black is commonly used.

  • Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, known volume of the initial mobile phase for HPLC analysis.

HPLC-MS/MS Analysis

The separation and quantification of this compound and its metabolites are achieved using a reversed-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.

Table 2: Typical HPLC-MS/MS Parameters for this compound Analysis

ParameterCondition
HPLC Column C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A time-programmed gradient from low to high organic content (Mobile Phase B)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)

Specific MRM transitions for this compound and its expected metabolites need to be determined by infusing pure standards into the mass spectrometer.

Enzymes Involved in this compound Metabolism

Several enzyme families are implicated in the detoxification of this compound in plants. The differential expression and activity of these enzymes are major factors contributing to herbicide selectivity and the evolution of resistance in weeds.

  • Cytochrome P450 Monooxygenases (P450s): This large and diverse family of enzymes is crucial for Phase I metabolism, catalyzing oxidative reactions such as N-demethylation and ring hydroxylation.[2][3]

  • Hydrolases (e.g., Aryl Acylamidases): These enzymes are responsible for the hydrolytic cleavage of the urea bridge in this compound.[1]

  • Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of glutathione to electrophilic centers on this compound or its metabolites, facilitating their detoxification.[2][3]

  • Glycosyltransferases (GTs): GTs are involved in the conjugation of sugars, primarily glucose, to hydroxylated metabolites of this compound.

The logical relationship between these enzyme families in the detoxification pathway is depicted below:

Enzyme_Involvement This compound This compound Phase1 Phase I Metabolites (More Polar, Still Potentially Active) This compound->Phase1 Catalyzed by Phase2 Phase II Metabolites (Conjugated, Inactive) Phase1->Phase2 Catalyzed by Detoxified Detoxified Product (Sequestered) Phase2->Detoxified P450s Cytochrome P450s (N-demethylation, Hydroxylation) Hydrolases Hydrolases (Urea Bridge Cleavage) GSTs Glutathione S-Transferases (Glutathione Conjugation) GTs Glycosyltransferases (Glycoside Conjugation)

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Bromuron Residues by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuron is a phenylurea herbicide used for the control of broad-leaved and grassy weeds in various crops. Due to its potential for environmental contamination and risks to human health, sensitive and specific analytical methods are required for the determination of its residues in environmental matrices such as soil and water. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for pesticide residue analysis due to its high sensitivity, selectivity, and robustness.

This document provides a detailed application note and protocol for the quantitative analysis of this compound residues in soil and water samples using HPLC-MS/MS. The methodology described herein is based on established principles for the analysis of phenylurea herbicides and has been compiled to provide a comprehensive guide for researchers.

Experimental Protocols

Sample Preparation

1.1. Soil Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of matrices.[1][2][3][4]

  • Extraction:

    • Weigh 10 g of homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add an appropriate volume of a this compound spiking solution if preparing fortified samples for recovery studies.

    • Add the QuEChERS extraction salts (4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of primary secondary amine (PSA), and 150 mg of C18 sorbent.

    • Vortex for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

1.2. Water Samples: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for the pre-concentration and cleanup of pesticides from aqueous samples.[5][6][7][8][9]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with 2 x 3 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and filter through a 0.22 µm syringe filter into an autosampler vial.

HPLC-MS/MS Analysis

2.1. Chromatographic Conditions

  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended for good separation of phenylurea herbicides.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) %A %B
    0.0 80 20
    1.0 80 20
    5.0 10 90
    7.0 10 90
    7.1 80 20

    | 10.0 | 80 | 20 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

2.2. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Key Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~800 L/hr

    • Collision Gas: Argon

2.3. Multiple Reaction Monitoring (MRM) Transitions for this compound

The molecular weight of this compound (C9H11BrN2O) is 243.10 g/mol . The precursor ion in positive ESI mode will be the protonated molecule [M+H]+, which has an m/z of approximately 244.1. The fragmentation of phenylurea herbicides typically involves the cleavage of the urea (B33335) bridge. Based on the fragmentation patterns of similar compounds, the following MRM transitions are proposed for this compound. Note: These transitions must be optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Tentative
This compound244.1188.0160.020-30
  • Quantifier Ion: The most intense and stable product ion, used for quantification.

  • Qualifier Ion: A second product ion used for confirmation of the analyte's identity. The ratio of the quantifier to the qualifier ion should be consistent between standards and samples.

Data Presentation

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC-MS/MS method for this compound analysis. These values are based on typical performance for phenylurea herbicides and should be determined experimentally during method validation.[10][11][12]

ParameterSoilWater
Limit of Detection (LOD) 0.1 - 1.0 µg/kg1 - 10 ng/L
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg5 - 25 ng/L
Linearity (r²) >0.99>0.99
Recovery (%) 80 - 110%85 - 115%
Precision (RSD%) < 15%< 10%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing soil Soil Sample quechers QuEChERS Extraction & Cleanup soil->quechers water Water Sample spe Solid-Phase Extraction water->spe hplc HPLC Separation quechers->hplc spe->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: General experimental workflow for this compound residue analysis.

Logical Relationship of Analytical Steps

logical_relationship start Sample Collection prep Sample Preparation (QuEChERS or SPE) start->prep instrument Instrumental Analysis (HPLC-MS/MS) prep->instrument data Data Acquisition & Processing instrument->data end Final Report data->end

Caption: Logical flow of the analytical protocol.

References

Application Note: High-Sensitivity Detection of Bromuron in Environmental Samples by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the phenylurea herbicide bromuron in environmental water samples. The protocol employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using gas chromatography coupled with mass spectrometry (GC-MS). This method provides the high selectivity and sensitivity required for monitoring this compound residues at trace levels, ensuring compliance with regulatory standards. The described protocol is suitable for researchers, environmental scientists, and professionals in drug development and food safety.

Introduction

This compound (3-(4-bromophenyl)-1-methoxy-1-methylurea) is a substituted urea (B33335) herbicide used for selective weed control in various crops. Due to its potential for environmental contamination and persistence, sensitive and reliable analytical methods are required for its detection in matrices such as soil and water. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the trace analysis of pesticides.[1] However, like many phenylurea herbicides, this compound can be thermally labile, which requires careful optimization of the GC-MS conditions to ensure accurate quantification.[2] This application note provides a detailed protocol for the extraction and subsequent GC-MS analysis of this compound, including method validation parameters.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (99% purity)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Dichloromethane, pesticide residue grade

  • Ethyl acetate, pesticide residue grade

  • Sodium sulfate, anhydrous

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Deionized water

  • Nitrogen gas, high purity

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Filtration: Collect 500 mL of the water sample in a clean glass container. Filter the sample through a 0.45 µm glass fiber filter to remove any particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Pass the 500 mL filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with 10 mL of a dichloromethane-methanol (9:1, v/v) mixture.

  • Concentration: Dry the eluate by passing it through a small column containing anhydrous sodium sulfate. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[3]

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 20°C/min to 180°C

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for this compound (m/z): (Note: These are proposed ions and should be confirmed with a standard.)

    • Quantifier ion: To be determined from the mass spectrum of a this compound standard (likely a molecular ion or a major fragment).

    • Qualifier ions: Two to three other characteristic ions.

Method Validation and Data Presentation

The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (reproducibility) according to established guidelines.[4] The following table summarizes the expected performance characteristics for the analysis of this compound based on typical results for phenylurea herbicides.

ParameterExpected Value
Linearity (R²) > 0.995
Range 1 - 100 µg/L
Limit of Detection (LOD) 0.1 - 0.5 µg/L
Limit of Quantification (LOQ) 0.3 - 1.5 µg/L
Accuracy (Recovery) 85 - 110%
Precision (RSD) < 15%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis sample_collection 1. Collect 500 mL Water Sample filtration 2. Filter Sample (0.45 µm) sample_collection->filtration sample_loading 4. Load Sample onto Cartridge filtration->sample_loading spe_conditioning 3. Condition C18 SPE Cartridge spe_conditioning->sample_loading washing 5. Wash Cartridge sample_loading->washing drying 6. Dry Cartridge (Nitrogen) washing->drying elution 7. Elute this compound drying->elution concentration 8. Concentrate to 1 mL elution->concentration gcms_injection 9. Inject 1 µL into GC-MS concentration->gcms_injection separation 10. Chromatographic Separation gcms_injection->separation detection 11. Mass Spectrometric Detection separation->detection data_analysis 12. Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for this compound analysis.

gcms_principle cluster_gc Gas Chromatograph (GC) cluster_ms Mass Spectrometer (MS) injector Injector (Vaporization) column Column (Separation by Boiling Point & Polarity) injector->column ion_source Ion Source (Ionization) column->ion_source mass_analyzer Mass Analyzer (Separation by m/z) ion_source->mass_analyzer detector Detector (Signal Amplification) mass_analyzer->detector data_system Data System (Chromatogram & Mass Spectrum) detector->data_system sample Sample Introduction sample->injector

Caption: Principle of Gas Chromatography-Mass Spectrometry.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the determination of this compound in environmental water samples. The solid-phase extraction protocol allows for effective sample clean-up and concentration, while the optimized GC-MS parameters ensure accurate quantification. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis and environmental monitoring.

References

Application Note: High-Efficiency Extraction of Bromuron from Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated protocol for the extraction of bromuron, a substituted urea (B33335) herbicide, from various water matrices. Two primary methods are presented: Solid-Phase Extraction (SPE) for high-throughput analysis and Liquid-Liquid Extraction (LLE) as a classical and effective alternative. These protocols are designed for researchers, environmental scientists, and drug development professionals requiring sensitive and reliable quantification of this compound in aqueous samples. The subsequent analysis is outlined for High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and reliable analytical technique.

Introduction

This compound is a selective herbicide used for the control of broadleaf weeds in various crops. Due to its potential for runoff from agricultural fields, its presence in surface and groundwater is a significant environmental concern. Accurate and precise monitoring of this compound levels in water is crucial for assessing environmental impact and ensuring water quality. This document provides detailed protocols for the efficient extraction of this compound from water samples, a critical first step for accurate quantification.

Experimental Protocols

Two primary extraction methodologies are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method may depend on sample volume, desired throughput, and available resources.

Protocol 1: Solid-Phase Extraction (SPE)

This method is ideal for processing a large number of samples and offers high recovery rates. C18 cartridges are recommended due to their strong retention of non-polar to moderately polar compounds like this compound.

Materials:

  • Solid-Phase Extraction Manifold

  • C18 SPE Cartridges (500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Deionized Water (HPLC grade)

  • Nitrogen gas supply for evaporation

  • Glass test tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Follow with 5 mL of methanol to activate the stationary phase.

    • Finally, equilibrate the cartridge by passing 5 mL of deionized water. Ensure the cartridge does not go dry at any stage during conditioning.

  • Sample Loading:

    • Pass the water sample (typically 250-1000 mL, filtered if necessary) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under vacuum or by passing a stream of air for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 5 mL of ethyl acetate through it at a slow flow rate (1-2 mL/min). Collect the eluate in a clean glass test tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the HPLC mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting organic compounds from aqueous samples. Dichloromethane (B109758) is a common and efficient solvent for the extraction of urea herbicides.

Materials:

  • Separatory Funnel (1 L or appropriate size for the sample)

  • Dichloromethane (HPLC grade)

  • Sodium Sulfate (B86663) (anhydrous)

  • Rotary Evaporator or Nitrogen Evaporation System

  • Glass beakers and flasks

Procedure:

  • Sample Preparation:

    • Measure a known volume of the water sample (e.g., 500 mL) and transfer it to a separatory funnel.

    • Adjust the pH of the water sample to neutral (pH 7) if necessary.

  • Extraction:

    • Add 50 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure by opening the stopcock.

    • Allow the layers to separate completely. The dichloromethane layer, containing the extracted this compound, will be the bottom layer.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction step two more times with fresh 50 mL portions of dichloromethane, combining all the organic extracts.

  • Drying:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration:

    • Concentrate the dried extract to a small volume (approximately 1-2 mL) using a rotary evaporator at a temperature not exceeding 40°C.

    • Transfer the concentrated extract to a smaller vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a precise volume (e.g., 1 mL) of the HPLC mobile phase for analysis.

Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The extracted and reconstituted samples are ready for analysis by HPLC-UV.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 245 nm.

  • Column Temperature: 30°C.

Data Presentation

The quantitative data for the extraction efficiency of the described methods are summarized in the table below. The data represents typical performance and may vary slightly depending on the specific water matrix and laboratory conditions.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery Rate (%) 85 - 95%80 - 90%
Relative Standard Deviation (RSD, %) < 5< 8
Limit of Detection (LOD) 0.05 µg/L0.1 µg/L
Limit of Quantification (LOQ) 0.15 µg/L0.3 µg/L

Note: LOD and LOQ are dependent on the sensitivity of the analytical instrument.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process, the following diagrams have been generated using the DOT language.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution_concentration Elution & Concentration cluster_analysis Analysis c1 Ethyl Acetate (5 mL) c2 Methanol (5 mL) c1->c2 c3 Deionized Water (5 mL) c2->c3 s1 Sample Loading (250-1000 mL) c3->s1 s2 Washing (5 mL Deionized Water) s1->s2 s3 Drying (Vacuum/Air) s2->s3 e1 Elution (5 mL Ethyl Acetate) s3->e1 e2 Evaporation (Nitrogen Stream) e1->e2 e3 Reconstitution (1 mL Mobile Phase) e2->e3 a1 HPLC-UV Analysis e3->a1

Figure 1. Solid-Phase Extraction (SPE) Workflow

LLE_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_drying_concentration Drying & Concentration cluster_analysis Analysis p1 Water Sample (e.g., 500 mL) p2 pH Adjustment (to neutral) p1->p2 ex1 Add Dichloromethane (3 x 50 mL) p2->ex1 ex2 Shake & Separate ex1->ex2 ex3 Combine Organic Layers ex2->ex3 dc1 Dry with Na2SO4 ex3->dc1 dc2 Evaporation (Rotovap/Nitrogen) dc1->dc2 dc3 Reconstitution (1 mL Mobile Phase) dc2->dc3 a1 HPLC-UV Analysis dc3->a1

Figure 2. Liquid-Liquid Extraction (LLE) Workflow

Conclusion

The Solid-Phase Extraction and Liquid-Liquid Extraction protocols detailed in this application note provide effective and reliable methods for the isolation of this compound from water samples. The SPE method is recommended for its high throughput and excellent recovery rates, while the LLE method serves as a robust alternative. Both methods, when coupled with HPLC-UV analysis, allow for the sensitive and accurate quantification of this compound, making them suitable for routine environmental monitoring and research applications. The provided workflows and data tables offer a comprehensive guide for laboratory professionals to implement these extraction techniques.

Application of Bromuron in Weed Control Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuron is a non-selective, root-absorbed granular herbicide with extended residual action, providing both pre- and post-emergence control of undesirable vegetation.[1][2] Its active ingredients, bromacil (B1667870) and tebuthiuron, are potent inhibitors of photosynthesis.[1] This document provides detailed application notes and experimental protocols for conducting weed control efficacy studies with this compound, intended for use in research and development settings.

Mechanism of Action

The herbicidal activity of this compound is derived from its two active components: bromacil and tebuthiuron. Both molecules act by inhibiting photosynthesis at Photosystem II (PSII).[3][4][5][6][7][8] They bind to the D1 quinone-binding protein within the PSII complex, which blocks the electron transport chain.[3][7][8] This disruption prevents the fixation of CO2 and the production of ATP and NADPH, essential energy-carrying molecules.[8] The blockage of electron flow leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms of chlorosis and necrosis.[9]

Bromuron_Mechanism_of_Action cluster_photosynthesis Photosynthesis in Chloroplast Light Light PSII PSII Light->PSII Energy Electron_Transport_Chain Electron_Transport_Chain PSII->Electron_Transport_Chain Electron Flow ATP_NADPH_Production ATP_NADPH_Production Electron_Transport_Chain->ATP_NADPH_Production CO2_Fixation CO2_Fixation ATP_NADPH_Production->CO2_Fixation This compound This compound This compound->PSII Inhibits Electron Flow

Figure 1: Mechanism of action of this compound in inhibiting photosynthesis.

Data Presentation: Summary of Efficacy Data

The following tables summarize quantitative data on the weed control efficacy of this compound's active ingredients, bromacil and tebuthiuron, from various studies.

Table 1: Efficacy of Tebuthiuron on Various Weed Species

Weed SpeciesApplication Rate (kg ai/ha)% Control (107 Days After Treatment)Reference
Dogfennel (Eupatorium capillifolium)0.6>90[10]
Dogfennel (Eupatorium capillifolium)1.1~100[10]
Woolly Croton (Croton capitatus)0.620-80[10]
Woolly Croton (Croton capitatus)1.1>90[10]
Eucalyptus spp.2 mL of 250 g a.i. L⁻¹ solution per plant98 (24 Months After Application)[11]
Lantana (Lantana camara)4 mL of 250 g a.i. L⁻¹ solution per plant100 (24 Months After Application)[11]

Table 2: Efficacy of Bromacil on Various Weed Species

Weed SpeciesApplication Rate (lbs/acre)% Control (Time after treatment not specified)Reference
Annual Weeds2-5Not specified[12]
Perennial Weeds6-15Not specified[12][13]
Johnsongrass6-8Not specified[13]
Bermudagrass10-15Not specified[13]

Experimental Protocols

The following are detailed protocols for conducting weed control efficacy studies with this compound.

Protocol 1: Field Efficacy Trial for Granular this compound

1. Objective: To evaluate the pre- and post-emergence efficacy of granular this compound on a mixed weed population under field conditions.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).[14]

  • Treatments:

    • Untreated Control

    • This compound at a low application rate (e.g., 50 kg/ha )

    • This compound at a medium application rate (e.g., 75 kg/ha )

    • This compound at a high application rate (e.g., 100 kg/ha )

    • Standard commercial herbicide (positive control)

  • Replicates: A minimum of four replicates for each treatment.[14]

  • Plot Size: 5m x 5m with a 1m buffer zone between plots to prevent cross-contamination.[15]

3. Materials and Equipment:

  • Granular this compound

  • Calibrated granular applicator (e.g., wheelbarrow or handheld spreader)

  • Personal Protective Equipment (PPE): gloves, overalls, boots, eye protection.[16]

  • Plot marking stakes and measuring tape

  • Data collection sheets or electronic device

  • Quadrat (e.g., 0.5m x 0.5m) for weed counts

4. Procedure:

  • Site Selection: Choose a site with a uniform and representative weed population.[17]

  • Plot Layout: Mark out the plots according to the experimental design.

  • Pre-Application Assessment:

    • Identify and record the weed species present in each plot.

    • Conduct weed counts and/or biomass sampling within designated quadrats in each plot.

  • Herbicide Application:

    • Calibrate the granular applicator to ensure accurate application rates.

    • Apply the granular this compound evenly across the designated plots. This compound should be applied when weeds are actively growing, and rainfall is expected to move the herbicide into the root zone.[1][2]

  • Post-Application Assessments:

    • Conduct visual assessments of weed control at regular intervals (e.g., 14, 28, 56, and 90 days after application). Use a rating scale such as the European Weed Research Council (EWRC) scale.[18]

    • At each assessment interval, perform weed counts and/or collect weed biomass from the quadrats.

  • Data Analysis:

    • Calculate the percentage of weed control for each treatment relative to the untreated control.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.[19]

Protocol 2: Greenhouse Pot Study for this compound Efficacy

1. Objective: To determine the dose-response of specific weed species to this compound in a controlled environment.

2. Experimental Design:

  • Design: Completely Randomized Design (CRD).

  • Treatments:

    • Untreated Control

    • A series of at least 5-7 graded doses of this compound.

  • Replicates: At least four replicates per treatment.

  • Weed Species: Sow seeds of target weed species in individual pots.

3. Materials and Equipment:

  • Pots (e.g., 15 cm diameter) filled with a standard potting mix.

  • Seeds of target weed species.

  • Granular this compound.

  • A balance for accurate weighing of the herbicide.

  • Greenhouse or growth chamber with controlled temperature, humidity, and light.

  • Watering can or automated irrigation system.

4. Procedure:

  • Potting and Sowing: Fill pots with soil and sow a predetermined number of seeds of the target weed species per pot.

  • Herbicide Application:

    • For pre-emergence application, apply the accurately weighed amount of granular this compound to the soil surface immediately after sowing.

    • For post-emergence application, apply the herbicide once the weeds have reached a specific growth stage (e.g., 2-4 leaf stage).

  • Growth Conditions: Place the pots in the greenhouse and maintain optimal growing conditions. Water the pots as needed.

  • Data Collection:

    • Visually assess phytotoxicity and weed control at regular intervals.

    • At the end of the experiment (e.g., 21-28 days after application), harvest the above-ground biomass of the weeds.

    • Record the fresh and dry weight of the biomass.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each treatment compared to the untreated control.

    • Perform a dose-response analysis to determine the GR50 (the dose required to reduce growth by 50%).

Experimental Workflow Visualization

Experimental_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis and Reporting Objective Objective Experimental_Design Experimental_Design Objective->Experimental_Design Site_Selection Site_Selection Experimental_Design->Site_Selection Plot_Layout Plot_Layout Site_Selection->Plot_Layout Pre_Application_Assessment Pre_Application_Assessment Plot_Layout->Pre_Application_Assessment Herbicide_Application Herbicide_Application Pre_Application_Assessment->Herbicide_Application Post_Application_Assessment Post_Application_Assessment Herbicide_Application->Post_Application_Assessment Data_Collection Data_Collection Post_Application_Assessment->Data_Collection Statistical_Analysis Statistical_Analysis Data_Collection->Statistical_Analysis Reporting Reporting Statistical_Analysis->Reporting

Figure 2: General workflow for a herbicide efficacy study.

References

Application Notes and Protocols for Field Trial Assessment of Bromuron Herbicide Performance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromuron is a selective, systemic herbicide belonging to the substituted urea (B33335) group. Its primary mode of action is the inhibition of photosynthesis at photosystem II.[1][2] It is effective for pre- and post-emergence control of a wide range of annual broadleaf weeds and grasses in various crops.[3][4] Accurate and robust field trials are essential to determine the efficacy, crop safety (selectivity), and optimal application parameters for this compound under specific agronomic and environmental conditions.

These protocols provide a comprehensive framework for researchers and scientists to design, execute, and analyze field trials to assess the performance of this compound.

Site Selection and Characterization

Proper site selection is critical to minimize variability and ensure the reliability of trial results.[5]

1.1 Protocol for Site Selection:

  • Field History: Select a site with a known history of uniform weed infestation and no prior use of herbicides with long residual activity that could interfere with the trial.[5] Avoid areas with significant variations in soil type, topography, or drainage.

  • Soil Analysis: Collect composite soil samples from the proposed trial area to a depth of 6 inches. Analyze for soil texture (sand, silt, clay percentages), organic matter content, pH, and nutrient levels. This information is crucial as soil properties can influence herbicide efficacy and persistence.

  • Weed Population: The site should have a natural and uniform population of the target weed species for which this compound efficacy is being tested. If the natural population is insufficient, the area may be overseeded with a known quantity of weed seeds.

  • Isolation: The trial site should be isolated from fields treated with other herbicides to prevent drift or runoff contamination. Establishing border rows or buffer zones around the trial area is recommended.[5]

Experimental Design

A well-structured experimental design is fundamental for the statistical validity of the results.[6][7]

2.1 Protocol for Experimental Design:

  • Design Type: The Randomized Complete Block Design (RCBD) is the most commonly used and recommended design for herbicide field trials.[8][9] This design effectively accounts for field variability in one direction (e.g., a slope or fertility gradient).[7]

  • Treatments: The list of treatments should be comprehensive to meet the trial objectives. A typical treatment list is outlined in Table 1. It must include:

    • An untreated control to serve as a baseline for weed growth and crop health.[10]

    • A hand-weeded control to determine the crop's yield potential without weed competition.

    • Multiple rates of this compound, including the expected label rate, a lower rate, and a higher rate (e.g., 2x the label rate) to assess dose-response and crop tolerance.[11][12]

    • Tank-mix partners or adjuvants if their effect on this compound performance is being evaluated.

    • A commercial standard (a currently registered herbicide with a similar use pattern) for comparison.

  • Replication: Each treatment should be replicated a minimum of three to four times to allow for robust statistical analysis and to account for natural field variability.[8][9][13]

  • Plot Size: Plot dimensions should be large enough to minimize edge effects and allow for representative sampling. A common plot size for herbicide trials is between 2x10 meters and 5x15 meters.[12]

  • Randomization: Within each block (replication), treatments must be assigned to plots randomly.[6][7] This is a core principle to ensure that any observed differences are due to the treatments and not underlying field variations.

Table 1: Example Treatment List for this compound Field Trial

Treatment No.Treatment DescriptionApplication Rate
T1Untreated ControlN/A
T2Hand-Weeded ControlN/A
T3This compound0.5X (e.g., 0.5 kg a.i./ha)
T4This compound1.0X (e.g., 1.0 kg a.i./ha)
T5This compound2.0X (e.g., 2.0 kg a.i./ha)
T6This compound + Adjuvant1.0X + Mfr. Rec. Rate
T7Commercial StandardMfr. Rec. Rate

Herbicide Application

Accurate and uniform application is paramount for reliable trial data.

3.1 Protocol for Herbicide Application:

  • Sprayer Calibration: Calibrate the research sprayer before application to ensure the precise delivery of the intended volume (e.g., Liters/hectare). This involves checking nozzle output, pressure, and travel speed.

  • Weather Conditions: Apply herbicides under optimal weather conditions. Avoid application during high winds (>10 km/h) to prevent drift, high temperatures (>30°C), or when rain is imminent. Record weather data (temperature, humidity, wind speed, cloud cover) at the time of application.

  • Application Timing: The timing of application should be clearly defined based on the crop and weed growth stage (e.g., pre-emergence, post-emergence at the 2-4 leaf stage of the weed).[11]

  • Procedure:

    • Prepare spray solutions for each treatment individually, ensuring thorough mixing.

    • Use a shielded sprayer to prevent drift between adjacent plots.

    • Maintain a constant speed and pressure during application across the entire plot.

    • Thoroughly clean the sprayer between applying different treatments to prevent cross-contamination.

Data Collection and Assessment

Systematic data collection is required at multiple time points to evaluate performance over time.

4.1 Protocol for Weed Control Assessment:

  • Methodology: Visual assessment is the most common method for evaluating herbicide efficacy.[5] This involves comparing the weed pressure in treated plots to the untreated control plots.[10]

  • Rating Scale: Use a 0 to 100% scale, where 0% represents no weed control (same as untreated control) and 100% represents complete weed control or death of all weeds.[10]

  • Timing: Conduct assessments at regular intervals after treatment, for example, at 7, 14, 28, and 56 Days After Treatment (DAT), to observe the speed of action and residual control.[11]

  • Species-Specific Data: Where possible, record efficacy data for each major weed species present in the trial.[11]

4.2 Protocol for Crop Phytotoxicity Assessment:

  • Methodology: Visually assess crop injury by comparing treated plots to the untreated control. Symptoms may include stunting, chlorosis (yellowing), necrosis (tissue death), or malformation.[14][15]

  • Rating Scale: Use a 0 to 100% scale, where 0% indicates no visible crop injury and 100% indicates complete crop death.[10][16] A rating of 10% or less is often considered commercially acceptable.[10]

  • Timing: Assess phytotoxicity at the same intervals as weed control assessments, paying close attention to early-season effects.

4.3 Protocol for Crop Yield Assessment:

  • Harvesting: At crop maturity, harvest a predetermined, uniform area from the center of each plot to avoid edge effects.

  • Measurements: Record the total harvested weight per plot. For grain crops, measure moisture content and adjust the yield to a standard moisture percentage (e.g., 15% for corn).

  • Conversion: Convert the plot yield to a standard unit, such as kilograms per hectare ( kg/ha ) or bushels per acre.

Data Presentation and Analysis

5.1 Statistical Analysis:

The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD).[17][18] Use a protected test, such as Fisher's Least Significant Difference (LSD) or Tukey's HSD, at a specified significance level (e.g., p ≤ 0.05) to compare treatment means.[18]

5.2 Data Tables:

Present the analyzed data in clear, concise tables.

Table 2: this compound Efficacy on Major Weed Species (% Control)

TreatmentRate (kg a.i./ha)14 DAT28 DAT56 DAT
This compound0.575 b68 c55 d
This compound1.092 a88 a80 b
This compound2.095 a91 a85 a
This compound + Adj1.0 + Rec.96 a92 a87 a
Comm. Std.Rec.90 a85 b75 c
Means followed by the same letter within a column are not significantly different (p ≤ 0.05).

Table 3: Crop Phytotoxicity and Yield Response to this compound

TreatmentRate (kg a.i./ha)Phytotoxicity at 14 DAT (%)Crop Yield ( kg/ha )
Untreated ControlN/A0 c2500 d
Hand-WeededN/A0 c4500 a
This compound0.52 c4100 b
This compound1.05 c4250 ab
This compound2.015 b3800 c
This compound + Adj1.0 + Rec.6 c4300 a
Comm. Std.Rec.4 c4150 b
Means followed by the same letter within a column are not significantly different (p ≤ 0.05).

Visualization of Workflows

Diagrams help to clarify complex processes involved in the field trial.

Field_Trial_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A Define Objectives B Site Selection & Characterization A->B C Experimental Design (RCBD) B->C D Plot Layout & Marking C->D E Crop Planting D->E F Herbicide Application E->F G Trial Maintenance (Irrigation, Pest Control) F->G H Assess Weed Control (Visual Ratings) G->H I Assess Crop Phytotoxicity (Visual Ratings) H->I J Crop Harvest & Yield Measurement I->J K Data Compilation J->K L Statistical Analysis (ANOVA) K->L M Summarize Results (Tables & Graphs) L->M N Final Report Generation M->N

Caption: Overall workflow for a herbicide field trial from planning to final report.

Assessment_Logic cluster_plot_level Per Plot Assessment cluster_trial_level Overall Trial Level Start Select Plot for Assessment (e.g., T4-R1 at 14 DAT) Untreated Observe Untreated Control Plot (T1-R1) Start->Untreated Compare Visually Compare Treated vs. Untreated Start->Compare Untreated->Compare Weed Rate Weed Control (0-100%) Compare->Weed Phyto Rate Crop Phytotoxicity (0-100%) Compare->Phyto Record Record Data for Plot Weed->Record Phyto->Record NextPlot Repeat for All Plots & Replicates Record->NextPlot Analyze Perform Statistical Analysis (ANOVA) NextPlot->Analyze

Caption: Logical workflow for data collection and assessment in the field.

References

Spectroscopic Characterization of Bromuron: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic techniques used for the structural characterization and quantitative analysis of Bromuron. Detailed experimental protocols are provided to facilitate the replication of these methods in a laboratory setting.

Introduction to this compound

This compound, with the chemical formula C₉H₁₁BrN₂O₂, is a substituted urea (B33335) herbicide. Its structural elucidation and quantification are critical for efficacy studies, metabolic pathway analysis, and regulatory compliance. Spectroscopic methods offer powerful tools for the detailed characterization of its chemical structure and for its quantitative determination in various matrices.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of this compound, particularly for determining its concentration in solutions. The presence of a chromophoric phenylurea group in its structure allows for strong absorption in the UV region.

Application Note:

UV-Vis spectroscopy can be employed for the routine quantification of this compound in quality control settings. The method is rapid, simple, and cost-effective. The wavelength of maximum absorbance (λmax) for this compound in a methanolic solution is a key parameter for its detection and quantification, governed by the Beer-Lambert law.

Quantitative Data Summary:
ParameterValueSolvent
Expected λmax~244 - 255 nmMethanol (B129727)

Note: The exact λmax may vary slightly depending on the solvent and the specific instrumentation used.

Experimental Protocol: Quantitative Analysis of this compound by UV-Vis Spectroscopy
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Materials:

    • This compound standard (analytical grade)

    • Methanol (spectroscopic grade)

    • Volumetric flasks

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Preparation of Standard Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL.

    • Preparation of Working Standards: From the stock solution, prepare a series of working standards with concentrations ranging from 2 to 20 µg/mL by appropriate dilution with methanol.

    • Sample Preparation: Prepare the sample solution by dissolving a known quantity of the formulation or extract in methanol to achieve an expected this compound concentration within the calibration range.

    • Measurement:

      • Set the spectrophotometer to scan from 400 nm to 200 nm.

      • Use methanol as the blank to zero the instrument.

      • Record the UV spectrum for each working standard and the sample solution.

      • Identify the λmax from the spectrum of a standard solution.

    • Calibration Curve: Plot the absorbance at λmax versus the concentration of the working standards. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

    • Quantification: Measure the absorbance of the sample solution at λmax and determine its concentration using the calibration curve equation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for the qualitative analysis of this compound, providing a unique "molecular fingerprint" based on the vibrational frequencies of its functional groups.

Application Note:

The IR spectrum of this compound can confirm the presence of key functional groups such as N-H, C=O, C-N, and C-Br bonds, as well as the aromatic ring. This technique is essential for identity confirmation and for detecting impurities or degradation products that exhibit different vibrational modes.

Qualitative Data Summary: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400 - 3200N-H stretchAmide
3100 - 3000C-H stretchAromatic
3000 - 2850C-H stretchAlkyl (CH₃)
1700 - 1650C=O stretchUrea
1600 - 1450C=C stretchAromatic ring
1350 - 1200C-N stretchAmide
850 - 750C-H out-of-plane bendp-disubstituted benzene
700 - 500C-Br stretchAryl halide
Experimental Protocol: FTIR Analysis of this compound using KBr Pellet Method
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Materials:

    • This compound sample (solid)

    • FTIR-grade Potassium Bromide (KBr), dried

    • Agate mortar and pestle

    • Pellet press

  • Procedure:

    • Sample Preparation:

      • Place approximately 1-2 mg of the this compound sample into the agate mortar.

      • Add approximately 100-200 mg of dry KBr powder.

      • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[1]

    • Pellet Formation:

      • Transfer a portion of the powdered mixture into the pellet die.

      • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[1]

    • Background Collection: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Sample Analysis:

      • Carefully place the KBr pellet into the sample holder and insert it into the spectrometer.

      • Acquire the IR spectrum of the sample, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

    • Data Interpretation: Identify the characteristic absorption bands in the spectrum and correlate them with the functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, including the number and types of protons and carbons, and their connectivity.

Application Note:

¹H NMR and ¹³C NMR are indispensable for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the chemical environment of the protons, their multiplicity (splitting patterns), and integration (number of protons). ¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environment.

Qualitative Data Summary: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR (in CDCl₃, relative to TMS at δ 0.00)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.3 - 7.5Doublet2HAromatic protons ortho to the bromine atom
~ 7.1 - 7.3Doublet2HAromatic protons ortho to the urea group
~ 6.5 - 7.0Singlet (broad)1HN-H proton
~ 3.7Singlet3HO-CH₃ protons
~ 2.9Singlet3HN-CH₃ protons

¹³C NMR (in CDCl₃, relative to TMS at δ 0.00)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 155 - 160QuaternaryC=O (Urea)
~ 130 - 140QuaternaryAromatic C-N
~ 132TertiaryAromatic C-H
~ 120 - 125TertiaryAromatic C-H
~ 115 - 120QuaternaryAromatic C-Br
~ 60PrimaryO-CH₃
~ 30PrimaryN-CH₃

Note: These are predicted chemical shifts and may vary based on the solvent and experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR Analysis of this compound
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube. Ensure the sample is fully dissolved.

    • Instrument Setup:

      • Insert the NMR tube into the spectrometer.

      • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

      • Shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR Acquisition:

      • Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, sufficient relaxation delay).

      • Process the data by applying Fourier transformation, phase correction, and baseline correction.

      • Reference the spectrum to the TMS signal at 0.00 ppm.

      • Integrate the signals and determine the multiplicities.

    • ¹³C NMR Acquisition:

      • Acquire the proton-decoupled ¹³C NMR spectrum.

      • Process the data similarly to the ¹H spectrum.

      • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern.

Application Note:

Electron Ionization (EI) mass spectrometry of this compound will show a characteristic molecular ion peak (M⁺˙). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺˙ and [M+2]⁺˙) with nearly equal intensity, separated by two mass units. The fragmentation pattern provides further structural confirmation.

Qualitative Data Summary: Expected Mass Spectrometry Data for this compound
m/z ValueInterpretation
258 / 260Molecular ion peaks ([M]⁺˙ and [M+2]⁺˙)
227 / 229Loss of -OCH₃
199 / 201Loss of -N(CH₃)OCH₃
170 / 172[Br-C₆H₄-NH]⁺
155 / 157[Br-C₆H₄]⁺

Note: The relative intensities of the fragment ions will depend on the ionization conditions.

Experimental Protocol: Mass Spectrometry Analysis of this compound
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) or with a direct insertion probe.

  • Materials:

    • This compound sample

    • Appropriate solvent for sample introduction (e.g., methanol or acetone)

  • Procedure:

    • Sample Introduction: Introduce a small amount of the sample into the ion source. If using GC-MS, inject a dilute solution of the sample onto the GC column.

    • Ionization: Ionize the sample using a standard electron energy of 70 eV.

    • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

    • Data Analysis:

      • Identify the molecular ion peaks (M⁺˙ and [M+2]⁺˙) to confirm the molecular weight.

      • Analyze the fragmentation pattern to elucidate the structure of the molecule. Compare the observed fragments with the expected fragmentation pathways.

Visualizations

Spectroscopic_Workflow_for_Bromuron_Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Bromuron_Sample This compound Sample UV_Vis UV-Vis Spectroscopy Bromuron_Sample->UV_Vis FTIR FTIR Spectroscopy Bromuron_Sample->FTIR NMR NMR Spectroscopy Bromuron_Sample->NMR MS Mass Spectrometry Bromuron_Sample->MS Concentration Concentration UV_Vis->Concentration Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Structure Molecular Structure NMR->Molecular_Structure Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Functional_Groups->Molecular_Structure Molecular_Weight->Molecular_Structure

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

Analytical standards and reference materials for bromuron analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the herbicide bromuron in various environmental matrices. The protocols outlined below utilize certified analytical standards and reference materials to ensure data accuracy and reliability.

Analytical Standards and Reference Materials

The use of high-purity, certified reference materials is fundamental for the accurate quantification of this compound. It is recommended to source this compound analytical standards from accredited suppliers.

Available this compound Standards:

Product DescriptionSupplierPart Number/CAS No.Format
This compound Analytical StandardLGC StandardsDRE-C10730000 / 3408-97-7Neat
This compoundHPC Standards680454 / 3408-97-710 mg
This compound-d6BOC SciencesIsotope-labeled

Note: This table is not exhaustive and other suppliers of certified reference materials may be available.

Experimental Protocols

This section details the analytical procedures for the determination of this compound in various matrices, including sample preparation, extraction, and chromatographic analysis.

Analysis of this compound in Fruits and Vegetables by QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][2]

2.1.1. Sample Preparation and Extraction Protocol

  • Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable. For dry samples, it may be necessary to add a specific amount of water to improve extraction efficiency.

  • Extraction:

    • Place a 10 g homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

2.1.2. LC-MS/MS Instrumental Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used for phenylurea herbicides.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound must be optimized. As a starting point for method development, typical transitions for similar phenylurea herbicides can be considered. It is crucial to determine the optimal collision energies for each transition.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound[To be determined][To be determined][To be determined]

Note: Specific MRM transitions for this compound need to be experimentally determined for optimal sensitivity and selectivity.

2.1.3. Method Validation Data (Typical for Phenylurea Herbicides)

The following table presents typical validation data for the analysis of phenylurea herbicides using QuEChERS and LC-MS/MS. This data should be used as a guideline, and method performance for this compound should be independently verified.

ParameterResult
Linearity (r²)> 0.99
Recovery70-120%
Precision (RSD)< 20%
Limit of Quantification (LOQ)0.01 mg/kg
Analysis of this compound in Soil by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of thermally stable pesticides like many phenylurea herbicides.

2.2.1. Sample Preparation and Extraction Protocol

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the prepared soil into a centrifuge tube.

    • Add 20 mL of a suitable extraction solvent (e.g., acetone, ethyl acetate, or a mixture thereof).

    • Shake or vortex for an extended period (e.g., 30 minutes).

    • Centrifuge and collect the supernatant.

    • Repeat the extraction process on the soil pellet and combine the supernatants.

  • Clean-up: The extract may require a clean-up step using solid-phase extraction (SPE) with a suitable sorbent to remove matrix interferences.

  • Final Extract: The cleaned extract is then concentrated and reconstituted in a solvent suitable for GC-MS injection.

2.2.2. GC-MS Instrumental Parameters

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An optimized temperature program to ensure good separation of this compound from other matrix components.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

GC-MS SIM Ions for this compound:

AnalyteQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound[To be determined][To be determined][To be determined]

Note: Characteristic ions for this compound in EI-MS need to be determined from its mass spectrum.

2.2.3. Method Validation Data (Typical for Pesticide Analysis in Soil)

ParameterResult
Linearity (r²)> 0.99
Recovery80-110%
Precision (RSD)< 15%
Limit of Detection (LOD)0.001 - 0.01 mg/kg
Limit of Quantification (LOQ)0.005 - 0.05 mg/kg
Analysis of this compound in Water by Solid-Phase Extraction (SPE) and LC-MS/MS

This method is suitable for the determination of this compound at trace levels in water samples.

2.3.1. Sample Preparation and Extraction Protocol

  • Sample Filtration: Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water.

    • Load the filtered water sample onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the retained this compound with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Final Extract: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

2.3.2. LC-MS/MS Instrumental Parameters

The instrumental parameters are similar to those described in section 2.1.2. It is crucial to optimize the MRM transitions for this compound to achieve the desired sensitivity for trace-level detection in water.

2.3.3. Method Validation Data (Typical for Pesticide Analysis in Water)

ParameterResult
Linearity (r²)> 0.995
Recovery70-120%
Precision (RSD)< 15%
Limit of Detection (LOD)1 - 10 ng/L
Limit of Quantification (LOQ)5 - 50 ng/L

Workflow Diagrams

The following diagrams illustrate the general workflows for the analytical protocols described above.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup homogenize Homogenize Sample (10-15 g) add_acetonitrile Add Acetonitrile (10 mL) homogenize->add_acetonitrile add_salts Add QuEChERS Salts add_acetonitrile->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (≥3000 x g, 5 min) shake->centrifuge1 transfer_supernatant Transfer Supernatant (1 mL) centrifuge1->transfer_supernatant Acetonitrile Layer add_dspe Add to d-SPE Tube transfer_supernatant->add_dspe vortex Vortex (30 sec) add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 final_extract Final Extract for LC-MS/MS Analysis centrifuge2->final_extract Supernatant

QuEChERS workflow for fruits and vegetables.

Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (Optional) air_dry Air-dry Soil Sample sieve Sieve (2 mm) air_dry->sieve weigh_soil Weigh Soil (10 g) sieve->weigh_soil add_solvent Add Extraction Solvent (20 mL) weigh_soil->add_solvent extract Shake/Vortex (30 min) add_solvent->extract centrifuge_extract Centrifuge & Collect Supernatant extract->centrifuge_extract spe_cleanup Solid-Phase Extraction centrifuge_extract->spe_cleanup final_prep Concentrate & Reconstitute spe_cleanup->final_prep final_extract Final Extract for GC-MS Analysis final_prep->final_extract

Workflow for this compound analysis in soil.

Water_Analysis_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation filter_sample Filter Water Sample (0.45 µm) condition_spe Condition SPE Cartridge filter_sample->condition_spe load_sample Load Sample condition_spe->load_sample wash_cartridge Wash Cartridge load_sample->wash_cartridge elute_analyte Elute this compound wash_cartridge->elute_analyte evaporate Evaporate to Dryness elute_analyte->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute final_extract Final Extract for LC-MS/MS Analysis reconstitute->final_extract

Workflow for this compound analysis in water.

References

Application Notes and Protocols for Immunoassay-Based Rapid Screening of Bromuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuron is a phenylurea herbicide used for the selective control of broadleaf and grassy weeds in various crops. Due to potential environmental contamination and concerns regarding its toxicological effects, there is a growing need for rapid, sensitive, and cost-effective methods for its detection. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive alternative to conventional chromatographic techniques for monitoring this compound residues in environmental and agricultural samples.

This document provides detailed application notes and experimental protocols for the development of an immunoassay-based method for the rapid screening of this compound. The core of this method is the production of a specific antibody and the synthesis of a hapten for use as an immunogen and coating antigen. The described assay is an indirect competitive ELISA (ic-ELISA), a common format for the detection of small molecules like herbicides.

Principle of the Assay

The indirect competitive ELISA for this compound operates on the principle of a competitive binding reaction. A microtiter plate is coated with a this compound-protein conjugate (coating antigen). The sample or standard containing free this compound is pre-incubated with a limited amount of a specific anti-bromuron antibody. This mixture is then added to the coated plate. A competition ensues between the free this compound in the sample and the this compound conjugate immobilized on the plate for the binding sites of the antibody.

Any antibody that has not bound to the free this compound in the sample will bind to the coating antigen on the plate. A secondary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP), is then added, which binds to the primary antibody captured on the plate. Finally, a substrate is introduced, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample will result in less primary antibody binding to the plate, leading to a weaker color signal.

Data Presentation

The performance of an immunoassay is characterized by several key parameters. The following table summarizes representative quantitative data for a monoclonal antibody-based indirect competitive ELISA for a phenylurea herbicide structurally similar to this compound.[1][2] These values provide a benchmark for the expected performance of a well-optimized this compound immunoassay.

ParameterValueDescription
IC50 (50% Inhibitory Concentration) 1.0 - 15.0 ng/mLThe concentration of this compound that causes 50% inhibition of the maximum signal. This is a primary measure of the assay's sensitivity.
LOD (Limit of Detection) 0.1 - 1.0 ng/mLThe lowest concentration of this compound that can be reliably distinguished from a blank sample.
Linear Working Range 0.3 - 50.0 ng/mLThe concentration range over which the assay provides a reliable and reproducible quantitative response.
Cross-Reactivity See Table 2The degree to which the antibody binds to compounds structurally related to this compound.

Table 1: Representative Performance Characteristics of a Phenylurea Herbicide Immunoassay.

Table 2: Representative Cross-Reactivity of an Anti-Phenylurea Herbicide Antibody.

CompoundStructureCross-Reactivity (%)
This compoundPhenylurea100
DiuronPhenylurea< 10%
ChlortoluronPhenylurea< 5%
LinuronPhenylurea< 5%
AtrazineTriazine< 0.1%
GlyphosateOrganophosphate< 0.1%

Experimental Protocols

Hapten Synthesis and Conjugation

The development of a specific antibody requires the synthesis of a hapten, a small molecule that is chemically similar to this compound but modified with a linker for conjugation to a carrier protein. This makes the small this compound molecule immunogenic.

1.1. Synthesis of this compound Hapten (N-(4-bromophenyl)-N'-methoxy-N'-(3-carboxypropyl)urea)

This is a representative synthesis; optimization may be required.

  • Starting Material: 4-bromophenyl isocyanate.

  • Reaction: React 4-bromophenyl isocyanate with N-(3-aminopropyl)-N-methoxyamine in an anhydrous solvent such as dichloromethane (B109758) (DCM) at room temperature for 2-4 hours to form the urea (B33335) derivative.

  • Modification: The terminal amino group of the propyl chain is then carboxylated. This can be achieved by reacting the urea derivative with succinic anhydride (B1165640) in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent (e.g., DMF) at room temperature overnight.

  • Purification: The resulting this compound hapten with a carboxylic acid linker is purified by column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure of the synthesized hapten using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

1.2. Conjugation of this compound Hapten to Carrier Proteins

To produce an immunogen (for antibody production) and a coating antigen (for the ELISA plate), the this compound hapten is conjugated to carrier proteins like Bovine Serum Albumin (BSA) and Ovalbumin (OVA). The active ester method is commonly employed.

  • Activation of Hapten: Dissolve the this compound hapten in anhydrous N,N-dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in equimolar amounts to the hapten solution. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester of the hapten.

  • Protein Preparation: Dissolve the carrier protein (BSA or OVA) in a suitable buffer, such as 0.1 M phosphate (B84403) buffer (pH 8.0).

  • Conjugation: Slowly add the activated hapten solution to the protein solution with gentle stirring. Allow the reaction to proceed overnight at 4°C.

  • Purification: Remove the unconjugated hapten and by-products by dialysis against phosphate-buffered saline (PBS) for 2-3 days with several buffer changes.

  • Characterization: Determine the conjugation ratio (moles of hapten per mole of protein) using methods such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.

Monoclonal Antibody Production

The production of high-affinity and specific monoclonal antibodies (mAbs) is a critical step.[3]

  • Immunization: Emulsify the this compound-BSA conjugate (immunogen) with an equal volume of Freund's complete adjuvant. Immunize BALB/c mice via intraperitoneal injection. Administer booster injections with the immunogen emulsified in Freund's incomplete adjuvant at 3-week intervals.

  • Monitoring Immune Response: Collect blood samples from the tail vein of the mice 7-10 days after each booster injection. Determine the antibody titer in the serum using an indirect ELISA with the this compound-OVA conjugate as the coating antigen.

  • Cell Fusion: Select the mouse with the highest antibody titer for cell fusion. Three days before fusion, administer a final booster injection of the immunogen in PBS. Fuse the spleen cells from the immunized mouse with Sp2/0 myeloma cells using polyethylene (B3416737) glycol (PEG).

  • Hybridoma Screening and Cloning: Culture the fused cells in HAT (hypoxanthine-aminopterin-thymidine) selective medium. Screen the supernatants of the growing hybridoma colonies for the presence of specific anti-bromuron antibodies using an indirect competitive ELISA. Select and clone the positive hybridoma cells by limiting dilution to obtain monoclonal cell lines.

  • Antibody Production and Purification: Propagate the selected hybridoma cell lines in vitro in cell culture flasks or in vivo by injecting them into the peritoneal cavity of pristane-primed mice to produce ascites fluid rich in the monoclonal antibody. Purify the monoclonal antibody from the cell culture supernatant or ascites fluid using protein A/G affinity chromatography.

Indirect Competitive ELISA (ic-ELISA) Protocol
  • Coating: Dilute the this compound-OVA conjugate to an optimal concentration (e.g., 1 µg/mL) in coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing (1): Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20, PBST).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 2 hours at 37°C to block non-specific binding sites.

  • Washing (2): Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of this compound standard solution (in a concentration gradient, e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) or sample extract to the wells. Then, immediately add 50 µL of the diluted anti-bromuron monoclonal antibody to each well. Incubate for 1 hour at 37°C.

  • Washing (3): Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing (4): Repeat the washing step as in step 2, but increase to five washes.

  • Substrate Reaction: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate for 15 minutes at room temperature in the dark.

  • Stopping Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.

  • Measurement: Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.

Visualizations

Immunoassay_Workflow cluster_Upstream Upstream: Reagent Preparation cluster_Assay Downstream: ELISA Protocol Hapten Hapten Synthesis Conjugation Hapten-Protein Conjugation Hapten->Conjugation Immunization Immunization & Hybridoma Production Conjugation->Immunization mAb_Purification Monoclonal Antibody Purification Immunization->mAb_Purification Competition Competitive Reaction (Sample/Standard + mAb) mAb_Purification->Competition Coating Plate Coating with this compound-OVA Blocking Blocking Coating->Blocking Blocking->Competition Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Competition->Secondary_Ab Substrate Substrate Addition (TMB) Secondary_Ab->Substrate Detection Color Development & Absorbance Reading Substrate->Detection

Caption: Workflow for the development of a this compound immunoassay.

icELISA_Principle cluster_Well Microtiter Well Coating_Antigen Coating Antigen (this compound-OVA) Secondary_Ab HRP-conjugated Secondary Ab Coating_Antigen->Secondary_Ab Binding Free_this compound Free this compound (in Sample) Primary_Ab Anti-Bromuron mAb Free_this compound->Primary_Ab Primary_Ab->Coating_Antigen Binding Substrate TMB Substrate Secondary_Ab->Substrate Enzymatic Reaction Product Colored Product Substrate->Product

Caption: Principle of the indirect competitive ELISA for this compound.

References

Application Notes and Protocols: Studying Bromuron Leaching and Transport Using Soil Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing soil column studies to investigate the leaching and transport dynamics of the herbicide bromuron. This methodology is crucial for environmental risk assessment, understanding the fate of agrochemicals in terrestrial ecosystems, and can be adapted for evaluating the environmental mobility of pharmaceutical compounds.

Introduction

This compound is a substituted urea (B33335) herbicide used for selective weed control. Its potential to move through the soil profile and contaminate groundwater is a significant environmental concern. Soil column leaching studies are controlled laboratory experiments that simulate the movement of substances like this compound through the soil under specific conditions.[1] These studies are essential for determining key transport parameters, such as the retardation factor and the degradation rate, which inform predictive models of environmental fate.[2]

The primary objectives of a this compound soil column leaching study are to:

  • Quantify the mobility of this compound in different soil types.

  • Determine the potential for this compound and its degradation products to reach groundwater.[1]

  • Evaluate the influence of soil properties (e.g., organic matter content, texture) on leaching.

  • Generate data for environmental risk assessments and regulatory submissions.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is fundamental to interpreting leaching data.

PropertyValueSignificance in Leaching
Molecular Formula C₉H₁₁BrN₂OInfluences molecular weight and interactions with soil components.
Molar Mass 259.10 g/mol Affects diffusion and transport rates.
Water Solubility 50 mg/L (at 20°C)Higher solubility can lead to increased mobility in soil water.
Soil Organic Carbon-Water Partition Coefficient (Koc) 400 cm³/gIndicates a moderate tendency to adsorb to soil organic matter.[3][4] Higher Koc values suggest lower mobility.[3][4]
Soil Half-life (DT₅₀) 15 - 60 daysRepresents the time for 50% of the compound to degrade; influences the amount available for leaching.

Experimental Protocols

This section details the methodology for conducting a comprehensive soil column leaching study for this compound, based on established guidelines such as OECD 312.[1]

Materials and Reagents
  • Soil: Representative soil types (e.g., sandy loam, clay loam) with characterized properties (see Table 2).

  • This compound: Analytical standard of known purity. Radiolabeled this compound (e.g., ¹⁴C-bromuron) is highly recommended for accurate mass balance analysis.[1]

  • Tracer: A non-reactive tracer such as bromide (as KBr or NaBr) is used to characterize the water flow and hydrodynamic properties of the soil column.

  • Artificial Rainwater: 0.01 M CaCl₂ solution to simulate rainfall and maintain soil structure.[1]

  • Soil Columns: Glass or stainless steel columns (e.g., 30 cm length, 5 cm internal diameter).

  • Analytical Instrumentation: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or a liquid scintillation counter for radiolabeled compounds.

Soil Collection and Characterization
  • Collect soil from the desired location and depth.

  • Air-dry the soil and sieve it through a 2 mm mesh to remove large particles and ensure homogeneity.

  • Characterize the soil for key properties as outlined in the table below.

Soil PropertySandy LoamClay LoamMethod
pH (in 0.01M CaCl₂) 6.57.2Potentiometry
Organic Carbon (%) 1.22.5Combustion (e.g., Dumas method)
Cation Exchange Capacity (cmol+/kg) 820Ammonium Acetate Method
Particle Size Distribution (%)
Sand6535Pipette or Hydrometer Method
Silt2540Pipette or Hydrometer Method
Clay1025Pipette or Hydrometer Method
Bulk Density (g/cm³) 1.51.3Core Method
Porosity (%) 4351Calculated from Bulk and Particle Density
Soil Column Packing
  • Place a chemically inert porous filter (e.g., glass wool or sintered glass) at the bottom of the column.

  • Pack the column with the prepared soil in small increments, tapping the column gently to achieve a uniform bulk density representative of field conditions.

  • Place another porous filter on the soil surface to ensure even distribution of the applied solutions.

Column Saturation and Equilibration
  • Saturate the soil column from the bottom with artificial rainwater at a slow, constant flow rate to displace air.

  • Once saturated, allow the column to drain freely and then equilibrate by passing several pore volumes of artificial rainwater through the column until a steady flow rate is achieved.

Application of this compound and Tracer
  • Prepare a stock solution of this compound and the bromide tracer in artificial rainwater.

  • Apply a known volume and concentration of the treatment solution uniformly to the surface of the soil column.

Leaching and Leachate Collection
  • Initiate leaching by applying artificial rainwater to the top of the column at a constant flow rate (e.g., using a peristaltic pump).

  • Collect the leachate (the solution that passes through the column) in fractions at regular time intervals or volume increments using a fraction collector.

  • Record the volume of each leachate fraction.

Sample Analysis
  • Leachate: Analyze each leachate fraction for the concentration of this compound, its potential degradation products, and the bromide tracer using appropriate analytical methods (e.g., HPLC-MS/MS for this compound and ion chromatography for bromide).

  • Soil: After the leaching experiment, extrude the soil core from the column and section it into segments (e.g., every 5 cm).

  • Extract this compound and its metabolites from each soil segment using a suitable solvent and analyze the extracts.

Data Presentation and Interpretation

Quantitative data from the study should be systematically organized for clear interpretation and comparison.

Breakthrough Curves

A breakthrough curve (BTC) is a plot of the relative concentration (C/C₀) of the substance in the leachate versus the cumulative volume of leachate, often expressed in pore volumes.[5][6]

  • C: Concentration of the substance (this compound or bromide) in the leachate fraction.

  • C₀: Initial concentration of the substance applied to the column.

  • Pore Volume (PV): The total volume of voids within the soil column, calculated as the column volume multiplied by the soil porosity. One pore volume of leachate is the amount of water required to completely displace the water in the soil pores.

Table 3: Hypothetical Breakthrough Curve Data for Bromide and this compound in a Sandy Loam Soil

Pore Volume (PV)Bromide (C/C₀)This compound (C/C₀)
0.20.000.00
0.40.020.00
0.60.150.01
0.80.500.05
1.00.850.15
1.20.980.30
1.41.000.45
1.61.000.60
1.81.000.70
2.01.000.75
2.51.000.80
3.01.000.82
Mass Balance Analysis

A mass balance calculation is crucial to account for the fate of the applied this compound.

Table 4: Mass Balance of Applied this compound in Different Soil Types

Soil Type% Recovered in Leachate% Remaining in Soil% Degraded (unrecovered)Total Recovery (%)
Sandy Loam 65.228.56.393.7
Clay Loam 25.865.19.190.9

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection & Sieving soil_char Soil Characterization soil_collection->soil_char col_packing Column Packing soil_collection->col_packing saturation Saturation & Equilibration col_packing->saturation application This compound & Tracer Application saturation->application leaching Leaching with Artificial Rain application->leaching collection Leachate Collection leaching->collection soil_sectioning Soil Sectioning leaching->soil_sectioning leachate_analysis Leachate Analysis (HPLC-MS/MS) collection->leachate_analysis data_analysis Data Analysis & Interpretation leachate_analysis->data_analysis soil_extraction Soil Extraction soil_sectioning->soil_extraction soil_analysis Soil Analysis soil_extraction->soil_analysis soil_analysis->data_analysis

Figure 1. Experimental workflow for the soil column leaching study.
Conceptual Model of this compound Transport and Degradation

bromuron_fate cluster_processes Processes in Soil Column cluster_transport Transport cluster_interaction Interaction cluster_degradation Degradation Bromuron_solution This compound in Soil Solution advection Advection Bromuron_solution->advection dispersion Dispersion Bromuron_solution->dispersion sorption Sorption to Organic Matter Bromuron_solution->sorption microbial_deg Microbial Degradation Bromuron_solution->microbial_deg Bromuron_leached This compound in Leachate advection->Bromuron_leached dispersion->Bromuron_leached desorption Desorption sorption->desorption Bound_residues Bound Residues sorption->Bound_residues Metabolites Metabolites (e.g., 3-(4-bromophenyl)-1-methylurea) microbial_deg->Metabolites Metabolites->Bromuron_leached (if mobile)

Figure 2. Conceptual model of this compound's fate in a soil column.

References

Application Notes and Protocols for Isotope Labeling Studies to Trace the Fate of Bromuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting isotope labeling studies to investigate the environmental fate of the phenylurea herbicide, bromuron. By utilizing radiolabeled this compound, researchers can meticulously track its degradation, metabolism, and movement through various environmental compartments, such as soil, water, and plants.

Introduction

This compound, a selective herbicide, is widely used for the control of broadleaf and grassy weeds. Understanding its environmental persistence, degradation pathways, and the formation of potential metabolites is crucial for assessing its ecological impact and ensuring food safety. Isotope labeling, particularly with Carbon-14 (¹⁴C), is a powerful technique that allows for the sensitive and accurate tracing of a molecule's fate. By replacing one or more carbon atoms in the this compound molecule with ¹⁴C, its entire metabolic journey can be followed, from the parent compound to its ultimate mineralization.

Key Applications

  • Environmental Fate and Distribution: Determine the persistence and mobility of this compound in different soil types and aquatic environments.

  • Metabolism Studies: Elucidate the metabolic pathways of this compound in target and non-target organisms, including plants and microorganisms.

  • Residue Analysis: Quantify the levels of parent this compound and its metabolites in various matrices to assess potential exposure risks.

  • Degradation Kinetics: Establish the rate of degradation and half-life of this compound under different environmental conditions.

Data Presentation

The following tables present hypothetical quantitative data from a typical ¹⁴C-bromuron fate study in soil and wheat. This data is for illustrative purposes to demonstrate how results from such studies are presented.

Table 1: Degradation Kinetics of [¹⁴C]this compound in Different Soil Types

Soil TypeHalf-life (t½) in days
Sandy Loam35
Clay Loam58
Silt Loam42

Table 2: Distribution of ¹⁴C-Residues in a Soil Incubation Study Over 90 Days (% of Applied Radioactivity)

Time (Days)Extractable ResiduesBound Residues¹⁴CO₂ (Mineralization)
098.51.00.0
785.212.30.5
1472.124.51.4
3055.838.93.3
6035.255.17.7
9020.765.511.8

Table 3: Distribution and Characterization of Extractable ¹⁴C-Residues in Soil (% of Total Extractable Radioactivity)

Time (Days)This compound3-(4-bromophenyl)-1-methylurea4-bromoaniline
010000
788.19.22.7
1475.318.56.2
3058.632.19.3
6039.245.315.5
9025.155.419.5

Table 4: Uptake and Distribution of ¹⁴C-Residues in Wheat Plants at Harvest (% of Applied Radioactivity)

Plant PartTotal ¹⁴C-Residue
Roots0.85
Shoots1.10
Grains0.05

Experimental Protocols

Protocol 1: Aerobic Soil Metabolism and Degradation of [¹⁴C]this compound

Objective: To determine the rate and pathway of aerobic degradation of [¹⁴C]this compound in soil.

Materials:

  • [Ring-UL-¹⁴C]this compound (Uniformly labeled on the phenyl ring)

  • Test soil(s) of known characteristics (e.g., sandy loam, clay loam)

  • Incubation vessels (e.g., biometer flasks)

  • Trapping solutions for ¹⁴CO₂ (e.g., 0.1 M NaOH) and volatile organics (e.g., ethylene (B1197577) glycol)

  • Scintillation counter and scintillation cocktail

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Mass Spectrometer (MS) for metabolite identification

  • Solvents for extraction (e.g., acetonitrile, methanol)

Procedure:

  • Soil Preparation: Sieve fresh soil (2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity.

  • Application of ¹⁴C-Bromuron: Treat a known weight of soil (e.g., 50 g dry weight equivalent) with [¹⁴C]this compound at a concentration relevant to field application rates.

  • Incubation: Place the treated soil in biometer flasks. Add the trapping solutions to the side arms of the flasks. Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days), sacrifice replicate flasks.

  • Analysis of Trapping Solutions: Remove the trapping solutions and analyze for ¹⁴CO₂ and volatile organics by liquid scintillation counting (LSC).

  • Soil Extraction: Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water). Perform multiple extractions to ensure maximum recovery of residues.

  • Quantification of Extractable Residues: Determine the total radioactivity in the combined extracts by LSC.

  • Analysis of Extractable Residues: Concentrate the extracts and analyze by radio-HPLC to separate and quantify the parent this compound and its metabolites.

  • Metabolite Identification: Collect fractions from the HPLC and analyze by LC-MS/MS to identify the chemical structure of the metabolites.

  • Determination of Bound Residues: Air-dry the extracted soil and determine the non-extractable (bound) radioactivity by combustion analysis.

Protocol 2: Plant Uptake and Metabolism of [¹⁴C]this compound

Objective: To determine the uptake, translocation, and metabolism of [¹⁴C]this compound in a representative crop (e.g., wheat).

Materials:

  • [Ring-UL-¹⁴C]this compound

  • Wheat seeds

  • Pots with a suitable growth medium (e.g., sandy loam soil)

  • Growth chamber or greenhouse with controlled environmental conditions

  • Plant sample oxidizer

  • Analytical instrumentation as described in Protocol 1

Procedure:

  • Plant Growth: Grow wheat plants from seed in pots until they reach a specific growth stage (e.g., 3-4 leaf stage).

  • Application: Apply [¹⁴C]this compound to the soil surface of the pots at a rate equivalent to the recommended field application rate.

  • Growth and Harvest: Continue to grow the plants under controlled conditions until maturity.

  • Harvesting: At harvest, carefully separate the plants into roots, shoots, and grains.

  • Sample Processing: Record the fresh and dry weight of each plant part.

  • Analysis of Plant Material:

    • Total ¹⁴C-Residue: Homogenize a subsample of each plant part and determine the total radioactivity by combustion analysis.

    • Extractable Residues: Extract subsamples of each plant part with a suitable solvent.

    • Quantification and Characterization: Analyze the extracts by LSC and radio-HPLC as described in Protocol 1 to quantify and identify this compound and its metabolites.

    • Bound Residues: Determine the non-extractable radioactivity in the extracted plant material by combustion analysis.

Visualizations

Bromuron_Degradation_Pathway This compound This compound Metabolite1 3-(4-bromophenyl)-1-methoxyurea This compound->Metabolite1 Demethylation Metabolite2 3-(4-bromophenyl)-1-methylurea This compound->Metabolite2 Demethoxylation Metabolite3 4-bromophenylurea Metabolite1->Metabolite3 Demethylation Metabolite2->Metabolite3 Demethoxylation Metabolite4 4-bromoaniline Metabolite3->Metabolite4 Hydrolysis BoundResidues Bound Residues Metabolite4->BoundResidues Incorporation into soil organic matter Mineralization Mineralization (¹⁴CO₂) Metabolite4->Mineralization Ring Cleavage

Caption: Proposed degradation pathway of this compound in soil.

Experimental_Workflow_Soil_Metabolism start Start: Soil Sample Collection and Preparation application Application of [¹⁴C]this compound start->application incubation Aerobic Incubation (Biometer Flasks) application->incubation sampling Time-course Sampling incubation->sampling trapping Analysis of Trapping Solutions (¹⁴CO₂, Volatiles) sampling->trapping extraction Solvent Extraction of Soil sampling->extraction end End: Data Analysis and Mass Balance Calculation trapping->end lsc_extract LSC of Extractable Residues extraction->lsc_extract combustion Combustion of Extracted Soil (Bound Residues) extraction->combustion hplc Radio-HPLC Analysis lsc_extract->hplc ms LC-MS/MS for Metabolite ID hplc->ms ms->end combustion->end

Caption: Experimental workflow for soil metabolism study.

Solid-Phase Extraction for Enhanced Bromuron Analysis: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromuron, a widely used phenylurea herbicide for selective weed control in various crops, requires sensitive and accurate quantification in environmental and agricultural samples. Solid-Phase Extraction (SPE) is a powerful sample preparation technique that offers significant advantages for the analysis of this compound. By effectively preconcentrating the analyte and removing interfering matrix components, SPE enhances the sensitivity and reliability of subsequent analytical methods such as High-Performance Liquid Chromatography (HPLC). This application note provides a detailed protocol for the preconcentration of this compound from aqueous samples using C18 SPE cartridges, along with relevant quantitative data and a visual workflow.

Quantitative Performance Data

The use of C18 solid-phase extraction cartridges for the preconcentration of this compound and other phenylurea herbicides has demonstrated high efficiency and reproducibility. The following table summarizes typical performance data achieved with this methodology.

ParameterValueReference
SorbentC18 (Octadecyl-bonded silica)[1]
Enrichment Factor1,000[1]
Recovery Rate87.8% - 103.7%[1]
Limit of Detection (LOD)Analyte and matrix dependent, typically in the low ng/L range[1]
Limit of Quantification (LOQ)Analyte and matrix dependent, typically in the ng/L to µg/L range

Experimental Protocols

This section details the step-by-step procedure for the solid-phase extraction of this compound from water samples.

Materials and Reagents:

  • SPE Device: C18 SPE Cartridges (e.g., 500 mg sorbent mass, 6 mL volume)

  • Solvents:

  • Sample Pre-treatment: pH adjustment may be necessary depending on the sample matrix.

  • Glassware: Volumetric flasks, beakers, graduated cylinders

  • Vacuum Manifold

  • Nitrogen Evaporation System

Protocol for this compound Preconcentration from Water Samples:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

    • Follow with 5 mL of deionized water to equilibrate the sorbent. Ensure the cartridge does not go dry before sample loading.

  • Sample Loading:

    • Pass the water sample (e.g., 1000 mL) through the conditioned C18 cartridge at a controlled flow rate of approximately 5-10 mL/min.

  • Washing (Interference Removal):

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities that may have been retained.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 5 mL of acetonitrile through the sorbent at a slow flow rate (approximately 1-2 mL/min).

    • Collect the eluate in a clean collection tube.

  • Eluate Concentration and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase of the HPLC system for subsequent analysis.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Filtration Filtration (if necessary) Sample->Filtration Loading 2. Sample Loading Filtration->Loading Conditioning 1. Cartridge Conditioning (Methanol & Water) Conditioning->Loading Washing 3. Washing (Deionized Water) Loading->Washing Elution 4. Elution (Acetonitrile) Washing->Elution Evaporation 5. Evaporation Elution->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution HPLC HPLC-UV/MS Analysis Reconstitution->HPLC

Figure 1: SPE Workflow for this compound Preconcentration

Analyte_Interference_Separation cluster_loading Sample Loading cluster_washing Washing Step cluster_elution Elution Step Sample_Matrix Sample Matrix (this compound + Interferences) C18_Sorbent_Load C18 Sorbent Sample_Matrix->C18_Sorbent_Load Retention of non-polar compounds C18_Sorbent_Wash C18 Sorbent (this compound Retained) C18_Sorbent_Load->C18_Sorbent_Wash Interferences Polar Interferences (Washed Away) C18_Sorbent_Wash->Interferences Removal C18_Sorbent_Elute C18 Sorbent C18_Sorbent_Wash->C18_Sorbent_Elute This compound This compound (Eluted for Analysis) C18_Sorbent_Elute->this compound Selective Elution

Figure 2: Analyte and Interference Separation Logic

References

Application Notes and Protocols for the Analysis of Bromuron using Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromuron is a phenylurea herbicide used for the control of broadleaf and grassy weeds. Due to its potential environmental impact and presence in food products, sensitive and efficient analytical methods are required for its detection and quantification. Supercritical Fluid Chromatography (SFC) presents a compelling alternative to traditional techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of thermally labile compounds such as phenylurea herbicides.[1] SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, offering advantages such as faster analysis times, reduced organic solvent consumption, and lower back pressures.[2][3][4] This application note provides a detailed protocol for the analysis of this compound using SFC, including sample preparation, chromatographic conditions, and quantitative data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing effective chromatographic methods.

PropertyValueReference
Chemical Name 3-(4-bromophenyl)-1-methoxy-1-methylurea
CAS Number 3408-97-7[1][5]
Molecular Formula C₉H₁₁BrN₂O[1]
Molecular Weight 243.10 g/mol [1]
Chemical Structure Inferred from chemical name

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of this compound from soil and water samples, which can be adapted for other matrices.

a) Supercritical Fluid Extraction (SFE) of this compound from Soil:

  • Sample Pre-treatment: Air-dry the soil sample and sieve it to a uniform particle size (e.g., 2 mm).

  • SFE System: Utilize a commercial SFE system.

  • Extraction Parameters:

    • Extraction Fluid: Supercritical CO₂.

    • Modifier: Methanol (B129727) (5-10%) can be added to enhance the extraction of more polar analytes.

    • Temperature: 40-60 °C.

    • Pressure: 150-300 bar.

    • Extraction Time: A static extraction step (e.g., 10-15 minutes) followed by a dynamic extraction step (e.g., 20-30 minutes).

  • Analyte Trapping: The extracted analyte is trapped on a solid sorbent material or in a suitable solvent.

  • Reconstitution: Elute the trapped analyte with a small volume of an appropriate solvent (e.g., methanol, acetonitrile) and bring to a final volume for SFC analysis.

b) Solid-Phase Extraction (SPE) of this compound from Water:

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Sample Loading: Pass the water sample (e.g., 100-500 mL) through the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute the retained this compound with a small volume of a suitable organic solvent (e.g., methanol, acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the SFC mobile phase modifier for analysis.

Supercritical Fluid Chromatography (SFC) Method

The following SFC conditions are a starting point for the analysis of this compound and can be optimized for specific instrumentation and sample matrices. These conditions are based on methods developed for the analysis of phenylurea herbicides.[1]

ParameterRecommended Conditions
Column Diol or Silica-based column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Supercritical CO₂ B: Methanol
Gradient Isocratic with 5-10% Methanol or a shallow gradient (e.g., 5% to 15% Methanol over 10 minutes)
Flow Rate 2-4 mL/min
Column Temperature 30-60 °C
Back Pressure 150-250 bar
Injection Volume 5-10 µL
Detector UV-Vis (Photodiode Array - PDA) at 245-254 nm or Mass Spectrometry (MS)
Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound at a minimum of five different concentrations.

ParameterExpected Performance (based on phenylurea herbicide analysis)
Linearity (r²) > 0.99
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantification (LOQ) 5-30 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 80-120%

Data Presentation

The following tables summarize the expected chromatographic data for this compound analysis based on the analysis of similar phenylurea herbicides. Actual values will need to be determined experimentally.

Table 2: Chromatographic Parameters for Phenylurea Herbicides (Inferred for this compound)

CompoundRetention Time (min)Resolution (Rs)Tailing Factor
This compound To be determinedTo be determinedTo be determined
Metothis compoundTo be determinedTo be determinedTo be determined
DiuronTo be determinedTo be determinedTo be determined
LinuronTo be determinedTo be determinedTo be determined

Table 3: Method Validation Data for this compound Analysis (Hypothetical)

ParameterResult
Linear Range (ng/mL) 5 - 500
Correlation Coefficient (r²) 0.999
LOD (ng/mL) 2.5
LOQ (ng/mL) 8.0
Intra-day Precision (%RSD, n=6) < 5%
Inter-day Precision (%RSD, n=6) < 10%
Recovery in Spiked Soil (%) 92 ± 5
Recovery in Spiked Water (%) 95 ± 4

Mandatory Visualization

Experimental Workflow Diagram

SFC_Bromuron_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_sfc_analysis SFC Analysis cluster_data_analysis Data Analysis sample Soil or Water Sample extraction Extraction (SFE or SPE) sample->extraction concentration Concentration & Reconstitution extraction->concentration injection SFC Injection concentration->injection separation SFC Column (Diol or Silica) injection->separation detection Detection (UV/PDA or MS) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification reporting Reporting quantification->reporting

Caption: Workflow for the analysis of this compound using SFC.

Logical Relationship Diagram

SFC_Advantages_for_this compound cluster_advantages SFC Advantages This compound This compound (Phenylurea Herbicide) Properties Thermally Labile Polar Nature This compound->Properties SFC Supercritical Fluid Chromatography (SFC) Properties->SFC Favors Adv1 Low Temperature Analysis SFC->Adv1 Adv2 Fast Separation SFC->Adv2 Adv3 Reduced Solvent Waste SFC->Adv3 Adv4 High Efficiency SFC->Adv4

Caption: Advantages of SFC for this compound analysis.

References

Application Notes and Protocols for Establishing a Dose-Response Curve for Bromuron on Target Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuron is a phenylurea herbicide that effectively controls a broad spectrum of undesirable vegetation.[1][2] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[3][4] By binding to the D1 protein in the chloroplast thylakoid membrane, this compound blocks electron transport, thereby inhibiting CO2 fixation and the production of energy required for plant growth.[4][5] This disruption ultimately leads to the death of susceptible plants. These application notes provide detailed protocols for establishing a dose-response curve for this compound in a greenhouse setting to determine its efficacy against target weed species.

Data Presentation

The efficacy of this compound is quantified by determining the dose required to cause a 50% reduction in plant growth (GR50) or the effective dose that controls 50% of the weed population (ED50). The following tables present hypothetical dose-response data for this compound on representative annual and perennial weeds.

Table 1: Dose-Response of this compound on Annual Weeds (21 Days After Treatment)

This compound Dose (g a.i./ha)Common Lambsquarters (Chenopodium album) - Growth Reduction (%)Green Foxtail (Setaria viridis) - Growth Reduction (%)
0 (Control)00
502520
1004845
2007570
4009288
8009895
GR50 (g a.i./ha) ~105 ~115

Table 2: Dose-Response of this compound on Perennial Weeds (28 Days After Treatment)

This compound Dose (g a.i./ha)Canada Thistle (Cirsium arvense) - Visual Injury (%)Quackgrass (Elymus repens) - Visual Injury (%)
0 (Control)00
1001510
2003530
4006055
8008580
16009592
ED50 (g a.i./ha) ~350 ~380

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Dose-Response Analysis

This protocol outlines the steps for conducting a whole-plant bioassay in a greenhouse to determine the dose-response of target weeds to this compound.

1. Materials

  • Certified seeds of target weed species (e.g., Common Lambsquarters, Green Foxtail)

  • This compound technical grade (or a commercial formulation with known active ingredient concentration)

  • Acetone (B3395972) (for stock solution preparation)

  • Distilled water

  • Surfactant (non-ionic, as recommended for the formulation)

  • Potting medium (uniform, steam-sterilized soil mix)

  • Pots (e.g., 10 cm diameter)

  • Greenhouse with controlled environment (e.g., 25/18°C day/night temperature, 16-hour photoperiod)

  • Calibrated laboratory track sprayer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Drying oven

2. Methods

2.1. Plant Material and Growth Conditions

  • Fill pots with a consistent amount of potting medium.

  • Sow a predetermined number of seeds (e.g., 10-15) of the target weed species in each pot at a uniform depth (e.g., 0.5 cm).

  • Water the pots as needed and place them in the greenhouse.

  • After emergence, thin the seedlings to a uniform number per pot (e.g., 5 plants).

  • Allow the plants to grow to a specific stage (e.g., 2-3 true leaf stage) before herbicide application.

2.2. Preparation of this compound Solutions

  • Stock Solution Preparation: Accurately weigh a specific amount of this compound and dissolve it in a known volume of acetone to create a concentrated stock solution. For example, dissolve 100 mg of this compound in 100 mL of acetone to get a 1 mg/mL stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution using distilled water and a surfactant. The final concentrations should span the expected effective dose range. A typical series might include a non-treated control and 5-7 concentrations of this compound. The C1V1 = C2V2 formula can be used for calculating the required volumes.[6] For example, to prepare 100 mL of a 10 µg/mL solution from a 1 mg/mL stock, you would mix 1 mL of the stock solution with 99 mL of distilled water containing the appropriate amount of surfactant.

2.3. Herbicide Application

  • Arrange the pots in a completely randomized design within the spray chamber.

  • Use a calibrated laboratory track sprayer to apply the different this compound solutions evenly to the plants. Ensure a consistent application volume across all treatments.

  • Include a non-treated control group that is sprayed only with water and surfactant.

2.4. Post-Treatment Care and Data Collection

  • After treatment, return the pots to the greenhouse and arrange them in a randomized complete block design. Re-randomize the pots periodically to minimize environmental effects.

  • Water the plants as needed, avoiding overhead watering for the first 24 hours to prevent washing the herbicide off the foliage.

  • Assess the plants at a predetermined time after treatment (e.g., 21 days).

  • Visual Injury Assessment: Rate the plants on a scale of 0% (no injury) to 100% (complete death) compared to the non-treated control.

  • Biomass Reduction: Harvest the above-ground biomass from each pot, place it in a labeled paper bag, and dry it in an oven at 70°C until a constant weight is achieved. Record the dry weight.

2.5. Data Analysis

  • Calculate the percent growth reduction for each treatment relative to the mean of the non-treated control.

  • Use a statistical software package to perform a non-linear regression analysis on the data. A log-logistic model is commonly used for dose-response data.[7]

  • From the regression analysis, determine the GR50 or ED50 value, which is the dose of this compound that causes a 50% reduction in growth or visual injury.[8][9]

Mandatory Visualization

G cluster_0 Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- Cyt_b6f Cytochrome b6f Complex PQ_Pool->Cyt_b6f e- Light Light Energy Light->P680 This compound This compound This compound->QB Inhibition Inhibition of Electron Transport

Caption: this compound's Mode of Action in Photosystem II.

G start Start seed_prep Weed Seed Germination start->seed_prep potting Potting and Seedling Growth seed_prep->potting application Herbicide Application (Calibrated Sprayer) potting->application treatment_prep Preparation of This compound Solutions treatment_prep->application incubation Greenhouse Incubation (Randomized Blocks) application->incubation data_collection Data Collection (Visual Assessment, Biomass) incubation->data_collection analysis Data Analysis (Non-linear Regression) data_collection->analysis end Determine GR50/ED50 analysis->end

Caption: Experimental Workflow for Dose-Response Bioassay.

References

Application Notes and Protocols for Assessing Bromuron's Impact on Crop Physiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromuron is a broad-spectrum herbicide formulation containing the active ingredients Bromacil (a uracil) and Tebuthiuron (a urea). Both compounds are potent inhibitors of photosynthesis at Photosystem II (PSII), making this product effective for non-selective weed and brush control.[1][2] Understanding the physiological and biochemical impact of this compound on crop species is crucial for assessing crop safety, developing herbicide-tolerant varieties, and for broader ecotoxicological studies.

These application notes provide a detailed overview of methods to assess the physiological impact of this compound on crops, focusing on its primary mode of action and subsequent secondary effects.

Mode of Action: Photosystem II Inhibition

Both Bromacil and Tebuthiuron act by interrupting the photosynthetic electron transport chain in Photosystem II.[1][3] They achieve this by binding to the D1 protein of the PSII complex within the chloroplast thylakoid membranes.[4][5] This binding blocks the plastoquinone (B1678516) (PQ) binding site (specifically the QB site), preventing the transfer of electrons from the primary quinone acceptor (QA).[6][7]

The immediate consequence is the cessation of linear electron transport, leading to a halt in ATP and NADPH production necessary for CO2 fixation.[1] The blockage of electron flow also results in the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals, which cause oxidative stress and subsequent cellular damage, including lipid peroxidation and protein degradation.[4] This cascade of events leads to visible symptoms of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), and ultimately, plant death.[8]

Key Physiological and Biochemical Assessment Methods

To evaluate the impact of this compound on crop physiology, a multi-faceted approach is recommended, encompassing assessments of photosynthesis, oxidative stress, pigment content, and overall plant growth and yield.

Photosynthetic Efficiency Assessment

Chlorophyll (B73375) Fluorescence Analysis: This non-invasive technique is a rapid and sensitive method to detect stress on the photosynthetic apparatus.[9] Herbicides that inhibit PSII cause characteristic changes in chlorophyll fluorescence parameters.

  • Key Parameters:

    • Fv/Fm (Maximum quantum yield of PSII): A decrease in this ratio indicates photoinhibitory damage to PSII. In healthy, dark-adapted leaves, this value is typically around 0.83.

    • ΦPSII (Effective quantum yield of PSII): Measures the proportion of absorbed light used for photochemistry in light-adapted leaves.

    • qP (Photochemical quenching): Indicates the proportion of open PSII reaction centers.

    • NPQ (Non-photochemical quenching): Reflects the dissipation of excess light energy as heat.

Oxidative Stress Biomarkers

The inhibition of electron transport by this compound leads to the overproduction of ROS, causing oxidative stress. Measuring the markers of this stress and the plant's antioxidant response provides insight into the extent of cellular damage.

  • Lipid Peroxidation (Malondialdehyde - MDA Assay): MDA is a major product of polyunsaturated fatty acid peroxidation and a widely used indicator of oxidative damage to cell membranes.[10]

  • Antioxidant Enzyme Activity Assays: Plants possess an antioxidant defense system to scavenge ROS. Measuring the activity of these enzymes indicates the plant's response to herbicide-induced oxidative stress.

    • Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals to hydrogen peroxide (H2O2) and oxygen.

    • Catalase (CAT): Decomposes H2O2 into water and oxygen.

    • Ascorbate (B8700270) Peroxidase (APX): Detoxifies H2O2 using ascorbate as a substrate.

Pigment Content Analysis

Visible symptoms of this compound toxicity, such as chlorosis, are a direct result of pigment degradation.

  • Chlorophyll a, Chlorophyll b, and Carotenoid Content: Spectrophotometric quantification of these pigments provides a direct measure of the herbicide's impact on the photosynthetic machinery. A decrease in chlorophyll content is a common symptom of PSII-inhibiting herbicides.[11]

Growth and Yield Parameters

Ultimately, the physiological and biochemical perturbations caused by this compound will manifest in the plant's overall growth and productivity.

  • Biometric Measurements:

    • Plant height

    • Shoot and root fresh and dry weight

    • Leaf area

  • Yield Components:

    • Number of seeds/fruits per plant

    • 1000-seed weight

    • Total grain/fruit yield

Data Presentation

Table 1: Effect of Bromacil and Diuron (a Urea Herbicide similar to Tebuthiuron) on Crop Growth Inhibition (EC50)

HerbicideCrop SpeciesEC50 (mg/kg soil)Reference
BromacilMelon4.77[12]
Molokhia0.08[12]
Wheat3.08[12]
DiuronMelon1.64[12]
Molokhia0.24[12]
Wheat1.83[12]

Table 2: Effects of Isoproturon (a Urea Herbicide) on Wheat Physiology

TreatmentParameterChange from ControlReference
Isoproturon (2 mg/kg)Chlorophyll Content-11%[11]
Isoproturon (20 mg/kg)Root Length-56%[11]

Table 3: Effects of Flufenacet and Thifensulfuron-methyl on Antioxidant Enzyme Activity in Maize and Soybean

HerbicideCropEnzymeChange from Control (at highest concentration)Reference
FlufenacetMaizeSOD, APX, CAT, PODIncreased[13]
Thifensulfuron-methylSoybeanSOD, APX, CAT, POD+35-40%[13]

Experimental Protocols

Protocol 1: Determination of Chlorophyll a, Chlorophyll b, and Total Chlorophyll Content

Principle: Chlorophyll pigments are extracted from leaf tissue using a solvent (e.g., 85% acetone (B3395972) or 100% methanol) and their concentrations are determined spectrophotometrically by measuring the absorbance at specific wavelengths.[8][14]

Materials:

  • Fresh leaf tissue

  • 85% Acetone (or 100% Methanol)

  • Calcium carbonate (optional, to neutralize acids)

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • Volumetric flasks

  • Spectrophotometer

Procedure:

  • Weigh accurately approximately 0.1 g of fresh leaf tissue.

  • Add a small amount of calcium carbonate and macerate the tissue in a mortar and pestle.

  • Add 85% acetone incrementally while grinding until the tissue is thoroughly homogenized.

  • Decant the acetone extract into a centrifuge tube. Repeat the extraction with fresh acetone until the residue is colorless.

  • Centrifuge the combined extracts at 5,000 x g for 10 minutes.

  • Transfer the supernatant to a volumetric flask and bring the final volume to a known value (e.g., 10 mL) with 85% acetone.

  • Measure the absorbance of the extract at 663 nm and 645 nm using 85% acetone as a blank.

  • Calculate the chlorophyll concentrations using the following equations (for 85% acetone):

    • Chlorophyll a (mg/L) = (12.7 * A663) - (2.69 * A645)

    • Chlorophyll b (mg/L) = (22.9 * A645) - (4.68 * A663)

    • Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A663)[15]

  • Express the results as mg chlorophyll per gram of fresh weight.

Protocol 2: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) at high temperatures to form a pink-colored complex (MDA-TBA adduct) which can be quantified spectrophotometrically at 532 nm.[3][16]

Materials:

  • Fresh leaf tissue

  • 0.1% (w/v) Trichloroacetic acid (TCA)

  • 0.5% (w/v) TBA in 20% (w/v) TCA

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • Water bath (95°C)

  • Spectrophotometer

Procedure:

  • Homogenize 0.1 g of leaf tissue in 0.5 mL of 0.1% TCA.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Mix 0.5 mL of the supernatant with 1.5 mL of 0.5% TBA in 20% TCA.

  • Incubate the mixture in a water bath at 95°C for 25 minutes.

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge at 15,000 x g for 5 minutes to clarify the solution.

  • Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

  • Calculate the MDA concentration using the Beer-Lambert equation:

    • MDA (µmol/g FW) = [(A532 - A600) / ε] * (Vt / W)

    • Where ε (extinction coefficient) = 155 mM-1cm-1, Vt is the total volume of the extract, and W is the fresh weight of the tissue.[3]

Protocol 3: Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by SOD. Superoxide radicals are generated by riboflavin (B1680620) in the presence of light, which reduce NBT to blue formazan. SOD competes for the superoxide radicals, thus inhibiting the reduction of NBT. The degree of inhibition is a measure of SOD activity.[17][18]

Materials:

  • Fresh leaf tissue

  • Extraction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.8)

  • Reaction mixture containing:

    • 50 mM sodium phosphate buffer (pH 7.8)

    • 13 mM methionine

    • 75 µM NBT

    • 10 µM EDTA

    • 2 µM riboflavin

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • Light source (e.g., fluorescent lamps)

  • Spectrophotometer

Procedure:

  • Homogenize 0.5 g of leaf tissue in 1.5 mL of cold extraction buffer using a pre-chilled mortar and pestle.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

  • Prepare the reaction by mixing the enzyme extract with the reaction mixture. A control without the enzyme extract is also prepared.

  • Illuminate the tubes with a fluorescent lamp for 10-15 minutes. A blank tube without illumination is also included.

  • Measure the absorbance at 560 nm.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

Protocol 4: Catalase (CAT) Activity Assay

Principle: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H2O2) by measuring the decrease in absorbance at 240 nm.[19]

Materials:

  • Fresh leaf tissue

  • Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Assay mixture containing:

    • 50 mM potassium phosphate buffer (pH 7.0)

    • 19 mM H2O2

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the enzyme extract as described in the SOD protocol.

  • Initiate the reaction by adding a small volume of the enzyme extract to the assay mixture.

  • Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.

  • Calculate the CAT activity using the extinction coefficient of H2O2 (43.6 M-1cm-1 at 240 nm).[9]

Visualizations

Experimental Workflow for Assessing this compound's Impact

experimental_workflow cluster_treatment Treatment Phase cluster_analysis Physiological Assessment Crop_Growth Crop Cultivation Bromuron_Application This compound Application (Different Concentrations) Crop_Growth->Bromuron_Application Sampling Sample Collection (Time Course) Bromuron_Application->Sampling Photosynthesis Photosynthetic Efficiency (Chlorophyll Fluorescence) Sampling->Photosynthesis Oxidative_Stress Oxidative Stress Markers (MDA, Antioxidant Enzymes) Sampling->Oxidative_Stress Pigment Pigment Content (Chlorophylls, Carotenoids) Sampling->Pigment Growth Growth & Yield (Biomass, Yield Components) Sampling->Growth Data_Analysis Data Analysis & Interpretation Photosynthesis->Data_Analysis Oxidative_Stress->Data_Analysis Pigment->Data_Analysis Growth->Data_Analysis

Caption: Workflow for assessing the physiological impact of this compound on crops.

Signaling Pathway of Photosystem II Inhibition by this compound

psii_inhibition_pathway cluster_psii Photosystem II (PSII) in Thylakoid Membrane cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- PQ_pool Plastoquinone Pool QB_site->PQ_pool e- (Normal Flow) ETC_Block Electron Transport Chain Blocked This compound This compound (Bromacil + Tebuthiuron) This compound->QB_site Binds to D1 Protein ROS Reactive Oxygen Species (ROS) Production (¹O₂, O₂⁻) ETC_Block->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Cellular Damage (Lipid Peroxidation, Protein Degradation) Oxidative_Stress->Damage Symptoms Visible Symptoms (Chlorosis, Necrosis) Damage->Symptoms Death Plant Death Symptoms->Death

References

Application of Bromacil and Tebuthiuron in Non-Agricultural Vegetation Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bromacil (B1667870) and tebuthiuron (B33203), the active ingredients found in herbicidal formulations like Bromuron, for non-agricultural vegetation management. This document details their mechanism of action, summarizes efficacy data, and provides detailed experimental protocols for research applications.

Introduction

Bromacil and tebuthiuron are broad-spectrum herbicides effective for total vegetation control in non-cropland areas such as industrial sites, rights-of-way, and railways.[1][2] Both active ingredients are primarily absorbed by the roots and translocated through the plant's xylem.[3][4] They are known for their long residual activity in the soil, providing extended pre-emergence and post-emergence control of a wide range of annual and perennial weeds, including grasses and broadleaf species.[5][6]

Mechanism of Action: Photosystem II Inhibition

Both bromacil, a uracil (B121893) herbicide, and tebuthiuron, a substituted urea (B33335) herbicide, function by inhibiting photosynthesis at Photosystem II (PSII).[7][8][9][10] They bind to the D1 protein of the PSII complex within the chloroplast thylakoid membranes, blocking the electron transport chain.[7][8][9] This disruption prevents the fixation of CO2 and the production of ATP and NADPH, essential energy-carrying molecules for plant growth. The blockage of electron flow leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and necrosis.[7][8]

G cluster_0 Chloroplast Thylakoid Membrane cluster_1 Herbicide Action cluster_2 Result PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 contains PQ Plastoquinone (PQ) D1->PQ transfers e- to Block Blocks Electron Transfer D1->Block ETC Electron Transport Chain PQ->ETC Bromacil_Tebuthiuron Bromacil / Tebuthiuron Bromacil_Tebuthiuron->D1 binds to Photosynthesis_Inhibition Photosynthesis Inhibited Block->Photosynthesis_Inhibition Plant_Death Plant Death Photosynthesis_Inhibition->Plant_Death

Mechanism of action for Bromacil and Tebuthiuron.

Efficacy Data

The following tables summarize the efficacy of bromacil and tebuthiuron for the control of various weed species in non-agricultural settings. Efficacy can be influenced by factors such as soil type, rainfall, and weed growth stage.

Table 1: Efficacy of Bromacil in Non-Agricultural Sites

Target VegetationApplication Rate (kg a.i./ha)Control Percentage (%)Remarks
Annual Weeds & Grasses2.2 - 6.7Not SpecifiedProvides short-term control at lower rates and extended control at higher rates.[5]
Perennial Weeds & Grasses5.6 - 13.4Not SpecifiedHigher rates are required for hard-to-kill, deep-rooted perennials.[5]
Johnsongrass5.6 - 13.4Not SpecifiedControl may be unsatisfactory in areas with low rainfall.[5]
Woody Plants (e.g., oak, pine, sweet gum, willow)7.8 - 16.8Not SpecifiedApplied as a broadcast treatment in spring or summer.[5]
General Vegetation4.5Not SpecifiedTypical application rate used by the Bureau of Land Management (BLM).[11]
General Vegetation13.4Not SpecifiedMaximum application rate used by the BLM.[11]

Table 2: Efficacy of Tebuthiuron in Non-Agricultural Sites

Target VegetationApplication Rate (kg a.i./ha)Control Percentage (%)Remarks
Woody Plants0.84 - 5.6Not SpecifiedEffective for total vegetation control.[12]
Herbaceous and Woody Plants0.67 - 5.0Not SpecifiedBroad-spectrum control.
Annual Weeds1.5 - 5.0Not SpecifiedBroad-spectrum control.
Perennial Grass and Broadleaf Weeds2.5 - 7.6Not SpecifiedBroad-spectrum control.
Eucalyptus spp.2-4 mL of 250 g a.i./L solution (spot treatment)~80-100%Assessed 24 months after application.[6]
Lantana camara2-4 mL of 250 g a.i./L solution (spot treatment)~90-100%Assessed 24 months after application.[6]
Cryptostegia grandiflora2-4 mL of 250 g a.i./L solution (spot treatment)~95-100%Assessed 24 months after application.[6]
Acacia salicina2-4 mL of 250 g a.i./L solution (spot treatment)~90-100%Assessed 24 months after application.[6]
Ziziphus mauritiana2-4 mL of 250 g a.i./L solution (spot treatment)~90-100%Assessed 24 months after application.[6]

Table 3: Efficacy of Bromacil and Tebuthiuron Combination in Non-Cropland

Target VegetationApplication Rate ( kg/ha of formulated product)Control Percentage (%)Remarks
Total Weed and Brush5 - 15Not SpecifiedFormulation contains 10% Bromacil + 10% Tebuthiuron GR.[6]

Experimental Protocols

The following protocols are generalized for conducting field trials to evaluate the efficacy of bromacil and tebuthiuron for non-agricultural vegetation management. These should be adapted based on specific research objectives, site conditions, and available equipment.

Objective

To determine the dose-response relationship and control efficacy of bromacil, tebuthiuron, and their combination on a mixed population of weeds in a non-cropland setting.

Experimental Design

A randomized complete block design is recommended to account for field variability.

  • Treatments:

    • Untreated Control

    • Bromacil (at 3-4 graded application rates)

    • Tebuthiuron (at 3-4 graded application rates)

    • Bromacil + Tebuthiuron combination (at relevant ratios and rates)

    • A commercial standard herbicide for comparison

  • Replicates: A minimum of four replicates for each treatment.

  • Plot Size: Plots should be of a uniform size, for example, 2m x 5m, large enough to minimize edge effects and allow for representative sampling.

G cluster_0 Phase 1: Trial Setup cluster_1 Phase 2: Pre-Application cluster_2 Phase 3: Herbicide Application cluster_3 Phase 4: Post-Application Assessment A Site Selection (Uniform Weed Distribution) B Plot Establishment (e.g., 2m x 5m) A->B C Randomized Complete Block Design B->C D Weed Species Identification & Density Assessment (Quadrat Sampling) C->D E Sprayer Calibration D->E F Preparation of Herbicide Solutions (Bromacil, Tebuthiuron, Combo, Control) E->F G Herbicide Application to Plots F->G H Visual Assessment of Weed Control (%) at Regular Intervals G->H I Biomass Sampling (Above-ground) H->I J Data Analysis (ANOVA, Dose-Response) I->J

Experimental workflow for herbicide efficacy trial.
Materials

  • Bromacil formulation (e.g., 80% wettable powder)

  • Tebuthiuron formulation (e.g., 80DF or 20P)

  • Calibrated backpack or plot sprayer

  • Personal Protective Equipment (PPE): gloves, goggles, respirator

  • Plot marking equipment (stakes, flags)

  • Quadrat frame (e.g., 1m x 1m)

  • Data collection sheets or electronic device

Procedure
  • Site Selection: Choose a non-cropland area with a relatively uniform distribution of the target weed species. Ensure the site has well-defined boundaries to prevent spray drift to non-target areas.

  • Plot Layout: Establish experimental plots according to the randomized complete block design. Leave a buffer zone between plots and blocks to minimize interference.

  • Pre-Application Assessment:

    • Within each plot, use a quadrat to identify and count the number of individuals of each weed species.

    • Estimate the percent cover of each species and the total vegetation cover.

    • This baseline data is crucial for evaluating treatment effects.

  • Herbicide Application:

    • Calibrate the sprayer to deliver a known and consistent volume of spray solution per unit area (e.g., 200-400 L/ha).

    • Prepare the spray solutions for each treatment, including the untreated control (water only), according to the desired application rates.

    • Apply the treatments uniformly to their respective plots, ensuring consistent coverage. For granular formulations, ensure even distribution across the plot.

  • Post-Application Assessment:

    • Visually assess weed control at regular intervals (e.g., 7, 14, 30, 60, and 90 days after treatment). Use a rating scale (e.g., 0% = no control, 100% = complete control) for each species and for the overall plot.

    • At the end of the evaluation period, collect above-ground biomass from a designated area within each plot (e.g., using the quadrat).

    • Dry the biomass samples in an oven until a constant weight is achieved to determine the dry weight.

  • Data Analysis:

    • Analyze the weed control ratings and biomass data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

    • If multiple rates were used, conduct a dose-response analysis to determine the effective dose for a certain level of control (e.g., ED50 or ED90).

Considerations and Best Practices

  • Environmental Conditions: Rainfall is necessary to move these soil-applied herbicides into the root zone.[13] However, excessive rainfall can lead to off-target movement. Application should be timed to precede an anticipated rainfall event but avoid periods of heavy runoff.

  • Soil Type: The efficacy and persistence of bromacil and tebuthiuron can be affected by soil texture and organic matter content. Higher rates may be needed on soils with high clay or organic matter content.

  • Non-Target Species: Due to their broad-spectrum and residual activity, care must be taken to avoid application near desirable vegetation, as roots of non-target plants can extend into treated areas.

  • Resistance Management: To mitigate the development of herbicide-resistant weeds, it is advisable to rotate or use tank mixtures of herbicides with different mechanisms of action.

Conclusion

Bromacil and tebuthiuron are effective herbicides for long-term vegetation control in non-agricultural settings. Their shared mechanism of inhibiting photosynthesis at PSII provides broad-spectrum activity against a wide range of weeds. For research and development purposes, carefully designed and executed field trials are essential to determine the optimal application rates and strategies for specific target species and environmental conditions. The protocols and data presented in this document serve as a foundational guide for such investigations.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bromuron Herbicide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming bromuron herbicide resistance in weed populations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms of this compound resistance and strategies to counteract it.

Q1: What is the primary mode of action for this compound?

A1: this compound is a phenylurea herbicide that acts as a Photosystem II (PSII) inhibitor.[1] It functions by binding to the D1 protein within the PSII complex in chloroplasts. This binding blocks the electron transport chain, which halts photosynthesis and leads to the production of reactive oxygen species, ultimately causing cell death.[1][2]

Q2: What are the known mechanisms of weed resistance to this compound and other phenylurea herbicides?

A2: Weed populations have evolved two primary mechanisms of resistance to this compound and other PSII inhibitors:

  • Target-Site Resistance (TSR): This involves genetic mutations in the psbA gene, which codes for the D1 protein.[3] These mutations alter the herbicide's binding site on the D1 protein, reducing its binding affinity and rendering the herbicide ineffective.[3][4] A common mutation conferring resistance to phenylureas is a substitution of isoleucine for valine at position 219.[3]

  • Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target in a lethal concentration.[5] The most significant NTSR mechanism against phenylurea herbicides is enhanced metabolic detoxification.[6][7] This is often mediated by an increased activity of cytochrome P450 monooxygenases (P450s), which metabolize the herbicide into non-toxic compounds.[6][7]

Q3: How can I determine if a weed population is resistant to this compound?

A3: The most reliable method is to conduct a whole-plant bioassay.[3][8] This involves growing weeds from seeds collected from the suspected resistant population and a known susceptible population under controlled greenhouse conditions. The plants are then treated with a range of this compound doses to determine the dose required to reduce shoot biomass by 50% (GR50) or the lethal dose for 50% of the population (LD50). A significantly higher GR50 or LD50 value for the suspected resistant population compared to the susceptible population confirms resistance.

Q4: Are there chemical strategies to overcome this compound resistance?

A4: Yes, several chemical strategies can be employed:

  • Herbicide Rotation: Avoid the repeated use of this compound or other herbicides with the same mode of action (PSII inhibitors). Rotate to herbicides with different modes of action to reduce selection pressure.

  • Tank-Mixing: Applying this compound in a tank-mix with a herbicide that has a different mode of action can help control resistant populations.[9]

  • Use of Synergists: For metabolic resistance, using synergists that inhibit the enzymes responsible for herbicide detoxification can restore this compound's efficacy. Cytochrome P450 inhibitors, such as piperonyl butoxide (PBO) or malathion (B1675926), can be used in experimental settings to overcome this type of resistance.[10][11]

Q5: What is the difference between cross-resistance and multiple resistance?

A5:

  • Cross-resistance occurs when a weed population develops resistance to a specific herbicide and, due to the same resistance mechanism, is also resistant to other herbicides within the same mode of action group. For example, a mutation in the D1 protein that confers resistance to this compound might also confer resistance to other phenylurea herbicides.

  • Multiple resistance is when a weed population possesses two or more distinct resistance mechanisms, making it resistant to herbicides from different mode of action groups. For instance, a population could have both a target-site mutation against PSII inhibitors and enhanced metabolism that confers resistance to another class of herbicides.[12]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter in your research on this compound resistance.

Problem Possible Cause Troubleshooting Steps
Inconsistent results in whole-plant bioassays. 1. Genetic variability within the weed population. 2. Inconsistent environmental conditions (light, temperature, water). 3. Improper herbicide application. 4. Seed dormancy issues.1. Ensure a sufficiently large and representative seed sample from the target population. 2. Maintain stable and uniform greenhouse conditions for all experimental units.[3][8] 3. Calibrate spray equipment carefully to ensure accurate and uniform dose delivery.[8] 4. Implement appropriate seed dormancy-breaking treatments before starting the assay.[8]
This compound is ineffective against a weed population, but there are no known target-site mutations. The resistance is likely due to non-target-site mechanisms, such as enhanced metabolism.1. Conduct a synergist study by pre-treating a subset of the resistant population with a cytochrome P450 inhibitor (e.g., malathion or PBO) before applying this compound.[10] A significant increase in this compound efficacy in the presence of the synergist indicates metabolic resistance. 2. Perform metabolic studies to compare the rate of this compound detoxification in resistant and susceptible plants.
Difficulty in identifying the specific metabolic pathway of this compound degradation. The detoxification pathway can be complex, involving multiple enzymes and intermediate metabolites.1. Utilize liquid chromatography-mass spectrometry (LC-MS) to identify this compound metabolites in treated resistant plants.[13] 2. Compare the metabolite profile with that of susceptible plants to identify unique or more abundant metabolites in the resistant biotype. 3. Use radiolabeled this compound to trace its metabolic fate within the plant.
A tank-mix of this compound with another herbicide shows reduced efficacy (antagonism). The tank-mix partner may interfere with the uptake, translocation, or activity of this compound.1. Review the literature for known antagonistic interactions between the selected herbicides. 2. Conduct a dose-response experiment for each herbicide individually and in combination to statistically determine the nature of the interaction (synergistic, additive, or antagonistic). 3. Consider sequential applications of the herbicides instead of a tank-mix.

Section 3: Data Presentation

While specific quantitative data for this compound resistance is not abundant in publicly available literature, the following tables illustrate how to structure such data when obtained from experimental results.

Table 1: Example Dose-Response Data for this compound on Susceptible (S) and Resistant (R) Alopecurus myosuroides

PopulationGR50 (g a.i./ha)Resistance Index (RI)
Susceptible (S)50-
Resistant (R)50010
RI = GR50 (R) / GR50 (S)

Table 2: Example Efficacy of this compound with and without a P450 Inhibitor Synergist on a Metabolically Resistant Population

TreatmentApplication Rate (g a.i./ha)Weed Control (%)
This compound25030
This compound + Malathion250 + 100085
Malathion alone10005
Untreated Control-0

Section 4: Experimental Protocols

Protocol 1: Whole-Plant Bioassay for Determining this compound Resistance

This protocol is adapted from established methods for herbicide resistance testing.[3][8][14]

1. Seed Collection and Preparation:

  • Collect mature seeds from at least 50-100 randomly selected plants from the suspected resistant population and a known susceptible population.
  • Clean and air-dry the seeds, then store them in paper bags at 4°C.
  • If seed dormancy is an issue, apply appropriate treatments (e.g., stratification, scarification).

2. Plant Growth:

  • Sow seeds in trays or pots filled with a standard potting mix.
  • Grow the plants in a greenhouse with controlled temperature (e.g., 22/18°C day/night) and light (e.g., 16-hour photoperiod).
  • Water the plants as needed to maintain adequate soil moisture.

3. Herbicide Application:

  • When the plants reach the 2-3 leaf stage, thin them to a uniform number per pot (e.g., 5 plants).
  • Prepare a range of this compound concentrations (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, where 1x is the recommended field rate).
  • Apply the herbicide solutions using a calibrated cabinet sprayer to ensure uniform coverage. Include an untreated control for each population.

4. Data Collection and Analysis:

  • 21 days after treatment, visually assess plant mortality and measure the above-ground fresh weight of surviving plants in each pot.
  • Calculate the percentage of biomass reduction relative to the untreated control for each dose.
  • Use a log-logistic dose-response model to calculate the GR50 (the dose causing 50% growth reduction) for both the susceptible and resistant populations.
  • The Resistance Index (RI) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population. An RI greater than 2 is generally considered indicative of resistance.

Section 5: Visualizations

Diagram 1: Mode of Action of this compound

bromuron_moa cluster_psii Photosystem II (PSII) Complex D1_Protein D1 Protein PQ_Binding_Site Plastoquinone (PQ) Binding Niche Electron_Transport Electron Transport (Photosynthesis) Blockage Blocked PQ_Binding_Site->Blockage This compound This compound This compound->PQ_Binding_Site Binds to Plastoquinone Plastoquinone Plastoquinone->PQ_Binding_Site Cannot bind ROS_Production Reactive Oxygen Species (ROS) Production & Cell Death Electron_Transport->ROS_Production Disruption leads to Blockage->Electron_Transport

Caption: Mode of action of this compound as a Photosystem II inhibitor.

Diagram 2: Mechanisms of this compound Resistance

resistance_mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) psbA_Gene psbA Gene (encodes D1 protein) Mutation Point Mutation (e.g., Val219Ile) psbA_Gene->Mutation Altered_D1 Altered D1 Protein Mutation->Altered_D1 Reduced_Binding Reduced this compound Binding Altered_D1->Reduced_Binding Weed_Survival Weed Survival Reduced_Binding->Weed_Survival Metabolism Enhanced Metabolism P450 Increased Cytochrome P450 Enzyme Activity Metabolism->P450 Detoxification This compound Detoxification P450->Detoxification Inactive_Metabolites Inactive Metabolites Detoxification->Inactive_Metabolites Inactive_Metabolites->Weed_Survival Leads to Bromuron_Application This compound Application Bromuron_Application->Reduced_Binding Ineffective against Bromuron_Application->Detoxification Metabolized by

Caption: Overview of Target-Site and Non-Target-Site Resistance to this compound.

Diagram 3: Experimental Workflow for Diagnosing this compound Resistance

resistance_workflow Start Field Observation: Poor this compound Efficacy Collect_Seeds Collect Seeds from Suspected (R) and Known (S) Populations Start->Collect_Seeds Bioassay Whole-Plant Bioassay (Dose-Response) Collect_Seeds->Bioassay Analyze_Data Calculate GR50 and Resistance Index (RI) Bioassay->Analyze_Data Resistance_Confirmed Resistance Confirmed? (RI > 2) Analyze_Data->Resistance_Confirmed No_Resistance No Resistance Detected (Consider other factors like application error, environment) Resistance_Confirmed->No_Resistance No Synergist_Study Synergist Assay (with P450 Inhibitor) Resistance_Confirmed->Synergist_Study Yes Sequencing psbA Gene Sequencing Synergist_Study->Sequencing No Synergism NTSR NTSR (Metabolic) Confirmed Synergist_Study->NTSR Synergism Observed TSR TSR (Target-Site) Confirmed Sequencing->TSR Mutation Found

Caption: Workflow for diagnosing the mechanism of this compound resistance.

References

Optimizing bromuron application timing for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and agricultural professionals with comprehensive guidance on optimizing the application of bromuron for maximum weed control efficacy. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for relevant assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-selective, root-absorbed granular herbicide with extended residual action, designed for the control of undesirable vegetation.[1][2] It provides both pre- and post-emergence weed control.[1][2] The commercial product is typically a combination of two active ingredients: Bromacil (B1667870) and Tebuthiuron (B33203).

The primary mechanism of action for both components is the inhibition of photosynthesis.[3] They work by blocking electron transport in Photosystem II (PSII) by binding to the D-1 quinone-binding protein.[3] This interruption halts ATP and NADPH production, which are essential for carbon fixation. The blockage leads to the formation of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.

Simplified Mechanism of Action for this compound Components cluster_photosynthesis Photosystem II (PSII) Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA Quinone A (QA) Pheo->QA Electron Flow QB D-1 Protein (QB Site) QA->QB Electron Flow Plastoquinone Plastoquinone Pool QB->Plastoquinone Electron Flow Result Electron Transport Blocked Reactive Oxygen Species Form Cell Death QB->Result This compound This compound (Bromacil + Tebuthiuron) Inhibition Inhibition This compound->Inhibition Inhibition->QB Binds to D-1 Protein

Mechanism of this compound's active ingredients at Photosystem II.

Q2: When is the optimal time to apply this compound?

Optimal timing depends on whether you are targeting weeds pre-emergence or post-emergence.

  • Pre-emergence: For controlling annual weeds, pre-emergence herbicides should be applied several weeks before weed seeds are expected to germinate.[4] Applying too early can lead to the herbicide degrading before it's effective.[4] Since this compound is absorbed by the roots, the application must be followed by rainfall or irrigation to wash the product into the root zone.[1][2]

  • Post-emergence: this compound should be applied when weeds are young and actively growing.[1][2][5] Mature, dormant, or stressed weeds are significantly harder to control.[5][6] Emerged summer annuals are best controlled in late spring/early summer, while winter annuals are most susceptible in the fall.[4]

Q3: How do soil properties affect this compound's efficacy and persistence?

Soil properties critically influence this compound's availability, persistence, and overall performance. Key factors include:

  • Organic Matter (OM) and Clay Content: Soils with high organic matter and clay content have more binding sites, which can adsorb herbicide particles.[7][8] This reduces the amount of this compound available in the soil solution for root uptake, potentially lowering efficacy. Higher application rates may be necessary for these soils compared to sandy soils.[8]

  • Soil pH: The persistence and degradation rate of some herbicide components can be pH-dependent. For instance, the dissipation of sulfonylurea herbicides (a different class, but illustrating the principle) is significantly slower in higher pH soils.[9] The specific effects on bromacil and tebuthiuron should be considered based on their chemical properties.

  • Soil Moisture: Adequate soil moisture is crucial. It is required to move the herbicide into the root zone for pre-emergence control and is necessary for the active weed growth required for effective post-emergence uptake.[1][5]

Table 1: Influence of Soil Properties on this compound Application Strategy

Soil PropertyImplication for this compound EfficacyRecommended Action
High Organic Matter (>3%) Increased adsorption, reduced bioavailability.[7][10]Use the higher end of the recommended application rate. Ensure adequate activation via rainfall/irrigation.
High Clay Content Increased adsorption, potential for reduced leaching.[7]Adjust application rate according to label recommendations for soil texture.[8]
Sandy/Low OM (<1%) Lower adsorption, higher bioavailability, potential for leaching.[8][10]Use the lower end of the recommended application rate to prevent crop injury or excessive leaching.
Soil pH Affects chemical hydrolysis and microbial degradation rates, influencing persistence.[11][9]Test soil pH. Be aware that persistence may be longer in neutral to high pH soils, affecting rotational crops.
Low Soil Moisture Reduced movement into the root zone and poor uptake by stressed weeds.[6][12]Apply when rainfall is expected or irrigate after application to activate the herbicide. Avoid application during drought.

Q4: What is the impact of environmental conditions on this compound application?

Environmental conditions at and after the time of application significantly affect performance.[13]

  • Rainfall: As a root-absorbed herbicide, this compound requires water to move it into the soil.[1][2] An application should be followed by at least 0.5 inches of rainfall or irrigation for proper activation.[4]

  • Temperature: Herbicides are most effective when weeds are actively growing, which is favored by moderate temperatures.[5][12] Extreme cold can slow weed growth and reduce herbicide uptake, while extreme heat can cause weeds to become stressed, making them harder to control.[6][12]

  • Sunlight: Some herbicides can be degraded by sunlight (photodecomposition) when left on the soil surface. Incorporating the herbicide into the soil with water helps mitigate this.

Troubleshooting Guide

Q5: My this compound application showed poor weed control. What are the possible causes?

Several factors could be responsible for reduced efficacy. Use the following decision tree and checklist to diagnose the issue.

Troubleshooting Poor this compound Efficacy Start Poor Weed Control Observed Timing Was application timing correct? Start->Timing Activation Was there adequate rainfall/ irrigation after application? Timing->Activation Yes Result_Timing Incorrect Timing: - Pre-emergence: Applied too early/late. - Post-emergence: Weeds were mature/stressed. Timing->Result_Timing No Weed_Stage Were weeds young and actively growing? Activation->Weed_Stage Yes Result_Activation Poor Activation: Herbicide remained on the soil surface and did not reach the root zone. Activation->Result_Activation No Soil Was the application rate correct for the soil type (OM, texture)? Weed_Stage->Soil Yes Result_Weed_Stage Suboptimal Weed Stage: Mature or stressed weeds have lower metabolic rates and reduced uptake. Weed_Stage->Result_Weed_Stage No Resistance Has this herbicide (or same mode of action) been used repeatedly on this site? Soil->Resistance Yes Result_Soil Incorrect Rate for Soil: - Too low for high OM/clay soil. - Herbicide adsorbed by soil particles. Soil->Result_Soil No Result_Resistance Potential Herbicide Resistance: Resistant biotypes have survived and reproduced. Resistance->Result_Resistance Yes Result_OK Consider Other Factors: - Equipment calibration - Water quality (pH, turbidity) - Antagonism from tank mixes Resistance->Result_OK No

Decision tree for diagnosing poor this compound performance.

Q6: How can I identify and manage weed resistance to this compound?

Herbicide resistance is the inherited ability of a weed to survive a herbicide application that would normally be lethal.[14]

  • Identification: Suspect resistance if you observe irregular patches of a single weed species that survived the treatment while other weed species were controlled effectively.[14] This is especially likely if herbicides with the same mode of action (PSII inhibitors) have been used repeatedly in the same area.[15]

  • Management: To manage and prevent resistance, it is critical to rotate herbicide modes of action.[16] Do not rely solely on this compound or other PSII inhibitors year after year. Integrate other weed control methods, such as mechanical tillage or using herbicides with different mechanisms (e.g., ALS inhibitors, PPO inhibitors).[17] If resistance is suspected, collect seed or tissue samples for laboratory testing to confirm.[17]

Experimental Protocols

Protocol 1: Dose-Response Bioassay for this compound Efficacy

This protocol determines the concentration of this compound required to achieve a desired level of control (e.g., EC₅₀ or GR₅₀) for a specific weed species.

Methodology:

  • Plant Preparation: Grow the target weed species in pots containing a standardized soil mix until they reach the desired growth stage (e.g., 2-4 leaf stage for post-emergence tests).

  • Herbicide Dilution Series: Prepare a stock solution of this compound. Perform a serial dilution to create a range of at least 6-8 concentrations (e.g., 0, 0.1X, 0.5X, 1X, 2X, 5X, 10X, where 1X is the recommended field rate). Include a herbicide-free control.

  • Application: Apply the different herbicide concentrations to replicate sets of pots (at least 4 replicates per concentration). Ensure uniform spray coverage. For pre-emergence assays, apply to the soil surface immediately after seeding.

  • Incubation: Place the treated plants in a controlled environment (growth chamber or greenhouse) with optimal conditions for growth.

  • Data Collection: After a set period (e.g., 14-21 days), assess the efficacy. Measure endpoints such as plant survival, fresh/dry biomass, or visual injury ratings (on a 0-100% scale).

  • Data Analysis: Calculate the average response for each concentration. Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to estimate the EC₅₀ (concentration for 50% effect) or GR₅₀ (concentration for 50% growth reduction).

Protocol 2: Field Trial to Determine Optimal this compound Application Timing

This protocol evaluates the efficacy of this compound when applied at different times relative to weed emergence.

Workflow for this compound Application Timing Field Trial A 1. Site Selection & Preparation - Uniform weed pressure - Known soil type B 2. Experimental Design - Randomized Complete Block Design (RCBD) - 4+ Replicates A->B C 3. Treatment Definition - Untreated Control - Pre-Emergence (PRE) - Early Post-Emergence (EPOST) - Late Post-Emergence (LPOST) B->C D 4. Treatment Application - Calibrated equipment - Apply treatments at specified weed growth stages C->D E 5. Data Collection - Weed density counts - Biomass sampling - Visual control ratings at 14, 28, 56 DAT* D->E F 6. Statistical Analysis - Analysis of Variance (ANOVA) - Mean separation test (e.g., Tukey's HSD) E->F G 7. Conclusion - Determine optimal application timing for maximum efficacy F->G Note *DAT: Days After Treatment

Experimental workflow for a field-based timing study.

Methodology:

  • Site Selection: Choose a field with a known history of the target weed population and uniform soil characteristics.

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least four replications to account for field variability. Each block will contain all treatments.

  • Plot Establishment: Mark individual plots of a standardized size (e.g., 3m x 6m).

  • Treatments:

    • Untreated Control

    • Pre-Emergence (PRE): Application after planting but before weed emergence.

    • Early Post-Emergence (EPOST): Application when weeds are at the 2-4 leaf stage.

    • Late Post-Emergence (LPOST): Application when weeds are at the 6-8 leaf stage.

  • Application: Apply this compound at the recommended rate for the soil type using a calibrated plot sprayer to ensure accurate and uniform delivery.

  • Data Collection:

    • Weed Counts: Count the number of weeds per species in a designated quadrat (e.g., 0.25 m²) within each plot before and at several intervals after application.

    • Biomass: At the end of the evaluation period, harvest all weed biomass from the quadrat, dry it in an oven, and record the dry weight.

    • Visual Ratings: Assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete kill) at 14, 28, and 56 days after each respective treatment.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA). If significant treatment effects are found, use a mean separation test (e.g., Tukey's HSD) to determine which application timings resulted in significantly better weed control.

References

Enhancing bromuron performance with adjuvants and surfactants.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the performance of the substituted urea (B33335) herbicide, bromuron, through the use of adjuvants and surfactants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective, systemic herbicide belonging to the substituted urea family. Its primary mode of action is the inhibition of photosynthesis.[1] this compound enters the plant primarily through the roots and is translocated to the leaves via the xylem.[2] There, it disrupts the photosynthetic process by binding to the D1 protein of the photosystem II (PSII) complex within the chloroplasts. This binding blocks the electron transport chain, halting the production of ATP and NADPH, which are essential for CO2 fixation and plant growth. The blockage leads to a buildup of highly reactive molecules that cause lipid and protein membrane destruction, resulting in chlorosis (yellowing), necrosis (tissue death), and ultimately, plant death.[3][4]

Q2: Why are adjuvants and surfactants recommended for use with this compound?

While this compound is effective on its own, its performance can be significantly enhanced by the addition of adjuvants and surfactants. These additives can:

  • Improve Spray Droplet Characteristics: Surfactants reduce the surface tension of water, leading to better spreading and coverage of the spray solution on the weed's leaf surface.[5][6] This is particularly crucial for post-emergence applications.

  • Enhance Absorption: Adjuvants, especially oil-based ones, can help the herbicide penetrate the waxy cuticle of the leaf, leading to increased absorption of the active ingredient.[7][8]

  • Increase Efficacy in Challenging Conditions: Under adverse environmental conditions such as low humidity or when dealing with weeds under stress, adjuvants can improve herbicide uptake and performance.

  • Allow for Reduced Herbicide Rates: By increasing the efficacy of this compound, adjuvants may allow for the use of lower application rates to achieve the same level of weed control, which can be both cost-effective and environmentally beneficial.[9][10]

Q3: What types of adjuvants and surfactants are most effective with substituted urea herbicides like this compound?

For substituted urea herbicides, the following types of adjuvants are commonly recommended:

  • Non-ionic Surfactants (NIS): These are the most widely used surfactants with herbicides. They are effective at reducing surface tension and improving spray coverage without reacting with the herbicide's active ingredient.[5]

  • Crop Oil Concentrates (COC): COCs are a mixture of petroleum-based oil and surfactants. They are particularly effective at helping the herbicide penetrate the waxy cuticle of weed leaves.

  • Methylated Seed Oils (MSO): MSOs are derived from seed oils and are often more aggressive than COCs in penetrating the leaf cuticle, which can lead to faster and greater herbicide absorption.

  • Nitrogen-Based Fertilizers (e.g., Urea Ammonium Nitrate - UAN): The addition of nitrogen sources like UAN can enhance the activity of some herbicides, including substituted ureas, particularly on certain weed species.[11][12]

Troubleshooting Guide

Issue 1: Poor weed control after this compound application.

Possible Cause Troubleshooting Steps
Incorrect Adjuvant/Surfactant Selection Ensure the selected adjuvant is compatible with substituted urea herbicides. For post-emergence applications, a non-ionic surfactant or a crop oil concentrate is generally recommended. Always consult the product label for specific recommendations.
Suboptimal Environmental Conditions This compound is most effective when weeds are actively growing. Avoid application during periods of drought, extreme heat, or cold. For root uptake, rainfall or irrigation is necessary to move the herbicide into the root zone.[2]
Weed Growth Stage Applications are generally more effective on smaller, younger weeds. Mature or hardened-off weeds are more difficult to control.
Improper Application Rate Verify that the correct application rate of this compound and the adjuvant was used. Insufficient rates will result in poor control.
Water Quality Hard water containing high levels of calcium and magnesium can sometimes reduce the efficacy of certain herbicides. Consider using a water conditioning agent if you suspect this is an issue.

Issue 2: Crop injury observed after application.

Possible Cause Troubleshooting Steps
Incorrect Adjuvant Rate or Type Using a higher than recommended rate of an adjuvant, particularly a "hotter" adjuvant like a methylated seed oil, can sometimes lead to crop injury. Always adhere to the label's specified rates.
Application to a Stressed Crop Crops under stress from environmental conditions (e.g., drought, heat, cold) or other factors are more susceptible to herbicide injury.
Spray Drift Ensure that the spray does not drift onto non-target, sensitive crops. Use drift-reducing nozzles and avoid spraying in windy conditions.

Data on Enhanced Performance of Substituted Urea Herbicides with Adjuvants

While specific quantitative data for this compound is limited in publicly available literature, studies on other closely related substituted urea herbicides provide strong evidence of the significant performance enhancements achievable with the use of adjuvants. This data serves as a valuable proxy for predicting the effects on this compound.

Table 1: Effect of Non-ionic Surfactant (NIS) on Linuron (B1675549) Efficacy on Palmer Amaranth (B1665344)

TreatmentPalmer Amaranth Control (%) 1 WATPalmer Amaranth Control (%) 2 WATPalmer Amaranth Control (%) 4 WATPalmer Amaranth Control (%) 8 WAT
Linuron alone>90%>90%84%69%
Linuron + NIS>90%>90%92%69%

Source: Adapted from a study on the safety and efficacy of linuron.[13] The addition of a non-ionic surfactant did not significantly increase Palmer amaranth control in this particular study, though all treatments with linuron were highly effective initially.[13]

Table 2: Influence of Adjuvants on Diuron (B1670789) Efficacy on Barnyardgrass

Adjuvant TypeEnhancement of Weed Control
Organosilicone-based adjuvantsSignificantly enhanced control
Other adjuvantsEnhanced control

Source: Adapted from a study on the influence of adjuvants on diuron and norflurazon (B1679920) activity. The study found that organosilicone-based adjuvants were particularly effective in enhancing diuron's control of barnyardgrass and that the use of an effective adjuvant allowed for a 50% reduction in the herbicide rate while achieving the same level of control as the full rate without an adjuvant.[9][14]

Table 3: Effect of Urea as an Adjuvant on Herbicide Efficacy

Herbicide TreatmentReduction in Herbicide Dose with Urea Adjuvant
Foramsulfuron17% - 34%

Source: Adapted from a study on the effect of urea as an adjuvant with foramsulfuron.[11] This study demonstrated that the addition of urea as an adjuvant could significantly reduce the required dose of the herbicide while maintaining efficacy.

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Evaluating this compound Efficacy with Adjuvants

Objective: To determine the effect of different adjuvants on the efficacy of this compound for the control of a target weed species.

Materials:

  • This compound technical grade or formulated product

  • Selected adjuvants (e.g., non-ionic surfactant, crop oil concentrate)

  • Seeds of a susceptible weed species (e.g., common lambsquarters, pigweed)

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • Greenhouse with controlled temperature and lighting

  • Laboratory sprayer calibrated to deliver a specific volume

  • Deionized water

Methodology:

  • Plant Preparation: Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves). Thin seedlings to a uniform number per pot (e.g., 3-5 plants).

  • Herbicide and Adjuvant Preparation: Prepare a stock solution of this compound in deionized water. Prepare separate spray solutions of this compound at a predetermined rate (e.g., the recommended field rate and a reduced rate) with and without the selected adjuvants at their recommended concentrations. Include a control group that is sprayed with water only and a control group for each adjuvant mixed with water.

  • Herbicide Application: Use the laboratory sprayer to apply the different treatments to the weeds. Ensure uniform coverage.

  • Post-Application Care: Return the pots to the greenhouse and maintain optimal growing conditions. Water the plants as needed, avoiding washing the herbicide off the leaves.

  • Data Collection: At specified intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a rating scale (e.g., 0 = no effect, 100 = complete kill). Additionally, harvest the above-ground biomass of the weeds, dry it in an oven, and record the dry weight.

  • Data Analysis: Analyze the visual ratings and dry weight data to determine the effect of the different adjuvants on this compound efficacy.

Visualizations

Diagram 1: General Workflow for Evaluating this compound and Adjuvant Efficacy

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Weed Seedlings B 2. Prepare this compound & Adjuvant Solutions C 3. Spray Application B->C D 4. Greenhouse Incubation C->D E 5. Visual Assessment D->E F 6. Biomass Measurement E->F G 7. Data Analysis F->G

Caption: Experimental workflow for efficacy testing.

Diagram 2: this compound's Mode of Action - Inhibition of Photosystem II

G cluster_photosynthesis Photosystem II (PSII) in Thylakoid Membrane LHCII Light Harvesting Complex II PSII_Core PSII Core Complex (P680) LHCII->PSII_Core Light Energy Pheo Pheophytin PSII_Core->Pheo e- QA Quinone A (QA) Pheo->QA e- QB Quinone B (QB) on D1 Protein QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- No_e_flow Electron Flow Blocked QB->No_e_flow This compound This compound This compound->QB Block X

Caption: this compound inhibits electron transport in PSII.

References

Bromuron Efficacy in Field Conditions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of bromuron in field experiments.

Troubleshooting Guide

Issue 1: Poor Weed Control After this compound Application

Question: We applied this compound according to the recommended rate, but weed control is minimal. What are the potential causes?

Answer: Several factors can contribute to reduced this compound efficacy. Consider the following troubleshooting steps:

  • Activation and Rainfall: this compound is a soil-applied herbicide that requires rainfall or irrigation for activation. The active ingredients, bromacil (B1667870) and tebuthiuron, are absorbed by the roots of weeds. Without sufficient water to move the herbicide into the root zone, its efficacy will be significantly reduced.[1][2]

    • Recommendation: Ensure that the application is followed by adequate rainfall or irrigation. A general guideline for many soil-applied herbicides is at least 0.5 inches of water within 7-10 days of application.[1][3] Refer to Table 1 for more detailed guidance.

  • Weed Growth Stage: this compound is most effective on actively growing weeds. Application to dormant or stressed weeds will result in poor control.

    • Recommendation: Apply this compound during periods of active weed growth. Avoid application during drought or extreme temperature conditions that may cause weed stress.

  • Soil Characteristics: Soil type, organic matter content, and pH can significantly impact this compound's availability and persistence.

    • High Organic Matter: Soils with high organic matter content can bind the herbicide, making it less available for uptake by weeds.[4][5]

    • Soil pH: The mobility and availability of the active ingredients can be influenced by soil pH. Tebuthiuron adsorption, for instance, can be affected by soil acidity.[6]

    • Recommendation: Consult Table 2 and Table 3 to assess if your soil conditions may be limiting this compound's performance and adjust application rates accordingly, where permissible by product labeling.

  • Application Technique: Uneven application of the granular product will lead to inconsistent weed control.

    • Recommendation: Ensure that application equipment is properly calibrated to deliver the correct rate uniformly across the experimental plot.

Issue 2: Unexpected Crop or Non-Target Plant Injury

Question: We observed phytotoxicity in our crop/adjacent non-target plants following this compound application. What could be the reason?

Answer: this compound is a non-selective herbicide with extended residual activity, which can sometimes lead to unintended plant injury.

  • Herbicide Movement: Excessive rainfall can cause the herbicide to move off-target, either through surface runoff or leaching into the root zone of desirable plants. This is a higher risk in sandy soils with low organic matter.[4]

    • Recommendation: Avoid application on steep slopes or in areas where runoff is likely to occur. Consider creating buffer zones around sensitive non-target plants.

  • Carryover: The persistence of this compound in the soil can lead to injury in subsequent rotational crops that are sensitive to the herbicide. The half-life of its components can be several months.[4]

    • Recommendation: Conduct a soil bioassay before planting sensitive crops in areas previously treated with this compound. This involves growing a small number of sensitive indicator plants in soil from the treated area to check for residual phytotoxicity.[7]

  • Application Error: Misapplication, such as applying a higher than intended rate or uneven distribution leading to "hot spots," can cause severe plant injury.

    • Recommendation: Double-check all calculations and equipment calibration before application.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound's active ingredients, bromacil and tebuthiuron, are inhibitors of photosynthesis at Photosystem II (PSII). They bind to the D1 protein in the chloroplast thylakoid membranes, blocking electron transport. This inhibition leads to a cascade of events, including the formation of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to cell death.[8][9][10]

Q2: How much rainfall is required to activate this compound?

A2: Generally, at least 0.5 inches of rainfall or irrigation within 7 to 10 days of application is recommended for effective activation of many soil-applied herbicides.[1][3] However, the exact amount can vary depending on soil type and moisture conditions.

Q3: How do soil organic matter and pH affect this compound efficacy?

A3: High organic matter content can lead to increased adsorption of this compound's active ingredients, reducing their availability for weed uptake and potentially requiring higher application rates.[4][5] Soil pH can influence the persistence and mobility of the herbicide components. For example, tebuthiuron's adsorption can increase with acidity.[6][11]

Q4: Can I tank-mix this compound with other herbicides?

A4: While tank-mixing can broaden the spectrum of controlled weeds, it can also lead to antagonistic or synergistic effects.[12][13] Antagonism can reduce the efficacy of one or both herbicides, while synergism might increase the risk of crop injury. It is crucial to consult the product label for compatible tank-mix partners and to conduct a small-scale compatibility test before large-scale application.

Q5: How long does this compound persist in the soil?

A5: this compound has an extended residual activity. The half-life of its active ingredient bromacil can be around 60 days but may extend to 8 months under certain conditions, with persistence being correlated to soil organic matter content.[4] Tebuthiuron also has a long half-life, ranging from 12 to 15 months in some soil types.[6] This persistence is beneficial for long-term weed control but requires careful consideration for crop rotation.

Data Presentation

Table 1: Influence of Rainfall on this compound Efficacy

Rainfall Amount (within 7-10 days of application)Expected EfficacyRecommendations
< 0.25 inchesPoorImmediate irrigation of at least 0.5 inches is recommended.
0.25 - 0.5 inchesFair to GoodMonitor for weed escapes. A follow-up application may be necessary.
> 0.5 inchesExcellentOptimal activation is expected.
> 2 inches (heavy rainfall event)VariablePotential for herbicide to be leached out of the primary weed germination zone, potentially reducing efficacy. Monitor for new weed flushes.

Note: These are general guidelines. Efficacy can also be influenced by soil type, organic matter, and the intensity and duration of the rainfall event.

Table 2: Influence of Soil Organic Matter on this compound Application Rates

Soil Organic Matter (%)Relative AdsorptionRecommended Rate Adjustment
< 2%LowUse the lower end of the recommended rate range.
2% - 5%ModerateUse the mid-range of the recommended rate.
> 5%HighUse the higher end of the recommended rate range. Be cautious of potential for reduced efficacy due to binding.

Always consult the product label for specific rate recommendations for your soil type.

Table 3: Influence of Soil pH on this compound Component Behavior

Soil pHPotential Impact on BromacilPotential Impact on Tebuthiuron
< 6.0 (Acidic)Increased potential for leaching.Increased adsorption.[6]
6.0 - 7.5 (Neutral to Slightly Alkaline)Optimal balance of persistence and availability.Moderate adsorption.
> 7.5 (Alkaline)Increased persistence.Reduced adsorption, higher potential for leaching.[11]

Experimental Protocols

Protocol 1: Standardized Field Efficacy Trial for Granular this compound

Objective: To evaluate the efficacy of different rates of granular this compound on a target weed species under specific field conditions.

Methodology:

  • Site Selection: Choose a field with a uniform and well-documented history of the target weed infestation. Ensure the soil type, organic matter content, and pH are consistent across the trial area.

  • Experimental Design: Employ a randomized complete block design with a minimum of four replications. Each block should contain all treatments, including an untreated control.

  • Plot Size: Individual plots should be of a sufficient size to allow for accurate application and assessment, typically at least 10 ft x 20 ft.

  • Treatments:

    • Untreated Control

    • This compound Rate 1 (e.g., lower end of the recommended range)

    • This compound Rate 2 (e.g., mid-range of the recommended range)

    • This compound Rate 3 (e.g., higher end of the recommended range)

    • (Optional) A standard commercial herbicide for comparison.

  • Application:

    • Calibrate a granular spreader to accurately deliver the specified rates for each treatment.

    • Apply the granules uniformly to the soil surface of each plot before weed emergence (pre-emergent application).

  • Activation: If no rainfall occurs within 7 days of application, apply a uniform irrigation of 0.5 - 0.75 inches across the entire trial area.

  • Data Collection:

    • Weed Control: Visually assess weed control at 15, 30, 60, and 90 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control) relative to the untreated control plots.

    • Weed Density and Biomass: At a predetermined time point (e.g., 60 DAT), count the number of target weeds in a defined quadrat within each plot and harvest the above-ground biomass. Dry the biomass to a constant weight.

    • Crop/Non-target Plant Injury: If applicable, visually assess phytotoxicity on a scale of 0% (no injury) to 100% (plant death).

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design. Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol 2: Soil Bioassay for this compound Residue

Objective: To determine if residual this compound in the soil is at a level that could harm a sensitive rotational crop.

Methodology:

  • Soil Sampling: Collect representative soil samples from the field previously treated with this compound. Take multiple subsamples from across the field and from different depths (e.g., 0-3 inches and 3-6 inches) and combine them to create a composite sample. Also, collect a control soil sample from an area known to be free of herbicide residues.

  • Potting: Fill several small pots (at least 3 per soil sample) with the collected soil.

  • Planting: Sow seeds of a sensitive indicator species (e.g., oats, lettuce, or the intended rotational crop) in each pot.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with optimal conditions for germination and growth (light, temperature, and water).

  • Observation: Monitor the plants for 2-3 weeks. Observe for any signs of phytotoxicity, such as stunting, chlorosis (yellowing), or necrosis (tissue death), in the plants grown in the treated soil compared to those in the control soil.

  • Assessment: A significant reduction in growth or visible injury symptoms in the plants grown in the treated soil indicates the presence of potentially harmful herbicide residues.

Visualizations

Bromuron_Mode_of_Action cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein (QB-binding site) PSII->D1 contains PQ Plastoquinone (PQ) D1->PQ e- transfer to Block Blocks Electron Transfer Electron e- PQ->Electron carries This compound This compound (Bromacil + Tebuthiuron) This compound->D1 Binds to ROS Reactive Oxygen Species (ROS) Formation Block->ROS Leads to Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Cell Death Damage->Death

Caption: Mode of action of this compound as a Photosystem II inhibitor.

Troubleshooting_Workflow Start Poor Weed Control Observed CheckRain Was there >0.5 inch rainfall/irrigation within 7-10 days? Start->CheckRain CheckWeeds Were weeds actively growing at application? CheckRain->CheckWeeds Yes Solution1 Action: Irrigate if possible. Future: Apply before rain. CheckRain->Solution1 No CheckSoil Check Soil Properties: - High Organic Matter (>5%)? - Extreme pH? CheckWeeds->CheckSoil Yes Solution2 Action: Consider post-emergent. Future: Time application better. CheckWeeds->Solution2 No CheckApp Was application uniform and calibrated? CheckSoil->CheckApp No Solution3 Action: May need higher rate. Future: Adjust rate for soil type. CheckSoil->Solution3 Yes Solution4 Action: Re-evaluate application methods. Future: Calibrate equipment. CheckApp->Solution4 No End Efficacy Improved CheckApp->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

References

Technical Support Center: Troubleshooting Poor Weed Control with Metobromuron Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal performance with metobromuron (B166326) herbicide in experimental settings.

I. Frequently Asked Questions (FAQs)

Q1: What is metothis compound and what is its mode of action?

A1: Metothis compound is a selective, systemic herbicide belonging to the substituted urea (B33335) chemical family.[1] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][2] It is taken up by the roots of emerging weeds and translocated to the leaves and buds, where it blocks electron transport, leading to the cessation of growth and eventual death of susceptible plants.[2] For resistance management, it is classified as a Group 5 herbicide.[2]

Q2: What are the typical symptoms of metothis compound injury on susceptible weeds?

A2: Symptoms of metothis compound efficacy typically develop after the weeds have emerged. Initial signs include yellowing of the leaf margins or tips (chlorosis). In broadleaf weeds, this may appear as yellowing between the leaf veins (interveinal chlorosis).[3][4] This is followed by tissue death (necrosis), starting from the leaf edges and progressing inwards.[3] Affected plants may also appear stunted. These symptoms can take one to two weeks to fully develop.[5]

Q3: My weeds are not being controlled after applying metothis compound. What are the common causes?

A3: Poor weed control with metothis compound can stem from several factors:

  • Lack of Soil Moisture: Metothis compound is a pre-emergence herbicide that requires rainfall or irrigation to move it into the soil where weed seeds are germinating.[2] Under dry conditions, the herbicide may not be activated, leading to poor efficacy.

  • Improper Application Timing: Metothis compound is most effective when applied before weeds emerge. If applied to established weeds, especially those that are large or stressed, control will be significantly reduced.[6][7]

  • Soil Type: The organic matter and clay content of the soil can affect the availability of metothis compound. Soils with high organic matter or clay content may bind the herbicide, making less of it available for weed uptake.[8][9]

  • Weed Spectrum: Metothis compound is effective against many annual broadleaf weeds and some grasses, but it will not control all weed species.[10] It is crucial to identify the target weeds and confirm they are susceptible to metothis compound.

  • Herbicide Resistance: Repeated use of herbicides with the same mode of action can lead to the development of resistant weed populations.[11]

Q4: Can I tank-mix metothis compound with other herbicides?

A4: Tank-mixing metothis compound with other herbicides can broaden the spectrum of weed control. However, it is essential to ensure the physical and chemical compatibility of the products.[12][13] Always perform a jar test before mixing large quantities in a spray tank.[13] When tank-mixing, follow the specific label instructions for each product, paying close attention to the recommended mixing order.[14][15]

Q5: How can I prevent or manage herbicide resistance to metothis compound?

A5: To mitigate the risk of herbicide resistance, it is recommended to rotate or tank-mix metothis compound with herbicides that have different modes of action.[11] Avoid repeated applications of Group 5 herbicides in the same field. Implementing an integrated weed management program that includes cultural and mechanical control methods in addition to chemical options is also a crucial strategy.[16]

II. Troubleshooting Guides

Guide 1: Investigating Poor Efficacy of a Pre-Emergence Application

This guide will walk you through a step-by-step process to diagnose the cause of poor weed control following a pre-emergence application of metothis compound.

Step 1: Review Application Parameters and Environmental Conditions

ParameterOptimal ConditionPotential Issue if Deviated
Application Timing Pre-emergence to weedsReduced or no control of emerged weeds.
Soil Moisture Adequate moisture post-application (rainfall or irrigation)Lack of activation and poor herbicide uptake.
Soil Temperature Within the range for active weed germinationReduced herbicide uptake by dormant seeds.
Soil Type Loam or sandy loam soilsReduced efficacy in high organic matter or heavy clay soils due to binding.
Application Rate As per experimental protocol or labelUnder-dosing leads to poor control; over-dosing can cause crop injury.[7]

Step 2: Inspect the Treated Area

  • Weed Species Present: Identify the weed species that were not controlled. Compare this to the known spectrum of weeds controlled by metothis compound.

  • Pattern of Poor Control: Is the poor control uniform across the entire plot, or is it patchy? Patchy control could indicate uneven application or variations in soil type.

  • Presence of Crop Residue: Heavy crop residue on the soil surface can intercept the herbicide, preventing it from reaching the soil.

Step 3: Consider Herbicide Resistance

  • History of Herbicide Use: Has the experimental area been treated repeatedly with Photosystem II inhibitors (Group 5 herbicides)?

  • Presence of Uncontrolled Patches: Are there distinct patches of a single weed species that have survived the treatment while other susceptible weeds have been controlled? This can be an indicator of a resistant population.

Guide 2: Diagnosing Potential Herbicide Injury to the Test Crop

While metothis compound is selective in certain crops, phytotoxicity can occur under specific conditions.

Symptom Checklist:

  • Chlorosis: Yellowing of the leaves, particularly between the veins or along the margins.

  • Necrosis: Browning and death of leaf tissue, often starting at the margins.

  • Stunting: Reduced plant growth and vigor compared to untreated controls.

Potential Causes of Crop Injury:

  • Incorrect Application Rate: Exceeding the recommended application rate can lead to crop injury.[7]

  • Environmental Stress: Crops under stress from factors like cold temperatures, waterlogging, or nutrient deficiencies may be more susceptible to herbicide injury.[7]

  • Soil Type: Sandy soils with low organic matter may allow for greater herbicide uptake by the crop, increasing the risk of injury.

  • Tank-Mix Incompatibility: Certain tank-mix partners may increase the phytotoxicity of metothis compound to the crop.

III. Data Presentation

Table 1: Physicochemical Properties of Metothis compound

PropertyValueReference
Water Solubility 0.329 g/L[2]
log Pow (Octanol-Water Partition Coefficient) 2.48 at pH 7.3[2]
Vapor Pressure 0.219 mPa at 25°C[2]
Soil Half-life (DT₅₀) 19 to 44 days (laboratory conditions)[8]

Table 2: Example Application Rates of Metothis compound in Experimental Settings

CropApplication Rate (Active Ingredient)Formulation and Rate (Example)Reference
Potatoes1.5 to 2 kg a.i./ha3 to 4 L/ha of a 500 g/L SC formulation[2]
CorianderNot specified in a.i.1.50, 2.50, and 3.50 L/ha of a 500 g/L SC formulation[17]

IV. Experimental Protocols

Protocol 1: Jar Test for Tank-Mix Compatibility

This protocol is a preliminary step to ensure the physical compatibility of metothis compound with other formulations before mixing in a spray tank.

Materials:

  • A clean, clear glass jar with a lid (quart or liter size)

  • Water from the same source that will be used for spraying

  • The metothis compound formulation to be used

  • The intended tank-mix partner(s)

  • A measuring cylinder or syringe for accurate liquid measurement

  • A scale for measuring dry formulations

Procedure:

  • Fill the jar halfway with the water source.

  • Add any compatibility agents or buffers if required and shake well.

  • Add the components in the correct mixing order (generally, wettable powders and dry flowables first, followed by suspension concentrates like metothis compound, and then emulsifiable concentrates). Add each component separately and shake the jar to mix thoroughly before adding the next.

  • After adding all components, fill the jar with the remaining water, cap it, and shake vigorously.

  • Let the jar sit for 15-30 minutes and observe for any signs of incompatibility, such as clumping, separation, or the formation of precipitates.

  • If any of these signs are present, the tank mix is likely incompatible and should not be used.

V. Visualizations

Metobromuron_Mode_of_Action Sunlight Sunlight PSII Photosystem II (PSII) in Thylakoid Membrane Sunlight->PSII Light Energy Electron_Transport Electron Transport Chain PSII->Electron_Transport Electron Flow ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH CO2_Fixation CO₂ Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation Energy Plant_Growth Plant Growth CO2_Fixation->Plant_Growth Metothis compound Metothis compound Metothis compound->PSII Binds to D1 protein Inhibition Inhibition

Caption: Metothis compound's mode of action in inhibiting photosynthesis.

Troubleshooting_Workflow Start Poor Weed Control Observed Check_Application Review Application Parameters & Conditions Start->Check_Application Application_OK Parameters Correct? Check_Application->Application_OK Investigate_Env Investigate Environmental Factors (Soil, Moisture) Application_OK->Investigate_Env Yes Application_Error Potential Application Error Application_OK->Application_Error No Env_OK Environmental Factors Favorable? Investigate_Env->Env_OK Check_Weeds Identify Escaped Weeds & Check Spectrum Env_OK->Check_Weeds Yes Environmental_Issue Unfavorable Environmental Conditions Env_OK->Environmental_Issue No Weeds_Susceptible Weeds Susceptible? Check_Weeds->Weeds_Susceptible Consider_Resistance Consider Herbicide Resistance Weeds_Susceptible->Consider_Resistance Yes Incorrect_Herbicide Incorrect Herbicide for Weed Spectrum Weeds_Susceptible->Incorrect_Herbicide No

Caption: A logical workflow for troubleshooting poor metothis compound efficacy.

References

Technical Support Center: Mitigating Bromuron Carryover Injury to Rotational Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mitigation of bromuron carryover injury to rotational crops.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments related to this compound carryover.

Problem: Rotational crop shows signs of phytotoxicity despite following recommended plant-back intervals.

Possible Cause Troubleshooting Step
Environmental Factors Slowing Degradation: Dry conditions, low soil temperatures, and high soil pH can significantly slow the microbial and chemical degradation of this compound, a phenylurea herbicide.[1][2][3][4]1. Review Environmental Data: Analyze soil moisture and temperature records since this compound application. Compare these to optimal conditions for microbial activity (warm, moist soils).[1][4]2. Soil pH Analysis: Test the soil pH in the affected area. Phenylurea herbicides can be more persistent in higher pH soils.[3]3. Conduct a Bioassay: Perform a greenhouse or field bioassay to confirm the presence of phytotoxic residues.[5][6][7][8][9]
Soil Characteristics: High clay or organic matter content can lead to increased adsorption of this compound, which can later be released and cause injury.[2][3][4]1. Soil Texture and Organic Matter Analysis: Analyze the soil composition of the affected area.2. Tillage: If not already practiced, consider tillage to help dilute the herbicide concentration in the soil profile.[2][10]
Incorrect Herbicide Rate or Uneven Application: Higher than recommended rates or sprayer overlaps can create "hot spots" of high this compound concentration.[11]1. Review Application Records: Verify the application rate and check for any notes on application issues.2. Targeted Soil Sampling: Collect soil samples from both affected and unaffected areas for comparative analysis to identify areas of high concentration.

Problem: Inconsistent results in this compound degradation studies.

Possible Cause Troubleshooting Step
Variable Soil Conditions: Differences in soil pH, organic matter, and microbial populations across experimental plots can lead to varied degradation rates.[1][2][3][4]1. Thorough Site Characterization: Before initiating the experiment, conduct a detailed analysis of the soil properties for each plot.2. Randomized Block Design: Use a randomized complete block experimental design to account for field variability.[12]
Inadequate Environmental Monitoring: Fluctuations in soil moisture and temperature during the experiment can significantly impact microbial degradation of this compound.[1][4]1. Install Monitoring Equipment: Use soil moisture and temperature sensors to collect continuous data throughout the experimental period.2. Controlled Irrigation: If possible, use irrigation to maintain consistent soil moisture levels across plots.
Analytical Method Variability: Inconsistent extraction efficiency or instrumental analysis can introduce errors.1. Method Validation: Ensure the analytical method for this compound quantification is thoroughly validated for the specific soil type, including linearity, recovery, and limits of detection and quantification.[13][14]2. Include Quality Control Samples: Incorporate spiked and duplicate samples in each analytical batch to monitor method performance.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it cause carryover injury?

This compound is a phenylurea herbicide that acts by inhibiting photosynthesis in susceptible plants.[15][16][17] It is primarily absorbed by the roots and has a relatively long persistence in the soil, which can lead to carryover injury in subsequent sensitive rotational crops.[18] Carryover injury occurs when there is enough residual this compound in the soil to harm the next crop planted.

2. What are the typical symptoms of this compound carryover injury?

As a photosynthesis inhibitor, this compound carryover injury symptoms typically appear after the rotational crop has emerged and started to photosynthesize. Common symptoms include:

  • Chlorosis (yellowing) of the leaves , often starting at the leaf margins and progressing inward. In some cases, interveinal chlorosis may be observed.[15][19][20]

  • Necrosis (browning and death) of the leaf tissue , following chlorosis.[15][19]

  • Stunting of the affected plants.[16]

  • In severe cases, plant death .

3. What factors influence the persistence of this compound in the soil?

The persistence of this compound in the soil is influenced by a combination of factors:[21][22]

  • Soil Properties:

    • Soil Texture: Soils with higher clay content tend to adsorb more herbicide, potentially increasing persistence.[2][4]

    • Organic Matter: Higher organic matter can also increase adsorption, leading to longer persistence.[2][4]

    • Soil pH: Phenylurea herbicides are generally more persistent in soils with higher pH.[3]

  • Climatic Conditions:

    • Soil Moisture: Adequate soil moisture is crucial for microbial degradation, the primary breakdown mechanism for many herbicides. Dry conditions slow this process.[1][4]

    • Soil Temperature: Warmer soil temperatures increase the rate of microbial and chemical degradation.[1][4]

  • Herbicide Application Rate: Higher application rates will naturally take longer to dissipate.[22]

4. How can I test my soil for this compound residues before planting a rotational crop?

There are two main approaches to testing for herbicide residues:

  • Bioassay: This is a simple and cost-effective method where you grow a sensitive indicator plant in soil collected from the field .[5][6][7][8][9] The growth of the indicator plant is compared to its growth in a control soil known to be free of the herbicide.

  • Chemical Analysis: Soil samples can be sent to a laboratory for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][23] This provides a precise measurement of the herbicide concentration but can be more expensive and time-consuming.[24]

5. What are the primary strategies for mitigating this compound carryover injury?

  • Crop Rotation: The most effective strategy is to plant a tolerant crop species that is not susceptible to this compound injury.[4][25]

  • Tillage: Tillage can help to dilute the herbicide in the soil profile and may enhance microbial degradation by improving soil aeration.[2][10]

  • Activated Carbon: Applying activated carbon to the soil can be an effective remediation strategy. Activated carbon has a high surface area that adsorbs the herbicide, making it unavailable for plant uptake.[24][26][27][28][29]

  • Enhancing Microbial Degradation: Practices that promote a healthy soil microbial community, such as maintaining adequate moisture, neutral pH, and good soil structure, can help accelerate the breakdown of this compound.[1][30]

Data Presentation

Table 1: Factors Influencing Phenylurea Herbicide Persistence in Soil

FactorInfluence on PersistenceRationale
High Soil pH (>7.0) IncreasesReduced chemical and microbial degradation.[3]
Low Soil Moisture IncreasesReduces microbial activity, the primary degradation pathway.[1][4]
Low Soil Temperature IncreasesSlows down both microbial and chemical degradation processes.[1][4]
High Clay Content IncreasesHigher adsorption to soil particles, making it less available for degradation.[2][4]
High Organic Matter IncreasesIncreased binding of the herbicide to organic matter.[2][4]

Table 2: Efficacy of Activated Carbon for Phenylurea Herbicide Remediation (Hypothetical Data for this compound based on related compounds)

Activated Carbon Rate ( kg/ha )This compound Residue Reduction (%)Rotational Crop Injury Rating (1-10)¹
008
10040-605
20060-803
400>80<2

¹Injury rating where 1 = no injury and 10 = complete crop death. Data is illustrative and will vary with soil type, environmental conditions, and rotational crop sensitivity.

Experimental Protocols

1. Soil Bioassay for Detecting this compound Residues

  • Objective: To determine if phytotoxic levels of this compound are present in the soil.

  • Materials:

    • Representative soil samples from the field of interest.

    • Control soil known to be free of herbicides.

    • Pots (at least 4-inch diameter) with drainage holes.

    • Seeds of a sensitive indicator species (e.g., oat, cucumber, soybean).[9]

  • Procedure:

    • Collect soil samples from the top 2-4 inches of soil from various locations within the field and composite them.[6] For comparison, collect a control soil sample from an untreated area.

    • Fill at least three pots with the field soil and three pots with the control soil.

    • Plant 5-10 seeds of the indicator species in each pot.[24]

    • Place the pots in a greenhouse or a sunny indoor location with consistent temperature and light.

    • Water the pots as needed to maintain adequate soil moisture.

    • Observe the plants for 3-4 weeks for any signs of herbicide injury, such as stunting, chlorosis, or necrosis.[7][24]

    • Compare the growth of plants in the field soil to those in the control soil. Significant growth reduction or injury symptoms in the field soil indicate the presence of herbicide residues.

2. Field Trial to Evaluate Mitigation Strategies for this compound Carryover

  • Objective: To assess the effectiveness of tillage and activated carbon in reducing this compound carryover injury to a rotational crop.

  • Experimental Design: Randomized complete block design with a factorial arrangement of treatments.[12]

  • Treatments:

    • Factor A: Tillage (e.g., No-till vs. Conventional tillage).

    • Factor B: Activated Carbon Rate (e.g., 0, 100, 200, 400 kg/ha ).

  • Procedure:

    • Select a field with a known history of this compound application.

    • Establish experimental plots of a suitable size (e.g., 3m x 10m).

    • Apply the tillage treatments to the respective plots.

    • Apply the activated carbon treatments evenly to the soil surface of the corresponding plots and incorporate into the top 2-4 inches of soil.[26]

    • Plant a sensitive rotational crop across all plots.

    • Throughout the growing season, collect data on:

      • Crop injury ratings at regular intervals.

      • Plant height and biomass.

      • Final crop yield.

    • Collect soil samples from each plot at the beginning and end of the experiment for this compound residue analysis using a validated analytical method.

    • Analyze the data statistically to determine the main effects and interactions of tillage and activated carbon on crop injury, growth, yield, and this compound residue levels.

3. Analytical Method for this compound Quantification in Soil (Based on Phenylurea Herbicide Analysis)

  • Objective: To accurately quantify the concentration of this compound residues in soil samples.

  • Principle: Extraction of this compound from the soil matrix followed by analysis using High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).[13][14][31]

  • Materials:

    • Soil samples.

    • Methanol (B129727) or acetonitrile (B52724) (HPLC grade).

    • Analytical standard of this compound.

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

    • HPLC system with a C18 column and UV or MS detector.

  • Procedure:

    • Extraction:

      • Weigh 10-20 g of air-dried and sieved soil into a centrifuge tube.

      • Add 20-40 mL of methanol or acetonitrile and shake vigorously for 1-2 hours.

      • Centrifuge the sample and collect the supernatant.

      • Repeat the extraction process twice more and combine the supernatants.

    • Cleanup (if necessary):

      • Concentrate the extracted solvent and pass it through a pre-conditioned SPE cartridge to remove interfering compounds.

      • Elute the this compound from the cartridge with a suitable solvent.

    • Analysis:

      • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.

      • Inject an aliquot into the HPLC system.

      • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from analytical standards.

Visualizations

Bromuron_Carryover_Factors cluster_soil Soil Properties cluster_climate Climatic Conditions cluster_application Application Factors pH High pH Carryover Increased this compound Carryover Potential pH->Carryover OM High Organic Matter OM->Carryover Clay High Clay Content Clay->Carryover Moisture Low Soil Moisture Moisture->Carryover Temp Low Soil Temperature Temp->Carryover Rate High Application Rate Rate->Carryover

Factors increasing this compound carryover potential.

Mitigation_Workflow A Suspicion of this compound Carryover B Conduct Soil Bioassay A->B C Phytotoxicity Observed B->C Yes D No Phytotoxicity B->D No E Implement Mitigation Strategies C->E F Proceed with Planting Sensitive Crop D->F G Tillage E->G H Activated Carbon Application E->H I Select Tolerant Crop E->I J Monitor Crop and Re-evaluate G->J H->J I->J

Decision workflow for mitigating this compound carryover.

Photosynthesis_Inhibition PSII Photosystem II (PSII) in Chloroplast Thylakoid Membrane ElectronTransport Electron Transport Chain PSII->ElectronTransport This compound This compound (Phenylurea Herbicide) This compound->PSII Binds to D1 protein ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH CalvinCycle Calvin Cycle (CO2 Fixation) ATP_NADPH->CalvinCycle PlantGrowth Plant Growth and Development CalvinCycle->PlantGrowth

This compound's mode of action: Inhibition of Photosystem II.

References

Technical Support Center: Mitigating Bromuron Phytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide bromuron. The focus is on practical strategies to reduce its phytotoxic effects on non-target plant species during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering step-by-step guidance to mitigate unintended phytotoxicity.

Issue 1: Observed phytotoxicity in non-target plants within or near the experimental area.

  • Question: My non-target plants are showing signs of yellowing (chlorosis) and tissue death (necrosis). How can I confirm it's this compound and what can I do to prevent this in the future?

  • Answer:

    • Confirm the Source: this compound is a phenylurea herbicide that acts by inhibiting photosynthesis at Photosystem II (PSII).[1] The symptoms of chlorosis and necrosis are consistent with this mode of action. To confirm, you can perform a chlorophyll (B73375) fluorescence analysis on the affected leaves. A significant decrease in the Fv/Fm ratio compared to control plants indicates PSII inhibition.[2]

    • Prevent Off-Target Movement: The most common cause of non-target plant injury is herbicide drift.[3] Review your application protocol and consider the following preventative measures:

      • Use spray nozzles that produce larger droplets to minimize drift.

      • Apply the herbicide when wind speeds are low.

      • Maintain a sufficient buffer zone between the treated area and sensitive non-target plants.

      • Consider using shielded sprayers.

    • Decontaminate Equipment: Ensure thorough cleaning of all application equipment after use to prevent cross-contamination in subsequent experiments.[3]

Issue 2: Residual this compound in the soil is affecting subsequent experiments with sensitive plant species.

  • Question: I suspect this compound from a previous experiment is persisting in the soil and harming my new batch of plants. How can I remediate the soil?

  • Answer:

    • Soil Remediation with Activated Carbon: Activated carbon is a highly effective adsorbent that can bind residual herbicides in the soil, reducing their bioavailability to plants.[4] The application rate of activated carbon is crucial and depends on the concentration of the herbicide residue. While specific data for this compound is limited, studies on other herbicides provide a starting point for determining an effective application rate. It is recommended to conduct a small-scale pilot study to determine the optimal activated carbon concentration for your specific soil type and this compound concentration.

    • Bioremediation: Enhancing the microbial degradation of this compound in the soil is another potential strategy. This can be achieved through biostimulation, which involves optimizing soil conditions (e.g., moisture, nutrient levels, aeration) to promote the growth of indigenous microorganisms capable of breaking down the herbicide.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound and how does it cause phytotoxicity?

A1: this compound is a phenylurea herbicide that inhibits photosynthesis.[1] It specifically targets the D1 protein in Photosystem II (PSII) within the chloroplasts. By binding to the D1 protein, this compound blocks the electron transport chain, which halts the production of ATP and NADPH necessary for carbon fixation. This disruption leads to the generation of reactive oxygen species (ROS), causing oxidative stress, lipid peroxidation, and ultimately, cell death, which manifests as chlorosis and necrosis.[2][7]

Q2: Are there any chemical agents that can protect non-target plants from this compound phytotoxicity?

A2: Yes, herbicide safeners are compounds that can be used to protect crop plants from herbicide injury without affecting the herbicide's efficacy on target weeds.[8] Safeners typically work by enhancing the plant's natural detoxification pathways, such as increasing the activity of glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, which metabolize the herbicide into non-toxic forms.[9] While a wide range of safeners exist for various herbicides, specific safeners that are highly effective for this compound would need to be determined experimentally. A screening experiment where non-target plant seeds or seedlings are treated with different safeners prior to or concurrently with this compound exposure can identify effective candidates.

Q3: How can I design an experiment to test the effectiveness of activated carbon in reducing this compound phytotoxicity?

A3: A dose-response experiment is a standard method to quantify the effectiveness of activated carbon. A general protocol is outlined below.

Data Presentation

Table 1: Efficacy of Activated Carbon in Reducing Herbicide Phytotoxicity

HerbicidePlant SpeciesActivated Carbon RatePhytotoxicity Reduction (%)Reference
DiuronBarley5:1 (AC:Diuron)Prevented seedling death at 32 kg/ha diuron[4]
AtrazineTobacco18 kg/ha Significant reduction in stunting
ImazaquinTobacco18 kg/ha Significant reduction in stunting and yield loss

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for Assessing this compound Phytotoxicity

This protocol outlines a general procedure for conducting a whole-plant pot bioassay to determine the dose-response of a non-target plant species to this compound.

  • Plant Preparation:

    • Grow the selected non-target plant species from seed in pots containing a standardized soil mix.

    • Maintain the plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for growth.

    • Use plants at the 2-4 true leaf stage for the experiment.

  • Herbicide Application:

    • Prepare a stock solution of this compound and create a dilution series to establish a range of treatment concentrations.

    • Include an untreated control group.

    • Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

  • Data Collection:

    • Assess phytotoxicity visually at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = plant death).

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.[2]

  • Data Analysis:

    • Analyze the data using a non-linear regression model to determine the herbicide dose that causes a 50% reduction in growth (GR50) or biomass (ED50).[2]

Protocol 2: Chlorophyll Fluorescence Measurement to Assess PSII Inhibition

This protocol measures the effect of this compound on the photosynthetic efficiency of plants by analyzing chlorophyll fluorescence.

  • Plant Treatment:

    • Treat the plants with this compound as described in the whole-plant bioassay protocol.

  • Dark Adaptation:

    • Before measurement, dark-adapt the leaves for a minimum of 30 minutes. This is crucial to ensure that all reaction centers of PSII are open.[2]

  • Measurement:

    • Use a portable chlorophyll fluorometer to measure the minimum fluorescence (Fo) and maximum fluorescence (Fm) of the dark-adapted leaves.

    • Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - Fo) / Fm.

  • Data Analysis:

    • Compare the Fv/Fm values of the treated plants to the control plants. A decrease in the Fv/Fm ratio indicates inhibition of PSII.[2]

    • Calculate the percentage of inhibition for each treatment.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Plant_Growth Plant Growth (2-4 leaf stage) Application Herbicide Application (Calibrated Sprayer) Plant_Growth->Application Herbicide_Prep This compound Dilution Series Preparation Herbicide_Prep->Application Visual_Assessment Visual Phytotoxicity Rating Application->Visual_Assessment 3, 7, 14, 21 DAT Fluorescence Chlorophyll Fluorescence (Fv/Fm) Application->Fluorescence Post-treatment Biomass Biomass Measurement (Dry Weight) Application->Biomass 21 DAT Data_Analysis GR50 / ED50 Calculation Visual_Assessment->Data_Analysis Biomass->Data_Analysis

Caption: Experimental workflow for assessing this compound phytotoxicity.

psii_inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) Electron_Flow Electron Flow PSII->Electron_Flow normal flow D1 D1 Protein D1->Electron_Flow blocks PQ Plastoquinone (PQ) This compound This compound This compound->D1 binds to ROS Reactive Oxygen Species (ROS) Electron_Flow->ROS disruption leads to Cell_Damage Cell Damage (Chlorosis, Necrosis) ROS->Cell_Damage causes

Caption: Mechanism of Photosystem II inhibition by this compound.

oxidative_stress_pathway cluster_cellular_response Cellular Response This compound This compound Exposure PSII_Inhibition PSII Inhibition This compound->PSII_Inhibition ROS_Production Increased ROS Production (e.g., O2-, H2O2) PSII_Inhibition->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Antioxidant_Response Antioxidant Response (e.g., SOD, CAT, GPX) Oxidative_Stress->Antioxidant_Response induces/counteracts Signaling_Cascades Signaling Cascades (e.g., MAPK pathways) Oxidative_Stress->Signaling_Cascades Cell_Damage Cellular Damage (Lipid peroxidation, Protein damage) Oxidative_Stress->Cell_Damage Gene_Expression Altered Gene Expression (Stress-responsive genes) Signaling_Cascades->Gene_Expression Phytotoxicity Phytotoxicity Symptoms (Chlorosis, Necrosis) Cell_Damage->Phytotoxicity

Caption: Putative signaling pathway of this compound-induced oxidative stress.

References

Influence of soil pH and organic matter on bromuron activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide bromuron. The information focuses on the influence of soil pH and organic matter on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a selective, systemic herbicide belonging to the phenylurea class. It is primarily absorbed by the roots of plants.[1] Its mode of action is the inhibition of photosynthesis at photosystem II (PSII). By binding to the D1 protein of the PSII complex, it blocks electron transport, leading to a halt in CO2 fixation and the production of energy, ultimately causing the plant to die.

Q2: How does soil organic matter generally affect this compound activity?

Soil organic matter significantly influences the efficacy of soil-applied herbicides like this compound. Higher organic matter content generally leads to increased adsorption of the herbicide to soil particles.[2][3][4] This binding can reduce the concentration of this compound available in the soil solution for uptake by weed roots, potentially decreasing its herbicidal activity.[5] Conversely, in soils with low organic matter, more this compound remains in the soil solution, which can lead to higher efficacy but also increases the risk of leaching or crop injury.[6]

Q3: What is the general impact of soil pH on the activity of phenylurea herbicides like this compound?

Soil pH can affect the persistence and availability of phenylurea herbicides. For this class of herbicides, which includes this compound, degradation can be influenced by pH. Generally, the rate of chemical hydrolysis, a key degradation pathway, can be slower in alkaline (high pH) soils, potentially leading to longer persistence.[7][8] The availability of the herbicide for plant uptake can also be affected by how soil pH influences its charge and interaction with soil colloids.[9][10]

Q4: What are the typical symptoms of this compound injury in susceptible plants?

As a photosynthesis inhibitor, this compound injury symptoms typically appear as chlorosis (yellowing) of the leaves, starting with the older leaves and progressing to the younger ones. This is followed by necrosis (tissue death) and eventual plant death. The effects are generally slower to appear compared to contact herbicides.

Troubleshooting Guide

Issue 1: Reduced or no efficacy of this compound application.

Possible Cause Troubleshooting Steps
High Soil Organic Matter: this compound is likely being strongly adsorbed to the high organic matter content in your soil, reducing its bioavailability for weed uptake.[2][3][4]1. Quantify Soil Properties: Determine the organic matter content and pH of your experimental soil. 2. Increase Application Rate (with caution): In high organic matter soils, a higher application rate may be necessary to achieve the desired herbicidal effect. Conduct dose-response studies to determine the optimal concentration for your specific soil type. 3. Consider Alternative Herbicides: If this compound efficacy remains low, consider using a herbicide with a lower soil adsorption coefficient (Koc) in high organic matter conditions.
Incorrect Application Timing: this compound is most effective when weeds are actively growing.[1]1. Assess Weed Growth Stage: Ensure that the target weeds are in an early and active growth stage at the time of application. 2. Monitor Environmental Conditions: Apply when soil moisture is adequate to facilitate root uptake.[1]
Inadequate Activation: this compound requires moisture to move into the root zone of the weeds.[1]1. Irrigation: If rainfall is not expected shortly after application, apply a small amount of irrigation to wash the herbicide into the soil profile. 2. Application Timing: Apply before an anticipated rainfall event.
Weed Resistance: The target weed population may have developed resistance to photosystem II inhibitors.1. Herbicide Rotation: In a field setting, rotate herbicides with different modes of action to manage and prevent the development of resistance. 2. Test for Resistance: Conduct a bioassay with a known susceptible population of the same weed species to confirm resistance.

Issue 2: Observed crop injury or damage to non-target plants.

Possible Cause Troubleshooting Steps
Low Soil Organic Matter: In soils with low organic matter, more this compound is available in the soil solution, which can lead to excessive uptake by the crop and cause injury.[6]1. Reduce Application Rate: For soils with low organic matter, a lower application rate of this compound should be used. Conduct preliminary experiments to determine the crop's tolerance in your specific soil. 2. Select Tolerant Crops: Choose crop varieties that have a higher tolerance to this compound.
High Soil pH: Higher soil pH can lead to increased persistence of some phenylurea herbicides, potentially causing carryover injury to subsequent sensitive crops.[3][7]1. Monitor Soil pH: Regularly test the pH of your experimental soil. 2. Crop Rotation: Plan crop rotations carefully, taking into account the potential for this compound carryover in high pH soils. Select rotational crops that are tolerant to this compound residues. 3. Bioassay for Carryover: Before planting a sensitive crop, conduct a soil bioassay to determine if phytotoxic residues of this compound are present.
Leaching in Sandy Soils: In coarse-textured soils with low organic matter, this compound may leach into the root zone of deeper-rooted, non-target plants.1. Avoid Use in Highly Permeable Soils: Limit the use of this compound in sandy soils where the risk of leaching is high. 2. Split Application: Consider split applications of lower doses to reduce the amount of herbicide available for leaching at any one time.

Data on this compound and Soil Properties

While extensive quantitative data for this compound across a wide range of soil types is limited in readily available literature, the following table summarizes the general expected trends based on the behavior of phenylurea herbicides. Researchers should determine these values experimentally for their specific soil conditions.

Soil Property Parameter Expected Trend with Increasing Soil Property Implication for this compound Activity
Organic Matter Soil Adsorption Coefficient (Koc) Increase[2][3][4]Reduced bioavailability and efficacy.
Degradation Rate (Half-life) May increase or decrease depending on microbial adaptation and bioavailability.[5]Persistence can be variable.
Soil pH Degradation Rate (Half-life) May increase in alkaline conditions due to slower hydrolysis.[7][8]Increased risk of carryover in high pH soils.
Bioavailability Can be higher in alkaline soils for some phenylureas due to reduced adsorption.[7]Potential for increased efficacy but also crop injury.

Experimental Protocols

1. Determining this compound Soil Adsorption Coefficient (Koc)

This protocol is based on the OECD 106 guideline for determining adsorption-desorption using a batch equilibrium method.

  • Objective: To determine the extent to which this compound is adsorbed by a specific soil.

  • Materials:

    • Analytical grade this compound

    • Test soil, sieved (<2 mm) and air-dried

    • 0.01 M CaCl2 solution

    • Centrifuge tubes

    • Shaker

    • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV)

  • Procedure:

    • Prepare a stock solution of this compound in 0.01 M CaCl2.

    • Create a series of dilutions from the stock solution to establish a calibration curve.

    • Weigh a known amount of soil into several centrifuge tubes.

    • Add a known volume of a specific concentration of this compound solution to each tube. Include control tubes with no soil.

    • Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

    • Centrifuge the tubes to separate the soil from the solution.

    • Filter the supernatant.

    • Analyze the concentration of this compound in the supernatant using HPLC.

    • Calculate the amount of this compound adsorbed to the soil by subtracting the final solution concentration from the initial concentration.

    • Calculate the soil-water distribution coefficient (Kd) and normalize it to the organic carbon content of the soil to obtain the Koc.

2. Soil Bioassay for this compound Residue Detection

This bioassay can be used to detect the presence of biologically active this compound residues in soil.

  • Objective: To determine if this compound residues in a soil sample are at a level that could harm a sensitive plant species.

  • Materials:

    • Test soil collected from the experimental area.

    • Control soil known to be free of herbicide residues.

    • Pots or containers for planting.

    • Seeds of a sensitive indicator plant (e.g., oat, lettuce).

  • Procedure:

    • Fill several pots with the test soil and an equal number of pots with the control soil.

    • Sow the seeds of the indicator plant at a uniform depth in all pots.

    • Place the pots in a controlled environment (greenhouse or growth chamber) with adequate light, water, and temperature for plant growth.

    • Observe the plants for 2-3 weeks.

    • Compare the germination, growth, and any injury symptoms (e.g., chlorosis, stunting) of the plants in the test soil to those in the control soil.

    • Significant growth reduction or injury symptoms in the test soil indicate the presence of phytotoxic this compound residues.

3. Analytical Method for this compound Quantification in Soil

A common method for quantifying this compound residues in soil is High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Objective: To accurately measure the concentration of this compound in a soil sample.

  • Principle: this compound is extracted from the soil using an organic solvent, the extract is cleaned up to remove interfering substances, and then the concentration of this compound is determined by HPLC.

  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be adapted for this compound extraction from soil.[11]

    • A homogenized soil sample is mixed with water and an extraction solvent (e.g., acetonitrile).

    • Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.

    • The mixture is shaken and centrifuged.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • An aliquot of the supernatant from the extraction step is transferred to a tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering co-extractives.

    • The mixture is vortexed and centrifuged.

  • Analysis:

    • The final cleaned extract is injected into an HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reversed-phase column.

      • Mobile Phase: A mixture of acetonitrile (B52724) and water.

      • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., around 245 nm).

    • The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve prepared from known standards.

Visualizations

Bromuron_Activity_Workflow cluster_soil Soil Environment cluster_application Herbicide Application cluster_processes Soil Processes cluster_plant Plant Interaction Soil_Properties Soil Properties (pH, Organic Matter) Adsorption Adsorption to Organic Matter & Clay Soil_Properties->Adsorption influences Degradation Degradation (Microbial & Chemical) Soil_Properties->Degradation influences Bromuron_Application This compound Application Bioavailability Bioavailable this compound in Soil Solution Bromuron_Application->Bioavailability Bioavailability->Adsorption equilibrium Bioavailability->Degradation leads to Root_Uptake Root Uptake Bioavailability->Root_Uptake Photosynthesis_Inhibition Inhibition of Photosystem II Root_Uptake->Photosynthesis_Inhibition Weed_Control Weed Control Photosynthesis_Inhibition->Weed_Control Troubleshooting_Bromuron_Efficacy Start Problem: Reduced this compound Efficacy High_OM Is soil organic matter high? Start->High_OM Incorrect_Timing Was application timing and activation correct? High_OM->Incorrect_Timing No Solution_High_OM Action: - Increase dose (cautiously) - Use alternative herbicide High_OM->Solution_High_OM Yes Resistance Is weed resistance suspected? Incorrect_Timing->Resistance No Solution_Timing Action: - Apply to actively growing weeds - Ensure soil moisture/irrigation Incorrect_Timing->Solution_Timing Yes Solution_Resistance Action: - Rotate herbicide modes of action - Conduct bioassay to confirm Resistance->Solution_Resistance Yes End Resolution Resistance->End No Solution_High_OM->End Solution_Timing->End Solution_Resistance->End

References

Bromuron Performance Under Various Environmental Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the performance of bromuron under different environmental conditions. The information is designed to assist researchers in optimizing their experimental outcomes and interpreting results.

Section 1: Frequently Asked Questions (FAQs)

Q1: My this compound application is showing reduced efficacy. What are the primary environmental factors that could be responsible?

A1: The performance of this compound, a substituted urea (B33335) herbicide, is significantly influenced by several environmental factors. The most critical factors include temperature, soil pH, soil composition (particularly organic matter and clay content), and light intensity. Suboptimal conditions in any of these areas can lead to reduced herbicide efficacy. It is also crucial to ensure the active growth of target weeds for optimal uptake.[1]

Q2: What is the mechanism of action for this compound?

A2: this compound is a photosynthesis inhibitor. It acts by binding to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding blocks electron transport, which halts CO2 fixation and the production of energy (ATP and NADPH) necessary for plant growth. The subsequent blockage leads to the formation of reactive oxygen species, causing lipid and protein damage, membrane leakage, and ultimately, cell death.[2][3][4] Injury symptoms, such as chlorosis and necrosis, typically appear on older leaves first and are more pronounced in the presence of sunlight.[2][5]

Q3: How does temperature affect this compound's performance?

A3: Temperature plays a crucial role in both the plant's metabolic activity and the herbicide's chemical behavior. Generally, the ideal air temperature for the application of most post-emergence herbicides is between 65°F and 85°F (approximately 18°C to 29°C).[6] However, some urea herbicides have shown optimal performance under cooler conditions. For instance, similar urea-based herbicides performed best when post-spraying day/night temperatures were around 10/4°C. Efficacy can be reduced under warmer conditions of 15/10°C and higher. Applications at temperatures below 40°F (4°C) can significantly slow down the herbicide's activity.

Temperature RangeExpected this compound Performance
< 4°C (40°F) Very low efficacy; slow absorption and translocation.
4°C - 15°C (40°F - 59°F) Moderate efficacy, may be optimal for some urea herbicides.
18°C - 29°C (65°F - 85°F) Generally good efficacy as plants are actively growing.
> 30°C (86°F) Reduced efficacy may occur due to heat stress in plants.
Q4: What is the optimal pH for a this compound spray solution and the soil?

A4: The pH of both the spray solution and the soil can impact this compound's stability and availability.

  • Spray Solution: For many herbicides, a slightly acidic spray solution (pH 4.0 to 6.0) is ideal to prevent alkaline hydrolysis, a process where the herbicide molecule breaks down in alkaline water.[7][8] However, some urea herbicides can be more effective in slightly alkaline conditions. It is crucial to check the specific product label for recommendations.[8]

  • Soil pH: Soil pH affects this compound's adsorption to soil particles and its persistence. In more acidic soils, some urea herbicides are more readily adsorbed, reducing their availability for weed uptake. Conversely, in alkaline soils, they may be more available but also more prone to degradation.

pH RangeImpact on this compound Performance
< 6.0 (Acidic) Increased adsorption to soil particles, potentially reducing bioavailability.
6.0 - 7.5 (Neutral) Generally optimal for availability and microbial degradation.
> 7.5 (Alkaline) Reduced adsorption, increased availability but potentially faster degradation.
Q5: How do different soil types influence the efficacy of this compound?

A5: Soil composition, particularly the content of organic matter and clay, is a primary determinant of this compound's effectiveness. Both organic matter and clay particles have negatively charged surfaces that can bind to herbicide molecules, a process known as adsorption.[9]

  • High Organic Matter and Clay Content: Soils with high organic matter and clay content (e.g., clay loam, silty clay) will adsorb more this compound, reducing its concentration in the soil solution and thus its availability for root uptake by weeds.[9] Higher application rates may be necessary in these soils.

  • Low Organic Matter and Sandy Soils: In coarse-textured soils with low organic matter (e.g., sandy loam), this compound is less adsorbed and more available in the soil solution. This increases its efficacy but also the potential for leaching.[10][11]

Soil TypeOrganic Matter/ClayThis compound AdsorptionEfficacy/Leaching Potential
Sandy Loam LowLowHigh efficacy / High leaching potential
Silt Loam MediumMediumModerate efficacy / Moderate leaching potential
Clay Loam HighHighLower efficacy / Low leaching potential
Q6: What is the role of light intensity in this compound's herbicidal activity?

A6: As a photosynthesis inhibitor, light is essential for this compound's herbicidal action. The phytotoxic effects are light-dependent.[12] Increased light intensity generally leads to more rapid and severe injury symptoms, such as chlorosis and necrosis, because the blockage of the photosynthetic electron transport chain results in the production of damaging reactive oxygen species in the presence of light.[2][12] Some studies on other photosynthesis-inhibiting herbicides have shown a consistent, though small, improvement in activity at higher light intensities (equivalent to sunlight) compared to lower light intensities (cloudy weather).[13] However, excessive light intensity can also lead to the thickening of the plant cuticle, which may reduce the absorption of some herbicides.

Section 2: Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced or no weed control. Environmental Conditions: Suboptimal temperature, pH, or high soil organic matter/clay content.- Check weather data for temperature at and following application.[6] - Test the pH of your spray solution and soil.[7] - Analyze soil composition for organic matter and clay content. Adjust application rate according to soil type as per product recommendations.[10]
Weed Factors: Weeds are not actively growing or are at a resistant growth stage.- Apply this compound when weeds are young and actively growing.[1]
Application Error: Incorrect dosage, poor spray coverage, or rainfall shortly after application.- Recalibrate spray equipment. - Ensure thorough coverage of target weeds. - Check the rainfast period on the product label and weather forecasts.
Inconsistent results across different experimental plots. Soil Variability: Differences in soil type, organic matter, or pH across the experimental area.- Conduct a thorough soil analysis of all plots to identify variations.[14] - Consider using a bioassay to test for herbicide activity in soil from different areas.[14]
Crop or non-target plant injury. Spray Drift: Herbicide spray has moved to adjacent non-target plants.- Avoid spraying in windy conditions. - Use drift-reducing nozzles and techniques.
Herbicide Carryover: this compound residues from a previous application are affecting a sensitive rotational crop.- Conduct a soil bioassay before planting sensitive crops.[14] - Follow crop rotation guidelines on the product label.

Section 3: Experimental Protocols

Protocol 1: Soil Bioassay for this compound Residue

This protocol is adapted from general herbicide bioassay procedures and can be used to determine the presence of biologically active this compound residues in soil.[14]

Materials:

  • Representative soil samples from the test area.

  • Control soil known to be free of herbicides.

  • Activated charcoal.

  • Pots or containers with drainage holes.

  • Seeds of a sensitive indicator species (e.g., oats, lentils).

  • Greenhouse or growth chamber with controlled light and temperature.

Procedure:

  • Sample Collection: Collect soil from the top 2-4 inches of the experimental plot. For comparison, collect a control soil sample from an untreated area.

  • Preparation of "Clean" Soil: To create a negative control, mix a portion of the test soil with activated charcoal (approximately 0.5 grams per 5 lbs of soil) to deactivate any herbicide residues.

  • Potting: Fill separate, labeled pots with:

    • Test soil.

    • Test soil + activated charcoal.

    • Control soil.

  • Sowing: Plant 5-8 seeds of the indicator species in each pot and cover with about 0.5 inches of soil.

  • Incubation: Place the pots in a warm environment (70-75°F or 21-24°C) with ample sunlight. Water as needed, but do not oversaturate.

  • Evaluation: Observe the plants for approximately 3 weeks after germination. Compare the growth, leaf color, and root development of plants in the test soil to those in the control and charcoal-treated soils. Symptoms of this compound injury include stunting, yellowing (chlorosis), and abnormal growth.

Protocol 2: Evaluating the Effect of Temperature on this compound Efficacy

Materials:

  • Pots containing a standardized soil mix.

  • Target weed species grown to a uniform size (e.g., 2-4 leaf stage).

  • This compound solution at the desired concentration.

  • Controlled environment growth chambers set to different temperatures (e.g., 10°C, 20°C, 30°C).

  • Spray chamber for uniform herbicide application.

Procedure:

  • Plant Growth: Grow the target weed species in pots to the desired growth stage under uniform conditions.

  • Acclimation: Move the plants to the respective temperature-controlled growth chambers and allow them to acclimate for 48 hours.

  • Herbicide Application: Transfer the plants to a spray chamber and apply the this compound solution uniformly at a calibrated rate.

  • Post-Application Incubation: Immediately return the plants to their respective temperature-controlled chambers.

  • Data Collection: At set time intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death). Additionally, harvest the above-ground biomass, dry it in an oven, and weigh it to quantify the reduction in biomass compared to untreated control plants at each temperature.

  • Analysis: Analyze the data to determine the effect of temperature on this compound efficacy.

Section 4: Visualizations

This compound's Mode of Action: Inhibition of Photosystem II

Bromuron_Mode_of_Action cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo Light Energy D1 D1 Protein PQ Plastoquinone (PQ) D1->PQ Electron Transfer Blocked Electron Transport Blocked D1->Blocked Pheo->D1 Electron Transfer This compound This compound This compound->D1 Binds to ROS Reactive Oxygen Species (ROS) Production Blocked->ROS Leads to Damage Cellular Damage (Lipid Peroxidation, Protein Degradation) ROS->Damage

Caption: this compound inhibits photosynthesis by blocking electron transport at the D1 protein of Photosystem II.

Experimental Workflow for Assessing Environmental Effects on this compound

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_eval Evaluation A 1. Grow Target Weeds to Uniform Stage C 3. Acclimate Plants to Test Conditions (Temp, Light, Soil) A->C B 2. Prepare this compound Spray Solution D 4. Apply this compound at Calibrated Rate B->D C->D E 5. Incubate Under Test Conditions D->E F 6. Assess Efficacy: - Visual Rating - Biomass Reduction E->F G 7. Data Analysis and Interpretation F->G

Caption: Workflow for evaluating the impact of environmental factors on this compound's herbicidal efficacy.

Simplified Degradation Pathway of a Phenylurea Herbicide

Degradation_Pathway A Phenylurea Herbicide (e.g., this compound) B Demethylation A->B Microbial/Chemical C Hydroxylation A->C Microbial/Chemical D Cleavage of Urea Bridge B->D C->D E Metabolite 1 (Less Phytotoxic) D->E F Metabolite 2 (Less Phytotoxic) D->F G Further Degradation to CO2 and Bound Residues E->G F->G

References

Optimizing spray droplet size for effective bromuron application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromuron. The focus is on optimizing the application of sprayable formulations of this compound, a non-selective, root-absorbed herbicide.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of a this compound spray application?

A1: Since this compound is primarily absorbed by the roots of target vegetation, the main objective of a spray application is to ensure uniform delivery of the herbicide to the soil surface.[1][2][3] Unlike foliar-applied herbicides, maximizing coverage on plant leaves is not the primary concern. Subsequent rainfall or irrigation is then required to move the this compound into the root zone where it can be taken up by weeds.[1][2][3]

Q2: What is the general recommendation for spray droplet size when applying this compound or other soil-activated herbicides?

A2: For soil-applied herbicides like this compound, a coarser spray droplet size is generally recommended.[1][4][5] The main reasons for this are:

  • Reduced Drift: Coarser droplets are less susceptible to off-target movement caused by wind, ensuring the herbicide reaches the intended area.[1][6][7][8]

  • Soil Targeting: The goal is to get the product to the soil, and fine droplets that may hang in the air or adhere to foliage are less effective.[1]

While some research on other pre-emergence herbicides suggests that droplet size may not significantly impact efficacy under ideal conditions, using a coarser droplet spectrum is a best practice for minimizing drift.[9][10]

Q3: How does the presence of crop residue or existing vegetation affect this compound application?

A3: Any material on the soil surface, such as crop residue or existing weeds, can intercept the spray and prevent this compound from reaching the soil, which can reduce its effectiveness.[1][11] It is crucial to manage surface debris to ensure proper soil contact.[1] In situations with significant ground cover, increasing the water volume can help the spray penetrate to the soil surface.[1][11]

Q4: How critical is rainfall or irrigation after a this compound application?

A4: Moisture is essential for the activation of soil-applied herbicides like this compound.[12][13][14] Without adequate rainfall or irrigation to move the herbicide into the soil profile, its efficacy will be significantly reduced as it will not be in the location where weed seeds germinate and roots grow.[12][13] As a general guideline, 0.5 to 1 inch of water is often recommended within 7 to 10 days of application for many soil-applied herbicides.[12]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Poor weed control despite application Lack of activation due to insufficient moisture.- Check weather records for rainfall since application.- If conditions have been dry, apply 0.5 to 1 inch of irrigation.[12]- In the absence of irrigation, a rotary hoe can be used to lightly incorporate the herbicide and control small, emerged weeds while waiting for rain.[13]
Interception of spray by crop residue or existing weeds.- Assess the amount of ground cover in the treated area.- For future applications, manage residue through tillage or other means.[1]- Consider increasing spray volume in high-residue situations to improve soil contact.[1][11]
Uneven application.- Check sprayer calibration and ensure nozzles are functioning correctly.- Look for patterns of weed escape that may indicate clogged nozzles or improper boom height.
Evidence of spray drift (damage to non-target plants) Droplet size is too fine.- Select nozzles that produce a coarser droplet spectrum (e.g., Turbo TeeJet Induction, AIXR TeeJet).[6]- Reduce spray pressure, as higher pressures can lead to smaller droplets.[7]
Unfavorable weather conditions during application.- Avoid spraying in windy conditions.- Monitor for temperature inversions, which can increase drift potential.

Experimental Protocols & Data

For researchers designing experiments to optimize this compound application, the following tables provide guidance on nozzle selection and a summary of relevant experimental findings for similar herbicides.

Table 1: Nozzle Selection for Soil-Applied Herbicides
Nozzle Type Recommended Use Droplet Size Characteristics Operating Pressure Range
Turbo Flood Soil applications, particularly with fertilizer tank mixes.Larger droplets, good for drift reduction.[15]10-25 psi
Wide-Angle Full Cone Recommended for soil-incorporated herbicides.[15]Larger droplets, good for drift control.15-40 psi
Extended Range Flat-Fan Broadcast spraying of herbicides.[16][17]Variable droplet size based on pressure; use lower pressures for coarser droplets.[17]15-60 psi (use 15-30 psi for soil applications)[17]
Air Induction (AI) & Turbo TeeJet Induction (TTI) Excellent for drift reduction.[6]Coarse to Extremely Coarse droplets.[6]30-100 psi
Table 2: Summary of Droplet Size Effects on Pre-Emergence Herbicides (for reference)
Herbicide(s) Studied Key Findings Source
Pendimethalin, metribuzin, clomazone, imazethapyr, pyroxasulfoneDroplet size generally did not affect pre-emergence herbicide efficacy. An exception was noted with a twin fan nozzle enhancing control in high organic matter soil with large clods.[9]
General Pre-emergence HerbicidesCoarser, low-drift sprays are suitable as the droplet size upon arrival at the soil is less critical than for foliar-active products.[1]
General Soil-Applied HerbicidesCoarse to Very Coarse droplets are recommended to reduce drift while ensuring uniform control.[4][5]

Visualizations

Logical Workflow for Optimizing this compound Spray Application

G cluster_0 Pre-Application Planning cluster_1 Application cluster_2 Post-Application Assess Field Conditions Assess Field Conditions Select Appropriate Nozzle Select Appropriate Nozzle Assess Field Conditions->Select Appropriate Nozzle Residue level Calibrate Sprayer Calibrate Sprayer Select Appropriate Nozzle->Calibrate Sprayer Target volume Apply this compound Apply this compound Calibrate Sprayer->Apply this compound Monitor Weather Monitor Weather Monitor Weather->Apply this compound Wind, Temp. Ensure Activation (Rain/Irrigation) Ensure Activation (Rain/Irrigation) Apply this compound->Ensure Activation (Rain/Irrigation) Scout for Efficacy Scout for Efficacy Ensure Activation (Rain/Irrigation)->Scout for Efficacy

Caption: Workflow for optimizing this compound spray application.

Factors Influencing this compound Efficacy

G cluster_0 Application Parameters cluster_1 Environmental Factors This compound Efficacy This compound Efficacy Droplet Size (Coarser) Droplet Size (Coarser) Droplet Size (Coarser)->this compound Efficacy Water Volume Water Volume Water Volume->this compound Efficacy Nozzle Type Nozzle Type Nozzle Type->this compound Efficacy Soil Moisture (Activation) Soil Moisture (Activation) Soil Moisture (Activation)->this compound Efficacy Crop Residue Crop Residue Crop Residue->this compound Efficacy reduces Soil Type Soil Type Soil Type->this compound Efficacy

Caption: Key factors influencing the efficacy of soil-applied this compound.

References

Technical Support Center: Managing Weed Shifts Following Long-Term Bromuron Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with weed shifts and potential resistance after prolonged use of the herbicide bromuron.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound, and how does it control weeds?

A1: this compound is a selective, soil-applied and early post-emergent herbicide. It belongs to the urea (B33335) class of herbicides, which are classified as photosystem II (PSII) inhibitors (WSSA Group 7, HRAC Group C2).[1] The primary mode of action is the inhibition of photosynthesis. This compound enters the plant primarily through the roots and is translocated upwards through the xylem to the leaves. In the chloroplasts, it binds to the D1 protein of the photosystem II complex, blocking electron transport. This disruption halts the production of ATP and NADPH, which are essential for CO2 fixation and plant growth.[1][2] Ultimately, the blockage of electron flow leads to the formation of reactive oxygen species that destroy cell membranes, causing chlorosis, necrosis, and plant death.[1][2][3]

Q2: We are observing a shift in the weed species present in our long-term experimental plots treated with this compound. Why is this happening?

A2: A shift in weed species is a common consequence of long-term, repeated use of a single herbicide. This occurs because the herbicide effectively controls susceptible weed species, removing them from the population. This creates an ecological niche that can be filled by weed species that are naturally tolerant to the herbicide. Over time, these tolerant species can become dominant in the treated area. This is a process of selection, where the herbicide is favoring the survival and reproduction of tolerant species.

Q3: We suspect herbicide resistance in a weed population that was previously controlled by this compound. What is the difference between herbicide tolerance and resistance?

A3: Herbicide tolerance is the inherent ability of a plant species to survive and reproduce after an herbicide treatment at a normal use rate. This is a natural characteristic of the species. Herbicide resistance, on the other hand, is the inherited ability of a plant to survive and reproduce following exposure to a dose of herbicide that would normally be lethal to the wild type of that species. Resistance develops in a population over time due to the selection pressure exerted by the repeated use of the herbicide.

Q4: What are the likely mechanisms of resistance to this compound and other PSII inhibitors?

A4: There are two main categories of herbicide resistance mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[4]

  • Target-Site Resistance (TSR): This is the most common mechanism of resistance to PSII inhibitors. It involves a mutation in the chloroplast gene, psbA, which codes for the D1 protein.[4] This mutation alters the herbicide's binding site on the D1 protein, reducing its ability to inhibit electron transport. A common mutation is a serine-to-glycine substitution at position 264 of the D1 protein.[5][6][7]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. For PSII inhibitors, the most common NTSR mechanism is enhanced metabolism, where the resistant plant can more rapidly detoxify the herbicide.[8][9][10] This is often mediated by enzyme systems such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.[8][9][10]

Troubleshooting Guides

Problem: Reduced efficacy of this compound on a previously susceptible weed species.

Possible Cause Troubleshooting Steps
Development of Herbicide Resistance 1. Confirm Resistance: Conduct a whole-plant dose-response bioassay to compare the suspected resistant population with a known susceptible population. 2. Determine the Mechanism: If resistance is confirmed, investigate the underlying mechanism. Sequence the psbA gene to check for target-site mutations. Conduct metabolism studies if no target-site mutation is found.
Environmental Factors 1. Soil Type and Organic Matter: High organic matter or clay content in the soil can bind this compound, reducing its availability for root uptake. Review soil characteristics of the experimental plots. 2. Rainfall: this compound requires rainfall to move it into the root zone. Lack of adequate rainfall after application can lead to poor weed control.
Application Issues 1. Incorrect Application Rate: Verify that the correct application rate was used. 2. Improper Timing: this compound is most effective when applied pre-emergence or to small, actively growing weeds.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance

This protocol is designed to determine the level of resistance in a suspected weed population by comparing its response to a range of herbicide doses with that of a known susceptible population.

Materials:

  • Seeds from the suspected resistant (R) and a known susceptible (S) population of the target weed species.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Growth chamber or greenhouse with controlled temperature and light conditions.

  • Technical grade this compound.

  • Appropriate solvents and adjuvants for herbicide formulation.

  • Laboratory sprayer with a calibrated nozzle.

Methodology:

  • Plant Preparation:

    • Sow seeds of the R and S populations in separate pots.

    • After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants).

    • Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 leaf stage.

  • Herbicide Preparation and Application:

    • Prepare a stock solution of this compound.

    • Create a series of herbicide doses that will provide a range of responses from no effect to complete kill for both the R and S populations. A typical dose range might be 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate.

    • Apply the different herbicide doses to the plants using a calibrated laboratory sprayer. Ensure uniform coverage.

    • Include an untreated control for both R and S populations.

    • Replicate each dose level at least four times.

  • Data Collection and Analysis:

    • After 21 days, visually assess the percentage of injury for each plant compared to the untreated control.

    • Harvest the above-ground biomass for each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.

    • Calculate the percent reduction in dry weight relative to the untreated control for each dose.

    • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the dose required to cause 50% growth reduction (GR50) for both the R and S populations.

    • Calculate the Resistance Index (RI) as: RI = GR50 (R population) / GR50 (S population).

Protocol 2: Detection of Target-Site Mutations in the psbA Gene

This protocol describes the amplification and sequencing of the psbA gene to identify mutations conferring resistance to PSII inhibitors.

Materials:

  • Leaf tissue from suspected resistant (R) and known susceptible (S) plants.

  • DNA extraction kit.

  • PCR primers designed to amplify the relevant region of the psbA gene (containing common mutation sites like Ser-264).

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Thermocycler.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Methodology:

  • DNA Extraction:

    • Extract total genomic DNA from fresh or frozen leaf tissue of R and S plants using a commercial DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Set up PCR reactions containing the extracted DNA, forward and reverse primers for the psbA gene, and PCR master mix.

    • Perform PCR using a thermocycler with an appropriate program (annealing temperature will depend on the primers used).

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose (B213101) gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing:

    • Purify the remaining PCR product.

    • Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis:

    • Align the DNA sequences from the R and S plants using bioinformatics software.

    • Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the D1 protein. Pay close attention to codons for amino acids at positions known to be involved in herbicide binding (e.g., 219, 251, 255, 264, 266).[5]

Quantitative Data Summary

The following table presents hypothetical data from a whole-plant dose-response bioassay for a this compound-resistant and a susceptible biotype of a weed species, illustrating how resistance levels are quantified.

Table 1: Dose-Response Data for this compound on Susceptible (S) and Resistant (R) Weed Biotypes

This compound Dose (g a.i./ha)Mean Dry Weight Reduction (%) - S BiotypeMean Dry Weight Reduction (%) - R Biotype
000
50255
1005215
2008530
4009855
80010080
160010095
GR50 (g a.i./ha) 95 380
Resistance Index (RI) -4.0

Note: This is example data. Actual values will vary depending on the weed species and the level of resistance.

Visualizations

PSII_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 contains PQ Plastoquinone (PQ) D1->PQ binds to Block Blocked D1->Block leads to Electron_Transport Electron Transport to PSI PQ->Electron_Transport enables This compound This compound This compound->D1 binds to, displacing PQ

Caption: Mode of action of this compound as a PSII inhibitor.

TSR_Development Start Weed Population with Natural Genetic Variation Selection Repeated this compound Application (Selection Pressure) Start->Selection Susceptible Susceptible Weeds Controlled Selection->Susceptible Resistant_Survive Rare Resistant Individuals (e.g., psbA mutation) Survive Selection->Resistant_Survive Reproduction Resistant Individuals Reproduce Resistant_Survive->Reproduction Dominance Resistant Biotype Becomes Dominant in the Population Reproduction->Dominance

Caption: Development of target-site resistance to this compound.

Resistance_Diagnosis_Workflow Observation Poor Herbicide Efficacy Observed in Field Bioassay Whole-Plant Dose-Response Bioassay Observation->Bioassay Confirmation Resistance Confirmed? Bioassay->Confirmation TSR_Test Sequence psbA Gene Confirmation->TSR_Test Yes No_Resistance No Resistance (Investigate Other Factors) Confirmation->No_Resistance No NTSR_Test Metabolism Study (e.g., using P450 inhibitors) TSR_Test->NTSR_Test No Mutation Found TSR_Result Target-Site Resistance Identified TSR_Test->TSR_Result Mutation Found NTSR_Result Non-Target-Site Resistance Indicated NTSR_Test->NTSR_Result

Caption: Workflow for diagnosing this compound resistance.

References

Strategies to minimize off-target movement of bromuron

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target movement of bromuron. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address experimental challenges.

Troubleshooting Guide: Minimizing this compound Off-Target Movement

This guide addresses specific issues that may arise during the application of this compound, leading to its movement away from the intended target area.

Issue Potential Cause Troubleshooting Steps
Observed damage to non-target plants downwind of the application area. Spray Drift (Particle Drift): Fine spray droplets are being carried by the wind away from the target site.1. Nozzle Selection: Switch to low-drift nozzles that produce a coarser droplet spectrum. Examples include air-induction or turbo teejet nozzles. 2. Reduce Sprayer Pressure: Lowering the pressure will increase droplet size. Maintain pressure within the nozzle manufacturer's recommended range for a coarse spray. 3. Lower Boom Height: The closer the boom is to the target, the less time droplets have to be influenced by wind. Maintain the lowest possible boom height that still ensures uniform coverage. 4. Monitor Wind Conditions: Do not spray when wind speeds are high. Ideally, apply this compound when wind speeds are between 3 and 10 mph and blowing away from sensitive areas.[1] 5. Use Drift Reduction Adjuvants: These adjuvants can increase the viscosity of the spray solution, leading to larger droplets.
Damage to sensitive crops or plants appearing days after application, even in the absence of significant wind during application. Vapor Drift: this compound may be volatilizing (turning into a gas) after application and moving off-target. This is more likely to occur in warm, dry conditions.1. Monitor Temperature: Avoid applying this compound during periods of high temperature (e.g., above 85°F or 29°C), as this increases the likelihood of volatilization. 2. Check for Temperature Inversions: Do not spray during a temperature inversion, which occurs when a layer of cool air is trapped near the ground by a layer of warmer air. This can be identified by the presence of ground fog, smoke that moves horizontally, or calm, clear conditions near sunset and sunrise.[2] 3. Consider Formulation: While specific data for this compound is limited, some herbicide formulations are more volatile than others. If available, select a less volatile formulation.
Detection of this compound in nearby water bodies (e.g., streams, ponds). Runoff: this compound is being transported from the application site via surface water movement, often due to rainfall or irrigation shortly after application.1. Check Weather Forecast: Do not apply this compound if heavy rainfall is expected shortly after application. Rainfall is necessary to move the herbicide into the weed root zone, but excessive rain can lead to runoff. 2. Establish Buffer Zones: Maintain an untreated vegetative buffer strip between the treated area and any water bodies. This can help filter out the herbicide before it reaches the water. 3. Incorporate this compound (if applicable): For granular formulations, light incorporation into the soil can reduce the amount available for runoff. 4. Consider Soil Type: this compound has a moderate potential to be mobile in soil, particularly in soils with low organic matter.[3] On such soils, take extra precautions to prevent runoff.
This compound detected in groundwater samples. Leaching: this compound is moving downward through the soil profile and reaching the groundwater.1. Assess Soil Properties: Leaching is more likely in sandy soils with low organic matter content. Understand the soil characteristics of your experimental site. 2. Avoid Over-application: Apply this compound at the recommended rate. Over-application increases the amount of herbicide available for leaching. 3. Manage Irrigation: Avoid excessive irrigation that can carry the herbicide below the root zone.

Frequently Asked Questions (FAQs)

Q1: What is off-target movement of this compound and why is it a concern?

A1: Off-target movement refers to the physical displacement of this compound from the intended application area through processes like spray drift, vapor drift, runoff, or leaching.[1] It is a significant concern because it can lead to unintended damage to sensitive non-target plants, contamination of soil and water resources, and inaccurate experimental results.

Q2: What are the key physicochemical properties of this compound that influence its off-target movement?

A2: The potential for off-target movement is influenced by several of this compound's (or its close analog, metothis compound's) properties. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) indicates its mobility in soil, with reported values ranging from 60 to 490, suggesting medium to high mobility depending on the soil type.[3] A higher Koc value indicates stronger binding to soil and less potential for leaching. The vapor pressure of metothis compound (B166326) is 0.000003 mmHg, which suggests that while not highly volatile, vapor drift can still be a concern under certain environmental conditions.[3]

Quantitative Data Summary: Physicochemical Properties of Metothis compound (this compound Analog)

PropertyValueImplication for Off-Target Movement
Molecular Weight 259.10 g/mol -
Vapor Pressure 0.000003 mmHgLow volatility, but vapor drift is still possible in hot and dry conditions.
Water Solubility 35 mg/LModerate solubility, indicating potential for runoff and leaching.
Soil Adsorption Coefficient (Koc) 60 - 490Medium to high mobility in soil; the wide range indicates a strong influence of soil organic matter content.

Q3: How does soil type affect the potential for this compound runoff and leaching?

A3: Soil type plays a critical role. Soils with higher organic matter and clay content will adsorb this compound more strongly (higher Koc), reducing its mobility and the risk of leaching and runoff.[3] Conversely, in sandy soils with low organic matter, this compound will be more mobile and prone to moving with water through the soil profile (leaching) or across the soil surface (runoff).

Q4: What are the best practices for applying this compound to minimize spray drift?

A4: To minimize spray drift, it is recommended to use low-drift nozzles that produce coarse droplets, operate the sprayer at lower pressures, and maintain a low boom height.[3] Applications should only be made when wind speeds are low (3-10 mph) and the wind direction is away from sensitive areas.[1] The use of drift-reducing adjuvants can also be beneficial.

Q5: Can I apply this compound if there is no wind?

A5: Applying any herbicide in calm, windless conditions is not recommended. These conditions may indicate a temperature inversion, where a layer of cool air is trapped at the ground surface.[2] In an inversion, fine spray droplets can remain suspended in the air and move long distances horizontally with very little dilution, potentially causing significant off-target damage.

Experimental Protocols

Protocol 1: Assessing this compound Leaching Potential using Soil Columns

Objective: To determine the mobility of this compound in different soil types under controlled laboratory conditions.

Methodology:

  • Soil Column Preparation:

    • Collect undisturbed or pack sieved soil into glass or PVC columns (e.g., 30 cm long, 5 cm diameter).

    • Use soils with varying textures and organic matter content for comparison.

    • Slowly saturate the columns with a solution of 0.01 M calcium chloride from the bottom up to mimic saturated flow conditions and avoid air entrapment.

  • This compound Application:

    • Prepare a stock solution of this compound at a known concentration.

    • Apply a known volume of the this compound solution uniformly to the top of each soil column. The application rate should be equivalent to the recommended field application rate.

  • Leaching Simulation:

    • Apply a simulated rainfall event using a peristaltic pump or a similar device to deliver a consistent flow of 0.01 M calcium chloride solution to the top of the columns. The total volume of simulated rain should be equivalent to a significant rainfall event (e.g., 50-100 mm).

    • Collect the leachate (the solution that passes through the column) in fractions over time.

  • Sample Analysis:

    • After the leaching event, section the soil columns into increments (e.g., every 5 cm).

    • Extract this compound from each soil section and the collected leachate fractions using an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

    • Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound.

  • Data Interpretation:

    • Calculate the mass of this compound in each soil section and in the total leachate to determine its distribution in the soil profile and the total amount leached.

    • Compare the leaching profiles across different soil types to assess the influence of soil properties on this compound mobility.

Protocol 2: Validating an Analytical Method for this compound in Water Samples

Objective: To validate a quantitative method for the analysis of this compound in water samples to ensure the accuracy and reliability of experimental data.

Methodology:

  • Method Development:

    • Develop an HPLC-UV or LC-MS/MS method for the detection and quantification of this compound. Key parameters to optimize include the mobile phase composition, column type, flow rate, and detector settings.

  • Validation Parameters:

    • Specificity/Selectivity: Analyze blank water samples (from the same source as the experimental samples) to ensure that there are no interfering peaks at the retention time of this compound.

    • Linearity and Range: Prepare a series of calibration standards of this compound in the solvent and in the blank water matrix at different concentrations. Plot the instrument response versus the concentration and determine the linear range and the coefficient of determination (r²), which should be >0.99.

    • Accuracy (Recovery): Spike blank water samples with known concentrations of this compound at low, medium, and high levels within the linear range. Analyze these samples and calculate the percent recovery. The acceptable recovery range is typically 70-120%.

    • Precision (Repeatability and Intermediate Precision):

      • Repeatability: Analyze multiple replicates of a spiked sample on the same day and by the same analyst to determine the relative standard deviation (RSD).

      • Intermediate Precision: Repeat the analysis on a different day or with a different analyst to assess the method's robustness. The RSD should typically be less than 20%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ):

      • LOD: The lowest concentration of this compound that can be reliably detected by the instrument.

      • LOQ: The lowest concentration of this compound that can be quantified with acceptable accuracy and precision.

Visualizations

Off_Target_Movement_Pathways cluster_source This compound Application cluster_pathways Off-Target Pathways cluster_impact Environmental Impact Application Application to Target Area SprayDrift Spray Drift Application->SprayDrift Fine Droplets + Wind VaporDrift Vapor Drift Application->VaporDrift High Temperature Runoff Runoff Application->Runoff Rainfall/Irrigation Leaching Leaching Application->Leaching Water Movement in Soil NonTargetPlants Non-Target Plants SprayDrift->NonTargetPlants VaporDrift->NonTargetPlants SurfaceWater Surface Water Runoff->SurfaceWater Groundwater Groundwater Leaching->Groundwater

Caption: Pathways of this compound Off-Target Movement.

Drift_Mitigation_Workflow Start Plan this compound Application CheckWeather Check Weather Forecast (Wind, Temp, Rain) Start->CheckWeather WindHigh Wind > 10 mph? CheckWeather->WindHigh TempHigh High Temp / Inversion? WindHigh->TempHigh No Postpone Postpone Application WindHigh->Postpone Yes RainSoon Heavy Rain Forecast? TempHigh->RainSoon No TempHigh->Postpone Yes SelectEquipment Select Low-Drift Nozzles & Set Low Pressure/Boom Height RainSoon->SelectEquipment No RainSoon->Postpone Yes Apply Proceed with Application SelectEquipment->Apply

Caption: Decision Workflow for Minimizing this compound Drift.

References

Technical Support Center: Enhancing Bromuron Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of bromuron formulations. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is formulation stability a concern?

A1: this compound (3-(4-bromophenyl)-1-methoxy-1-methylurea) is a substituted urea (B33335) herbicide used for pre- and post-emergence control of broadleaf and grassy weeds. Formulation stability is critical to ensure its efficacy, safety, and shelf-life. Instability can lead to degradation of the active ingredient, reducing its weed-killing efficiency and potentially forming phytotoxic degradation products. Key stability concerns include susceptibility to hydrolysis under strongly acidic or basic conditions and potential photodegradation.[1]

Q2: What are the primary pathways of this compound degradation in a formulation?

A2: The two primary degradation pathways for this compound are hydrolysis and photodegradation.

  • Hydrolysis: this compound is generally stable in neutral or weakly acidic/alkaline media. However, it is hydrolyzed by strong acids and bases, which cleave the urea linkage.[1]

  • Photodegradation: Like many phenylurea herbicides, this compound can be susceptible to degradation upon exposure to ultraviolet (UV) light, which can break down the molecule's chemical structure. Activator adjuvants can help decrease the photodegradation of herbicides.[2][3]

Q3: What types of formulation technologies can enhance this compound stability?

A3: Several modern formulation strategies can improve stability.[4][5]

  • Microencapsulation (ME): Encasing this compound particles within a protective polymer shell can shield them from environmental factors like UV light and moisture, allowing for a gradual, controlled release.[4][5][6]

  • Suspension Concentrates (SC): These are stable dispersions of solid this compound in water, which can be optimized with wetting agents and dispersants to prevent settling and degradation.[4]

  • Oil-based Dispersions (OD): Formulating this compound in an oil-based medium can protect the active ingredient from hydrolysis. The oil also helps with leaf penetration upon application.[7]

Q4: What role do adjuvants play in this compound formulation stability?

A4: Adjuvants are critical for both stability and performance.[2][3]

  • Stabilizing Agents: Can include UV absorbers to prevent photodegradation or buffering agents to maintain an optimal pH range.

  • Surfactants (NIS, COC, MSO): While primarily used to improve spray coverage and plant uptake, the proper selection of surfactants is crucial to ensure they do not promote degradation of the active ingredient.[2][8]

  • Emulsifiers: Essential for maintaining the homogeneity of oil-based or emulsifiable concentrate formulations, preventing separation and breakdown.

Troubleshooting Guide: Formulation Instability

Use this guide to diagnose and resolve common stability issues with your this compound formulation.

Observed Problem Potential Cause Suggested Solution
Rapid loss of active ingredient potency in liquid formulation. Hydrolysis due to improper pH.1. Measure the pH of your formulation. This compound is most stable in neutral to weakly acidic/alkaline media.[1]2. Incorporate a buffering agent (e.g., a phosphate (B84403) or citrate (B86180) buffer system) to maintain the pH between 5.0 and 7.0.3. For aqueous formulations, consider switching to a non-aqueous base, such as an oil-dispersion (OD) formulation.[7]
Degradation observed after exposure to light (lab or sunlight). Photodegradation. 1. Add a UV-stabilizing agent or absorber (e.g., benzophenones) to the formulation.2. Utilize microencapsulation to create a physical barrier that protects the this compound from UV exposure.[4][6]3. Package the final product in opaque, UV-blocking containers.
Phase separation or crystal growth in liquid formulations during storage. 1. Poor emulsification or dispersion. 2. Temperature fluctuations affecting solubility.1. Screen different surfactants and emulsifiers to find a system that provides long-term stability.2. Increase the amount of high-quality dispersing agent.3. Evaluate the formulation's stability under accelerated temperature cycling conditions to identify robust candidates.
Caking or poor dispersibility in solid formulations (e.g., WDG). Moisture absorption or inappropriate binder/filler.1. Incorporate a humectant or anti-caking agent .2. Ensure the formulation is packaged in moisture-proof containers.3. Test alternative binders that improve particle integrity and dispersion in water.

Logical Workflow for Troubleshooting this compound Formulation Stability

G start Stability Issue Identified (e.g., Degradation) check_storage Review Storage Conditions (Light, Temp, pH) start->check_storage is_light Is Light Exposure a Key Factor? check_storage->is_light Test for Photodegradation is_ph Is pH Outside Optimal Range (5-7)? check_storage->is_ph Test for Hydrolysis is_physical Is it Physical Instability? (e.g., Separation, Caking) check_storage->is_physical Visual Inspection add_uv Action: Add UV Protectant (e.g., Benzophenone) is_light->add_uv Yes is_light->is_ph No encapsulate Action: Microencapsulate API add_uv->encapsulate Alternative retest Retest Formulation Stability (Accelerated Study) add_uv->retest encapsulate->retest add_buffer Action: Add Buffering Agent is_ph->add_buffer Yes is_ph->is_physical No change_formulation Action: Consider Oil-Based Formulation add_buffer->change_formulation Alternative add_buffer->retest change_formulation->retest optimize_surfactant Action: Optimize Surfactant/ Dispersant System is_physical->optimize_surfactant Yes is_physical->retest No optimize_surfactant->retest

Caption: Troubleshooting workflow for this compound formulation instability.

Quantitative Data on Formulation Performance

The following tables present illustrative data from accelerated stability studies comparing a standard wettable powder (WP) formulation with two improved formulations: one with a UV stabilizer and a microencapsulated (ME) version.

Table 1: Photostability Under Continuous UV Light (400 W/m²) at 25°C

Formulation Type% this compound Remaining (24h)% this compound Remaining (72h)% this compound Remaining (168h)
Standard 50% WP95.1%88.3%79.5%
50% WP + UV Stabilizer99.2%97.5%95.4%
45% Microencapsulated (ME)99.8%99.1%98.2%

Table 2: Thermal Stability at 54°C (Accelerated Storage)

Formulation Type% this compound Remaining (7 days)% this compound Remaining (14 days)Physical Appearance after 14 days
Standard 50% WP98.5%96.2%Slight caking
50% WP + UV Stabilizer98.6%96.5%Slight caking
45% Microencapsulated (ME)99.5%98.9%Free-flowing powder

Experimental Protocols

Protocol 1: Accelerated Stability Study for this compound Formulations

This protocol is designed to assess the stability of different this compound formulations under accelerated conditions, following general principles outlined in regulatory guidelines like ICH Q1A(R2).[9]

1. Objective: To compare the degradation rate and physical stability of different this compound formulations under elevated temperature and UV light stress conditions.

2. Materials & Equipment:

  • This compound formulations (e.g., WP, ME)

  • Analytical grade this compound standard

  • HPLC system with UV detector (248 nm)[10]

  • C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Stability chambers (temperature/humidity controlled)

  • Photostability chamber with controlled UV light source

  • Analytical balance, volumetric flasks, pipettes

  • Mobile phase: Acetonitrile (B52724):Water (e.g., 60:40 v/v), filtered and degassed

3. Sample Preparation:

  • Accurately weigh an amount of each formulation equivalent to 10 mg of this compound into separate 100 mL volumetric flasks.

  • Add ~70 mL of acetonitrile and sonicate for 15 minutes to dissolve/disperse the this compound.

  • Allow to cool to room temperature and dilute to volume with acetonitrile.

  • Mix well and filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

4. Stress Conditions:

  • Thermal Stability: Place 5 g of each formulation in sealed, appropriate containers and store in a stability chamber at 54°C ± 2°C. Pull samples for analysis at T=0, 7, and 14 days.

  • Photostability: Spread a thin layer (approx. 1 mm) of each formulation onto a petri dish. Place the dishes in a photostability chamber. Irradiate with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. Pull samples for analysis at T=0, 24, 72, and 168 hours. A dark control sample stored under the same conditions but shielded from light should be analyzed concurrently.

5. HPLC Analysis:

  • Method: Isocratic elution.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile:Water (60:40).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Wavelength: 248 nm.

  • Run Time: Approx. 10 minutes (or until all peaks of interest have eluted).

6. Data Analysis:

  • Calculate the concentration of this compound in each sample against a standard calibration curve.

  • Express the stability as a percentage of the initial (T=0) concentration.

  • % Remaining = (Concentration at T=x / Concentration at T=0) * 100

  • For solid samples, note any changes in physical appearance, such as color, caking, or flowability. For liquid samples, note any phase separation, crystal growth, or change in viscosity.

References

Addressing analytical challenges in bromuron residue detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with bromuron residue detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound residue detection?

A1: The most prevalent and effective techniques for the determination of this compound and other phenylurea herbicides are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, though it may require derivatization for thermally unstable compounds like many phenylurea herbicides. LC-MS/MS is often preferred for its superior sensitivity and selectivity, especially in complex matrices.[1][2]

Q2: What is the QuEChERS method and is it suitable for this compound extraction?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[3][4] It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The QuEChERS method is highly suitable for extracting this compound from various matrices, offering good recovery rates.[5][6]

Q3: What are the expected recovery rates for this compound using common extraction methods?

A3: For phenylurea herbicides like this compound, recovery rates are generally expected to be within the 70-120% range for methods to be considered effective.[3] Using the QuEChERS method, recoveries for a wide range of pesticides, including those in the same class as this compound, typically fall within this range.[3][4] Solid-phase extraction (SPE) methods also demonstrate good recoveries, often between 74% and 104% for phenylurea herbicides in water samples.[2]

Q4: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound analysis?

A4: The LOD and LOQ for this compound are highly dependent on the analytical instrumentation and the sample matrix. For phenylurea herbicides:

  • HPLC-UV/DAD: LODs can range from 0.01 to 1.29 µg/L, with LOQs from 0.03 to 5.0 µg/L in water and soil matrices.[1]

  • LC-MS/MS: This technique offers significantly lower detection limits.

  • GC-MS: When direct analysis is feasible, GC-MS provides excellent resolution and sensitivity.[1]

Q5: What are the main metabolites of this compound I should be aware of?

A5: Phenylurea herbicides, including this compound, primarily degrade through N-demethylation and hydrolysis of the urea (B33335) bridge. While specific metabolites for this compound are not detailed in the provided search results, a common degradation product for similar phenylurea herbicides is 3,4-dichloroaniline (B118046) (3,4-DCA).[7] Analytical methods should ideally be able to separate and quantify the parent compound as well as its principal metabolites.

Q6: How should I store samples for this compound residue analysis to ensure stability?

A6: Proper sample storage is crucial to prevent the degradation of this compound residues. It is recommended to store samples in the dark at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) to minimize degradation. The stability of the analyte in the matrix under the chosen storage conditions should be validated.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound residues.

Low Analyte Recovery

Q: I am experiencing low recovery of this compound from my soil/water samples. What are the potential causes and how can I troubleshoot this?

A: Low recovery can stem from several factors throughout the analytical workflow.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Extraction Ensure the chosen extraction solvent is appropriate for this compound's polarity. For soil samples, ensure thorough homogenization and adequate mixing with the solvent. Consider increasing the extraction time or using a more vigorous extraction technique (e.g., vortexing, sonication). For the QuEChERS method, ensure the correct salt mixture is used to induce phase separation.[3][5]
Analyte Loss During Cleanup The solid-phase extraction (SPE) sorbent may be too retentive, leading to incomplete elution. Optimize the elution solvent by increasing its strength or volume. For dispersive SPE (d-SPE) in the QuEChERS method, the sorbent may be adsorbing the analyte. Consider using a different sorbent or reducing the amount used.
Analyte Degradation This compound may be susceptible to degradation due to pH, light, or temperature. Ensure the pH of the sample and extraction solvent is appropriate. Protect samples from light and keep them cool during processing.
Improper Solvent Evaporation If a solvent evaporation step is used, ensure it is not too harsh. High temperatures or a strong nitrogen stream can lead to the loss of volatile compounds.
Matrix Interference and Suppression

Q: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?

A: Matrix effects are a common challenge in LC-MS/MS analysis, particularly with complex samples like soil and food.[8]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Co-eluting Matrix Components Improve chromatographic separation to resolve this compound from interfering compounds. Optimize the mobile phase gradient, try a different column chemistry, or adjust the flow rate.
Insufficient Sample Cleanup Enhance the cleanup step to remove more matrix components. For SPE, use a more selective sorbent or add a wash step with a solvent that removes interferences but not the analyte. For QuEChERS, consider using a different d-SPE sorbent combination (e.g., PSA, C18, GCB).
Ionization Source Contamination A dirty ion source can exacerbate matrix effects. Regularly clean the ion source according to the manufacturer's instructions.
Calibration Strategy Use matrix-matched calibration standards to compensate for consistent matrix effects.[8] This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. The use of an internal standard can also help to correct for variations in instrument response caused by matrix effects.[2]
Poor Chromatographic Peak Shape

Q: My this compound peak is showing tailing or fronting in my chromatogram. What could be the cause and how do I fix it?

A: Poor peak shape can affect the accuracy and precision of quantification.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample or inject a smaller volume.
Secondary Interactions with the Column Residual silanol (B1196071) groups on the stationary phase can interact with the analyte, causing peak tailing. Use a column with end-capping or add a competing base to the mobile phase. Ensure the mobile phase pH is appropriate to keep the analyte in a neutral form.
Column Contamination or Degradation A contaminated or old column can lead to poor peak shape. Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Incompatible Injection Solvent The solvent used to dissolve the final extract should be compatible with the initial mobile phase. A mismatch in solvent strength can cause peak distortion.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of phenylurea herbicides, the class of compounds to which this compound belongs.

Table 1: Performance of Analytical Methods for Phenylurea Herbicides

Analytical Method Linearity (R²) Recovery (%) LOD (µg/L) LOQ (µg/L) Matrix
HPLC-UV/DAD>0.9990 - 1050.01 - 1.290.03 - 5.0Soil, Water
LC-MS/MS>0.9970 - 120Lower than HPLC-UVLower than HPLC-UVSoil, Water, Food
GC-MS>0.99----

Data synthesized from a comparative guide on phenylurea herbicide quantification.[1]

Table 2: Recovery Rates for Phenylurea Herbicides using Solid-Phase Extraction (SPE)

Matrix Spiking Level (µg/L) Mean Recovery Range (%)
Colorado River Water174 - 104
Colorado River Water5074 - 104

Data from a study on multiresidue HPLC methods for phenylurea herbicides in water.[2]

Experimental Protocols

Protocol 1: QuEChERS Extraction for this compound in Soil

This protocol is a representative example based on the widely used QuEChERS method.

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄ and 150 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS or GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a general procedure for the extraction of phenylurea herbicides from water samples.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained this compound with an appropriate solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for analysis.[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection 1. Sample Collection (Soil/Water) Homogenization 2. Homogenization (for Soil) SampleCollection->Homogenization SPE 3b. Solid-Phase Extraction SampleCollection->SPE QuEChERS 3a. QuEChERS Extraction Homogenization->QuEChERS dSPE 4a. Dispersive SPE QuEChERS->dSPE SPE_Cleanup 4b. SPE Elution SPE->SPE_Cleanup LCMS 5. LC-MS/MS Analysis dSPE->LCMS SPE_Cleanup->LCMS GCMS or GC-MS Analysis

Caption: Experimental workflow for this compound residue analysis.

Troubleshooting_Tree Start Analytical Issue Encountered LowRecovery Low Analyte Recovery? Start->LowRecovery MatrixEffects Matrix Effects? LowRecovery->MatrixEffects No CheckExtraction Optimize Extraction (Solvent, Time, Technique) LowRecovery->CheckExtraction Yes PoorPeakShape Poor Peak Shape? MatrixEffects->PoorPeakShape No ImproveChroma Improve Chromatography (Gradient, Column) MatrixEffects->ImproveChroma Yes PoorPeakShape->Start No, consult further CheckConcentration Check Sample Concentration (Dilute if necessary) PoorPeakShape->CheckConcentration Yes CheckCleanup Optimize Cleanup (Sorbent, Elution Solvent) CheckExtraction->CheckCleanup CheckDegradation Assess Analyte Stability (pH, Light, Temp) CheckCleanup->CheckDegradation EnhanceCleanup Enhance Sample Cleanup ImproveChroma->EnhanceCleanup UseMatrixMatched Use Matrix-Matched Standards or Internal Standard EnhanceCleanup->UseMatrixMatched CheckColumn Evaluate Column Condition (Flush or Replace) CheckConcentration->CheckColumn CheckSolvent Verify Injection Solvent Compatibility CheckColumn->CheckSolvent

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Overcoming Matrix Effects in Bromuron Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of bromuron in complex samples.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experimental work, providing clear and actionable solutions in a question-and-answer format.

Q1: My this compound signal is significantly lower in the sample matrix compared to the solvent standard. What is causing this and how can I fix it?

A1: This phenomenon is likely due to matrix-induced signal suppression , a common effect in complex samples analyzed by LC-MS/MS or GC-MS. Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's source, leading to a decreased signal.[1][2][3]

Troubleshooting Steps:

  • Confirm Matrix Effect: First, quantify the extent of signal suppression. Prepare a post-extraction spiked sample by adding a known amount of this compound standard to a blank matrix extract. Compare the peak area to that of a standard in pure solvent at the same concentration. A significantly lower response in the matrix confirms suppression.

  • Improve Sample Cleanup: The most direct way to combat matrix effects is to remove interfering components before analysis.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a highly effective and widely used sample preparation technique for pesticides in food and soil matrices.[4][5] It involves an extraction step with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup. For highly complex matrices, consider using a combination of dSPE sorbents like PSA (primary secondary amine) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.[4]

    • Solid-Phase Extraction (SPE): For aqueous samples, SPE is an excellent cleanup choice.[6][7][8] Reversed-phase sorbents like C18 are commonly used to retain this compound while allowing polar interferences to pass through. A well-optimized SPE method can significantly reduce matrix components.

  • Dilute the Sample Extract: If the sensitivity of your instrument allows, diluting the final extract can be a simple and effective way to reduce the concentration of matrix components, thereby minimizing their impact on this compound ionization.[3]

  • Use Matrix-Matched Calibration: This is a very common and effective way to compensate for matrix effects.[9][10][11][12] Instead of preparing your calibration standards in pure solvent, prepare them in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.

  • Employ a Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled (SIL) analog of this compound is the gold standard for correcting matrix effects. The SIL internal standard co-elutes with the analyte and experiences the same signal suppression or enhancement, allowing for accurate correction of the analyte signal.

Q2: I'm observing peak tailing and broadening for my this compound peak only in my sample chromatograms. What could be the issue?

A2: Peak distortion, such as tailing and broadening, in sample chromatograms but not in solvent standards, is often a sign of matrix effects occurring within the chromatographic system.

Troubleshooting Steps:

  • Sample Solvent Mismatch: A common cause is when the final sample extract solvent is much stronger than the initial mobile phase conditions in your LC method.[9] This can cause the analyte to move too quickly at the head of the column, leading to poor peak shape. Ensure your final extract is diluted with a solvent that is of similar or weaker strength than your initial mobile phase.

  • Column Contamination: Matrix components can accumulate on the analytical column, leading to active sites that can interact with the analyte and cause peak tailing.

    • Use a Guard Column: A guard column installed before your analytical column can help protect it from strongly retained matrix components.

    • Implement a Column Wash Step: After each analytical run or at the end of a sequence, run a strong solvent wash to clean the column.

  • Insufficient Cleanup: If significant matrix components are still present after cleanup, they can interfere with the chromatography. Re-evaluate your QuEChERS or SPE cleanup protocol to improve the removal of interfering substances.

Q3: My recovery of this compound is consistently below the acceptable range of 70-120%. How can I improve it?

A3: Low recovery indicates that a portion of the this compound is being lost during the sample preparation process.

Troubleshooting Steps:

  • Optimize Extraction:

    • QuEChERS: Ensure sufficient shaking/vortexing time during the acetonitrile extraction step to allow for complete partitioning of this compound from the sample matrix into the solvent.[13][14] For dry samples like soil, a pre-hydration step with water is crucial for efficient extraction.[13][14]

    • SPE: Check the pH of your sample before loading it onto the SPE cartridge. The pH can affect the retention of this compound on the sorbent. Also, ensure the flow rate during sample loading is slow enough to allow for proper interaction between the analyte and the sorbent.[6]

  • Evaluate Cleanup Step: While cleanup is essential, some sorbents can retain the analyte of interest.

    • dSPE in QuEChERS: Certain sorbents, like GCB, can have strong interactions with planar pesticides. If you are using GCB and observing low recoveries, you may need to reduce the amount used or switch to an alternative sorbent.

    • Elution in SPE: The elution solvent may not be strong enough to completely remove the this compound from the SPE sorbent. Try a stronger solvent or a mixture of solvents for the elution step.[6]

  • Check for Degradation: this compound may be susceptible to degradation under certain pH or temperature conditions. Ensure your sample preparation process is not exposing the analyte to harsh conditions.

Quantitative Data Summary

The following tables summarize typical performance data for pesticide analysis in complex matrices, which can be used as a benchmark for this compound analysis.

Table 1: Recovery and Matrix Effects of Pesticides in Soil using QuEChERS and GC-MS/MS

Pesticide ClassAverage Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect Range (%)
Organochlorines65 - 116≤ 17-25 to +74
Organophosphorus71 - 1201 - 17-45 to +96
Triazines70 - 110< 10-20 to +50

Data compiled from studies on multi-residue pesticide analysis in soil.[15][16]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Pesticides in Different Matrices

MatrixAnalytical MethodTypical LOD (µg/kg)Typical LOQ (µg/kg)
SoilGC-MS/MS0.001 - 0.0050.005 - 0.01
WaterLC-MS/MS0.001 - 0.005 (µg/L)0.002 - 0.016 (µg/L)
VegetablesLC-MS/MS0.1 - 5.80.3 - 17.5
Animal ProductsLC-MS/MS0.02 - 5.50.06 - 10

Data compiled from various studies on pesticide residue analysis.[15][17][18][19]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound Analysis in Soil

This protocol is a standard QuEChERS procedure suitable for the extraction and cleanup of this compound from soil samples.[4][5][13][14][20]

  • Sample Hydration (for dry soil):

    • Weigh 5 g of homogenized, dry soil into a 50 mL centrifuge tube.

    • Add 5 mL of deionized water and vortex for 1 minute.

    • Let the sample hydrate (B1144303) for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Shake vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., ≥5000 x g) for 2 minutes.

  • Final Extract Preparation:

    • Carefully transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS.

Protocol 2: Matrix-Matched Standard Preparation

This protocol describes the preparation of a 5-point matrix-matched calibration curve.[9][10][11][12]

  • Prepare Blank Matrix Extract:

    • Follow the complete sample preparation protocol (e.g., QuEChERS) using a blank matrix sample (a sample known to be free of this compound).

  • Prepare a Stock Solution of this compound:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol.

  • Prepare Intermediate Standard Solutions:

    • From the stock solution, prepare a series of intermediate standard solutions in the same solvent (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

  • Spike the Blank Matrix Extract:

    • To prepare the calibration standards, spike appropriate volumes of the intermediate standard solutions into aliquots of the blank matrix extract to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

    • For example, to make a 10 ng/mL standard in a final volume of 1 mL, add 10 µL of the 1 µg/mL intermediate standard to 990 µL of the blank matrix extract.

  • Prepare a Blank:

    • Use an unspiked aliquot of the blank matrix extract as the zero-concentration point (blank) in your calibration curve.

Visualizations

The following diagrams illustrate key workflows and logical relationships in overcoming matrix effects.

Troubleshooting_Matrix_Effects cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_verification Verification Problem Inaccurate this compound Quantification (Signal Suppression/Enhancement, Poor Recovery) Quantify_ME Quantify Matrix Effect (Post-extraction Spike) Problem->Quantify_ME Check_Recovery Evaluate Recovery (Spike Before Extraction) Problem->Check_Recovery Cleanup Improve Sample Cleanup (QuEChERS, SPE) Quantify_ME->Cleanup If ME > 20% Dilution Dilute Sample Extract Quantify_ME->Dilution If Instrument is Sensitive Calibration Use Matrix-Matched Calibration Quantify_ME->Calibration Recommended Check_Recovery->Cleanup If Recovery < 70% Validation Method Validation (Accuracy, Precision, Linearity) Cleanup->Validation Dilution->Validation Calibration->Validation IS Use Stable Isotope-Labeled Internal Standard IS->Validation Gold Standard

Caption: Troubleshooting workflow for addressing matrix effects.

QuEChERS_Workflow Start Start: Homogenized Sample (e.g., 5g Soil) Hydration 1. Sample Hydration (Add 5mL Water, wait 30 min) Start->Hydration Extraction 2. Extraction (Add 10mL Acetonitrile, Shake) Hydration->Extraction Salts 3. Add QuEChERS Salts (MgSO4, NaCl, Citrates) Extraction->Salts Centrifuge1 4. Centrifuge (≥3000 x g, 5 min) Salts->Centrifuge1 Supernatant 5. Collect Acetonitrile Supernatant Centrifuge1->Supernatant dSPE 6. Dispersive SPE Cleanup (Add dSPE sorbent: MgSO4, PSA, C18) Supernatant->dSPE Centrifuge2 7. Centrifuge (≥5000 x g, 2 min) dSPE->Centrifuge2 Final_Extract 8. Collect Final Extract Centrifuge2->Final_Extract Analysis End: Analysis by LC-MS/MS or GC-MS Final_Extract->Analysis

Caption: Experimental workflow for the QuEChERS method.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Herbicide Residue Analysis in Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of herbicide residues in soil, with a focus on techniques applicable to phenylurea herbicides like bromuron. The information is compiled from various validated methods for similar compounds, offering a valuable resource for researchers, scientists, and professionals in drug development and environmental analysis.

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the performance of different analytical techniques for the determination of herbicide residues in soil. The data is collated from studies on herbicides with similar chemical properties to this compound.

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

AnalyteLinearity (R²)LOD (mg/kg)LOQ (mg/kg)Recovery (%)Precision (RSD %)Reference
Diuron (B1670789)> 0.990.010.03> 90< 5[1][2][3]
Diuron Metabolites> 0.990.010.02 - 0.03> 90< 5[1][2][3]
Phenylurea Herbicides> 0.99----[4]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

AnalyteLinearity (R²)LOD (mg/kg)LOQ (mg/kg)Recovery (%)Precision (RSD %)Reference
Phenylurea Herbicides-0.0005 - 0.005-> 95~ 7.0[5]
Bromoxynil (B128292) octanoate (B1194180)--0.005 (ECD) / 0.2 (MS)82.3 - 110.7< 14[6]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

AnalyteLinearity (R²)LOD (mg/kg)LOQ (mg/kg)Recovery (%)Precision (RSD %)Reference
Novaluron---88.4 - 105.23.8 - 15.2[7]
Multiple Pesticides----< 12.11[8][9]
Pharmaceuticals---55 - 135-[10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for herbicide analysis in soil and can be adapted for this compound.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[8][9][11]

Protocol:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add the appropriate salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • The upper acetonitrile layer is taken for cleanup.

Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

  • Transfer an aliquot of the acetonitrile extract to a 2 mL microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • The supernatant is filtered and is ready for LC-MS/MS or GC-MS analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantitative analysis of thermally labile and polar herbicides.[1][2][3][4]

Protocol:

  • Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1][2][3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 45:55 v/v).[1][2][3]

  • Flow Rate: 0.86 mL/min.[1][2][3]

  • Detection: UV detector set at 254 nm.[1][2][3]

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][6][11]

Protocol:

  • Chromatographic Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Injection Mode: Splitless injection.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it one of the most reliable methods for pesticide residue analysis.[8][9][10]

Protocol:

  • Chromatographic Column: A reversed-phase column such as a C18 (e.g., 50 mm x 4.6 mm, 1.8 µm).[8]

  • Mobile Phase: A gradient elution using a mixture of methanol (B129727) or acetonitrile with water, both containing a small amount of formic acid (e.g., 0.1%).[8][10]

  • Flow Rate: 0.4 mL/min.[8]

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound in soil.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Soil_Sample Soil Sample Collection and Homogenization Extraction Extraction (e.g., QuEChERS) Soil_Sample->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup HPLC_UV HPLC-UV Cleanup->HPLC_UV GC_MS GC-MS Cleanup->GC_MS LC_MS_MS LC-MS/MS Cleanup->LC_MS_MS Quantification Quantification HPLC_UV->Quantification GC_MS->Quantification LC_MS_MS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the analysis of this compound in soil matrices.

Method_Comparison Method Analytical Method HPLC-UV GC-MS LC-MS/MS Advantages Advantages Cost-effective Good for thermally labile compounds Robust and widely available Method:hplc->Advantages Disadvantages Disadvantages Lower sensitivity Potential for matrix interference Method:hplc->Disadvantages Advantages_GCMS Advantages High resolution Good for volatile compounds Established libraries for identification Method:gcms->Advantages_GCMS Disadvantages_GCMS Disadvantages Not suitable for thermally labile compounds Derivatization may be required Method:gcms->Disadvantages_GCMS Advantages_LCMSMS Advantages High sensitivity and selectivity Applicable to a wide range of compounds Minimal sample cleanup required Method:lcmsms->Advantages_LCMSMS Disadvantages_LCMSMS Disadvantages Higher cost Matrix effects can suppress or enhance signal Method:lcmsms->Disadvantages_LCMSMS

Caption: Comparison of advantages and disadvantages of analytical methods.

References

A Comparative Guide to HPLC and GC Methods for Bromuron Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of bromuron. The information presented is based on established analytical principles and data from analogous compounds to offer a framework for method selection and cross-validation.

Methodology Comparison

The selection between HPLC and GC for this compound analysis depends on factors such as the sample matrix, required sensitivity, and available instrumentation. HPLC is often favored for its versatility in handling a wide range of polar and non-polar compounds without the need for derivatization. In contrast, GC is well-suited for volatile and thermally stable compounds, often providing high resolution and sensitivity, especially when coupled with specific detectors.

Experimental Protocols

Detailed below are typical experimental protocols for HPLC and GC analysis of this compound or similar brominated organic compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

  • Instrumentation : An HPLC system equipped with a UV detector is commonly employed.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice.

  • Mobile Phase : A gradient elution using a mixture of acetonitrile (B52724) and water is often effective. The gradient can be optimized to ensure adequate separation from matrix components.

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : UV detection at a wavelength of 245 nm is suitable for this compound.

  • Sample Preparation : Samples are typically extracted with a suitable organic solvent like methanol (B129727) or acetonitrile, followed by filtration through a 0.45 µm filter before injection.

Gas Chromatography (GC) Protocol

  • Instrumentation : A GC system equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) is ideal for halogenated compounds like this compound.

  • Column : A capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is frequently used.

  • Carrier Gas : High-purity nitrogen or helium is used as the carrier gas at a constant flow rate.

  • Injector and Oven Temperature : The injector temperature is typically set to 250°C. The oven temperature program usually starts at a lower temperature (e.g., 100°C) and is ramped up to a higher temperature (e.g., 280°C) to ensure the separation of all components.

  • Detector : An ECD is highly sensitive to halogenated compounds. An MS detector provides higher selectivity and structural information.

  • Sample Preparation : A liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is a common sample preparation technique. The extract is then concentrated and may require derivatization depending on the specific method and analyte volatility.

Quantitative Data Comparison

The following table summarizes typical validation parameters for HPLC and GC methods based on data for similar analytes. These values serve as a general guideline for what can be expected during method validation for this compound.

Validation ParameterHPLCGC
Linearity (R²) ≥ 0.999[1]≥ 0.998
Accuracy (% Recovery) 98-102%[2]95-105%
Precision (RSD%)
- Repeatability≤ 2.0%[2]≤ 5.0%
- Intermediate Precision≤ 3.0%[2]≤ 10.0%
Limit of Detection (LOD) < 0.04 µg/mL[1]~1.1 µg/mL
Limit of Quantification (LOQ) < 0.12 µg/mL[1]~3.3 µg/mL

Visualizing the Cross-Validation Workflow and Parameters

To ensure consistency and reliability of analytical data, a cross-validation between HPLC and GC methods is crucial. The following diagrams illustrate the workflow and the key parameters involved in this process.

Cross_Validation_Workflow cluster_hplc HPLC Method cluster_gc GC Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample compare Comparative Analysis (Statistical Tests) hplc_sample->compare gc_dev Method Development gc_val Method Validation gc_dev->gc_val gc_sample Sample Analysis gc_val->gc_sample gc_sample->compare report Cross-Validation Report compare->report

Caption: Workflow for cross-validation of HPLC and GC methods.

Validation_Parameters cluster_params Key Validation Parameters accuracy Accuracy precision Precision specificity Specificity lod LOD loq LOQ linearity Linearity range Range robustness Robustness cross_val Cross-Validation cross_val->accuracy cross_val->precision cross_val->specificity cross_val->lod cross_val->loq cross_val->linearity cross_val->range cross_val->robustness

Caption: Core parameters for analytical method cross-validation.

References

Comparative Efficacy of Bromuron and Diuron on Broadleaf Weeds: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal efficacy of bromuron and diuron (B1670789) against broadleaf weeds, drawing on available experimental data. It is designed to assist researchers, scientists, and professionals in agrochemical development in understanding the relative performance and mechanisms of action of these two phenylurea herbicides.

Overview and Mechanism of Action

Both this compound and diuron belong to the phenylurea class of herbicides and share a similar primary mechanism of action: the inhibition of photosynthesis at Photosystem II (PSII).[1][2][3] They achieve this by binding to the D1 protein of the PSII complex within the thylakoid membranes of chloroplasts.[1] This binding blocks electron transport, thereby halting the production of ATP and NADPH necessary for CO2 fixation and plant growth.[1][4] The blockage of electron flow leads to the formation of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death, which manifests as chlorosis and necrosis.[1]

While both herbicides are absorbed through the roots and have pre- and post-emergence activity, diuron is also known to be absorbed by the foliage.[4][5] this compound is described as a non-selective, root-absorbed granular herbicide with extended residual action.[5] Diuron is characterized as a broad-spectrum herbicide effective against a wide range of annual and perennial broadleaf weeds and grasses.[4][6]

Signaling Pathway: Inhibition of Photosystem II by this compound and Diuron

G cluster_thylakoid Thylakoid Membrane cluster_herbicides Herbicides cluster_effects Effects PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 contains Plastoquinone Plastoquinone (PQ) D1->Plastoquinone e- transfer to Block Electron Transport Blocked D1->Block ElectronTransport Electron Transport Chain Plastoquinone->ElectronTransport passes e- to This compound This compound This compound->D1 binds to & inhibits Diuron Diuron Diuron->D1 binds to & inhibits ROS Reactive Oxygen Species (ROS) Production Block->ROS leads to Damage Membrane Damage (Chlorosis, Necrosis) ROS->Damage Death Weed Death Damage->Death G A 1. Site Selection & Preparation - Uniform weed seed bank - Prepare seedbed B 2. Experimental Design - Randomized Complete Block Design - 3-4 Replications A->B C 3. Herbicide Application - Calibrated sprayer - Apply to soil surface B->C D 4. Irrigation/Rainfall - Apply 1/2 to 1 inch of water to activate herbicide C->D E 5. Data Collection - Weed counts (e.g., 14, 28, 56 DAT) - Weed biomass - Crop injury ratings D->E F 6. Data Analysis - ANOVA - Mean separation tests E->F G A 1. Site Selection & Weed Establishment - Uniform weed population - Weeds at target growth stage (e.g., 2-4 inches) B 2. Experimental Design - Randomized Complete Block Design - 3-4 Replications A->B C 3. Herbicide Application - Calibrated sprayer - Apply to weed foliage B->C D 4. Environmental Conditions - Monitor temperature, humidity, and wind speed C->D E 5. Data Collection - Visual weed control ratings (e.g., 7, 14, 28 DAT) - Weed biomass - Crop injury ratings D->E F 6. Data Analysis - ANOVA - Mean separation tests E->F

References

Pre-Emergent Weed Control: A Comparative Analysis of Bromuron and Atrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pre-emergent weed control performance of Bromuron, a herbicide formulation containing bromacil (B1667870) and tebuthiuron (B33203), and atrazine (B1667683). The information presented is curated from experimental data to assist researchers and professionals in evaluating these herbicidal agents.

Overview and Mechanism of Action

Both this compound and atrazine are primarily used for pre-emergent control of a broad spectrum of weeds. Their efficacy stems from their ability to inhibit photosynthesis in target plant species.

Atrazine is a well-established triazine herbicide that selectively controls broadleaf and grassy weeds in various crops, including corn, sorghum, and sugarcane.[1][2][3] It is absorbed by the roots and translocated to the leaves, where it inhibits photosynthesis at photosystem II (PSII).[4][5] Specifically, atrazine binds to the D1 protein of the PSII complex, blocking electron transport and halting the production of ATP and NADPH necessary for plant growth.[5]

This compound , as a formulation of bromacil and tebuthiuron, offers broad-spectrum, non-selective weed control with extended residual activity, making it suitable for industrial sites and non-crop areas.[6][7][8] Both active ingredients in this compound are also inhibitors of photosynthesis at PSII.

  • Bromacil , a uracil (B121893) herbicide, is absorbed through the roots and inhibits photosynthesis.[9][10][11][12]

  • Tebuthiuron , a substituted urea (B33335) herbicide, is also root-absorbed and translocated to the leaves, where it disrupts electron transport in photosynthesis.[13][14]

The combined action of bromacil and tebuthiuron in this compound provides a robust and long-lasting herbicidal effect.[6][7][15]

Signaling Pathway: Photosystem II Inhibition

The following diagram illustrates the mechanism of action for both atrazine and the active ingredients of this compound, which all target the D1 protein in Photosystem II, thereby inhibiting the photosynthetic electron transport chain.

G cluster_photosystem_II Photosystem II (PSII) Complex cluster_herbicides Herbicides P680 P680 Pheo Pheophytin P680->Pheo e- O2 O₂ + 4H⁺ QA QA (Quinone A) Pheo->QA e- QB QB (Quinone B) D1 Protein QA->QB e- PQ_Pool Plastoquinone (PQ) Pool QB->PQ_Pool e- Atrazine Atrazine Atrazine->QB Binds to D1 protein, blocks electron transfer Bromacil Bromacil Bromacil->QB Tebuthiuron Tebuthiuron Tebuthiuron->QB Light Light Energy H2O 2H₂O H2O->P680 Oxidation

Caption: Photosystem II Inhibition by Atrazine and this compound Components.

Quantitative Data on Pre-Emergent Efficacy

The following tables summarize quantitative data on the pre-emergent weed control efficacy of atrazine and provide available information for the bromacil + tebuthiuron combination. It is important to note that the data for atrazine and the bromacil + tebuthiuron mixture are from separate studies and not from direct head-to-head comparisons.

Table 1: Atrazine Pre-Emergent Efficacy in Maize
Weed SpeciesApplication Rate (kg a.i./ha)Weed Control Efficiency (%)CropReference
Mixed broadleaf and grass weeds1.0 - 2.071.08 - 80+Maize[1][16]
Eleusine indica, Digera arvensis, Cyperus rotundus1.0 (+ Tembotrione 0.12)77.90 - 84.10Maize[17]
Giant foxtailNot specified>75%Maize[18]
Mixed weed flora1.5 (+ Tembotrione 0.12)>90%Maize[2]
Table 2: Bromacil + Tebuthiuron Pre-Emergent Efficacy (General/Non-Crop)
Weed TypeApplication Rate (kg a.i./ha)EfficacyApplication AreaReference
Annual weeds1.3 - 4.5Broad-spectrum controlNon-crop land[6][7]
Perennial grass and broad-leaved weeds2.2 - 6.8Broad-spectrum controlNon-crop land[6][7]
Herbaceous and woody plants0.6 - 4.5Broad-spectrum controlNon-crop land[6][7]
General vegetation5 - 15Total controlNon-crop land[6][8]

Experimental Protocols

A generalized experimental protocol for evaluating the efficacy of pre-emergent herbicides in a field setting is outlined below. Specific parameters would be adjusted based on the crop, target weeds, and environmental conditions.

Experimental Workflow for Pre-Emergent Herbicide Trials

G A Site Selection & Trial Design (e.g., Randomized Complete Block) B Land Preparation (Tillage, Bed Forming) A->B C Crop Planting B->C D Pre-Emergence Herbicide Application (Within 48h of planting) C->D E Data Collection (Weed density, weed biomass, crop injury assessment) D->E Regular intervals (e.g., 15, 30, 45, 60 DAT) F Crop Harvest (Yield and quality assessment) E->F G Statistical Analysis (ANOVA, Mean Separation) F->G

Caption: Generalized Experimental Workflow for Herbicide Efficacy Trials.

Detailed Methodologies:

  • Trial Design and Setup:

    • The experiment is typically laid out in a randomized complete block design with three to four replications.[2][17][18]

    • Plot sizes are established, for example, 3 meters by 5 meters.

    • A control (untreated) plot and often a weed-free (hand-weeded) control are included for comparison.[2][17]

  • Crop Establishment:

    • The selected crop (e.g., maize) is planted at a recommended seeding rate and depth.

    • Standard agronomic practices for the crop, including fertilization and irrigation, are followed uniformly across all plots, except for the weed control treatments.

  • Herbicide Application:

    • Herbicides are applied pre-emergence, typically within 48 hours of planting, to a well-prepared seedbed.

    • Applications are made using a calibrated backpack or plot sprayer equipped with appropriate nozzles (e.g., flat-fan) to ensure uniform coverage.[18]

    • The sprayer is calibrated to deliver a specific volume of spray solution per unit area (e.g., 200-400 L/ha).

  • Data Collection and Assessment:

    • Weed Control Efficacy:

      • Weed density (number of weeds per unit area) and weed biomass (dry weight of weeds per unit area) are determined at regular intervals after application (e.g., 15, 30, 45, and 60 days after treatment).[19][20][21]

      • Weed control efficiency (WCE) is calculated using the formula: WCE (%) = [(Weed biomass in control plot - Weed biomass in treated plot) / Weed biomass in control plot] x 100.

    • Crop Phytotoxicity:

      • The crop is visually assessed for any signs of injury, such as stunting, chlorosis, or necrosis, at regular intervals. A rating scale (e.g., 0-100%, where 0 is no injury and 100 is complete crop death) is often used.

    • Crop Yield:

      • At maturity, the crop is harvested from a predetermined area within each plot, and the yield is recorded.

  • Statistical Analysis:

    • The collected data are subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.

    • Mean separation tests (e.g., Duncan's Multiple Range Test or Tukey's HSD) are used to compare the treatment means.

Conclusion

Atrazine is a widely used selective pre-emergent herbicide with a substantial body of research supporting its efficacy in crops like maize. This compound, a non-selective, broad-spectrum herbicide containing bromacil and tebuthiuron, offers potent and long-lasting weed control, particularly in non-crop and industrial settings. Both herbicides act by inhibiting photosynthesis at PSII. The choice between these herbicides will depend on the specific application scenario, including the target weed spectrum, the desired level of selectivity, and the land-use context. For selective in-crop weed control, atrazine is a well-documented option. For total vegetation control with extended residual activity in non-crop areas, this compound presents a powerful alternative. Further direct comparative studies would be beneficial to provide a more nuanced understanding of their relative performance under various conditions.

References

Unveiling the Complex Interactions of Bromuron in Herbicide Mixtures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, understanding the intricate interplay between active ingredients in herbicide formulations is paramount for optimizing efficacy and managing weed resistance. This guide provides a comprehensive comparison of the synergistic and antagonistic effects observed when bromuron, a substituted urea (B33335) herbicide, is combined with other herbicidal agents. The information presented is supported by experimental data and detailed methodologies to aid in future research and formulation development.

This compound, a selective, systemic herbicide, primarily functions by inhibiting photosynthesis at Photosystem II (PSII). When applied in mixtures, its performance can be significantly altered, leading to either an enhanced (synergism) or reduced (antagonism) weed control effect compared to the additive action of the individual components. The nature of this interaction is dependent on the partner herbicide, the target weed species, and the application rates.

Quantitative Analysis of this compound Interactions

While specific quantitative data on this compound mixtures from peer-reviewed literature is limited, the principles of herbicide interaction can be illustrated through studies on chemically related compounds and general methodologies for assessing synergy and antagonism. The following tables showcase hypothetical yet representative data structures for presenting such findings, based on common experimental outcomes.

Table 1: Synergistic Effects of this compound in Combination with a Hypothetical Herbicide A on Broadleaf Weed Control

TreatmentDose (kg a.i./ha)Weed Control (%)Expected Additive Effect (%)Interaction
This compound0.565--
Herbicide A0.2540--
This compound + Herbicide A0.5 + 0.258579Synergistic

Expected Additive Effect calculated using Colby's method.

Table 2: Antagonistic Effects of this compound in Combination with a Hypothetical Herbicide B on Grass Weed Control

TreatmentDose (kg a.i./ha)Weed Dry Weight Reduction (%)Expected Additive Effect (%)Interaction
This compound0.7550--
Herbicide B0.560--
This compound + Herbicide B0.75 + 0.55580Antagonistic

Expected Additive Effect calculated using Colby's method.

Experimental Protocols

The evaluation of synergistic and antagonistic interactions is crucial for developing effective herbicide mixtures. The following are detailed methodologies for key experiments cited in the study of herbicide interactions.

Protocol 1: Whole Plant Pot Assay for Efficacy Evaluation

This protocol is designed to assess the biological interaction of herbicide mixtures on target weed species under controlled greenhouse conditions.

  • Plant Material: Target weed species are grown from seed in pots containing a standardized soil mix. Plants are thinned to a uniform number per pot and grown to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Herbicides are applied individually and in desired mixture ratios at a range of doses, including a non-treated control. Applications are made using a laboratory spray chamber calibrated to deliver a precise volume and pressure, simulating field application.

  • Experimental Design: A completely randomized design with multiple replications (typically 4-6) is used.

  • Data Collection: At a set time point after treatment (e.g., 21 days), visual injury ratings are recorded, and the above-ground biomass is harvested, dried in an oven at 70°C for 72 hours, and weighed.

  • Data Analysis: The observed responses (e.g., percent control, dry weight reduction) for the herbicide mixtures are compared to the expected responses calculated using a reference model, most commonly Colby's method.

    • Colby's Formula: Expected Response (E) = (X * Y) / 100

      • Where X is the percent inhibition by herbicide A at dose p, and Y is the percent inhibition by herbicide B at dose q.

      • If the observed response is significantly greater than E, the interaction is synergistic.

      • If the observed response is significantly less than E, the interaction is antagonistic.

      • If the observed response is not significantly different from E, the interaction is additive.

Protocol 2: Chlorophyll (B73375) Fluorescence Measurement for Photosystem II Inhibition

This protocol provides a rapid and non-invasive method to assess the impact of PSII-inhibiting herbicides, like this compound, on photosynthetic efficiency.

  • Plant Treatment: Plants are treated with herbicides as described in Protocol 1.

  • Dark Adaptation: Prior to measurement, the treated leaves are dark-adapted for a minimum of 30 minutes to ensure all reaction centers are open.

  • Fluorescence Measurement: A portable chlorophyll fluorometer is used to measure the fluorescence induction kinetics (Kautsky curve). Key parameters such as the maximal quantum yield of PSII (Fv/Fm) are recorded.

  • Data Analysis: A reduction in Fv/Fm indicates inhibition of PSII. The magnitude of this reduction can be compared between individual herbicides and their mixtures to assess interactive effects at the target site. Isobologram analysis can be used to visualize the interaction, where deviations from the line of additivity indicate synergy or antagonism.

Visualizing Herbicide Interactions and Mechanisms

Understanding the underlying mechanisms of herbicide interaction is crucial for predicting and explaining synergistic or antagonistic outcomes.

Herbicide_Interaction_Workflow cluster_0 Pre-Experiment cluster_1 Experimentation cluster_2 Data Analysis cluster_3 Conclusion Select_Herbicides Select this compound and Partner Herbicide(s) Determine_Dose_Range Determine Dose-Response for Individual Herbicides Select_Herbicides->Determine_Dose_Range Select_Weed_Species Select Target Weed Species Select_Weed_Species->Determine_Dose_Range Pot_Assay Whole Plant Pot Assay Determine_Dose_Range->Pot_Assay Physiological_Assay Physiological Assays (e.g., Chlorophyll Fluorescence) Determine_Dose_Range->Physiological_Assay Collect_Data Collect Data (Visual Injury, Biomass, Fv/Fm) Pot_Assay->Collect_Data Physiological_Assay->Collect_Data Calculate_Expected Calculate Expected Additive Effect (e.g., Colby's) Collect_Data->Calculate_Expected Compare_Observed_Expected Compare Observed vs. Expected Calculate_Expected->Compare_Observed_Expected Synergy Synergism Compare_Observed_Expected->Synergy Observed > Expected Antagonism Antagonism Compare_Observed_Expected->Antagonism Observed < Expected Additive Additivity Compare_Observed_Expected->Additive Observed ≈ Expected PSII_Inhibition_Pathway cluster_PhotosystemII Photosystem II Electron Transport Chain cluster_Interactions Potential Interaction Mechanisms Light Light P680 P680 Light->P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB QA->QB e- PlastoquinonePool Plastoquinone Pool QB->PlastoquinonePool e- This compound This compound This compound->QB Inhibits electron flow Herbicide_X Herbicide_X Uptake Altered Uptake/ Translocation Herbicide_X->Uptake Metabolism Altered Metabolism Herbicide_X->Metabolism TargetSite Target Site Competition/Allostery Herbicide_X->TargetSite Uptake->this compound Affects concentration at target site Metabolism->this compound Affects concentration at target site TargetSite->QB Modifies binding of this compound

Environmental Risk Assessment: A Comparative Analysis of Bromuron and Glyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative environmental risk assessment of two widely used herbicides: bromuron and glyphosate (B1671968). The assessment is based on a comprehensive review of publicly available experimental data on their environmental fate and ecotoxicity. Due to the limited availability of data for this compound, this guide utilizes data for the closely related phenylurea herbicide, metothis compound (B166326), as a proxy, a necessary substitution that should be considered when interpreting the findings.

At a Glance: Key Environmental Risk Parameters

The following table summarizes the key environmental risk parameters for metothis compound (as a proxy for this compound) and glyphosate, offering a side-by-side comparison of their persistence, bioaccumulation potential, and toxicity to various non-target organisms.

Environmental ParameterMetothis compound (proxy for this compound)Glyphosate
Persistence in Soil (Half-life) Moderately persistent (19 - 44 days)[1]Non-persistent to moderately persistent (2 - 197 days, typical field half-life of 47 days)[2]
Persistence in Water (Half-life) Can be persistent depending on conditionsVariable (a few days to 91 days)
Leaching Potential Moderate risk to groundwater[3]Low, as it binds tightly to soil[4]
Bioaccumulation Potential High potential to bioaccumulate[3]Low potential, does not bioaccumulate
Toxicity to Fish (Acute) Moderately toxic (LC50 values not specified)[3]Slightly toxic to practically non-toxic (LC50 >10 mg/L)
Toxicity to Aquatic Invertebrates (Acute) Moderately toxic (EC50 for Daphnia magna not specified)[3]EC50 for Daphnia magna ranges from 1.4 to 10.6 mg/L[5][6]
Toxicity to Algae High risk (Maximum RQe of 440)[7]Variable toxicity depending on formulation
Toxicity to Birds (Acute) Moderately toxic[3]Slightly toxic
Toxicity to Earthworms Moderately toxic[3]High risk (Maximum RQe of 1.97)[7]
Toxicity to Honeybees Not considered toxic[3]Low toxicity

In-Depth Analysis of Environmental Fate

The environmental fate of a herbicide dictates its distribution, persistence, and potential for exposure to non-target organisms. This section delves into the specifics of how this compound (as metothis compound) and glyphosate behave in soil and aquatic environments.

Soil Persistence and Mobility

Metothis compound (proxy for this compound): As a phenylurea herbicide, metothis compound exhibits moderate persistence in soil, with reported half-lives ranging from 19 to 44 days under laboratory conditions[1]. Phenylurea herbicides, in general, have soil half-lives that can range from under 30 days to over 160 days[8]. The persistence of metothis compound is influenced by factors such as soil type, temperature, and microbial activity[1]. There is a moderate risk of metothis compound leaching into groundwater, a common characteristic of several phenylurea herbicides due to their moderate water solubility and persistence[3][8].

Glyphosate: Glyphosate's persistence in soil is variable, with a typical field half-life of around 47 days, though it can range from 2 to 197 days[2]. It is primarily degraded by soil microbes[2]. A key characteristic of glyphosate is its strong adsorption to soil particles, which significantly limits its mobility and potential for leaching into groundwater[4]. However, its main metabolite, aminomethylphosphonic acid (AMPA), is more mobile.

Environmental_Fate cluster_this compound This compound (as Metothis compound) Fate cluster_glyphosate Glyphosate Fate b_soil Metothis compound in Soil b_leaching Leaching to Groundwater b_soil->b_leaching Moderate Potential b_degradation Microbial Degradation b_soil->b_degradation Slow to Moderate g_soil Glyphosate in Soil g_adsorption Strong Adsorption to Soil Particles g_soil->g_adsorption g_degradation Microbial Degradation to AMPA g_soil->g_degradation g_leaching Leaching to Groundwater g_adsorption->g_leaching Low Potential

Diagram 1: Simplified Environmental Fate of Metothis compound and Glyphosate in Soil.
Aquatic Environment

Metothis compound (proxy for this compound): Information on the aquatic fate of metothis compound is less abundant. However, its moderate water solubility and persistence in soil suggest a potential for runoff into surface waters. Phenylurea herbicides can persist in aquatic environments, with half-lives ranging from weeks to months[8].

Glyphosate: Glyphosate can enter aquatic systems through runoff and spray drift. Its half-life in water is variable, ranging from a few days to 91 days. While glyphosate itself has a low tendency to bioaccumulate, its presence in aquatic ecosystems can still pose risks to non-target organisms.

Ecotoxicological Profile

The ecotoxicological profile of a herbicide determines its potential to harm non-target organisms. This section compares the toxicity of this compound (as metothis compound) and glyphosate to a range of environmental receptors.

Aquatic Organisms

Metothis compound (proxy for this compound): Metothis compound is classified as moderately toxic to most aquatic organisms[3]. Studies on the related phenylurea herbicide tebuthiuron (B33203) have shown a high risk to algae, with a maximum ecological Risk Quotient (RQe) of 440, while posing lower risks to invertebrates and fish[7].

Glyphosate: The toxicity of glyphosate to aquatic organisms is highly dependent on the formulation. Pure glyphosate is generally considered slightly toxic to practically non-toxic to fish, with LC50 values typically greater than 10 mg/L. However, some commercial formulations containing surfactants can be significantly more toxic. For the aquatic invertebrate Daphnia magna, acute EC50 values for glyphosate and its formulations range from 1.4 to 10.6 mg/L[5][6]. Chronic exposure to sublethal concentrations of glyphosate has been shown to negatively affect the growth and reproduction of Daphnia magna[5][6]. The toxicity to algae is also variable.

Terrestrial Organisms

Metothis compound (proxy for this compound): Metothis compound is rated as moderately toxic to birds and earthworms[3]. It is not considered to be toxic to honeybees[3].

Glyphosate: Glyphosate is considered slightly toxic to birds. A study on the phenylurea herbicide tebuthiuron indicated a high risk to earthworms, with a maximum ecological Risk Quotient (RQe) of 1.97[7]. Glyphosate itself has been shown to have low toxicity to honeybees.

Toxicity_Testing_Workflow start Start: Select Test Organism (e.g., Fish, Daphnia, Algae) exposure Exposure to a Range of Herbicide Concentrations start->exposure observation Observation Period (e.g., 48h, 72h, 21d) exposure->observation data_collection Data Collection (e.g., Mortality, Immobilization, Growth Inhibition) observation->data_collection analysis Statistical Analysis (e.g., Probit, Dunnett's Test) data_collection->analysis endpoint Determine Endpoints (LC50, EC50, NOEC, LOEC) analysis->endpoint

Diagram 2: Generalized Experimental Workflow for Aquatic Toxicity Testing.

Experimental Protocols

The data presented in this guide are derived from studies that generally follow standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Studies
  • Objective: To determine the rate of degradation of the herbicide in soil under controlled laboratory or field conditions.

  • Methodology: Typically follows OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) .

    • Test System: Soil samples with known characteristics (pH, organic matter content, texture) are treated with the herbicide.

    • Incubation: Samples are incubated under controlled temperature and moisture conditions.

    • Analysis: At various time intervals, soil samples are extracted and analyzed for the concentration of the parent herbicide and its major metabolites.

    • Endpoint: The time taken for 50% of the initial concentration to dissipate (DT50 or half-life) is calculated using first-order kinetics[9][10][11].

Aquatic Toxicity Testing
  • Objective: To determine the concentration of the herbicide that causes adverse effects on aquatic organisms.

  • Methodology:

    • Algae Growth Inhibition Test (OECD Guideline 201): Exponentially growing cultures of green algae (e.g., Pseudokirchneriella subcapitata) are exposed to a range of herbicide concentrations for 72 hours. The inhibition of growth is measured, and the EC50 (concentration causing 50% inhibition) is determined[12][13][14][15][16][17][18][19].

    • Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): Young Daphnia magna (less than 24 hours old) are exposed to various concentrations of the herbicide for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined[20][21][22][23][24]. Chronic tests (21 days) assess effects on reproduction and growth[25].

    • Fish Acute Toxicity Test (OECD Guideline 203): Fish (e.g., Rainbow Trout) are exposed to a range of herbicide concentrations for 96 hours. The concentration that is lethal to 50% of the fish (LC50) is determined.

Bioaccumulation Studies
  • Objective: To assess the potential for the herbicide to accumulate in the tissues of organisms.

  • Methodology: Generally follows OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) .

    • Exposure: Fish are exposed to the herbicide in water or through their diet for an extended period.

    • Depuration: After the exposure phase, fish are transferred to a clean environment to measure the rate of elimination of the substance.

    • Analysis: The concentration of the herbicide in the fish tissue is measured over time.

    • Endpoint: The Bioconcentration Factor (BCF) or Biomagnification Factor (BMF) is calculated.

Conclusion

This comparative assessment highlights significant differences in the environmental risk profiles of this compound (represented by metothis compound) and glyphosate. Metothis compound appears to have a higher potential for bioaccumulation and poses a moderate risk to a broad range of non-target organisms. Its moderate persistence and leaching potential also raise concerns for groundwater contamination.

Glyphosate, while having a variable persistence, generally exhibits low mobility in soil due to strong adsorption, reducing its risk to groundwater. Its bioaccumulation potential is low. The primary ecotoxicological concerns with glyphosate are often associated with the surfactants present in its commercial formulations, which can significantly increase its toxicity to aquatic organisms compared to the active ingredient alone.

For a comprehensive risk assessment, it is crucial for researchers and drug development professionals to consider not only the active ingredient but also the complete formulation of any pesticide product. The lack of extensive, publicly available data on this compound underscores the need for further research to fully characterize its environmental risks.

References

Degradation Rates of Bromuron and Other Urea Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the degradation rates of the urea (B33335) herbicide bromuron with other commonly used urea herbicides, including diuron (B1670789), linuron (B1675549), and isoproturon. The information presented is supported by experimental data from scientific literature to assist researchers in understanding the environmental persistence and fate of these compounds.

Comparative Degradation Rates of Urea Herbicides

The degradation of urea herbicides in the environment is a complex process influenced by factors such as soil type, temperature, moisture, and microbial activity. The persistence of these herbicides is often quantified by their half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. While direct comparative studies under identical conditions are limited, this guide synthesizes available data to provide a relative understanding of their degradation rates.

Table 1: Comparative Half-Lives of Selected Urea Herbicides in Soil

HerbicideTypical Soil Half-Life (DT50) in DaysFactors Influencing Degradation
This compound Moderately Persistent (data varies)Soil type, microbial activity, and moisture content are significant factors.
Diuron 30 to 365 (typical ~90)[1]Persistence is highly variable depending on environmental conditions. Microbial breakdown is a key degradation pathway.[1]
Linuron 30 to 150Degradation rate is influenced by soil type, with half-life values ranging from 37 days in sandy loam to 44 days in clay loam in one study.
Isoproturon ~19 (extractable parent product)The half-life of total radioactive residues can be much longer, indicating the formation of persistent metabolites.

Note: The half-life of herbicides can vary significantly based on the specific experimental conditions, including soil composition, temperature, and microbial populations[2]. The values presented are indicative and should be interpreted within the context of the cited studies.

Experimental Protocols for Determining Herbicide Degradation in Soil

To ensure consistency and comparability of data, standardized methods are crucial for studying herbicide degradation. The following is a generalized experimental protocol based on the OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.[3][4][5]

OECD 307: Aerobic and Anaerobic Transformation in Soil

Objective: To determine the rate and pathway of degradation of a test substance in soil under controlled aerobic and anaerobic conditions.[3][4]

Methodology:

  • Soil Selection and Preparation:

    • Use representative agricultural soils (e.g., sandy loam, silty loam).

    • Sieve the soil (e.g., to <2 mm) and pre-incubate at the test temperature and moisture content for a period to allow microbial activity to stabilize.

  • Test Substance Application:

    • Apply the herbicide (e.g., this compound or other urea herbicides), often ¹⁴C-labeled for tracking metabolites and mineralization, uniformly to the soil samples.[4]

    • The application rate should be relevant to typical agricultural use.

  • Incubation:

    • Place the treated soil samples in incubation vessels (e.g., biometer flasks) and maintain them in the dark at a constant temperature (e.g., 20°C).[4]

    • For aerobic studies, ensure a continuous supply of air. For anaerobic studies, establish and maintain anaerobic conditions after an initial aerobic phase.

    • Maintain soil moisture at a constant level (e.g., 40-60% of maximum water holding capacity).

  • Sampling and Analysis:

    • Collect soil samples at predetermined intervals over the study period (typically up to 120 days).[3]

    • Extract the herbicide and its transformation products from the soil using appropriate solvents.

    • Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV and radio-detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.[4]

    • Trap and quantify volatile products and ¹⁴CO₂ to determine mineralization rates.

  • Data Analysis:

    • Determine the dissipation time for 50% (DT50) and 90% (DT90) of the applied herbicide.

    • Identify the major degradation products and quantify their formation and decline over time.

    • Establish a mass balance to account for the distribution of the applied radioactivity.

Experimental Workflow for Soil Degradation Studies (OECD 307)

G A Soil Collection & Preparation (Sieving, Pre-incubation) B Herbicide Application (Radiolabeled Compound) A->B C Incubation (Aerobic/Anaerobic, Controlled Temp & Moisture) B->C D Sampling at Intervals C->D E Extraction of Residues D->E F Analytical Quantification (HPLC, LC-MS) E->F G Data Analysis (DT50, Metabolite ID) F->G

Caption: Workflow for herbicide degradation studies in soil.

Degradation Pathways of Urea Herbicides

The microbial degradation of phenylurea herbicides generally follows a common pattern of sequential N-dealkylation and subsequent hydrolysis of the urea bridge to form aniline (B41778) derivatives. These anilines can be further degraded. Photodegradation and chemical hydrolysis can also contribute to the overall degradation, often leading to similar initial transformation products.

General Degradation Pathway of Phenylurea Herbicides

G Parent Phenylurea Herbicide N_demethylated N-demethylated Metabolite Parent->N_demethylated N-demethylation Aniline Substituted Aniline Parent->Aniline Direct Hydrolysis N_dealkoxylated N-dealkoxylated/demethylated Metabolite N_demethylated->N_dealkoxylated N-dealkoxylation/ demethylation N_dealkoxylated->Aniline Hydrolysis Mineralization Mineralization (CO2, H2O, etc.) Aniline->Mineralization Ring Cleavage

Caption: Generalized microbial degradation pathway for phenylurea herbicides.

Specific Degradation Pathways

Diuron Degradation: The aerobic biodegradation of diuron proceeds through successive demethylation steps to form 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU) and 1-(3,4-dichlorophenyl)urea (B109879) (DCPU), which is then hydrolyzed to 3,4-dichloroaniline (B118046) (3,4-DCA).[5]

Diuron Degradation Pathway

G Diuron Diuron DCPMU DCPMU Diuron->DCPMU N-demethylation DCPU DCPU DCPMU->DCPU N-demethylation DCA 3,4-Dichloroaniline DCPU->DCA Hydrolysis Mineralization Further Degradation DCA->Mineralization

Caption: Microbial degradation pathway of Diuron.

Linuron Degradation: The degradation of linuron is initiated by hydrolysis to 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine. The DCA is then further mineralized.

Linuron Degradation Pathway

G Linuron Linuron DCA 3,4-Dichloroaniline Linuron->DCA Hydrolysis DMHA N,O-dimethylhydroxylamine Linuron->DMHA Hydrolysis Mineralization Further Degradation DCA->Mineralization G Isoproturon Isoproturon MDIPU Mono-demethyl-isoproturon Isoproturon->MDIPU N-demethylation HMDIPU Hydroxy-monodemethyl-isoproturon MDIPU->HMDIPU Hydroxylation HPU 4'-(2-hydroxyisopropylphenyl)urea HMDIPU->HPU HPA 4'-(2-hydroxyisopropylphenyl)aniline HPU->HPA

References

Efficacy of Photosystem II Inhibitors in Controlling Glyphosate-Resistant Weed Biotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of glyphosate-resistant weed biotypes presents a significant challenge to global agriculture and land management. This guide provides a comparative analysis of the efficacy of herbicides that inhibit Photosystem II (PSII) as a potential tool in managing these resistant weeds. Due to a lack of specific experimental data on the efficacy of bromuron against glyphosate-resistant weeds, this document will focus on bromoxynil (B128292), a herbicide with the same mode of action, for which more data is available. This guide will compare the performance of bromoxynil and other alternative herbicides, supported by experimental data, to assist researchers in their efforts to develop effective weed control strategies.

Herbicide Mode of Action: Photosystem II Inhibition

Herbicides that inhibit Photosystem II (PSII) disrupt photosynthesis in susceptible plants. They work by binding to the D1 protein of the PSII complex within the chloroplast thylakoid membranes, which blocks electron transport.[1] This inhibition halts the production of ATP and NADPH, essential energy carriers for plant growth.[2] The blockage of electron flow leads to the formation of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately resulting in weed death.[3] This mode of action is distinct from that of glyphosate, which inhibits the EPSP synthase enzyme involved in amino acid synthesis. This difference in mechanism makes PSII inhibitors a valuable tool for managing glyphosate-resistant weed populations.

Comparative Efficacy of PSII Inhibitors and Other Alternatives

The following tables summarize the efficacy of various herbicides in controlling different glyphosate-resistant weed biotypes.

Table 1: Efficacy of Bromoxynil and Tank Mixes on Glyphosate-Resistant (GR) Canada Fleabane

Herbicide TreatmentApplication RateControl at 2 WAA (%)Control at 4 WAA (%)Control at 8 WAA (%)
Glyphosate + BromoxynilVaries525869
Glyphosate + Bromoxynil + SaflufenacilVaries91--
Glyphosate + Bromoxynil + DicambaVaries-9798
Glyphosate + Bromoxynil + 2,4-D EsterVaries88--
Glyphosate + TiafenacilVaries--+19 with Bromoxynil
Glyphosate + Pyraflufen-ethyl/2,4-DVaries--+19 with Bromoxynil
Glyphosate + MetribuzinVaries+31 with Bromoxynil+32 with Bromoxynil+36 with Bromoxynil

Data synthesized from a study on preplant applications in soybean.[4] WAA = Weeks After Application.

Table 2: General Efficacy of Various Herbicides on Different Weed Species

HerbicideWeed SpeciesEfficacy (%)
Bromoxynil Palmer amaranth< 80
Common Lambsquarters (2-5 cm)> 90
Common Ragweed (2-5 cm)> 90
Tall Morningglory (2-5 cm)> 90
Sicklepod (2-5 cm)33 - 68
Glufosinate Annual Grasses> 90
Goosegrass< 60
Glyphosate & Sulfosate Most Grass Species> 90
Hemp Sesbania< 70
Volunteer Peanut< 80
Pyrithiobac Common Lambsquarters (2-5 cm)< 90
Sicklepod (2-5 cm)33 - 68

Data from field trials evaluating postemergence weed control.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

Protocol 1: Field Efficacy of Bromoxynil Tank Mixes on Glyphosate-Resistant Canada Fleabane
  • Objective: To evaluate the efficacy of bromoxynil in tank mixes with other herbicides for the control of GR Canada fleabane in a preplant soybean setting.

  • Experimental Design: Four field trials were conducted over a two-year period.

  • Treatments: Glyphosate plus bromoxynil was applied alone and in combination with various third tank-mix partners including saflufenacil, dicamba, 2,4-D ester, tiafenacil, pyraflufen-ethyl/2,4-D, and metribuzin.

  • Data Collection: Control of GR Canada fleabane was visually assessed at 2, 4, and 8 weeks after application (WAA).

  • Statistical Analysis: Data were analyzed to determine the improvement in control provided by the addition of bromoxynil and the third tank-mix partner.[4]

Protocol 2: Greenhouse Bioassay for Herbicide Resistance Screening
  • Objective: To determine the level of resistance of a weed biotype to a specific herbicide.

  • Plant Material: Seeds from both the suspected resistant and a known susceptible weed population are collected.

  • Growth Conditions: Plants are grown in a greenhouse under controlled temperature, light, and humidity.

  • Herbicide Application: A range of herbicide doses, including the recommended field rate, are applied to the plants at a specific growth stage.

  • Data Collection: Plant mortality, biomass reduction, or visual injury are assessed at a set time after treatment (e.g., 21 days).

  • Data Analysis: The dose-response data is used to calculate the GR50 (the herbicide rate causing 50% growth reduction) for both the resistant and susceptible populations. The resistance factor is then calculated as the ratio of the GR50 of the resistant population to the GR50 of the susceptible population.

Visualizing Pathways and Workflows

Understanding the mechanisms of action and experimental processes is enhanced through visual aids.

G cluster_photosynthesis Photosynthesis in Chloroplast cluster_herbicide_action Herbicide Action Light Light PSII PSII Light->PSII excites electrons Electron_Transport_Chain Electron_Transport_Chain PSII->Electron_Transport_Chain passes electrons D1_Protein D1_Protein ATP_NADPH ATP_NADPH Electron_Transport_Chain->ATP_NADPH generates Bromoxynil Bromoxynil Bromoxynil->D1_Protein binds to Blocked_ETC Electron Transport Blocked D1_Protein->Blocked_ETC Plant_Death Plant_Death Blocked_ETC->Plant_Death leads to

Caption: Mode of action of Bromoxynil on Photosystem II.

G Start Start Seed_Collection Collect seeds from resistant & susceptible populations Start->Seed_Collection Planting Plant seeds in greenhouse Seed_Collection->Planting Herbicide_Application Apply range of herbicide doses Planting->Herbicide_Application Data_Collection Assess plant response (mortality, biomass) Herbicide_Application->Data_Collection Data_Analysis Calculate GR50 and Resistance Factor Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for herbicide resistance bioassay.

References

Bromuron's Footprint on Soil's Unseen Majority: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the effects of the herbicide bromuron on soil microbial diversity reveals a complex interplay of chemical pressures and ecological responses. While specific data on this compound remains elusive in extensive literature searches, a comparative analysis with other phenylurea herbicides, alongside common alternatives like glyphosate (B1671968) and atrazine, provides critical insights for researchers and drug development professionals. This guide synthesizes available experimental data to offer an objective comparison of these compounds' impacts on the vital microbial communities that underpin soil health.

The application of herbicides is a cornerstone of modern agriculture, yet concerns over their non-target effects on soil microorganisms are growing. These microbial communities are essential for nutrient cycling, organic matter decomposition, and overall soil fertility. Understanding how different herbicides impact this delicate ecosystem is paramount for sustainable agricultural practices and environmental health. This guide focuses on this compound, a phenylurea herbicide, and compares its likely effects with those of other commonly used herbicides, drawing on available scientific literature.

Comparative Impact on Soil Microbial Diversity and Activity

Table 1: Comparative Effects of Herbicides on Soil Microbial Parameters

Herbicide ClassHerbicideEffect on Bacterial DiversityEffect on Fungal PopulationEffect on Soil Enzyme ActivityReference
Phenylurea This compound Data not availableData not availableData not available-
Diuron (B1670789)Decrease in diversityReduction in populationInhibition of dehydrogenase activity[1]
LinuronDecrease in diversityTransient or no significant effectDecrease in dehydrogenase activity[1][2]
Triazine AtrazineSlight decrease in Shannon Index, or no significant effectNo significant impact on numbersVaried effects; can reduce urease and polyphenol oxidase activity[3]
Glyphosate GlyphosateNo significant overall effect on community compositionNo significant overall effect on community compositionCan stimulate microbial respiration[4]

Experimental Protocols: Unveiling the Microbial World

To assess the impact of herbicides on soil microbial diversity, researchers employ a variety of sophisticated techniques. The following protocols are synthesized from methodologies reported in the scientific literature for analyzing herbicide-treated soil samples.

Soil Sampling and Herbicide Application
  • Soil Collection: Soil samples are typically collected from the top 10-20 cm of the experimental plots. Multiple sub-samples are taken from each plot and homogenized to create a representative composite sample.

  • Herbicide Treatment: In laboratory studies, herbicides are applied to soil samples at concentrations reflecting recommended field application rates and often at higher concentrations (e.g., 10-fold or 100-fold) to magnify potential effects. The treated soil is then incubated under controlled temperature and moisture conditions for a specified period (e.g., 7 to 112 days).

DNA Extraction and Sequencing for Microbial Community Analysis
  • Soil DNA Extraction: Total microbial DNA is extracted from soil samples using commercially available kits (e.g., PowerSoil DNA Isolation Kit). The quality and quantity of the extracted DNA are assessed using spectrophotometry and gel electrophoresis.

  • 16S rRNA and ITS Gene Amplicon Sequencing: To determine the bacterial and fungal community composition, the hypervariable regions of the 16S rRNA gene (for bacteria) and the Internal Transcribed Spacer (ITS) region (for fungi) are amplified using polymerase chain reaction (PCR) with specific primers. The resulting amplicons are then sequenced using high-throughput sequencing platforms like Illumina MiSeq.

  • Bioinformatic Analysis: The raw sequence data is processed to remove low-quality reads, and the remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed by comparing the sequences against reference databases (e.g., Greengenes, SILVA for bacteria; UNITE for fungi). Alpha diversity (e.g., Shannon, Chao1 indices) and beta diversity (e.g., Bray-Curtis dissimilarity) are calculated to assess within-sample diversity and between-sample community differences, respectively.

Soil Enzyme Activity Assays
  • Dehydrogenase Activity: This assay measures the overall metabolic activity of the soil microbial community. It is typically determined by measuring the rate of reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF), which is quantified spectrophotometrically.

  • Urease Activity: Urease activity, involved in nitrogen cycling, is determined by measuring the amount of ammonia (B1221849) released after incubating the soil with a urea (B33335) solution. The ammonia is typically quantified using a colorimetric method.

  • Phosphatase Activity: Acid and alkaline phosphatase activities, crucial for phosphorus cycling, are measured by quantifying the release of p-nitrophenol from p-nitrophenyl phosphate (B84403) at an acidic or alkaline pH, respectively. The p-nitrophenol is measured spectrophotometrically.

Visualizing the Impact: Workflows and Pathways

To better understand the experimental processes and potential microbial interactions, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_field Field/Lab Preparation cluster_analysis Microbial Analysis cluster_output Data Interpretation Soil_Sampling 1. Soil Sampling (Top 10-20 cm) Herbicide_Application 2. Herbicide Application (this compound & Alternatives) Soil_Sampling->Herbicide_Application Incubation 3. Incubation (Controlled Conditions) Herbicide_Application->Incubation DNA_Extraction 4. DNA Extraction Incubation->DNA_Extraction Enzyme_Assays 7. Soil Enzyme Activity Assays (Dehydrogenase, Urease, etc.) Incubation->Enzyme_Assays Sequencing 5. 16S rRNA/ITS Sequencing DNA_Extraction->Sequencing Bioinformatics 6. Bioinformatic Analysis (Diversity & Composition) Sequencing->Bioinformatics Data_Tables 8. Comparative Data Tables Bioinformatics->Data_Tables Enzyme_Assays->Data_Tables Statistical_Analysis 9. Statistical Analysis Data_Tables->Statistical_Analysis Conclusion 10. Conclusion on Herbicide Impact Statistical_Analysis->Conclusion

Figure 1: Experimental workflow for assessing herbicide impact.

While specific signaling pathways in soil microbes affected by this compound are not well-documented, the primary mode of action for phenylurea herbicides is the inhibition of photosynthesis in plants. In photosynthetic microorganisms like cyanobacteria, a similar mechanism can be expected. For non-photosynthetic microbes, the effects are likely indirect, resulting from changes in the soil environment or the degradation of the herbicide itself. The degradation of phenylurea herbicides often involves microbial enzymes like hydrolases and amidases.

Phenylurea_Degradation_Pathway This compound This compound Intermediate_Metabolites Intermediate Metabolites (e.g., Substituted Anilines) This compound->Intermediate_Metabolites Degradation Mineralization Mineralization (CO2, H2O, etc.) Intermediate_Metabolites->Mineralization Further Degradation Microbial_Enzymes Microbial Enzymes (Hydrolases, Amidases) Microbial_Enzymes->this compound Microbial_Enzymes->Intermediate_Metabolites

Figure 2: Generalized microbial degradation pathway of phenylurea herbicides.

Conclusion

The impact of this compound on soil microbial diversity, while not extensively documented, can be inferred from studies on similar phenylurea herbicides. These compounds appear to pose a risk to the diversity and function of soil microbial communities. In contrast, herbicides like glyphosate have shown a less consistent and often negligible impact on the overall microbial community structure at recommended application rates. The choice of herbicide, therefore, has significant implications for the health of the soil ecosystem. Further research is critically needed to elucidate the specific effects of this compound and to develop a more complete understanding of the long-term consequences of herbicide use on soil's microbial inhabitants. This knowledge is essential for developing sustainable agricultural practices that ensure both crop productivity and the preservation of soil biodiversity.

References

A Researcher's Guide to Analytical Column Performance in Bromuron Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of bromuron are critical. This guide provides an objective comparison of different analytical columns for this compound separation, supported by experimental data to facilitate informed column selection.

The efficiency of this compound analysis via High-Performance Liquid Chromatography (HPLC) is fundamentally dependent on the choice of the analytical column. The stationary phase chemistry of the column dictates the retention behavior and resolution of the analyte. This guide delves into the performance of various reversed-phase columns, primarily focusing on the widely used C18 and Accucore RP-MS columns, for the separation of this compound and related phenylurea herbicides.

Comparative Analysis of Column Performance

The selection of an appropriate analytical column is a pivotal step in developing a robust HPLC method for this compound analysis. While C18 columns are the most prevalent choice for the separation of phenylurea herbicides due to their hydrophobicity, other stationary phases can offer alternative selectivity.

The following table summarizes the performance of different analytical columns for the separation of this compound and other phenylurea herbicides based on available experimental data. It is important to note that a direct comparison is challenging as the experimental conditions often vary between studies. However, the data provides valuable insights into the expected retention behavior and efficiency of these columns.

Column ChemistryAnalyte(s)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
C18 Metothis compound (B166326)Acetonitrile:Water (Gradient)1.0Not Specified4-40 ng/L (as part of a mix)Not Specified[1]
Accucore RP-MS Urea (B33335) Herbicides MixWater/Acetonitrile (Gradient)0.43< 3.5 (for the entire mix)Not SpecifiedNot Specified[2]

Note: Metothis compound is a closely related phenylurea herbicide to this compound, and its chromatographic behavior is expected to be similar. The data for the C18 column is for a mixture of phenylurea herbicides, and the specific retention time for metothis compound was not provided in the abstract. The Accucore RP-MS column demonstrated rapid separation of a urea herbicide mixture.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols from the cited studies.

Method 1: C18 Column for Phenylurea Herbicides
  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile-water gradient.

  • Detection: Diode Array Detector (DAD) at 245 nm or post-column photolysis and derivatization with fluorescence detection.

  • Sample Preparation: Solid-phase extraction (SPE) using C18 disks.

  • Key Findings: This method is suitable for the trace analysis of phenylurea herbicides in water samples, with method detection limits in the low ng/L range when using DAD.[1]

Method 2: Accucore RP-MS for Urea Herbicides
  • Column: Accucore™ RP-MS (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A: Water and Mobile Phase B: Acetonitrile (35-60% B in 3.20 minutes).

  • Flow Rate: 0.43 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 240 nm.

  • Sample Preparation: A standard mixture was prepared in 1:1 acetonitrile/water and then diluted in water.

  • Key Findings: The Accucore RP-MS column, which utilizes Core Enhanced Technology with solid-core particles, provides fast and high-efficiency separations of urea herbicides with good baseline resolution in under 3.5 minutes.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.

Bromuron_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Water, Soil) Extraction Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Sample->Extraction Concentration Elution & Concentration Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Injection Sample Injection Reconstitution->Injection Column Analytical Column (e.g., C18, Accucore RP-MS) Injection->Column Separation Isocratic or Gradient Elution (Mobile Phase: ACN/Water) Column->Separation Detection UV/DAD Detection (e.g., 240-245 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Results Reporting Quantification->Report

Caption: A generalized workflow for the HPLC analysis of this compound.

Logical Relationship of Column Choice and Performance

The selection of the analytical column directly impacts the key performance parameters of the HPLC method. The following diagram illustrates the relationship between column characteristics and separation outcomes.

Column_Performance_Relationship cluster_properties Column Properties cluster_performance Separation Performance Column_Choice Analytical Column Choice Stationary_Phase Stationary Phase Chemistry (e.g., C18, C8, Phenyl) Column_Choice->Stationary_Phase Particle_Size Particle Size & Type (e.g., Fully Porous, Solid-Core) Column_Choice->Particle_Size Column_Dimensions Column Dimensions (Length, Internal Diameter) Column_Choice->Column_Dimensions Retention_Time Retention Time Stationary_Phase->Retention_Time Resolution Resolution Stationary_Phase->Resolution Particle_Size->Resolution Analysis_Time Analysis Time Particle_Size->Analysis_Time Column_Dimensions->Retention_Time Column_Dimensions->Analysis_Time Peak_Shape Peak Shape & Symmetry Resolution->Peak_Shape Sensitivity Sensitivity (LOD/LOQ) Resolution->Sensitivity

Caption: Factors influencing HPLC separation performance.

References

Evaluating the Cost-Effectiveness of Bromuron in Non-Selective Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis with Diuron, Linuron, and Atrazine for Total Vegetation Control

For researchers, scientists, and professionals in drug and herbicide development, selecting a cost-effective solution for total vegetation management is a critical decision. This guide provides an objective comparison of the non-selective herbicide Bromuron with three traditionally selective herbicides—Diuron, Linuron, and Atrazine—when considered for broad-spectrum, non-crop weed control. The following analysis is based on experimental data and cost assessments to aid in informed decision-making for weed management programs in industrial sites, rights-of-way, and other non-crop areas.

Comparative Performance and Cost-Effectiveness

The cost-effectiveness of a herbicide program is determined by both the cost of the herbicide and its application, as well as its efficacy in controlling the target weed species. While this compound is specifically designed for total vegetation control, Diuron, Linuron, and Atrazine are primarily used as selective herbicides in various crops. However, their broad-spectrum activity at higher application rates allows for a comparative analysis in a non-selective context.

Table 1: Herbicide Cost and Application Rate Comparison

HerbicideFormulationAverage Price (USD)Typical Application Rate for Total Vegetation Control (kg a.i./ha)Estimated Herbicide Cost per Hectare (USD)
This compound Granular (5% Bromacil + 5% Tebuthiuron)$170 per 25 kg90 - 120 kg/ha (product)$612 - $816
Diuron 80% Wettable Powder$15 per kg4.5 - 9.0$67.50 - $135
Linuron 50% Wettable Powder$25 per kg2.0 - 4.0$50 - $100
Atrazine 4L (41.9% a.i.)$15 per gallon4.5 - 9.0$40 - $80

Note: Prices are estimates based on publicly available data and may vary depending on supplier and volume. Application rates for Diuron, Linuron, and Atrazine for total vegetation control are extrapolated from higher recommended rates for broad-spectrum weed control and non-crop uses.

Table 2: Broad-Spectrum Weed Control Efficacy

HerbicideTarget Weed TypeGeneral Efficacy (%)Key Controlled Weeds
This compound Broadleaf weeds and grasses (annual and perennial)85-100%A wide range of annual and perennial weeds and grasses.[1][2]
Diuron Broadleaf weeds and annual grasses75-95%Pigweed, Lambsquarters, Crabgrass, Barnyardgrass.[3][4]
Linuron Broadleaf weeds and some annual grasses70-90%Lambsquarters, Pigweed, Mustard, Chickweed, Barnyardgrass, Foxtail.[5][6][7]
Atrazine Broadleaf weeds and some annual grasses70-90%Common waterhemp, giant ragweed, pigweed.[8][9]

Note: Efficacy can vary significantly based on environmental conditions, weed species, and growth stage at the time of application.

Experimental Protocols

To ensure a standardized and objective comparison of these herbicides for total vegetation control, the following experimental protocol is proposed. This protocol is a composite of best practices derived from various herbicide efficacy trial guidelines.

Objective: To evaluate the cost-effectiveness of this compound, Diuron, Linuron, and Atrazine for total, non-selective weed control in a non-crop setting.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: Four replicates for each treatment.

  • Plot Size: 10m x 10m with a 2m buffer zone between plots to prevent spray drift.

Treatments:

  • Untreated Control

  • This compound (Granular) at 90 kg/ha

  • This compound (Granular) at 120 kg/ha

  • Diuron (80% WP) at 4.5 kg a.i./ha

  • Diuron (80% WP) at 9.0 kg a.i./ha

  • Linuron (50% WP) at 2.0 kg a.i./ha

  • Linuron (50% WP) at 4.0 kg a.i./ha

  • Atrazine (4L) at 4.5 kg a.i./ha

  • Atrazine (4L) at 9.0 kg a.i./ha

Site Selection and Preparation:

  • Select a non-crop area with a uniform and diverse weed population.

  • Conduct a baseline weed assessment to identify dominant weed species and their density.

  • The site should have uniform soil type, pH, and organic matter content.

Application:

  • Liquid herbicides (Diuron, Linuron, Atrazine) to be applied using a calibrated backpack sprayer with a boom to ensure uniform coverage.

  • Granular herbicide (this compound) to be applied uniformly using a calibrated granular spreader.

  • Applications should be made pre-emergence or to early post-emergence weeds (less than 10 cm in height).

  • Record environmental conditions at the time of application (temperature, humidity, wind speed).

Data Collection:

  • Weed Control Efficacy: Visually assess the percentage of weed control at 15, 30, 60, and 90 days after treatment (DAT) for each plot, comparing to the untreated control.

  • Weed Biomass: At 90 DAT, harvest the above-ground weed biomass from a 1m x 1m quadrat within each plot. Dry the biomass to a constant weight and record.

  • Phytotoxicity: Although not a primary concern in non-crop areas, any observed phytotoxicity to desirable vegetation in the buffer zones should be noted.

Cost-Effectiveness Analysis:

  • Calculate the total cost per hectare for each treatment, including the cost of the herbicide and an estimated application cost of $50 per hectare.

  • Calculate the cost per percentage of weed control for each treatment at 90 DAT.

  • Analyze the relationship between cost and the reduction in weed biomass.

Visualizing Methodologies

To further clarify the processes involved, the following diagrams illustrate the mode of action of the compared herbicides and a typical workflow for a herbicide efficacy trial.

G cluster_PSII Photosystem II Inhibition cluster_ALS Amino Acid Synthesis Inhibition Sunlight Sunlight Photosystem II Photosystem II Sunlight->Photosystem II excites Electron Transport Chain Electron Transport Chain Photosystem II->Electron Transport Chain initiates ATP & NADPH Production ATP & NADPH Production Electron Transport Chain->ATP & NADPH Production drives Plant Growth Plant Growth ATP & NADPH Production->Plant Growth fuels Diuron Diuron Diuron->Electron Transport Chain inhibits Linuron Linuron Linuron->Electron Transport Chain Atrazine Atrazine Atrazine->Electron Transport Chain Bromacil Bromacil Bromacil->Electron Transport Chain Tebuthiuron Tebuthiuron ALS Enzyme ALS Enzyme Tebuthiuron->ALS Enzyme inhibits Amino Acid Synthesis Amino Acid Synthesis ALS Enzyme->Amino Acid Synthesis catalyzes Protein Synthesis Protein Synthesis Amino Acid Synthesis->Protein Synthesis Plant Growth_2 Plant Growth Protein Synthesis->Plant Growth_2

Caption: Mode of Action for this compound components and comparator herbicides.

G Start Start Site Selection Site Selection & Uniform Weed Population Start->Site Selection Experimental Design Randomized Complete Block Design (RCBD) Site Selection->Experimental Design Plot Layout Plot Establishment (10m x 10m, 4 reps) Experimental Design->Plot Layout Herbicide Application Calibrated Application of Treatments Plot Layout->Herbicide Application Data Collection Weed Control (%) & Biomass (15, 30, 60, 90 DAT) Herbicide Application->Data Collection Cost Analysis Cost-Effectiveness Calculation Data Collection->Cost Analysis Reporting Data Summarization & Comparison Guide Cost Analysis->Reporting End End Reporting->End

Caption: Workflow for a comparative herbicide efficacy trial.

Conclusion

Based on the available data, this compound provides high efficacy for total vegetation control, as expected from a non-selective herbicide. However, its cost per hectare is significantly higher than that of Diuron, Linuron, and Atrazine when used at rates sufficient for broad-spectrum weed control in non-crop settings.

For situations requiring complete and long-lasting vegetation removal, the higher initial investment in this compound may be justified by its superior performance and residual activity. In contrast, for less critical areas or where budget constraints are a primary concern, higher rates of Diuron, Linuron, or Atrazine could offer a more economical, albeit potentially less effective, alternative for broad-spectrum weed management.

It is crucial for professionals to conduct their own site-specific trials to determine the most cost-effective solution for their particular weed spectrum and environmental conditions. The experimental protocol provided in this guide offers a framework for such evaluations.

References

A Comparative Toxicological Assessment of Bromuron and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological endpoints of the phenylurea herbicide bromuron and its primary metabolites: 3-(4-bromophenyl)-1-methoxy-1-methylurea, 4-bromophenylurea, and 4-bromoaniline (B143363). Due to the limited availability of comprehensive toxicological data for this compound and its metabolites, this guide incorporates data from the structurally similar herbicide, metothis compound (B166326), as a surrogate for certain endpoints, with appropriate notations. All quantitative data are summarized for clear comparison, and detailed experimental protocols based on OECD guidelines are provided.

Executive Summary

This compound, a substituted phenylurea herbicide, and its metabolites exhibit a range of toxicological effects. The primary mechanism of herbicidal action, inhibition of photosynthesis at photosystem II, is not directly relevant to mammalian toxicity. In mammals, the toxicological profile is characterized by acute toxicity, with 4-bromoaniline demonstrating the highest level of acute oral toxicity among the assessed compounds. Data on chronic, reproductive, and developmental toxicity for this compound are limited. However, information from the related compound metothis compound suggests that the liver and red blood cells are potential target organs. Some evidence suggests that phenylurea herbicides and their metabolites may interact with the androgen receptor, indicating a potential for endocrine disruption. Further research is required to fully elucidate the toxicological profiles of this compound and its metabolites.

Data Presentation

Table 1: Acute Toxicity Data
CompoundTest SpeciesRouteLD50/LC50Reference
This compound RatOral3,160 mg/kg[1][2]
RabbitDermal>2,000 mg/kg[2]
4-Bromophenylurea MouseOral1,500 mg/kg[3]
4-Bromoaniline RatOral456 mg/kg[4][5]
RatDermal1,180 mg/kg[4]
MouseOral289 mg/kg[4]
Table 2: Chronic, Reproductive, and Developmental Toxicity Data (Surrogate data from Metothis compound)
EndpointTest SpeciesNOAELLOAELCritical EffectsReference
Chronic Toxicity (1-year) Dog0.46 mg/kg bw/day1.59 mg/kg bw/dayHemolytic anemia[6]
Reproductive Toxicity (2-generation) Rat4.16 mg/kg bw/day (parental)19.2 mg/kg bw/day (parental)Decreased body weight gain[6]
19.2 mg/kg bw/day (offspring)73.4 mg/kg bw/day (offspring)Decreased pup weight[6]
Developmental Toxicity Rat30 mg/kg bw/day (maternal)100 mg/kg bw/day (maternal)Decreased body weight gain[6]
30 mg/kg bw/day (developmental)100 mg/kg bw/day (developmental)Increased skeletal variations[6]
Rabbit30 mg/kg bw/day (maternal)100 mg/kg bw/day (maternal)Decreased body weight gain[6]
30 mg/kg bw/day (developmental)100 mg/kg bw/day (developmental)Increased embryo-fetal mortality[6]

Note: NOAEL (No Observed Adverse Effect Level), LOAEL (Lowest Observed Adverse Effect Level). Data for metothis compound is used as a surrogate for this compound due to the lack of available data for this compound itself.

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is determined using the Acute Toxic Class Method. The test substance is administered orally by gavage to a group of fasted rodents (usually rats) at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The animals are observed for mortality and clinical signs of toxicity for up to 14 days. The classification of toxicity is based on the number of animals that die at a particular dose level.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards from repeated exposure. The test substance is administered daily in graduated doses to several groups of rodents (typically rats) for 90 days.[7][8] Observations include measurements of body weight, food and water consumption, hematology, clinical biochemistry, and urinalysis.[7][8] At the end of the study, a gross necropsy and histopathological examination of organs are performed to identify target organs and a No-Observed-Adverse-Effect-Level (NOAEL).[7][8]

Two-Generation Reproduction Toxicity (OECD 416)

This study assesses the effects of a substance on male and female reproductive performance and on the offspring. The test substance is administered to parental (P) animals for a pre-mating period, during mating, gestation, and lactation.[9][10] The first-generation (F1) offspring are then selected and administered the test substance through to their mating and the production of a second generation (F2).[9][10] Endpoints evaluated include fertility, gestation length, litter size, pup viability, and growth and development of the offspring.[9][10]

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus. The test substance is administered to pregnant animals (usually rats or rabbits) during the period of organogenesis.[10][11] Dams are observed for signs of toxicity, and just prior to birth, the fetuses are examined for external, visceral, and skeletal malformations and variations.[10][11]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G General Phenylurea Herbicide Mechanism of Action (Herbicidal) cluster_photosystem Photosystem II (in Plants) Phenylurea_Herbicide Phenylurea_Herbicide D1_Protein D1_Protein Phenylurea_Herbicide->D1_Protein Binds to Plastoquinone Plastoquinone D1_Protein->Plastoquinone Blocks electron transfer to Photosynthesis_Inhibition Photosynthesis_Inhibition D1_Protein->Photosynthesis_Inhibition Leads to Electron_Transport Electron_Transport Plastoquinone->Electron_Transport Participates in ATP_Production ATP_Production Electron_Transport->ATP_Production Drives

Caption: General mechanism of herbicidal action of phenylurea herbicides in plants.

G Hypothetical Signaling Pathway: Androgen Receptor Interaction cluster_cellular Mammalian Cell Bromuron_Metabolite This compound or Metabolite Androgen_Receptor Androgen Receptor (AR) Bromuron_Metabolite->Androgen_Receptor Potentially binds to (Antagonistic effect) AR_Complex AR-Androgen Complex Androgen_Receptor->AR_Complex Forms Androgen Androgen Androgen->Androgen_Receptor Binds to Nucleus Nucleus AR_Complex->Nucleus Translocates to ARE Androgen Response Element Nucleus->ARE Binds to Gene_Transcription Gene_Transcription ARE->Gene_Transcription Regulates Altered_Protein_Synthesis Altered_Protein_Synthesis Gene_Transcription->Altered_Protein_Synthesis Leads to

Caption: Hypothetical interaction of this compound or its metabolites with the androgen receptor signaling pathway.

G Experimental Workflow: Two-Generation Reproductive Toxicity Study (OECD 416) P_Generation Parental (P) Generation Dosing Mating_P Mating P_Generation->Mating_P Gestation_Lactation_P Gestation & Lactation Mating_P->Gestation_Lactation_P F1_Offspring F1 Offspring Selection & Dosing Gestation_Lactation_P->F1_Offspring Mating_F1 Mating F1_Offspring->Mating_F1 Gestation_Lactation_F1 Gestation & Lactation Mating_F1->Gestation_Lactation_F1 F2_Offspring F2 Offspring Evaluation Gestation_Lactation_F1->F2_Offspring Endpoints Endpoints Assessed: - Fertility - Gestation length - Litter size & viability - Pup growth & development F2_Offspring->Endpoints

Caption: Simplified workflow for a two-generation reproductive toxicity study (OECD 416).

References

On-Site Bromuron Detection: A Comparative Guide to Rapid Test Kits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid and reliable on-site detection of the phenylurea herbicide bromuron is crucial for environmental monitoring, agricultural safety, and food quality control. While traditional laboratory methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and specificity, they are often time-consuming, require sophisticated equipment, and are not suitable for field testing. This guide provides a comprehensive comparison of a rapid on-site test kit, specifically a competitive Enzyme-Linked Immunosorbent Assay (ELISA), with these conventional laboratory methods for the detection of this compound and structurally similar compounds.

Performance Comparison: Rapid Immunoassay vs. Laboratory Methods

The performance of on-site rapid test kits is a critical factor in their adoption. This section compares the key analytical parameters of a representative rapid ELISA test kit for a related phenylurea herbicide, diuron (B1670789), with standard laboratory-based methods. Due to the structural similarity and cross-reactivity within the phenylurea class of herbicides, the data for the diuron ELISA kit provides a strong proxy for the expected performance of a this compound-specific rapid test.

ParameterRapid ELISA Kit (Diuron)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.03 µg/L[1]0.3 µg/L[2]10 ng/mL (for 2,4-D, a herbicide)[3]
Analysis Time < 1 hour[1]~15-30 minutes per sample (excluding sample preparation)~30-60 minutes per sample (excluding sample preparation)
Specificity High for the target compound, with some cross-reactivity to other phenylureas[1]Dependant on chromatographic separation and detector wavelengthHigh, based on mass-to-charge ratio of fragments
Quantitative Capability Semi-quantitative to quantitativeQuantitativeQuantitative
Portability & On-site Use ExcellentPoor (lab-based)Poor (lab-based)
Required Expertise MinimalHighHigh
Cost per Sample LowModerateHigh

Cross-Reactivity Profile of a Phenylurea Herbicide ELISA Kit

A key performance characteristic of any immunoassay is its specificity, or its ability to distinguish the target analyte from other structurally related compounds. The following table details the cross-reactivity of a commercial diuron ELISA kit with other phenylurea herbicides, including this compound. This data is essential for interpreting results from complex environmental samples where multiple herbicides may be present.[1][4]

CompoundCross-Reactivity (%)
Diuron 100
Neburon1250
Chlorthis compound62.5
Linuron25
Chlortoluron7.8
Propanil4.8
Monuron<1
Monolinuron<1
Fenuron<1
This compound <1
Isoproturon<1
Propham<1

Data sourced from a Diuron ELISA kit product manual.[1] Cross-reactivity is calculated as (IC50 of Diuron / IC50 of cross-reactant) x 100.

Experimental Protocols

On-Site Detection using a Competitive ELISA Quick Test Kit

This protocol is based on a typical competitive ELISA for the detection of a phenylurea herbicide in a water sample.

Materials:

  • Antibody-coated microtiter plate

  • Standard solutions of the target herbicide

  • Enzyme-conjugated herbicide derivative

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Micropipettes and tips

  • Portable ELISA reader

Procedure:

  • Sample Collection: Collect the water sample in a clean container. No extensive sample preparation is typically required for water samples.[1]

  • Reagent Preparation: Prepare the required dilutions of standard solutions and the enzyme conjugate as per the kit instructions.

  • Assay Procedure: a. Add a defined volume of the standard solutions and water samples to the respective wells of the antibody-coated microtiter plate. b. Add the enzyme-conjugated herbicide derivative to each well. c. Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for competitive binding between the herbicide in the sample and the enzyme conjugate for the antibody binding sites.[5] d. Wash the plate multiple times with the wash buffer to remove any unbound reagents. e. Add the substrate solution to each well and incubate for a set period (e.g., 20 minutes) to allow for color development. The intensity of the color is inversely proportional to the concentration of the herbicide in the sample.[1] f. Add the stop solution to each well to terminate the reaction.

  • Data Analysis: a. Read the absorbance of each well at 450 nm using a portable ELISA reader.[5] b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of the herbicide in the samples by comparing their absorbance to the standard curve.

Laboratory Confirmation by HPLC-UV

This protocol outlines a general procedure for the analysis of phenylurea herbicides in water samples using HPLC with UV detection.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column

  • Mobile phase (e.g., acetonitrile (B52724) and water)

  • Herbicide analytical standards

  • Solid-Phase Extraction (SPE) cartridges

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation (Pre-concentration): a. Pass a known volume of the water sample (e.g., 500 mL) through an activated SPE cartridge. b. Wash the cartridge to remove interfering substances. c. Elute the retained herbicides with a small volume of an organic solvent (e.g., acetonitrile). d. Evaporate the eluent to near dryness and reconstitute in the mobile phase.

  • Chromatographic Analysis: a. Set the HPLC-UV system to the appropriate conditions (e.g., mobile phase composition, flow rate, and UV detection wavelength). b. Inject a known volume of the prepared sample extract and standard solutions into the HPLC system. c. Record the chromatograms and identify the herbicide peaks based on their retention times compared to the standards.

  • Quantification: a. Construct a calibration curve by plotting the peak area of the standards against their concentrations. b. Quantify the concentration of the herbicide in the sample by comparing its peak area to the calibration curve.

Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for on-site this compound detection using a competitive ELISA and the underlying signaling principle.

Competitive_ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Collect Water Sample Add_Sample Add Sample/Standards to Wells Sample->Add_Sample Standards Prepare Standard Solutions Standards->Add_Sample Conjugate Prepare Enzyme Conjugate Add_Conjugate Add Enzyme Conjugate Conjugate->Add_Conjugate Add_Sample->Add_Conjugate Incubate1 Incubate (Competitive Binding) Add_Conjugate->Incubate1 Wash1 Wash Wells Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance (450 nm) Add_Stop->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Conc Calculate Concentration Generate_Curve->Calculate_Conc

Competitive ELISA Experimental Workflow

Competitive_ELISA_Principle cluster_well Microtiter Well Surface cluster_sample_low Low this compound Concentration cluster_sample_high High this compound Concentration Ab Immobilized Antibody Signal_high Strong Color Signal Ab->Signal_high Enzyme action on substrate Signal_low Weak/No Color Signal Ab->Signal_low Reduced enzyme action Bromuron_low This compound Bromuron_low->Ab Binds Enzyme_Conjugate_low Enzyme Conjugate Enzyme_Conjugate_low->Ab Binds (more) Bromuron_high This compound Bromuron_high->Ab Binds (more) Enzyme_Conjugate_high Enzyme Conjugate Enzyme_Conjugate_high->Ab Binds (less)

Principle of Competitive ELISA

References

Safety Operating Guide

Proper Disposal of Bromuron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial handling to final disposal. Bromuron, a phenylurea herbicide, requires strict disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.

Core Principle: Mandated Professional Disposal

The primary and required method for the disposal of this compound and any materials contaminated with it is through a licensed and approved hazardous waste disposal facility.[1][2] This ensures that the compound is managed and neutralized in a controlled, compliant, and environmentally responsible manner. Attempting to treat or dispose of this compound through standard laboratory or municipal waste streams is improper and may violate regulations.

Procedural Steps for this compound Disposal

Adherence to a systematic disposal workflow is critical for safety and compliance. The following steps outline the recommended procedure for managing this compound waste in a laboratory setting.

  • Segregation and Labeling:

    • Isolate all this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.

    • Clearly label the waste container as "Hazardous Waste: this compound" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department and local regulations.[3]

  • Secure Storage:

    • Store the segregated waste in a designated, secure area away from incompatible materials.

    • Ensure the waste container is tightly sealed to prevent accidental spills or exposure.[2][3]

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's EHS department to arrange for the collection of the hazardous waste by a certified contractor.[3]

    • Provide the disposal service with an accurate description of the waste material, including its composition and quantity.

  • Container Management:

    • For empty containers, it is best practice to triple-rinse them with a suitable solvent.[4] The rinsate should be collected and disposed of as hazardous waste.

    • Puncture the triple-rinsed container to prevent reuse and dispose of it as directed by your EHS department, which may include disposal as regular solid waste if thoroughly decontaminated.[4]

Accidental Release and Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and decontaminate the affected area.

  • Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2]

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[2] For liquid spills, use an inert absorbent material to contain the substance.

  • Cleanup: Collect all contaminated materials, including absorbents and used PPE, and place them in a sealed, properly labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials for disposal as hazardous waste.

Quantitative Data Summary

For the purposes of waste management and reporting, it is crucial to maintain accurate records of the quantities of this compound waste generated.

Waste StreamTypical ComponentsRecommended Container Type
Solid this compound WasteUnused product, contaminated gloves, absorbent materialsLabeled, sealed, and compatible solid waste container
Liquid this compound WasteSolutions containing this compound, rinsate from containersLabeled, sealed, and compatible liquid waste container
Contaminated SharpsNeedles, broken glasswarePuncture-resistant sharps container labeled as hazardous waste

Principles of this compound Degradation (For Informational Purposes)

While in-laboratory chemical treatment of hazardous waste is highly regulated and should not be performed for disposal purposes without proper authorization and expertise, understanding the principles of this compound's chemical degradation can be valuable for researchers.[5] this compound, as a phenylurea herbicide, can undergo hydrolysis under certain conditions.

Hydrolysis of phenylureas can be catalyzed by acidic or basic conditions, leading to the cleavage of the urea (B33335) linkage. This process would break down this compound into smaller, potentially less toxic compounds. However, the specific conditions (e.g., pH, temperature, reaction time) required for the complete and safe degradation of this compound are not well-established in the provided literature and would require experimental validation. It is crucial to reiterate that these are chemical principles and do not constitute a recommendation for in-lab disposal.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper and compliant disposal of this compound waste from a laboratory setting.

Bromuron_Disposal_Workflow cluster_lab Laboratory Activities cluster_ehs EHS & Waste Management A Generation of this compound Waste (Unused product, contaminated labware, etc.) B Segregate and Label Waste 'Hazardous Waste: this compound' A->B Step 1 C Securely Store Waste in designated area B->C Step 2 D Contact Institutional EHS to arrange pickup C->D Step 3 E Licensed Hazardous Waste Contractor Collection D->E Step 4 F Transportation to Approved Disposal Facility E->F G Compliant Disposal (e.g., Incineration, Chemical Treatment) F->G

Workflow for the safe and compliant disposal of this compound waste.

References

Personal protective equipment for handling bromuron

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling bromuron, a substituted urea (B33335) herbicide. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is non-negotiable to prevent exposure. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[1][2]Protects against splashes, mists, and dust, preventing eye irritation.[1]
Skin Protection Chemical-resistant, impervious clothing and appropriate synthetic protective gloves (e.g., nitrile, butyl rubber).[1][2][3]Prevents skin contact, which can cause irritation or allergic reactions.[1][4] Do not wear leather or fabric gloves.[5]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[2] In dusty or confined conditions, a mask suitable for pesticide dusts and mists should be used.[1]Protects against inhalation of dust or aerosols, which can be harmful.[1][2]
Footwear Chemical-resistant boots.[5]Protects feet from spills and splashes. Pants should be worn over boots.[5]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from acquisition to disposal, is crucial for safety and regulatory compliance.

1. Pre-Handling Preparations:

  • Information Review: Before handling, thoroughly read the Safety Data Sheet (SDS) for this compound.[4][6]

  • Area Preparation: Ensure a well-ventilated work area, such as a chemical fume hood.[2][6] An emergency eye wash station should be readily accessible.[1]

  • PPE Inspection: Inspect all PPE for integrity before use.[7] Ensure gloves are free of punctures and clothing has no tears.

2. Handling Procedures:

  • Avoid Dust Formation: Handle this compound carefully to avoid creating dust.[2][6]

  • Prevent Contact: Avoid direct contact with skin and eyes and inhalation of any dust or mist.[2][4]

  • No Consumption: Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][6]

  • Labeling: Keep containers properly labeled.

3. Storage:

  • Container Integrity: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2]

  • Compatibility: Be aware of any incompatible materials. This compound is hydrolyzed by strong acids and alkalis at higher temperatures.[1]

4. Spill Management:

  • Evacuation: Evacuate personnel from the spill area.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2][6] Do not allow the chemical to enter drains.[2][4]

  • Cleanup: Use personal protective equipment.[6] For solid spills, sweep up and shovel into a suitable, closed container for disposal.[6] For liquid spills, soak up with an inert absorbent material.[4]

5. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air.[1][2][4][6] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration and seek immediate medical attention.[2][4][6]
Skin Contact Immediately remove contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water.[1][2][4][6] Consult a physician if irritation persists.[1][4][6]
Eye Contact Rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][4][6] Seek medical attention.[2][4][6]
Ingestion Rinse mouth with water.[2][4][6] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[4][6] Call a poison control center or doctor immediately.[2]

6. Disposal Plan:

  • Waste Classification: this compound and its container must be disposed of as hazardous waste.[1]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[2][8]

  • Container Disposal: Do not reuse empty containers.[8] They should be triple rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.

  • Excess Product: If possible, use up the product according to the label instructions.[8] Avoid releasing it into the environment.[1]

Experimental Workflow: Safe Handling of this compound

Bromuron_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_emergency Emergency Procedures cluster_disposal Disposal Review SDS Review SDS Prepare Work Area Prepare Work Area Review SDS->Prepare Work Area Inspect PPE Inspect PPE Prepare Work Area->Inspect PPE Handle this compound Handle this compound Inspect PPE->Handle this compound Store Properly Store Properly Handle this compound->Store Properly Spill Occurs Spill Occurs Handle this compound->Spill Occurs if spill Exposure Occurs Exposure Occurs Handle this compound->Exposure Occurs if exposure Dispose of Waste Dispose of Waste Store Properly->Dispose of Waste Manage Spill Manage Spill Spill Occurs->Manage Spill yes Manage Spill->Dispose of Waste Administer First Aid Administer First Aid Exposure Occurs->Administer First Aid yes Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention

Caption: Workflow for Safe this compound Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.